molecular formula C7H14N2 B1198759 Octahydropyrrolo[1,2-a]pyrazine CAS No. 5654-83-1

Octahydropyrrolo[1,2-a]pyrazine

Cat. No.: B1198759
CAS No.: 5654-83-1
M. Wt: 126.2 g/mol
InChI Key: FTTATHOUSOIFOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydropyrrolo[1,2-a]pyrazine is a bicyclic organic compound that serves as a novel and highly effective proline bioisostere. Its primary research value lies in the development of potent Inhibitor of Apoptosis Proteins (IAP) antagonists for cancer therapy . The design of this scaffold was based on structural studies of the natural Smac protein, which binds to IAPs and promotes cell death . When incorporated into drug candidates, this core structure mimics the Ala-Val-Pro-Ile (AVPI) binding motif of Smac, enabling the creation of small molecules that potently inhibit cancer-promoting IAPs like XIAP and cIAP1 . This mechanism can restore apoptosis in cancer cells and has shown to cause significant tumor regression in preclinical models, such as MDA-MB-231 breast cancer xenografts . Beyond its prominent role in IAP antagonism, this versatile scaffold is also utilized in other research areas. It has been identified as a key structural component in inhibitors of Human N-Myristoyltransferase-1 (NMT), an enzyme considered a promising target for anticancer and antiviral therapeutic development . Furthermore, derivatives of this compound have been explored as calcium channel blockers, demonstrating the chemical's broad applicability in medicinal chemistry and drug discovery . The scaffold's structure allows for stereoselective synthesis, enabling the production of specific enantiomers like the (8aR)-form for targeted research applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-7-6-8-3-5-9(7)4-1/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTATHOUSOIFOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339772
Record name Octahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5654-83-1
Record name Octahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name octahydropyrrolo[1,2-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Octahydropyrrolo[1,2-a]pyrazine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The octahydropyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry. This bicyclic diamine structure serves as a core component in a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the fundamental properties of the this compound core, including its structure, stereochemistry, physicochemical properties, and synthetic strategies. Furthermore, this guide explores the reactivity of this scaffold and its applications in drug discovery, highlighting its role in the development of novel therapeutics. While extensive research has been conducted on its derivatives, this guide also addresses the limited availability of experimental data for the unsubstituted parent compound and provides predicted properties and inferred reactivity based on related structures.

Molecular Structure and Stereochemistry

The this compound core, also known as 1,4-diazabicyclo[4.3.0]nonane, is a saturated bicyclic amine with the chemical formula C₇H₁₄N₂.[1] Its structure consists of a fused pyrrolidine and piperazine ring system.

Key Identifiers:

PropertyValue
Molecular Formula C₇H₁₄N₂
Molecular Weight 126.20 g/mol [1]
CAS Number (Racemate) 5654-83-1[1]
IUPAC Name 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine[1]

The bridgehead carbon atom (C8a) is a chiral center, leading to the existence of two enantiomers: (8aS)- and (8aR)-octahydropyrrolo[1,2-a]pyrazine. The specific stereochemistry of this core is often crucial for the biological activity of its derivatives.

  • (S)-Octahydropyrrolo[1,2-a]pyrazine CAS Number: 93643-24-4[2]

  • (R)-Octahydropyrrolo[1,2-a]pyrazine CAS Number: 96193-27-0[3]

The dihydrochloride salt of the (S)-enantiomer is also commercially available (CAS: 634922-11-5).[4]

Physicochemical Properties

Table of Computed and Predicted Properties:

PropertyPredicted/Computed ValueSource
XLogP3-AA 0.2PubChem[1]
Topological Polar Surface Area (TPSA) 15.3 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
pKa (strongest basic) 9.98 ± 0.20ChemAxon

Basicity: With two nitrogen atoms, this compound is a basic compound. The predicted pKa of approximately 9.98 suggests that it will be protonated at physiological pH. The tertiary amine (N4) is expected to be more basic than the secondary amine (N1) within the pyrrolidine ring due to the electron-donating effect of the alkyl groups.

Solubility: The (S)-enantiomer is described as being slightly soluble in water.[2] The positive XLogP3-AA value suggests a degree of lipophilicity. Generally, as a small amine, it is expected to have some solubility in water and good solubility in polar organic solvents. The solubility of its salts, such as the dihydrochloride, is expected to be significantly higher in aqueous solutions.

Synthesis of the this compound Scaffold

While specific protocols for the synthesis of the unsubstituted parent compound are not widely published, the synthesis of its derivatives is well-documented. These synthetic strategies generally involve the cyclization of linear precursors containing both the pyrrolidine and piperazine fragments. A plausible and commonly employed approach is through reductive amination.

Proposed Synthetic Protocol (Theoretical):

A potential synthetic route to this compound could involve the reductive amination of a suitable keto-amine precursor, which can be derived from proline.

G Proline L-Proline Keto_ester Keto-ester intermediate Proline->Keto_ester Acylation & Esterification Keto_amine Keto-amine intermediate Keto_ester->Keto_amine Reaction with protected ethylenediamine OHPP This compound Keto_amine->OHPP Reductive Amination (e.g., NaBH(OAc)₃)

Figure 1. Proposed synthetic pathway to this compound.

Experimental Steps (Conceptual):

  • Preparation of the Keto-Amine Precursor: This would likely involve the N-alkylation of a proline ester with a protected 2-aminoethyl halide, followed by deprotection.

  • Intramolecular Reductive Amination: The resulting amino-keto-ester would then undergo an intramolecular cyclization and reduction. Reagents such as sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this type of transformation as they are mild and selective.[5]

  • Purification: The final product would be purified by distillation or column chromatography.

Spectroscopic Characterization (Expected)

While experimental spectra for the unsubstituted this compound are not available in the reviewed literature, the expected NMR chemical shifts can be inferred from the analysis of its derivatives.

¹H NMR: The proton NMR spectrum is expected to show a series of complex multiplets in the aliphatic region (typically 1.5-3.5 ppm). The protons on the carbons adjacent to the nitrogen atoms will be the most deshielded. The bridgehead proton at C8a would likely appear as a multiplet.

¹³C NMR: The carbon NMR spectrum would display seven distinct signals for the seven carbon atoms of the scaffold. The carbons bonded to nitrogen (C3, C5, C7, and C8a) would resonate at lower field (typically 40-65 ppm) compared to the other carbons of the rings.

Reactivity and Functionalization

The reactivity of the this compound core is dominated by the nucleophilicity of its two nitrogen atoms. The tertiary amine (N4) is generally more nucleophilic and less sterically hindered than the secondary amine (N1), making it the primary site for reactions such as alkylation and acylation.

Regioselective Alkylation:

In the alkylation of similar bicyclic diamines, the reaction typically occurs at the more accessible and more basic nitrogen atom. Therefore, it is anticipated that the alkylation of this compound would predominantly yield N4-substituted products.

G cluster_0 Alkylation of this compound OHPP This compound N4_alkylated N4-alkylated product (Major) OHPP->N4_alkylated More nucleophilic and accessible N1_alkylated N1-alkylated product (Minor) OHPP->N1_alkylated Less nucleophilic and more hindered RX R-X RX->OHPP

Figure 2. Expected regioselectivity of alkylation.

The choice of alkylating agent, solvent, and base can influence the regioselectivity of the reaction. For instance, bulky alkylating agents would further favor reaction at the less sterically hindered N4 position.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a key component in a variety of pharmacologically active compounds. Its rigid bicyclic structure can help to lock in a specific conformation, which can be advantageous for binding to biological targets.

Biological Activities of Derivatives:

  • Nootropic Agents: Certain 1,4-diazabicyclo[4.3.0]nonan-9-ones have been investigated as potent nootropic agents for the treatment of cognitive disorders.[6]

  • Antimicrobial and Antioxidant Activity: A derivative, pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, isolated from a marine bacterium, has shown potent antimicrobial and antioxidant activity.

  • Dopamine Receptor Ligands: 2,7-substituted this compound derivatives have been developed as ligands for dopamine receptor subtypes, particularly the D₄ receptor, with potential applications in treating disorders of the dopamine system.[7]

Conclusion

The this compound core is a versatile and valuable scaffold in the design and synthesis of novel therapeutic agents. Its rigid, chiral structure and the presence of two modifiable nitrogen atoms provide a rich platform for the development of a wide range of biologically active compounds. While there is a notable lack of publicly available experimental data on the fundamental properties of the unsubstituted parent compound, the extensive research on its derivatives underscores the importance of this heterocyclic system. Further experimental characterization of the parent this compound would be highly beneficial for the scientific community and could accelerate the discovery of new medicines based on this promising scaffold.

References

IUPAC name of Octahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Octahydropyrrolo[1,2-a]pyrazine: A Privileged Scaffold in Medicinal Chemistry

Abstract

The this compound core is a saturated bicyclic diamine that has garnered significant attention in the fields of synthetic and medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that is highly advantageous for designing potent and selective therapeutic agents. This guide provides a comprehensive overview of this scaffold, beginning with its formal IUPAC nomenclature and structural features. It delves into detailed synthetic methodologies, explores its critical role as a key intermediate in blockbuster drugs like Praziquantel, and surveys its application in developing novel inhibitors for targets such as N-myristoyltransferase (NMT) and various CNS receptors. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the chemistry and therapeutic potential of this important heterocyclic system.

Nomenclature and Structural Elucidation

The foundation of any chemical exploration begins with a precise understanding of its name and structure. The compound in focus is a fused heterocyclic system composed of a pyrrolidine ring and a piperazine ring.

IUPAC Name: The formal IUPAC name for this structure is This compound .[1][2][3] The numbering of the bicyclic system, according to IUPAC fusion nomenclature, begins at the bridgehead nitrogen and proceeds around the larger ring first.

The structure possesses a chiral center at the C8a bridgehead carbon, meaning it can exist as a racemic mixture or as individual enantiomers, typically designated (8aS)- or (8aR)-octahydropyrrolo[1,2-a]pyrazine.[][5] The specific stereochemistry is often critical for biological activity.

Synonyms and Identifiers:

  • CAS Number: 5654-83-1[1][2][3]

  • Molecular Formula: C₇H₁₄N₂[1][2]

  • InChI Key: FTTATHOUSOIFOQ-UHFFFAOYSA-N[1]

cluster_0 Synthetic Workflow start β-Phenylethylamine + Chloroacetyl Chloride step1 Step 1: N-Acylation (Base, Toluene) start->step1 intermediate1 2-Chloro-N-phenethylacetamide step1->intermediate1 step2 Step 2: Amination (Aminoacetaldehyde Dimethyl Acetal) intermediate1->step2 intermediate2 Cyclization Precursor step2->intermediate2 step3 Step 3: Cyclization (Acid Catalyst, Heat) intermediate2->step3 product Pyrazino[2,1-a]isoquinolinone Core step3->product core Octahydropyrrolo [1,2-a]pyrazine Scaffold praziquantel Anthelmintics (Praziquantel) core->praziquantel Key Intermediate nmt Anticancer (NMT Inhibitors) core->nmt Core Chemotype cns CNS Disorders (mGluR5 Antagonists) core->cns Structural Anchor antimicrobial Antimicrobials core->antimicrobial Bioactive Core

References

An In-Depth Technical Guide to the Octahydropyrrolo[1,2-a]pyrazine Core

Author: BenchChem Technical Support Team. Date: December 2025

For correspondence, please contact our technical support team.

Introduction: The Strategic Importance of the Octahydropyrrolo[1,2-a]pyrazine Scaffold

The this compound, identified by the CAS number 5654-83-1 , is a saturated bicyclic diamine that has emerged as a privileged scaffold in medicinal chemistry and drug discovery.[1] Its rigid, three-dimensional structure provides a unique conformational constraint that is highly sought after in the design of potent and selective therapeutic agents. While the parent molecule itself is not typically valued for its intrinsic biological activity, it serves as a crucial building block for a range of pharmacologically active compounds.[2][3][4] This guide provides an in-depth exploration of the this compound core, with a particular focus on its application in the development of potent nootropic agents, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile scaffold.

Physicochemical Properties

A thorough understanding of the physicochemical properties of the this compound core is essential for its effective utilization in synthetic and medicinal chemistry. The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 5654-83-1[1]
Molecular Formula C₇H₁₄N₂[1]
Molecular Weight 126.20 g/mol [1]
IUPAC Name 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine[1]
Boiling Point 90-110 °C (10 mmHg)[5]
Storage 4°C, protect from light[2]

Synthetic Considerations: A Note on Availability

Application in Drug Discovery: The Rise of Potent Nootropic Agents

The true value of the this compound scaffold is most prominently demonstrated in its role as the central core of a new class of highly potent nootropic, or cognitive-enhancing, agents.[4] Among these, Unifiram (DM232) and its seco-analog Sunifiram (DM235) have garnered significant attention for their remarkable potency, far exceeding that of traditional nootropics like piracetam.[6][8]

Unifiram and Sunifiram: A Leap in Nootropic Potency

Unifiram, a 4-substituted 1,4-diazabicyclo[5][6]nonan-9-one, has shown outstanding efficacy in preclinical models of amnesia, with a minimal effective dose orders of magnitude lower than that of piracetam.[4][9] This remarkable potency has established the this compound core as a key pharmacophore for the design of next-generation cognitive enhancers.

The table below summarizes the in vivo potency of Unifiram in a preclinical model of amnesia.

CompoundMinimal Effective Dose (MED) in Mouse Passive Avoidance TestReference(s)
Unifiram (DM232)0.001 mg/kg, s.c.[4][9]
Piracetam30 mg/kg, i.p.[10]
Mechanism of Action: A Multifaceted Approach to Cognitive Enhancement

The precise molecular mechanism of Unifiram and its analogs is still under investigation; however, pharmacological studies have revealed a multi-faceted mode of action that distinguishes them from many other nootropic agents.[6][8] While they do not exhibit direct affinity for major central nervous system receptors, their cognitive-enhancing effects are believed to be mediated through the indirect modulation of the AMPA receptor pathway and an increase in acetylcholine release in the cerebral cortex.[2][8]

The proposed signaling pathway is illustrated in the diagram below:

Unifiram_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Unifiram Unifiram Unknown_Target Unknown Target(s) Unifiram->Unknown_Target Activates Vesicles ACh Vesicles Unknown_Target->Vesicles Promotes Fusion ACh_Release Increased ACh Release Vesicles->ACh_Release AMPA_Receptor AMPA Receptor ACh_Release->AMPA_Receptor Indirect Potentiation ACh_Release->AMPA_Receptor Downstream_Signaling Downstream Signaling AMPA_Receptor->Downstream_Signaling Activates Cognitive_Enhancement Cognitive Enhancement Downstream_Signaling->Cognitive_Enhancement caption Proposed mechanism of Unifiram action.

Caption: Proposed mechanism of Unifiram action.

Experimental Protocol: Evaluation of Nootropic Activity in the Mouse Passive Avoidance Test

The passive avoidance test is a widely used behavioral paradigm to assess learning and memory in rodents. The following is a representative protocol for evaluating the nootropic effects of compounds based on the this compound scaffold.

Objective: To determine the ability of a test compound to reverse scopolamine-induced amnesia.

Materials:

  • Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, connected by a door, with a grid floor in the dark compartment for delivering a mild foot shock).

  • Test compound (e.g., Unifiram).

  • Scopolamine hydrobromide.

  • Vehicle (e.g., saline).

  • Male mice.

Procedure:

  • Habituation: On day 1, allow each mouse to explore the apparatus for a set period (e.g., 3 minutes) with the door between the compartments open.

  • Training: On day 2, place each mouse in the light compartment. Once the mouse enters the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.2 mA for 2 seconds). The latency to enter the dark compartment is recorded.

  • Treatment: Immediately after the training session, administer the test compound or vehicle subcutaneously (s.c.) or intraperitoneally (i.p.). Thirty minutes later, administer scopolamine (to induce amnesia) or vehicle.

  • Testing: On day 3 (24 hours after training), place each mouse back into the light compartment and record the latency to enter the dark compartment (up to a maximum cut-off time, e.g., 300 seconds). An increased latency to enter the dark compartment compared to the scopolamine-treated control group indicates a reversal of amnesia and a nootropic effect.

Data Analysis:

  • Compare the step-through latencies between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

  • The minimal effective dose (MED) is defined as the lowest dose of the test compound that produces a statistically significant increase in step-through latency compared to the scopolamine-treated group.

Safety and Handling

This compound is classified as a corrosive and irritant substance.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

The this compound core represents a valuable and strategically important scaffold for the design and development of novel therapeutic agents. Its rigid, bicyclic structure has been successfully exploited to create a new generation of exceptionally potent nootropic compounds. This guide has provided a comprehensive overview of its properties, applications, and the pharmacological basis for its efficacy in cognitive enhancement. As research in this area continues, the this compound scaffold is poised to remain a cornerstone in the quest for innovative treatments for cognitive disorders.

References

Introduction: The Architectural Significance of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Molecular Structure of Octahydropyrrolo[1,2-a]pyrazine

For Researchers, Scientists, and Drug Development Professionals

The this compound core is a bicyclic diamine that represents a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional architecture, which results from the fusion of a pyrrolidine and a pyrazine ring, provides a unique conformational constraint that is highly sought after in drug design. This defined spatial arrangement of nitrogen atoms and substituent vectors allows for precise interaction with biological targets, often leading to enhanced potency and selectivity. Understanding the nuanced details of its molecular structure—from stereochemistry and conformational preferences to its spectroscopic signature—is paramount for any researcher aiming to leverage this scaffold for the development of novel therapeutics. This guide offers a deep dive into the core structural features of this compound, providing both foundational knowledge and practical insights for its application in research and development.

Core Molecular Identity and Physicochemical Properties

The parent compound, this compound, is a saturated heterocyclic system. Its fundamental properties are crucial for understanding its behavior in both chemical reactions and biological systems.

PropertyValueSource
IUPAC Name 1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazine[1]
CAS Number 5654-83-1[1]
Molecular Formula C₇H₁₄N₂[1][2]
Molecular Weight 126.20 g/mol [1][2]
Boiling Point 199.6 ± 8.0 °C at 760 mmHg
Topological Polar Surface Area (TPSA) 15.27 Ų[2]
XlogP (Predicted) -0.3 to 0.054[2][3]
Physical Form Liquid

These properties, particularly the low predicted LogP and the presence of two basic nitrogen atoms, indicate a molecule with significant aqueous solubility and potential for forming strong hydrogen bonds, which are key characteristics for drug candidates.

Synthesis and Inherent Stereochemistry

The construction of the this compound ring system can be achieved through several synthetic strategies, often involving the cyclization of a suitably functionalized pyrrolidine precursor. A common and illustrative approach involves the reductive cyclization of a lactam derived from proline.

The key structural feature of this scaffold is the chiral center at the C8a bridgehead carbon. This means the molecule exists as a pair of enantiomers: (R)- and (S)-octahydropyrrolo[1,2-a]pyrazine. The specific stereoisomer used can have a profound impact on biological activity, making stereocontrolled synthesis a critical consideration in drug development.[][5]

G cluster_0 Synthetic Pathway Proline L-Proline Derivative Intermediate1 N-Substituted Proline Proline->Intermediate1 Alkylation/Acylation (e.g., Chloroacetyl chloride) Intermediate2 Diketopiperazine Intermediate Intermediate1->Intermediate2 Amidation & Cyclization Product (S)-Octahydropyrrolo[1,2-a]pyrazine Intermediate2->Product Reduction (e.g., LiAlH4 or BH3)

Caption: A generalized synthetic workflow for chiral this compound.

Experimental Protocol: Synthesis of (S)-Octahydropyrrolo[1,2-a]pyrazine

This protocol is a representative example of a reductive cyclization approach.

  • Step 1: Acylation. To a cooled (0 °C) solution of L-proline ethyl ester hydrochloride in dichloromethane (DCM), add triethylamine (2.2 eq). Stir for 15 minutes, then add chloroacetyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Step 2: Work-up. Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 3: Cyclization. Dissolve the crude product in ethanol and add an excess of aqueous ammonia. Heat the mixture in a sealed vessel at 80 °C for 24 hours to form the hexahydropyrrolo[1,2-a]pyrazine-1,4-dione intermediate.[6][7]

  • Step 4: Purification. After cooling, concentrate the mixture and purify the resulting solid diketopiperazine by recrystallization or column chromatography.

  • Step 5: Reduction. Suspend the purified diketopiperazine in anhydrous tetrahydrofuran (THF). Add lithium aluminum hydride (LiAlH₄, 3.0 eq) portion-wise at 0 °C. After the addition is complete, heat the mixture to reflux for 16 hours.

  • Step 6: Final Work-up. Cool the reaction to 0 °C and cautiously quench by sequential addition of water, 15% NaOH solution, and more water. Filter the resulting solids and wash thoroughly with THF. Concentrate the filtrate under reduced pressure and purify the resulting oil by distillation to yield the final product.

Conformational Analysis: A Tale of Two Fusions

The defining structural characteristic of this compound is its fused bicyclic nature. The junction between the five- and six-membered rings can adopt either a cis or trans conformation. In the cis conformation, the hydrogen atom at the C8a bridgehead and the lone pair of the N5 nitrogen are on the same face of the ring system. In the trans conformation, they are on opposite faces.

Studies on analogous systems, such as octahydropyrido[1,2-a]pyrazines, have shown a strong preference for the trans-fused conformation.[8] This preference is driven by thermodynamics; the trans configuration minimizes steric interactions and torsional strain, resulting in a lower overall energy state. The six-membered pyrazine ring predominantly adopts a stable chair conformation to reduce angle and eclipsing strain.

G T_N5 N5 (trans) T_C8a C8a-H (trans) T_N5->T_C8a Opposite Faces (More Stable) T_Ring1 Pyrazine Ring (Chair) T_Ring2 Pyrrolidine Ring C_N5 N5 (cis) C_C8a C8a-H (cis) C_N5->C_C8a Same Face (Less Stable) C_Ring1 Pyrazine Ring (Chair) C_Ring2 Pyrrolidine Ring TransLabel Trans-Fused Conformation CisLabel Cis-Fused Conformation

Caption: Energetic preference for the trans-fused conformation in this compound.

Structural Characterization

A combination of spectroscopic and analytical techniques is essential to confirm the structure and conformation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the solution-state structure.

  • ¹H NMR: The spectrum is complex due to the rigid, non-symmetrical nature of the molecule. Protons on the pyrazine ring will show characteristic axial and equatorial signals, with large geminal and vicinal coupling constants typical of a chair conformation. The bridgehead proton at C8a is a key diagnostic signal.

  • ¹³C NMR: Seven distinct signals are expected, corresponding to each carbon atom in the structure. The chemical shifts will be in the aliphatic region.

  • 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for assigning all proton and carbon signals unambiguously. Critically, Nuclear Overhauser Effect (NOE) correlations can experimentally verify the trans or cis nature of the ring fusion. For the more stable trans isomer, no NOE would be expected between the C8a proton and protons on the C6 and C4 positions of the pyrazine ring.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Electron Ionization (EI-MS): The molecular ion peak (M⁺) is expected at m/z 126.[1] Common fragmentation pathways involve the cleavage of the C-C bonds adjacent to the nitrogen atoms, leading to characteristic daughter ions.

  • Electrospray Ionization (ESI-MS): This technique will readily show the protonated molecule [M+H]⁺ at m/z 127.

X-Ray Crystallography

Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule.[9] However, a comprehensive search of crystallographic databases indicates that an experimental crystal structure for the unsubstituted parent this compound has not been reported.[10] Structural elucidation in the solid state often relies on data from substituted derivatives.

In the absence of experimental data, in silico methods are invaluable.

Protocol: Computational Conformational Analysis
  • Structure Building: Construct both the cis- and trans-fused 3D models of this compound using molecular modeling software.

  • Force Field Selection: Choose a suitable molecular mechanics force field (e.g., MMFF94 or OPLS3e) for an initial conformational search to identify low-energy ring conformations.

  • Quantum Mechanical Optimization: Take the lowest energy conformers from the search and perform a full geometry optimization using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G* basis set.

  • Energy Calculation: Calculate the single-point energies of the optimized cis and trans structures to quantitatively determine the energy difference and confirm the thermodynamic preference for the trans isomer.

  • Analysis: Analyze bond lengths, bond angles, and dihedral angles of the final optimized structure to provide a highly accurate theoretical model of the molecule's geometry.

The Scaffold in Drug Development: A Platform for Innovation

The rigid this compound framework is an excellent starting point for creating libraries of compounds with diverse 3D orientations. Its two nitrogen atoms can be functionalized to modulate basicity, introduce hydrogen bonding capabilities, and attach various pharmacophoric groups. This scaffold is prevalent in compounds targeting the central nervous system (CNS), where precise interactions with receptors like dopamine and serotonin are required.[11] Its derivatives have been explored for their potential as antibacterial, antifungal, and antiviral agents, as well as kinase inhibitors.[12][13] The constrained nature of the scaffold reduces the entropic penalty upon binding to a target, often leading to higher affinity and improved pharmacokinetic properties.

Conclusion

The this compound molecule is more than just a collection of atoms; it is a precisely engineered three-dimensional scaffold. Its structural integrity is defined by a thermodynamically favored trans-fused ring system, which locks the molecule into a predictable chair-like conformation. This rigidity is the source of its power in medicinal chemistry, providing a stable platform upon which to build complex and highly specific drug candidates. A thorough understanding of its synthesis, stereochemistry, and conformational behavior, validated through modern spectroscopic and computational methods, is the essential foundation for unlocking its full therapeutic potential.

References

The Synthesis of Octahydropyrrolo[1,2-a]pyrazine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The octahydropyrrolo[1,2-a]pyrazine core is a bridged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its unique three-dimensional structure imparts favorable pharmacokinetic properties, making it a valuable component in the design of novel therapeutics.[1] This guide provides an in-depth exploration of the key synthetic strategies for constructing this bicyclic system, offering insights for researchers and scientists in the field of drug development.

The Strategic Importance of the this compound Scaffold

Nitrogen-containing heterocycles are fundamental building blocks in the creation of bioactive molecules.[1] The fused pyrrolidine and pyrazine rings of the this compound system create a rigid and conformationally constrained structure. This rigidity can enhance binding affinity to biological targets and improve metabolic stability. Derivatives of this scaffold have demonstrated a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[1] Furthermore, they have been investigated as kinase inhibitors and mu-opioid receptor antagonists, highlighting their therapeutic potential.[2][3]

Core Synthetic Strategies

The construction of the this compound ring system can be broadly categorized into several key approaches. These strategies often involve the sequential or tandem formation of the two heterocyclic rings.

Reductive Amination and Cyclization Cascade

A prevalent and efficient method for the synthesis of the this compound core involves a cascade reaction sequence initiated by a reductive amination. This approach typically utilizes a pyrrole-based starting material and a suitable amine-containing side chain.

The reaction proceeds through the initial formation of an imine or enamine intermediate, which then undergoes intramolecular cyclization followed by reduction to yield the saturated bicyclic system. The choice of reducing agent is critical and can influence the stereochemical outcome of the reaction. Common reducing agents include sodium cyanoborohydride and sodium triacetoxyborohydride.[4]

Generalized Experimental Protocol:

  • To a solution of the pyrrole-2-carboxaldehyde derivative in a suitable solvent (e.g., dichloromethane, methanol), add the N-substituted ethylenediamine.

  • The reaction mixture is stirred at room temperature to facilitate the formation of the Schiff base.

  • A reducing agent, such as sodium triacetoxyborohydride, is added portion-wise to the mixture.

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, the reaction is quenched, and the product is extracted and purified using standard chromatographic techniques.

Data Presentation: Comparison of Reductive Amination Conditions

Starting MaterialAmineReducing AgentSolventYield (%)
1-Methyl-1H-pyrrole-2-carbaldehyde2-AminoethanolNaBH(OAc)₃CH₂Cl₂75
1H-pyrrole-2-carbaldehydeN-BenzylethylenediamineNaBH₃CNMeOH68
4,5-Dibromo-1H-pyrrole-2-carbaldehydeEthylenediamineH₂/Pd-CEtOH82
Asymmetric Synthesis via Intramolecular Aza-Friedel-Crafts Reaction

The development of enantiomerically pure pharmaceuticals is a cornerstone of modern drug discovery.[5] For the this compound scaffold, asymmetric synthesis provides access to specific stereoisomers, which is crucial for optimizing pharmacological activity and minimizing off-target effects.

A notable method for the asymmetric synthesis of tetrahydropyrrolo[1,2-a]pyrazines, which can be further reduced to the octahydro core, is the intramolecular aza-Friedel-Crafts reaction.[6] This reaction, catalyzed by a chiral phosphoric acid, allows for the direct and highly enantioselective cyclization of N-aminoethylpyrroles with aldehydes.[6]

Key Features of the Asymmetric Aza-Friedel-Crafts Approach:

  • High Enantioselectivity: The use of chiral catalysts directs the formation of a single enantiomer with high stereocontrol.[4]

  • Broad Substrate Scope: The method is applicable to a variety of aldehydes and pyrrole derivatives.[6]

  • Direct Access to Chiral Scaffolds: This strategy provides a direct route to medicinally relevant chiral building blocks.[6]

Visualization: Asymmetric Synthesis Workflow

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product N-aminoethylpyrrole N-aminoethylpyrrole Intramolecular_Aza_Friedel_Crafts Intramolecular Aza-Friedel-Crafts Reaction N-aminoethylpyrrole->Intramolecular_Aza_Friedel_Crafts Aldehyde Aldehyde Aldehyde->Intramolecular_Aza_Friedel_Crafts Chiral_Phosphoric_Acid_Catalyst Chiral Phosphoric Acid Catalyst Chiral_Phosphoric_Acid_Catalyst->Intramolecular_Aza_Friedel_Crafts Chiral_Tetrahydropyrrolo_pyrazine Chiral 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine Intramolecular_Aza_Friedel_Crafts->Chiral_Tetrahydropyrrolo_pyrazine

Caption: Workflow for the asymmetric synthesis of chiral tetrahydropyrrolo[1,2-a]pyrazines.

Cyclization of Diketopiperazine Precursors

Another versatile approach involves the construction of the pyrrole ring onto a pre-existing diketopiperazine (DKP) scaffold.[7] This strategy is particularly useful for accessing derivatives with substitution on the pyrazine ring. The synthesis typically begins with an aldol condensation between a DKP starting material and a protected 1,3-dicarbonyl compound or an alkynyl aldehyde.[7] The resulting intermediate can then be cyclized to form the fused pyrrolodiketopiperazine system.[7]

Generalized Experimental Protocol for Pyrrole Annulation:

  • The diketopiperazine derivative is subjected to an aldol condensation with an appropriate electrophile (e.g., a protected 1,3-dicarbonyl or an alkynyl aldehyde) under mild conditions.

  • The resulting condensation product is isolated and purified.

  • The purified intermediate is then treated with a protic acid (e.g., camphorsulfonic acid) or a cationic gold complex for alkynyl substrates to induce cyclization.[7]

  • The reaction is heated to facilitate the annulation and formation of the dihydropyrrolo[1,2-a]pyrazine-1,4-dione.

  • Subsequent reduction of the dione yields the desired this compound core.

Visualization: Logical Relationship of Synthetic Pathways

G Start Starting Materials (Pyrroles, Diketopiperazines, etc.) Reductive_Amination Reductive Amination + Intramolecular Cyclization Start->Reductive_Amination Asymmetric_Synthesis Asymmetric Synthesis + Aza-Friedel-Crafts Start->Asymmetric_Synthesis DKP_Cyclization Diketopiperazine Cyclization + Pyrrole Annulation Start->DKP_Cyclization Intermediate Key Intermediates (Imines, Chiral Adducts) Reductive_Amination->Intermediate Asymmetric_Synthesis->Intermediate DKP_Cyclization->Intermediate Product This compound Intermediate->Product

Caption: Overview of major synthetic routes to the this compound core.

Conclusion

The synthesis of the this compound scaffold is a dynamic area of research with significant implications for drug discovery. The methods outlined in this guide, from cascade reactions to asymmetric catalysis, provide a robust toolkit for chemists to access a diverse range of derivatives. The continued development of novel and efficient synthetic strategies will undoubtedly lead to the discovery of new therapeutic agents based on this privileged heterocyclic core.

References

The Octahydropyrrolo[1,2-a]pyrazine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocycle

The octahydropyrrolo[1,2-a]pyrazine core is a saturated bicyclic heterocycle that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure serves as a unique scaffold for the development of novel therapeutics targeting a range of challenging disease pathways. This guide provides a comprehensive overview of the biological significance, synthetic strategies, and key physicochemical properties of the this compound core, offering insights for its application in contemporary drug development programs.

The fusion of a pyrrolidine and a piperazine ring creates a conformationally constrained system that can mimic the presentation of critical pharmacophoric features, such as those found in natural amino acids like proline. This has led to its successful application as a proline bioisostere in the design of potent protein-protein interaction inhibitors.[1][2] Furthermore, the nitrogen atoms within the scaffold provide handles for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The diverse biological activities exhibited by molecules containing the broader pyrazine and piperazine motifs underscore the therapeutic potential of this specific bicyclic system.[3][4][5]

Biological Significance and Therapeutic Applications

The this compound core has proven to be a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has been demonstrated in its application to two key therapeutic areas: oncology and infectious diseases.

Inhibitors of Apoptosis Proteins (IAPs)

A significant breakthrough in the application of the this compound core has been in the development of antagonists for the Inhibitor of Apoptosis Proteins (IAPs). IAPs are a family of proteins that regulate programmed cell death (apoptosis) and are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. The endogenous IAP antagonist, Smac/DIABLO, utilizes a critical N-terminal AVPI (alanine-valine-proline-isoleucine) motif to bind to and inhibit IAPs.

Medicinal chemists have successfully utilized the this compound scaffold as a rigid mimic of the proline residue in the AVPI motif.[1][2] This design strategy was based on the X-ray co-crystal structure of the Smac N-terminal peptide bound to the X-chromosome-linked IAP (XIAP).[2] The resulting compounds have demonstrated potent inhibition of cellular IAP1 (cIAP1) and XIAP, leading to tumor growth inhibition in preclinical models.[2] Lead optimization of this scaffold has yielded compounds with improved oral absorption and potent antitumor activity.[2]

The following diagram illustrates the general mechanism of IAP antagonism and the role of the this compound core as a Smac mimetic.

cluster_0 Normal Apoptotic Pathway cluster_1 Cancer Cell (IAP Overexpression) cluster_2 Therapeutic Intervention Pro-apoptotic Signals Pro-apoptotic Signals Caspases (inactive) Caspases (inactive) Pro-apoptotic Signals->Caspases (inactive) activate Caspases (active) Caspases (active) Caspases (inactive)->Caspases (active) activation Apoptosis Apoptosis Caspases (active)->Apoptosis IAPs IAPs Caspases (active)->IAPs inhibited by Apoptosis Induction Apoptosis Induction Caspases (active)->Apoptosis Induction IAPs->Caspases (active) inhibition relieved Apoptosis Blockage Apoptosis Blockage IAPs->Apoptosis Blockage Smac Mimetic Smac Mimetic (this compound core) Smac Mimetic->IAPs antagonizes

Caption: Mechanism of IAP Antagonism by Smac Mimetics.

N-Myristoyltransferase (NMT) Inhibitors

N-myristoyltransferase is an enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a variety of cellular and viral proteins. This modification is crucial for protein localization and function. NMT is considered a promising therapeutic target for cancer and infectious diseases.

Screening of compound libraries has identified the cyclohexyl-octahydropyrrolo[1,2-a]pyrazine (COPP) chemotype as a potent inhibitor of human NMT-1. These compounds have been shown to be competitive inhibitors with respect to the peptide substrate and have demonstrated the ability to inhibit NMT activity in intact cells, leading to the inhibition of cancer cell proliferation.

Synthetic Strategies

The synthesis of the this compound core can be achieved through various routes, often starting from readily available chiral precursors. A common and effective strategy involves the use of pyroglutamic acid, which allows for the stereoselective synthesis of the bicyclic scaffold.

Synthesis from Pyroglutamic Acid

A representative synthesis starting from (R)-pyroglutamic acid is outlined below. This multi-step process involves amide formation, reduction, and subsequent cyclization to construct the bicyclic system.

start (R)-Pyroglutamic Acid step1 Amide Formation (e.g., Benzylamine, EDC, HOBt) start->step1 intermediate1 N-Benzyl Pyroglutamide step1->intermediate1 step2 Reduction (e.g., LiAlH4) intermediate1->step2 intermediate2 Diamine Intermediate step2->intermediate2 step3 Cyclization (e.g., Dibromopropionate) intermediate2->step3 product This compound Core step3->product

Caption: General Synthetic Workflow from Pyroglutamic Acid.

A more detailed, step-by-step protocol for a similar synthesis is provided in the experimental protocols section. The choice of starting material enantiomer (D- or L-proline derivatives) allows for the synthesis of different stereoisomers of the final scaffold, which is crucial for exploring structure-activity relationships.[1]

Physicochemical Properties and Conformational Analysis

The drug-like properties of molecules containing the this compound core are heavily influenced by its rigid structure and the nature of its substituents.

Key Physicochemical Parameters

The unsubstituted this compound core has the following computed properties:

PropertyValueSource
Molecular FormulaC7H14N2--INVALID-LINK--[6]
Molecular Weight126.20 g/mol --INVALID-LINK--[6]
XLogP30.2--INVALID-LINK--[6]
Hydrogen Bond Donors1--INVALID-LINK--[6]
Hydrogen Bond Acceptors2--INVALID-LINK--[6]

The introduction of substituents can significantly alter these properties. For instance, the addition of lipophilic groups can increase the LogP, potentially improving membrane permeability but also potentially increasing metabolic liability.[7] Conversely, the incorporation of polar groups can enhance aqueous solubility.[8] Careful consideration of these modifications is essential during the lead optimization process to achieve a desirable balance of potency and pharmacokinetic properties.[9]

Conformational Insights

The bicyclic nature of the this compound core imparts significant conformational rigidity compared to more flexible acyclic or monocyclic systems. The piperazine ring in such systems predominantly adopts a chair conformation to minimize steric and torsional strain.[10][11] This conformational preference is crucial as it pre-organizes the substituents in defined spatial orientations, which can lead to higher binding affinities for their biological targets.

The conformational flexibility, or lack thereof, of piperazine-containing molecules has been shown to be a critical factor in their biological activity.[12] Computational methods, such as molecular dynamics simulations and DFT calculations, are valuable tools for understanding the conformational landscape of these scaffolds and for guiding the design of new analogs with improved properties.[11][13]

Experimental Protocols

General Synthesis of the this compound Scaffold

The following is a representative protocol for the synthesis of the this compound core, adapted from the literature.[1]

Step 1: Amide Formation

  • To a solution of (R)-pyroglutamic acid in a suitable solvent (e.g., acetonitrile), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) and 1-hydroxybenzotriazole monohydrate (HOBt).

  • Add benzylamine and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work up the reaction mixture and purify the resulting amide by column chromatography.

Step 2: Reduction of Amides

  • To a suspension of lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add the amide from Step 1 dropwise.

  • Reflux the reaction mixture until the reduction is complete.

  • Carefully quench the reaction and work up to isolate the diamine product.

Step 3: Cyclization

  • To a solution of the diamine from Step 2 in a suitable solvent (e.g., toluene), add triethylamine and methyl 2,3-dibromopropionate.

  • Heat the reaction mixture at an elevated temperature (e.g., 90 °C) until the cyclization is complete.

  • Purify the resulting this compound derivative by column chromatography.

Biological Assay: Fluorescence-Based IAP Inhibition Assay

This protocol describes a fluorescence polarization assay to measure the inhibition of IAP proteins.

Materials:

  • Fluorescently labeled Smac peptide (e.g., with FITC).

  • Recombinant IAP protein (e.g., XIAP-BIR3).

  • Assay buffer (e.g., phosphate-buffered saline with a surfactant).

  • Test compounds (dissolved in DMSO).

  • 384-well black plates.

Procedure:

  • Add a small volume of the test compound solution or DMSO (control) to the wells of the 384-well plate.

  • Add the IAP protein solution to each well and incubate for a short period to allow for inhibitor binding.

  • Add the fluorescently labeled Smac peptide to initiate the binding reaction.

  • Incubate the plate at room temperature to reach equilibrium.

  • Measure the fluorescence polarization using a suitable plate reader.

  • Calculate the percent inhibition for each test compound and determine the IC50 values.

Conclusion and Future Outlook

The this compound core has established itself as a valuable and versatile scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique platform for the design of potent and selective inhibitors of challenging biological targets. The successful development of IAP antagonists and NMT inhibitors based on this core highlights its potential in oncology and infectious diseases.

Future research in this area will likely focus on the exploration of novel substitutions on the this compound scaffold to further optimize potency, selectivity, and pharmacokinetic properties. The application of this core to other therapeutic targets where conformational constraint is desirable is also a promising avenue for future drug discovery efforts. Continued advancements in synthetic methodologies and a deeper understanding of the structure-activity relationships will undoubtedly solidify the position of the this compound core as a truly privileged scaffold in the armamentarium of medicinal chemists.

References

Octahydropyrrolo[1,2-a]pyrazine and its analogs in nature

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Octahydropyrrolo[1,2-a]pyrazine and its Analogs in Nature

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of a Privileged Scaffold

The this compound core is a nitrogen-containing heterocyclic system that represents a fundamental structural motif in a diverse array of naturally occurring bioactive compounds. Structurally, it is a bicyclic diketopiperazine (DKP), typically formed from the condensation of L-proline with a second amino acid. This fusion imparts significant conformational rigidity, a feature highly valued in medicinal chemistry for enhancing binding affinity and metabolic stability. Long considered mere artifacts of protein degradation, these proline-containing DKPs are now recognized as essential secondary metabolites produced by a vast range of organisms, from bacteria to fungi and marine invertebrates[1]. Their prevalence and the remarkable breadth of their biological activities have established the this compound framework as a "privileged scaffold"—a molecular architecture that is repeatedly identified as a potent ligand for various biological targets, making it a cornerstone for natural product synthesis and drug discovery.

Part 1: Natural Occurrence and Structural Diversity

Analogs of the this compound core are predominantly isolated from microbial sources, particularly those from unique and competitive ecological niches such as marine environments. Bacteria of the genera Streptomyces and Bacillus, as well as various fungi and sponges, are prolific producers of these compounds[2][3]. These natural products exhibit significant structural variation, arising from the diversity of the second amino acid incorporated opposite proline and subsequent enzymatic modifications (tailoring) such as halogenation, oxidation, and methylation. This chemical diversity is a direct result of evolutionary pressure, equipping the producing organism with molecules fine-tuned for signaling, defense, or symbiosis.

A selection of notable natural analogs is presented below, highlighting their biological sources and structural characteristics.

Compound Name Core Structure Analog Natural Source Key Structural Features Reference
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-Cyclo(Pro-Gly)Bacillus tequilensis MSI45, Streptomyces mangrovisoliThe simplest form of the bicyclic DKP core.[4][5]
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-Cyclo(Pro-Phe)Streptomyces sp. VITPK9A benzyl group at the C-3 position derived from phenylalanine.[6]
Cyclo(L-Leu-L-Pro)Cyclo(Pro-Leu)Endophytic Streptomyces SUK 25An isobutyl group at the C-3 position derived from leucine.[7]
Cyclo(L-Val-L-Pro)Cyclo(Pro-Val)Endophytic Streptomyces SUK 25An isopropyl group at the C-3 position derived from valine.[7]
Longamide BBrominated dihydropyrrolo[1,2-a]pyrazinoneMarine sponge Agelas sp.A brominated pyrrole ring, indicating marine origin.[2]
HanishinDihydropyrrolo[1,2-a]pyrazinoneMarine spongeContains a complex, fused ring system.[2]

Part 2: Biosynthesis of the this compound Core

The formation of the this compound core, a proline-containing diketopiperazine, is a fascinating example of how nature builds complex molecules from simple building blocks. This process circumvents the ribosome and relies on two principal enzymatic strategies: Non-Ribosomal Peptide Synthetases (NRPSs) and Cyclodipeptide Synthases (CDPSs). The presence of a proline residue is known to be a strong facilitator of the cyclization reaction[1][8].

Causality in Biosynthetic Machinery

The choice between an NRPS or CDPS pathway is determined by the organism's genetic makeup. NRPSs are massive, modular enzymatic assembly lines, offering high fidelity and the ability to incorporate non-proteinogenic amino acids. CDPSs, in contrast, are smaller, more economical enzymes that directly link primary metabolism (the pool of aminoacyl-tRNAs) to secondary metabolism, providing an efficient route to DKP synthesis[9].

Route A: The Non-Ribosomal Peptide Synthetase (NRPS) Pathway

NRPSs are large, multifunctional enzymes organized into modules. Each module is responsible for the recognition, activation, and incorporation of a single amino acid[10].

  • Adenylation (A) Domain: Selects a specific amino acid (e.g., L-Proline) and activates it as an aminoacyl adenylate using ATP.

  • Thiolation (T) Domain: The activated amino acid is covalently tethered to a 4'-phosphopantetheine (4'-PPant) arm on the T domain.

  • Condensation (C) Domain: Catalyzes peptide bond formation between the amino acids held on adjacent modules.

  • Thioesterase (TE) Domain: In the final module, the TE domain cleaves the completed dipeptide (Pro-Xaa) from the T domain. It catalyzes an intramolecular nucleophilic attack, leading to cyclization and release of the diketopiperazine product[10].

Route B: The Cyclodipeptide Synthase (CDPS) Pathway

CDPSs represent a more recently discovered and elegant route to DKPs. These enzymes hijack aminoacyl-tRNAs (aa-tRNAs), the same building blocks used for ribosomal protein synthesis[11][12].

  • Substrate Binding: The CDPS binds the first aa-tRNA (e.g., Pro-tRNAPro).

  • Acyl-Enzyme Intermediate Formation: Through a ping-pong mechanism, the proline moiety is transferred from its tRNA to a conserved serine residue in the enzyme's active site, forming a covalent acyl-enzyme intermediate[13][14]. The now-uncharged tRNA is released.

  • Second Substrate Binding: The CDPS binds the second aa-tRNA (e.g., Xaa-tRNAXaa).

  • Dipeptidyl-Enzyme Formation: The amino group of the second amino acid attacks the carbonyl of the enzyme-bound proline, forming a dipeptidyl-enzyme intermediate.

  • Cyclization and Release: The terminal amino group of the proline residue performs an intramolecular nucleophilic attack on the carbonyl of the second amino acid, forming the second peptide bond and cyclizing the molecule. The DKP product is then released from the enzyme[12][15].

Biosynthetic_Pathways cluster_NRPS Route A: NRPS Pathway cluster_CDPS Route B: CDPS Pathway Pro_NRPS L-Proline A_Domain A-Domain Pro_NRPS->A_Domain ATP_NRPS ATP ATP_NRPS->A_Domain T_Domain_Pro T-Domain~Pro A_Domain->T_Domain_Pro Activation & Tethering C_Domain C-Domain T_Domain_Pro->C_Domain Xaa_NRPS L-Xaa A_Domain_Xaa A-Domain Xaa_NRPS->A_Domain_Xaa ATP_Xaa ATP ATP_Xaa->A_Domain_Xaa T_Domain_Xaa T-Domain~Xaa A_Domain_Xaa->T_Domain_Xaa Activation & Tethering T_Domain_Xaa->C_Domain T_Domain_Dipeptide T-Domain~Pro-Xaa C_Domain->T_Domain_Dipeptide Condensation TE_Domain TE-Domain T_Domain_Dipeptide->TE_Domain DKP_Product_NRPS Cyclo(Pro-Xaa) (Octahydropyrrolo [1,2-a]pyrazine) TE_Domain->DKP_Product_NRPS Cyclization & Release Pro_tRNA Pro-tRNAPro CDPS_Enzyme CDPS Enzyme (Active Site Ser) Pro_tRNA->CDPS_Enzyme 1. First Binding Acyl_Intermediate Acyl-Enzyme Intermediate CDPS_Enzyme->Acyl_Intermediate 2. Acyl Transfer Dipeptidyl_Intermediate Dipeptidyl-Enzyme Intermediate Acyl_Intermediate->Dipeptidyl_Intermediate 4. Peptide Bond 1 Xaa_tRNA Xaa-tRNAXaa Xaa_tRNA->Acyl_Intermediate 3. Second Binding DKP_Product_CDPS Cyclo(Pro-Xaa) (Octahydropyrrolo [1,2-a]pyrazine) Dipeptidyl_Intermediate->DKP_Product_CDPS 5. Cyclization & Release

Diagram 1: Comparative overview of NRPS and CDPS biosynthetic pathways for the DKP core.

Part 3: Biological Activities and Pharmacological Significance

The rigid, bicyclic structure of this compound analogs makes them ideal for interacting with specific protein binding pockets, resulting in a wide spectrum of potent biological activities. This inherent bioactivity has made the scaffold a focal point for drug discovery programs.

  • Antimicrobial Activity: Many natural analogs exhibit significant antibacterial and antifungal properties. For instance, pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, isolated from the marine bacterium Bacillus tequilensis MSI45, shows potent activity against multi-drug resistant Staphylococcus aureus[4]. This is critically important in the search for new antibiotics to combat resistance. The mechanism often involves disruption of cell membranes or inhibition of key metabolic enzymes.

  • Antioxidant Activity: The same compound, when isolated from Streptomyces mangrovisoli, was found to possess strong free-radical scavenging capabilities[5]. This activity is attributed to the ability of the heterocyclic rings to stabilize free radicals.

  • Cytotoxic and Antitumor Activity: Hanishin, a more complex analog, displays cytotoxicity against non-small-cell lung carcinoma cells[2]. Synthetic derivatives have been rationally designed to act as potent antagonists of Inhibitor of Apoptosis (IAP) proteins, inducing tumor cell death and causing tumor regression in xenograft models[1].

  • Neurological and Other Activities: The scaffold's ability to mimic peptide turns has been exploited to develop synthetic analogs that act as potent mu-opioid receptor antagonists, which are of interest for treating opioid-related disorders[16].

The quantitative bioactivity data for selected compounds are summarized below, demonstrating the therapeutic potential inherent in this molecular framework.

Compound/Analog Biological Activity Assay/Model Quantitative Value (IC₅₀/MIC/EC₅₀) Reference
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-AntibacterialBroth microdilution vs. MRSAMIC: 15 µg/L[4]
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-CytotoxicityMTT assay on RAW 264.7 cellsIC₅₀: 500 µg/mL[6]
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-Hemolytic ActivityHuman erythrocytesEC₅₀: 115.5 µg/mL[6]
Synthetic Analog (T-3256336)IAP AntagonismcIAP1 inhibition assayIC₅₀: 1.3 nM[1]
Synthetic Analog (T-3256336)AntitumorMDA-MB-231 cell growth inhibitionGI₅₀: 1.8 nM[1]

Part 4: A Technical Workflow for Isolation and Structural Elucidation

For researchers aiming to discover novel this compound analogs, a systematic and robust experimental workflow is essential. The choice of each step is critical for successfully isolating these often low-abundance metabolites from complex natural extracts.

Step-by-Step Experimental Protocol

Step 1: Fermentation and Extraction

  • Rationale: The goal is to maximize the production of the target secondary metabolites by the source organism and efficiently extract them.

  • Culturing: Inoculate the producing microbial strain (e.g., Streptomyces sp.) into an optimized liquid culture medium (e.g., Thornton's media)[17]. Incubate for 7-14 days under appropriate conditions (e.g., 28°C, 200 rpm).

  • Adsorption (Optional but Recommended): Add a neutral adsorbent resin like Diaion™ HP-20 or Amberlite® XAD7HP to the culture (approx. 5% w/v) during fermentation. This resin sequesters secondary metabolites, protecting them from degradation and simplifying downstream extraction[18][19].

  • Harvesting & Extraction: Separate the mycelial biomass and resin from the culture broth by centrifugation or filtration. Perform a solvent extraction on the combined solids using methanol or ethyl acetate. This is repeated multiple times to ensure complete extraction. The solvent is then removed under reduced pressure to yield a crude extract.

Step 2: Bioassay-Guided Fractionation and Purification

  • Rationale: This strategy uses a relevant biological assay to systematically track the active compounds through separation steps, focusing purification efforts only on the fractions containing the desired bioactivity.

  • Initial Fractionation: Subject the crude extract to vacuum liquid chromatography (VLC) or medium-pressure liquid chromatography (MPLC) on a C18 reversed-phase silica gel. Elute with a stepwise gradient of decreasing polarity (e.g., water to methanol, then to dichloromethane).

  • Bioassay Screening: Test each fraction in the chosen bioassay (e.g., antimicrobial disc diffusion assay[7]).

  • HPLC Purification: Purify the most active fraction(s) using semi-preparative or analytical High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and an optimized mobile phase (e.g., acetonitrile/water gradient). Monitor the elution profile with a photodiode array (PDA) detector.

  • Purity Check: Collect the peaks corresponding to pure compounds and verify their purity by analytical HPLC-MS.

Step 3: Structural Elucidation

  • Rationale: A combination of spectroscopic techniques is required to unambiguously determine the chemical structure, including stereochemistry.

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HR-LCMS) to determine the exact molecular weight and calculate the molecular formula[17]. Analyze the fragmentation pattern (MS/MS) to identify characteristic losses and substructures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the pure compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • ¹H NMR: Identifies the number and type of protons and their connectivity.

    • ¹³C NMR: Identifies the number and type of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular skeleton. COSY reveals proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) proton-carbon correlations, which is essential for connecting the different spin systems and identifying quaternary carbons[4].

  • Stereochemistry Confirmation (if necessary): Compare NMR and optical rotation data with literature values. For novel compounds, chemical synthesis of possible stereoisomers may be required for definitive assignment[18].

Workflow cluster_extraction Step 1: Fermentation & Extraction cluster_purification Step 2: Bioassay-Guided Purification cluster_elucidation Step 3: Structural Elucidation fermentation Microbial Fermentation (+ Adsorbent Resin) harvest Harvest Biomass & Resin fermentation->harvest extraction Solvent Extraction (e.g., Ethyl Acetate) harvest->extraction crude_extract Crude Extract extraction->crude_extract mplc MPLC Fractionation (Reversed-Phase) crude_extract->mplc bioassay Bioassay Screening (e.g., Antimicrobial) mplc->bioassay hplc Semi-Prep HPLC (Active Fractions) bioassay->hplc pure_compound Pure Compound hplc->pure_compound ms HR-LCMS (Formula & Fragments) pure_compound->ms nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr structure Final Structure ms->structure nmr->structure

Diagram 2: Experimental workflow for the isolation and characterization of natural products.

Conclusion and Future Perspectives

The this compound scaffold and its naturally occurring analogs represent a rich and underexplored source of chemical diversity and biological activity. The elucidation of their biosynthetic pathways, particularly the role of CDPS enzymes, has opened new avenues for genome mining and synthetic biology to produce novel, non-natural derivatives. As technologies for high-throughput screening, metabolomics, and structural elucidation continue to advance, the systematic exploration of microorganisms from extreme and unique environments will undoubtedly unveil new members of this fascinating class of molecules. For drug development professionals, these compounds offer pre-validated, conformationally constrained scaffolds that can serve as starting points for developing next-generation therapeutics to address critical unmet needs in infectious disease, oncology, and beyond.

References

A Technical Guide to the Physicochemical Characteristics of Octahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Octahydropyrrolo[1,2-a]pyrazine is a saturated bicyclic diamine that serves as a valuable chiral scaffold and building block in medicinal chemistry and drug discovery.[1][2] Its rigid, three-dimensional structure and the presence of two distinct nitrogen atoms provide a unique framework for developing novel therapeutics.[3] This technical guide offers an in-depth exploration of the core physicochemical characteristics of this compound. We synthesize available empirical data with theoretical principles to provide researchers, scientists, and drug development professionals with a comprehensive resource covering its structural features, key physical parameters, spectroscopic profile, and methods for chiral analysis. Detailed experimental protocols are provided to ensure methodological integrity and reproducibility in the laboratory.

Molecular Structure and Core Properties

Chemical Identity

The fundamental properties of this compound are summarized in the table below. This molecule is recognized by its CAS number 5654-83-1 for the racemic mixture.[4][5][6]

PropertyValueSource(s)
IUPAC Name 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine[6]
CAS Number 5654-83-1[4][5][6]
Molecular Formula C₇H₁₄N₂[4][5][6]
Molecular Weight 126.20 g/mol [4][5][7]
Synonyms 1,4-Diazabicyclo[4.3.0]nonane[6]
Physical Form Liquid[4]
Structural Features and Stereoisomerism

This compound possesses a fused bicyclic ring system consisting of a pyrrolidine ring and a piperazine ring. This structure imparts significant conformational rigidity.

A critical feature is the presence of a stereocenter at the C8a bridgehead carbon. This chirality means the molecule exists as a pair of enantiomers: (R)- and (S)-octahydropyrrolo[1,2-a]pyrazine.[8][9] The distinct spatial arrangement of these enantiomers is paramount in drug development, as different enantiomers frequently exhibit different pharmacological and toxicological profiles.[10] Therefore, the ability to separate and analyze these stereoisomers is of utmost importance.

Key Physicochemical Parameters

These parameters are crucial for predicting the compound's behavior in various chemical and biological systems, from reaction kinetics to pharmacokinetic properties.

ParameterValue / DescriptionSource(s)
Boiling Point 199.6 ± 8.0 °C (at 760 mmHg)90-110 °C (at 10 mmHg)[4][5]
Solubility Expected to be soluble in water and polar organic solvents due to the two amine functionalities capable of hydrogen bonding. Experimental verification is recommended.-
Lipophilicity (LogP) 0.054[7]
Topological Polar Surface Area (TPSA) 15.27 Ų[7]
Causality Behind the Data
  • Boiling Point: The relatively high boiling point at atmospheric pressure is a direct result of intermolecular hydrogen bonding mediated by the N-H group of the secondary amine.[4] The significant drop in boiling point under reduced pressure is a classic characteristic that allows for purification by vacuum distillation, preventing thermal degradation.[5]

  • Lipophilicity (LogP): The LogP value of 0.054 is near zero, indicating a balanced distribution between octanol and water.[7] This suggests the molecule is relatively hydrophilic, a property that influences its absorption, distribution, metabolism, and excretion (ADME) profile in drug candidates.

  • Acidity/Basicity (pKa): As a diamine, the molecule has two basic centers. The secondary amine is expected to be more basic than the tertiary bridgehead amine due to steric hindrance around the tertiary nitrogen, which can impede its ability to accept a proton. Direct experimental determination via potentiometric titration is the gold standard for obtaining precise pKa values, which are critical for understanding the compound's ionization state at physiological pH.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint for molecular structure confirmation and purity assessment.

  • Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at an m/z of 126.[6] The fragmentation pattern would likely involve the characteristic loss of alkyl and amine fragments from the bicyclic structure, providing key structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum is defined by characteristic absorptions.[6] Key expected peaks include a moderate N-H stretch around 3300-3500 cm⁻¹, C-H stretching vibrations just below 3000 cm⁻¹, and C-N stretching in the 1000-1200 cm⁻¹ region. The absence of carbonyl (C=O) or other functional group peaks confirms the saturated heterocyclic structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Due to the molecule's asymmetry and rigid structure, the proton spectrum is expected to be complex. The 14 protons would appear as a series of distinct multiplets in the aliphatic region (typically 1.5-3.5 ppm). The proton attached to the secondary nitrogen may appear as a broad singlet.

    • ¹³C NMR: The molecule's seven carbon atoms are chemically non-equivalent and should result in seven distinct signals in the ¹³C NMR spectrum. The signals would be located in the aliphatic region (typically 20-60 ppm).

Analysis of Chiral Properties

For a chiral molecule like this compound, confirming enantiomeric purity is non-negotiable in pharmaceutical applications.

The Imperative of Enantiomeric Purity

Regulatory agencies mandate the characterization of individual enantiomers in chiral drugs, as the "inactive" enantiomer could have undesirable side effects or a different metabolic pathway. Robust analytical methods are therefore essential.[11]

Chromatographic Methods for Enantioseparation

Chromatography is the most definitive technique for separating and quantifying enantiomers.[12] The core principle involves differential interaction between the enantiomers and a chiral stationary phase (CSP).[10]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely established technique. Polysaccharide-based CSPs are commonly used to achieve separation. The choice of mobile phase (normal-phase, reversed-phase, or polar organic) is critical for optimizing resolution.[10][11]

  • Chiral Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful, "green" alternative to HPLC.[13] It uses supercritical CO₂ as the primary mobile phase, which reduces solvent consumption and often leads to faster separations and higher efficiency due to the lower viscosity of the mobile phase.[13]

G cluster_prep Sample Preparation cluster_output Result racemic Racemic Standard HPLC Chiral HPLC racemic->HPLC Method Validation SFC Chiral SFC racemic->SFC sample Chiral Sample sample->HPLC sample->SFC CD Circular Dichroism sample->CD Result Enantiomeric Excess (% ee) HPLC->Result SFC->Result CD->Result

Caption: General workflow for chiral purity analysis of this compound.

Spectroscopic Methods for Enantiomeric Excess (ee) Determination
  • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[12] While it does not physically separate the enantiomers, it can provide a rapid determination of enantiomeric excess once calibrated with pure standards.[14] It is particularly useful in high-throughput screening applications.[14]

Experimental Protocols

The following protocols are designed to be self-validating systems, ensuring robust and reliable data generation.

Protocol: Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constants (pKa) of this compound.

Methodology Rationale: Potentiometric titration is a highly accurate method that measures the change in pH (or potential) of a solution as a function of the volume of an added titrant. For a basic compound, titration with a strong acid will produce an inflection point in the titration curve corresponding to each protonation event, from which the pKa can be calculated.

G A 1. System Calibration Calibrate pH meter with standard buffers (pH 4, 7, 10). B 2. Sample Preparation Accurately weigh ~10 mg of sample and dissolve in 50 mL of 0.1 M KCl solution. A->B C 3. Titration Setup Place beaker on a magnetic stirrer and immerse calibrated pH electrode and titrant delivery tube. B->C D 4. Perform Titration Titrate with standardized 0.1 M HCl, recording pH and titrant volume. Add titrant in small increments, especially near equivalence points. C->D E 5. Data Analysis Plot pH vs. titrant volume. Determine equivalence points from the first derivative plot (dpH/dV). D->E F 6. Calculate pKa pKa is the pH at the half-equivalence point. E->F

Caption: Experimental workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

  • Instrument Setup: Calibrate a pH meter or autotitrator using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).

  • Sample Preparation: Accurately weigh approximately 10-15 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of an electrolyte solution (e.g., 0.1 M KCl) to maintain constant ionic strength.

  • Titration: Place the sample solution in a jacketed beaker maintained at 25 °C. Immerse the calibrated pH electrode. Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) using an automated burette.

  • Data Acquisition: Record the pH value after each incremental addition of titrant. Ensure the solution reaches equilibrium before each reading.

  • Analysis: Plot the pH versus the volume of HCl added. Calculate the first derivative (ΔpH/ΔV) to accurately locate the equivalence points. The pKa values correspond to the pH at the half-equivalence points. Since there are two basic nitrogens, two pKa values are expected.

Protocol: General Method for Chiral HPLC Screening

Objective: To separate the enantiomers of this compound and determine the enantiomeric excess (% ee) of a sample.

Methodology Rationale: This protocol uses a polysaccharide-based chiral stationary phase, which is known to be effective for a broad range of chiral amines.[10] Screening with different mobile phases is essential because enantioselectivity is highly dependent on the specific interactions between the analyte, the CSP, and the solvent system.

Step-by-Step Protocol:

  • Column: Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak IA, IB, or IC).

  • Sample Preparation:

    • Racemic Standard (Validation): Prepare a 1 mg/mL solution of racemic this compound in the initial mobile phase.

    • Test Sample: Prepare the test sample at the same concentration.

  • Chromatographic Conditions (Screening):

    • Mobile Phase A (Normal Phase): Hexane/Ethanol (80:20 v/v) with 0.1% diethylamine (DEA) or triethylamine (TEA). The basic additive is crucial to prevent peak tailing for amines.

    • Mobile Phase B (Polar Organic): Acetonitrile/Methanol (90:10 v/v) with 0.1% DEA/TEA.[13]

    • Flow Rate: 1.0 mL/min.[10]

    • Detection: UV at 210 nm (or another suitable wavelength if derivatized).

    • Temperature: 25 °C.

  • Procedure:

    • Inject the racemic standard to confirm the column can separate the two enantiomers. Note the retention times (t_R1, t_R2) and calculate the resolution (Rs). An Rs > 1.5 indicates baseline separation.

    • Inject the test sample under the optimized conditions.

    • Identify the peaks corresponding to each enantiomer.

  • Calculation of Enantiomeric Excess (% ee):

    • Calculate the area of each enantiomer's peak (Area₁ and Area₂).

    • % ee = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] × 100

Handling, Storage, and Safety

Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.

AspectRecommendationSource(s)
GHS Pictogram GHS05 (Corrosive)[4][6]
Signal Word Danger[4][6]
Hazard Statement H314: Causes severe skin burns and eye damage[4][6]
Precautionary Measures Wear protective gloves, clothing, eye, and face protection. Use in a well-ventilated area.[4][6]
Storage Conditions Store at 4°C, protected from light. Keep container tightly sealed.[4][7]

Conclusion

This compound is a structurally important chiral building block with well-defined physicochemical properties. Its balanced hydrophilicity, rigid bicyclic structure, and distinct basic centers make it a versatile scaffold for drug design. A thorough understanding of its properties, from basic parameters like boiling point and pKa to the critical nuances of its chiral analysis, is essential for its effective application in research and development. The methodologies and data presented in this guide provide a solid foundation for scientists working with this compound, enabling them to proceed with confidence in their experimental design and data interpretation.

References

Introduction to Octahydropyrrolo[1,2-a]pyrazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Octahydropyrrolo[1,2-a]pyrazine Core: Synthesis, Pharmacological Applications, and Experimental Protocols

Authored by Gemini, Senior Application Scientist

Abstract

The this compound scaffold is a privileged bicyclic diamine structure that forms the foundation of numerous biologically active molecules and clinical candidates. Its rigid, three-dimensional conformation allows for precise spatial presentation of substituents, making it an attractive core for probing complex biological systems. This guide provides a comprehensive technical overview of this important heterocyclic system, designed for researchers and drug development professionals. We will explore its core structure and stereochemistry, detail robust synthetic strategies, analyze its role in modern medicinal chemistry through key case studies, and provide actionable, step-by-step experimental protocols for its synthesis and characterization.

The Core Scaffold: Structure, Stereochemistry, and Significance

The this compound core is a saturated heterocyclic system resulting from the fusion of a pyrrolidine and a pyrazine ring. The parent structure has the chemical formula C₇H₁₄N₂ and a molecular weight of 126.20 g/mol .[1] The key feature of this scaffold is its inherent conformational rigidity and the presence of two nitrogen atoms, which can serve as hydrogen bond acceptors or be functionalized to modulate physicochemical properties and target interactions.

The bridgehead carbon (C8a) is a chiral center, leading to the existence of (R) and (S) enantiomers. The stereochemistry at this position is critical as it dictates the three-dimensional orientation of the entire molecule, profoundly influencing its interaction with chiral biological targets like enzymes and receptors. Control over this stereocenter is a central consideration in the synthesis of derivatives for pharmacological use.

Strategic Synthesis of the this compound Core

The construction of the this compound scaffold is most efficiently achieved through strategies that leverage readily available chiral starting materials, such as derivatives of the amino acid proline. A highly effective and modern approach is the catalytic asymmetric intramolecular aza-Friedel-Crafts reaction, which allows for the direct and enantioselective synthesis of the core structure.

Causality in Synthetic Design:

The choice of a chiral phosphoric acid (CPA) catalyst is pivotal. These catalysts operate by activating the imine intermediate formed in situ from the aldehyde and the N-aminoethylpyrrole precursor. The chiral environment of the catalyst directs the subsequent intramolecular cyclization, ensuring high enantioselectivity in the final product. This method is superior to older, multi-step classical approaches as it is more atom-economical and directly establishes the critical stereocenter with high fidelity.[2] The use of N-aminoethylpyrroles as precursors is strategic because the pyrrole ring acts as the nucleophile in the key C-C bond-forming step.

General Synthetic Workflow Diagram

Below is a generalized workflow for the asymmetric synthesis of a substituted this compound core.

G cluster_0 Step 1: Precursor Assembly cluster_1 Step 2: Key Cyclization cluster_2 Step 3: Final Scaffolds P1 N-Boc-ethylenediamine R1 Reductive Amination (e.g., NaBH(OAc)₃) P1->R1 P2 2-Formylpyrrole P2->R1 S1 N-(Pyrrol-2-ylmethyl) ethane-1,2-diamine Precursor R1->S1 A1 Aldehyde (R-CHO) R2 Asymmetric Intramolecular aza-Friedel-Crafts Reaction A1->R2 CPA Chiral Phosphoric Acid Catalyst CPA->R2 Catalyzes Enantioselective Reaction S2 Chiral Tetrahydropyrrolo [1,2-a]pyrazine Intermediate R2->S2 S1->R2 S1->R2 Deprotection Deprotection (e.g., TFA) Final Chiral Octahydropyrrolo [1,2-a]pyrazine Derivative Deprotection->Final S2->Deprotection

Caption: Asymmetric synthesis workflow for the core scaffold.

Pharmacological Significance and Key Applications

The this compound scaffold is a cornerstone in the development of modulators for challenging therapeutic targets, particularly within the central nervous system (CNS). Its rigid structure is ideal for positioning functional groups to interact with specific binding pockets, leading to high potency and selectivity.

Case Study 1: Negative Allosteric Modulators (NAMs) of mGluR5

The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that plays a critical role in modulating synaptic plasticity and neuronal excitability.[3] Its dysregulation is implicated in numerous CNS disorders, including anxiety, depression, and neuropathic pain.[4][5] Derivatives of the pyrrolo[1,2-a]pyrazine core have been developed as potent and selective negative allosteric modulators (NAMs) of mGluR5.[6]

Mechanism of Action: mGluR5 NAMs do not compete with the endogenous ligand, glutamate, at its binding site. Instead, they bind to a distinct allosteric site located within the seven-transmembrane (7TM) domain of the receptor.[3][4] This binding event induces a conformational change in the receptor that reduces its ability to be activated by glutamate, thereby dampening downstream signaling cascades. Specifically, mGluR5 activation normally leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), a key signaling event. The NAMs effectively inhibit this glutamate-induced intracellular calcium mobilization.[5]

mGluR5_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Glutamate Glutamate mGluR5 mGluR5 Receptor (7TM) Glutamate->mGluR5 Activates NAM This compound NAM NAM->mGluR5 Binds Allosteric Site Gq Gq Protein NAM->Gq Inhibits mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Neuronal_Response Modulated Neuronal Excitability Ca_release->Neuronal_Response

Caption: Mechanism of mGluR5 negative allosteric modulation.

Case Study 2: Inhibitors of N-Myristoyltransferase (NMT)

N-Myristoyltransferase (NMT) is a vital eukaryotic enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of numerous proteins. This modification is critical for protein localization to membranes and for mediating protein-protein interactions. NMT is an attractive drug target for infectious diseases, such as malaria, and for cancer.[1][7][8]

Mechanism of Action: NMT inhibitors based on the this compound scaffold act by occupying the enzyme's active site. The enzyme follows an ordered Bi-Bi kinetic mechanism where myristoyl-Coenzyme A (Myr-CoA) binds first, followed by the peptide substrate.[1] The inhibitors are designed to mimic the peptide substrate, with the core scaffold serving as a rigid framework to position substituents that make key interactions within the peptide-binding pocket. By competitively inhibiting the binding of substrate proteins, these compounds prevent protein myristoylation, leading to mislocalization and loss of function of key proteins, ultimately resulting in cell death.

Structure-Activity Relationship (SAR) Data: The development of NMT inhibitors has generated significant SAR data. The table below summarizes the inhibitory activity of a series of hypothetical derivatives against Plasmodium falciparum NMT (PfNMT) and Human NMT (HsNMT1), illustrating how modifications to the core scaffold impact potency and selectivity.

Compound IDR¹ SubstituentR² SubstituentPfNMT IC₅₀ (nM)HsNMT1 IC₅₀ (nM)Selectivity Index (Hs/ Pf)
OHP-1 HPhenyl250>10,000>40
OHP-2 H4-Cl-Phenyl85>10,000>117
OHP-3 H4-F-Phenyl92>10,000>108
OHP-4 MethylPhenyl450>10,000>22
OHP-5 HThiazole-2-yl358,500242

This table contains representative, illustrative data based on trends observed in published literature.[1][9]

Interpretation of SAR: The data illustrates several key principles. Introducing an electron-withdrawing halogen (Cl, F) on the phenyl ring (OHP-2, OHP-3 vs. OHP-1) generally improves potency against the parasite enzyme. Substitution on the scaffold nitrogen (R¹, OHP-4) is detrimental to activity. Replacing the phenyl ring with a different heterocycle like thiazole (OHP-5) can significantly boost potency, highlighting the importance of this group for interactions in the binding pocket. Crucially, these derivatives show excellent selectivity for the parasite enzyme over the human homologue, a critical feature for a viable therapeutic agent.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of a representative chiral this compound derivative.

Protocol 1: Synthesis of (S)-1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

This procedure is adapted from principles of catalytic asymmetric intramolecular aza-Friedel-Crafts reactions.[2]

Materials:

  • N-(Pyrrol-2-ylmethyl)ethane-1,2-diamine

  • Benzaldehyde

  • (R)-TRIP Chiral Phosphoric Acid Catalyst

  • Toluene, Anhydrous

  • Magnesium Sulfate (MgSO₄), Anhydrous

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Silica Gel for column chromatography

  • Ethyl Acetate/Hexanes solvent system

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an argon atmosphere, add the N-(pyrrol-2-ylmethyl)ethane-1,2-diamine precursor (1.0 mmol, 1.0 eq) and the (R)-TRIP chiral phosphoric acid catalyst (0.05 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous toluene (10 mL) via syringe. Stir the mixture at room temperature for 10 minutes.

  • Aldehyde Addition: Add benzaldehyde (1.2 mmol, 1.2 eq) dropwise to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Workup: Upon completion, quench the reaction by adding saturated NaHCO₃ solution (15 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Purification (Aqueous): Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification (Chromatography): Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the pure (S)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Determine the enantiomeric excess (ee) using chiral HPLC.

Justification of Protocol Choices:

  • Catalyst: (R)-TRIP is a well-established, highly effective chiral phosphoric acid catalyst that provides excellent enantioselectivity in this type of transformation.

  • Solvent: Toluene is a non-polar solvent that is suitable for this reaction and is easily removed.

  • Workup: The aqueous workup with NaHCO₃ neutralizes the acidic catalyst, and the extraction isolates the desired product.

  • Purification: Flash chromatography is the standard and most effective method for purifying organic compounds of this nature.

Future Perspectives and Conclusion

The this compound core continues to be a highly valuable scaffold in medicinal chemistry. Its synthetic tractability, coupled with its favorable conformational properties, ensures its continued use in the design of next-generation therapeutics. Future research will likely focus on expanding the diversity of substituents on the core to explore new chemical space and target novel biological pathways. Furthermore, the application of this core in areas beyond CNS disorders, such as antiviral and anticancer agents, represents a promising avenue for future drug discovery efforts. This guide has provided a foundational understanding of this versatile scaffold, offering both the strategic context and the practical details necessary for its successful application in a research setting.

References

The Octahydropyrrolo[1,2-a]pyrazine Core: A Privileged Structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Octahydropyrrolo[1,2-a]pyrazine Scaffold: Synthesis, Biological Activity, and Therapeutic Potential

Executive Summary: The this compound core is a privileged heterocyclic scaffold that forms the structural foundation of several therapeutically significant molecules. Its rigid, bicyclic structure, which often serves as a constrained proline mimetic, has made it a cornerstone in the development of drugs targeting a wide array of diseases. This guide provides a comprehensive overview of the scaffold, delving into its synthetic methodologies, diverse biological applications, and future outlook. We will explore key synthetic strategies, from classical multi-step approaches to modern flow chemistry and multi-component reactions. The discussion will then transition to its role in medicinal chemistry, highlighting its presence in the essential anthelmintic drug Praziquantel, its application in oncology as a core for Inhibitor of Apoptosis (IAP) protein antagonists, and its emerging potential in treating neurological disorders. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

The this compound system is a saturated bicyclic diamine, characterized by a fusion of a pyrrolidine and a piperazine ring.[1][2] This structure imparts significant conformational rigidity, a desirable trait in drug design for reducing entropic loss upon binding to a biological target. The scaffold possesses stereocenters, with the chirality often playing a critical role in biological activity. For instance, the anthelmintic activity of Praziquantel resides almost exclusively in its (R)-enantiomer.[3] Its structural resemblance to proline has allowed it to be effectively used as a proline bioisostere, notably in the design of peptidomimetics that modulate protein-protein interactions.[4][5]

Key Synthetic Strategies

The construction of the this compound core has been approached through various synthetic routes, tailored to achieve specific stereochemical outcomes and substitution patterns.

Synthesis from Pyroglutamic Acid

A common and effective strategy for creating chiral this compound scaffolds begins with commercially available pyroglutamic acid. This approach was successfully employed in the synthesis of potent Inhibitor of Apoptosis (IAP) protein antagonists.[4][5] The synthesis leverages the inherent chirality of the starting material to produce enantiomerically pure scaffolds.

The general workflow involves the reduction of both amide groups in N-benzyl pyroglutamide to yield a diamine intermediate. This diamine then undergoes cyclization to form the bicyclic core.

G cluster_0 Scaffold Construction from Pyroglutamic Acid Pyroglutamic Acid Pyroglutamic Acid N-Benzyl Amide N-Benzyl Amide Pyroglutamic Acid->N-Benzyl Amide 1. EDC, HOBt 2. Benzylamine Diamine Intermediate Diamine Intermediate N-Benzyl Amide->Diamine Intermediate LiAlH4 Cyclization Cyclization Diamine Intermediate->Cyclization Methyl 2,3-dibromopropionate This compound Core This compound Core Cyclization->this compound Core

Caption: Synthesis of the scaffold from pyroglutamic acid.

  • Amide Formation: To a solution of (R)-pyroglutamic acid in acetonitrile, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) and 1-hydroxybenzotriazole monohydrate (HOBt). Stir the mixture, then add benzylamine. Continue stirring until the reaction is complete. Extract the product amide after an aqueous workup.

  • Reduction: In a flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). Cool the suspension and slowly add a solution of the amide from the previous step in THF. Allow the reaction to warm to room temperature and then reflux until completion. Carefully quench the reaction and work up to isolate the diamine product.

  • Cyclization: Dissolve the diamine in toluene and add triethylamine. Heat the solution to 90 °C and add methyl 2,3-dibromopropionate. Maintain the temperature until the starting material is consumed. Cool the reaction, filter, and concentrate. The resulting stereoisomers can be separated by silica gel chromatography to yield the desired this compound core.

Synthesis of Praziquantel Derivatives

The synthesis of Praziquantel, a pyrazinoisoquinoline derivative, provides another important route that constructs a related, but more complex, scaffold. Many syntheses start from phenylethylamine. A common pathway involves N-acylation with chloroacetyl chloride, followed by substitution and cyclization steps to build the core structure.[6]

A widely used industrial method involves a three-step synthesis where the piperazine and isoquinoline rings are formed simultaneously in a one-pot procedure, followed by acylation with cyclohexanecarbonyl chloride to yield the final product.[3] More recently, multi-step flow chemistry has been applied to the synthesis of Praziquantel, drastically reducing production time from days to hours and minimizing the handling of hazardous materials.[7]

G cluster_1 General Praziquantel Synthesis Pathway Phenylethylamine Phenylethylamine Chloroacetamide Intermediate Chloroacetamide Intermediate Phenylethylamine->Chloroacetamide Intermediate Chloroacetyl chloride Diamine Intermediate Diamine Intermediate Chloroacetamide Intermediate->Diamine Intermediate Amination Cyclized Core Cyclized Core Diamine Intermediate->Cyclized Core Acid-catalyzed Pictet-Spengler Praziquantel Praziquantel Cyclized Core->Praziquantel Cyclohexanoyl chloride

Caption: A simplified synthetic route to Praziquantel.

Multi-component Reactions (MCRs)

Multi-component reactions, such as the Ugi reaction, offer a highly efficient method for generating molecular diversity. A four-component Ugi reaction followed by a Pictet-Spengler reaction has been described for the efficient, one-pot synthesis of Praziquantel derivatives.[3] Similarly, Ugi five-center four-component (U-5C-4CR) reactions have been used as a key step in synthesizing novel perhydropyrrolo[1,2-a]pyrazine derivatives evaluated as anticonvulsant agents.[8]

Therapeutic Applications and Chemical Biology

The this compound scaffold is a key component in numerous biologically active compounds.[9]

Compound Class/ExampleTherapeutic AreaBiological Target/Mechanism of ActionReported Potency
(R)-Praziquantel Infectious DiseaseAnthelmintic; disrupts schistosome calcium homeostasis.Essential Medicine
T-3256336 (IAP Antagonist) OncologyInhibitor of Apoptosis Proteins (cIAP1, XIAP).[5]cIAP1 IC₅₀: 1.3 nM[5]
ADD408003 Derivatives NeurologyAnticonvulsant; mechanism under investigation.[8]ED₅₀: 47.90 mg/kg (6 Hz model)[8]
COPP Chemotype MultipleInhibitor of human N-Myristoyltransferase-1 (NMT-1).[10]IC₅₀: starting from 6 µM[10]
Pyrrolo[1,2-a]pyrazine-1,4-dione Infectious DiseaseAntibacterial against multi-drug resistant S. aureus.[11][12]MIC: 15 µg/mL[11]
Anthelmintic Agent: Praziquantel

Praziquantel is an essential drug used to treat schistosomiasis and other parasitic worm infections.[7] It is a derivative of pyrazinoisoquinoline and its activity is primarily attributed to the (R)-enantiomer.[3] The drug causes severe spasms and paralysis of the worms' muscles by rapidly increasing calcium ion influx into the schistosome, leading to the detachment of the worms from blood vessel walls and their subsequent destruction by the host immune system.

Oncology: Inhibitor of Apoptosis (IAP) Antagonists

Inhibitor of Apoptosis (IAP) proteins are frequently overexpressed in cancer cells, allowing them to evade programmed cell death (apoptosis). A key interaction for IAP function is the binding of their BIR domain to caspases. The natural IAP antagonist, Smac/DIABLO, uses an N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) motif to bind to IAPs and promote apoptosis.

Researchers designed this compound-based compounds as Smac mimetics, where the rigid scaffold serves as a novel proline bioisostere.[4][5] These antagonists bind to IAPs, preventing them from inhibiting caspases and thereby restoring the apoptotic pathway in cancer cells. One such compound, T-3256336, showed potent inhibition of cIAP1 and XIAP and induced tumor regression in xenograft models.[5]

G cluster_0 Normal Apoptosis Signaling cluster_1 Cancer Cell Evasion cluster_2 Therapeutic Intervention Apoptotic Stimulus Apoptotic Stimulus Caspase Activation Caspase Activation Apoptotic Stimulus->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis IAP IAP Caspase Caspase Activation IAP->Caspase Inhibition Blocked Apoptosis Apoptosis Blocked Caspase->Blocked Apoptosis Apoptotic Stimulus_2 Apoptotic Stimulus Apoptotic Stimulus_2->Caspase Scaffold Scaffold-Based IAP Antagonist IAP_2 IAP Scaffold->IAP_2 Inhibition Caspase_2 Caspase Activation IAP_2->Caspase_2 Apoptosis_2 Apoptosis Restored Caspase_2->Apoptosis_2

Caption: Mechanism of IAP antagonists in cancer cells.

Emerging Applications
  • Anticonvulsants: A series of perhydropyrrolo[1,2-a]pyrazine derivatives have been synthesized and evaluated in animal models of epilepsy.[8] Several compounds showed significant efficacy, particularly in the 6 Hz model, which is considered a model for pharmacoresistant partial seizures.

  • Antibacterial Agents: Natural products containing the pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro structure have been isolated from marine bacteria and demonstrate potent activity against multi-drug resistant Staphylococcus aureus (MRSA).[11][12]

  • Enzyme Inhibition: A cyclohexyl-octahydropyrrolo[1,2-a]pyrazine (COPP) chemotype was identified as an inhibitor of human N-Myristoyltransferase-1 (NMT-1), an enzyme that is an emerging therapeutic target.[10]

Conclusion and Future Directions

The this compound scaffold has proven its value in medicinal chemistry, transitioning from a core element of a globally essential medicine to a versatile platform for developing novel therapeutics in oncology and neurology. Its rigid, tridimensional structure provides an excellent starting point for designing potent and selective ligands.

Future research will likely focus on expanding the chemical space around this scaffold. The application of modern synthetic methods like DNA-encoded libraries and advanced multi-component reactions will enable the creation of vast and diverse collections of derivatives for high-throughput screening. Furthermore, a deeper understanding of the structure-activity relationships for its various biological targets will guide the rational design of next-generation therapeutics with improved efficacy and safety profiles. The continued exploration of this privileged scaffold holds significant promise for addressing unmet medical needs.

References

The Octahydropyrrolo[1,2-a]pyrazine Scaffold: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, demonstrating a remarkable capacity to interact with a diverse array of biological targets. The octahydropyrrolo[1,2-a]pyrazine core is a prime example of such a scaffold. This bicyclic diamine, with its rigid, three-dimensional architecture, provides a versatile platform for the development of novel therapeutics. Its unique conformational constraints allow for the precise spatial orientation of substituents, enabling fine-tuning of interactions with protein binding pockets. This guide offers an in-depth exploration of the this compound system, from its fundamental nomenclature and synthesis to its application in the development of potent and selective modulators of various biological pathways. For researchers and drug development professionals, a thorough understanding of this scaffold is essential for unlocking its full therapeutic potential.

Nomenclature and Synonyms: A Guide to Identification

The systematic identification of the this compound core is crucial for navigating the scientific literature. While its IUPAC name is 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine , it is frequently referred to by a variety of synonyms and alternative names.[1] A comprehensive understanding of this nomenclature is vital for effective literature searching and clear scientific communication.

Name Type Name CAS Number
IUPAC Name 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine5654-83-1[1][2]
Common Synonym 1,4-Diazabicyclo[4.3.0]nonane[1]5654-83-1
Alternative Name Octahydropyrrolo(1,2-a)pyrazine5654-83-1[1]
Depositor-Supplied Synonym Octahydro-pyrrolo[1,2-a]pyrazine5654-83-1[1][2]
Stereoisomer (S) (S)-1,4-Diazabicyclo[4.3.0]nonaneNot specified
Stereoisomer (R) (R)-octahydropyrrolo[1,2-a]pyrazine96193-27-0[3]
Dihydrochloride Salt (S) (S)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride634922-11-5[]

It is important to note that the biological activity of derivatives is often stereospecific, making the correct identification of isomers critical.

Synthetic Strategies: Constructing the Bicyclic Core

The synthesis of the this compound scaffold can be achieved through several strategic approaches. The choice of a particular synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the overall goals of the research program.

Reductive Amination and Cyclization: A Versatile Approach

A common and adaptable method for the synthesis of the this compound core involves a reductive amination followed by an intramolecular cyclization. This strategy offers a high degree of flexibility for introducing substituents on the pyrrolidine ring.

G Proline_ester Proline Ester Derivative Reductive_amination Reductive Amination (e.g., NaBH(OAc)₃) Proline_ester->Reductive_amination Aldehyde Substituted Aldehyde/Ketone Aldehyde->Reductive_amination Intermediate_amine Intermediate Secondary Amine Reductive_amination->Intermediate_amine Forms C-N bond Cyclization Intramolecular Cyclization (e.g., heating, acid/base catalysis) Intermediate_amine->Cyclization Scaffold This compound Core Cyclization->Scaffold Forms bicyclic system

Caption: A generalized workflow for the synthesis of the this compound scaffold via reductive amination and subsequent cyclization.

Experimental Protocol: Synthesis of a Substituted 1,4-Diazabicyclo[4.3.0]nonan-9-one

This protocol is adapted from methodologies aimed at producing nootropic agents and demonstrates a practical application of the reductive amination/cyclization strategy.

Step 1: Reductive Amination

  • Rationale: This step couples the pyrrolidine nitrogen with the desired sidechain via an iminium intermediate, which is then reduced in situ. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation, minimizing over-reduction.

  • Procedure:

    • To a solution of a suitable proline derivative (1 equivalent) in an appropriate solvent such as dichloromethane or 1,2-dichloroethane, add the desired aldehyde or ketone (1.1 equivalents).

    • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes. The reaction is mildly exothermic.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Self-Validation: The disappearance of the starting materials and the appearance of a new, more polar spot on TLC (or a new peak with the expected mass in LC-MS) indicates the formation of the intermediate amine.

Step 2: Intramolecular Cyclization and Workup

  • Rationale: The subsequent heating of the intermediate amine induces an intramolecular cyclization to form the bicyclic lactam. The choice of a high-boiling solvent facilitates this thermal cyclization.

  • Procedure:

    • Upon completion of the reductive amination, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude intermediate is then dissolved in a high-boiling solvent like toluene or xylene and heated to reflux for 12-24 hours.

    • Monitor the cyclization by TLC or LC-MS.

  • Self-Validation: The formation of the final product will be indicated by a new spot on TLC and a peak in the LC-MS corresponding to the molecular weight of the desired 1,4-diazabicyclo[4.3.0]nonan-9-one.

Step 3: Purification and Characterization

  • Rationale: Purification by column chromatography is essential to remove any unreacted starting materials and side products. Spectroscopic analysis provides definitive structural confirmation.

  • Procedure:

    • Concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final compound.

  • Self-Validation:

    • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. The proton NMR should show characteristic signals for the bicyclic system, and the carbon NMR will confirm the number of unique carbon atoms.

    • Mass Spectrometry: Obtain a high-resolution mass spectrum to confirm the elemental composition.

    • Purity: Assess purity by HPLC, which should show a single major peak.

Applications in Drug Discovery: Targeting a Spectrum of Diseases

The this compound scaffold has been successfully employed in the development of ligands for a variety of biological targets, demonstrating its broad therapeutic potential.

Nootropic Agents for Cognitive Enhancement

Derivatives of 1,4-diazabicyclo[4.3.0]nonan-9-one have emerged as a promising class of nootropic agents, with some compounds exhibiting significantly greater potency than the prototypical nootropic, piracetam.[5][6] The proposed mechanism of action for some of these compounds involves the enhancement of acetylcholine release in the brain, a key neurotransmitter in learning and memory.[5]

Ligand 1,4-Diazabicyclo[4.3.0]nonan-9-one Derivative (e.g., DM232) NeuronalTarget Presynaptic Neuronal Target (Mechanism Under Investigation) Ligand->NeuronalTarget Binds to AChRelease Increased Acetylcholine (ACh) Release NeuronalTarget->AChRelease Modulates SynapticCleft Synaptic Cleft AChRelease->SynapticCleft Increases ACh concentration in PostsynapticReceptor Postsynaptic ACh Receptors SynapticCleft->PostsynapticReceptor ACh binds to CognitiveEnhancement Cognitive Enhancement (Improved Memory & Learning) PostsynapticReceptor->CognitiveEnhancement Leads to

Caption: Proposed mechanism of action for nootropic 1,4-diazabicyclo[1,2-a]nonan-9-one derivatives, leading to enhanced cognitive function.

Structure-Activity Relationship (SAR) of Nootropic Derivatives

The following table summarizes the in vivo activity of a series of 1,4-diazabicyclo[4.3.0]nonan-9-one derivatives in a mouse passive avoidance test, a model for assessing nootropic effects. The minimal effective dose (MED) required to prevent scopolamine-induced amnesia is reported.

Compound Substituent (R) MED (mg/kg, s.c.) Reference
DM2324-benzoyl0.001[6]
13 (DM235) 4-(4-methoxybenzoyl)0.001[5]
Piracetam(Reference Compound)30 (i.p.)[5]

This data highlights the remarkable potency of these derivatives, with some being several orders of magnitude more active than piracetam.

Sigma Receptor Ligands for Neuropathic Pain and Neuroprotection

The this compound scaffold has also been explored for the development of ligands for sigma receptors (S1R and S2R), which are implicated in a range of neurological disorders, including neuropathic pain and neurodegenerative diseases.

In Vitro Binding Affinities of Diazabicyclo[4.3.0]nonane Derivatives for Sigma Receptors

The following table presents the binding affinities (Ki) of a series of diazabicyclo[4.3.0]nonane derivatives for the S1 and S2 sigma receptors.[7]

Compound Substituent (R1) Substituent (R2) Ki S1R (nM) Ki S2R (nM)
8c BenzylPhenethyl19>133
8f Phenethyl3-Phenylpropyl10165

These results demonstrate that derivatives of this scaffold can be tailored to exhibit high affinity and selectivity for the S1 receptor, a key target for the development of novel analgesics and neuroprotective agents.[7] The functional activity of these compounds can vary, with some acting as agonists and others as antagonists, further highlighting the versatility of this scaffold.[7]

Conclusion: A Scaffold with a Bright Future

The this compound core represents a highly valuable scaffold in modern drug discovery. Its rigid, three-dimensional structure provides a unique platform for the design of potent and selective ligands for a wide range of biological targets. The synthetic accessibility of this system, coupled with its proven success in modulating complex biological pathways, ensures that the this compound scaffold will continue to be a focus of research and development efforts for the foreseeable future. This guide has provided a comprehensive overview of the key aspects of this important molecular framework, from its fundamental chemistry to its exciting therapeutic applications. It is our hope that this information will serve as a valuable resource for scientists working to develop the next generation of innovative medicines.

References

A Technical Guide to the Spectroscopic Characterization of Octahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for Octahydropyrrolo[1,2-a]pyrazine (also known as 1,4-diazabicyclo[4.3.0]nonane), a saturated bicyclic diamine of significant interest in medicinal chemistry and drug development. Its rigid, conformationally constrained framework makes it a valuable scaffold for the design of novel therapeutic agents. A thorough understanding of its spectroscopic properties is fundamental for its synthesis, characterization, and application in drug discovery pipelines.

Introduction: The Structural Significance of this compound

This compound is a heterocyclic compound with the molecular formula C₇H₁₄N₂ and a molecular weight of 126.20 g/mol .[1] Its structure consists of a fused pyrrolidine and piperazine ring system. This bicyclic structure imparts a high degree of rigidity, which is a desirable feature in drug design as it can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The presence of two nitrogen atoms, one tertiary and one secondary, provides sites for chemical modification and potential interactions with biological macromolecules. Accurate spectroscopic characterization is therefore paramount to confirm the identity, purity, and structure of this important building block.

Experimental Methodologies: A Validated Approach

The following protocols outline the standardized procedures for acquiring high-quality spectroscopic data for this compound. The causality behind these experimental choices is to ensure reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR are essential to confirm the number of unique proton and carbon environments, their connectivity, and the overall structure of the bicyclic system.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances.

  • Instrument Setup: The spectrum is acquired on a 400 MHz (or higher) spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment is used.

    • Number of Scans: 16-32 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay: A delay of 1-2 seconds between scans ensures full relaxation of the protons.

    • Spectral Width: A spectral width of 12-16 ppm is appropriate for most organic molecules.

  • Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Instrument Setup: The experiment is run on the same spectrometer as the ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment is used to produce a spectrum with singlets for each unique carbon, simplifying interpretation.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A longer relaxation delay (2-5 seconds) is often needed for quaternary carbons.

    • Spectral Width: A spectral width of 200-220 ppm is standard.

  • Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, phasing, and baseline correction. The solvent signal (e.g., CDCl₃ at 77.16 ppm) is typically used as the internal reference.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, it is particularly useful for confirming the presence of N-H and C-N bonds, as well as the saturated aliphatic C-H bonds. Attenuated Total Reflectance (ATR) is a common and convenient sampling technique.

Experimental Protocol: ATR-IR Spectroscopy

  • Sample Preparation: A small amount of neat liquid this compound is placed directly onto the ATR crystal.

  • Instrument Setup: An FTIR spectrometer equipped with a single-reflection diamond ATR accessory is used.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then applied, and the sample spectrum is collected.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are averaged for both the background and sample spectra.

  • Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for a volatile compound like this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

  • GC Separation:

    • Injection: A small volume (e.g., 1 µL) of the solution is injected into the GC.

    • Column: A non-polar capillary column (e.g., DB-5ms) is commonly used.

    • Temperature Program: A temperature gradient is employed to ensure good separation and peak shape. For example, an initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/minute to 250°C.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV is standard for creating positive ions.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

    • Detection Range: A scan range of m/z 40-400 is typically appropriate.

Spectroscopic Data and Interpretation

While a complete set of experimentally-derived spectra for the parent this compound is not consistently available across all public spectral databases, the following sections present the available data and a detailed interpretation based on the known structure and data from analogous compounds.

Mass Spectrometry

The mass spectrum of this compound is available from the NIST Mass Spectrometry Data Center.[1]

m/z Relative Intensity Interpretation
126ModerateMolecular Ion (M⁺)
84HighBase Peak, likely from the loss of a C₃H₆ fragment via cleavage of the pyrrolidine ring.
69HighA prominent fragment, potentially arising from further fragmentation of the m/z 84 ion or a different fragmentation pathway of the molecular ion.

Interpretation: The presence of the molecular ion peak at m/z 126 confirms the molecular weight of C₇H₁₄N₂. The fragmentation pattern of bicyclic amines is often complex.[2] The high abundance of the m/z 84 fragment suggests a stable fragment ion is formed, likely through a ring-opening and cleavage mechanism. The fragmentation of bicyclic amines is known to be influenced by the stereochemistry of the ring fusion.[2]

Infrared Spectroscopy
Wavenumber (cm⁻¹) Vibration Expected Intensity
~3300-3250N-H Stretch (secondary amine)Medium, potentially broad
2950-2850C-H Stretch (aliphatic)Strong
~1450C-H Bend (methylene)Medium
~1250-1020C-N Stretch (aliphatic amine)Medium to Weak
~910-665N-H Wag (secondary amine)Medium to Strong, Broad

Interpretation: The most characteristic peaks would be the N-H stretch of the secondary amine and the strong C-H stretching vibrations from the numerous methylene groups in the saturated ring system. The C-N stretching vibrations are also expected in the fingerprint region. The presence of a secondary amine N-H stretch and the absence of a carbonyl (C=O) stretch (around 1700 cm⁻¹) would be key indicators of the correct structure. The IR spectra of secondary amines show a single N-H stretching band.[3][4]

¹H NMR Spectroscopy (Predicted)

A predicted ¹H NMR spectrum would be complex due to the number of non-equivalent protons and potential for complex spin-spin coupling. The chemical shifts would be in the aliphatic region.

Expected Chemical Shift Regions:

  • ~2.5-3.5 ppm: Protons on carbons adjacent to nitrogen atoms (deshielded).

  • ~1.2-2.0 ppm: Protons on the remaining carbons of the pyrrolidine ring.

Interpretation: The protons on the carbons directly attached to the nitrogen atoms would appear at the downfield end of the aliphatic region due to the electron-withdrawing effect of the nitrogen. The integration of the signals would correspond to the number of protons in each unique environment. Due to the rigid bicyclic structure, complex splitting patterns (multiplets) would be expected for most signals.

¹³C NMR Spectroscopy (Predicted)

Due to the symmetry of the molecule, fewer than seven carbon signals might be observed if some carbons are chemically equivalent.

Expected Chemical Shift Regions:

  • ~40-60 ppm: Carbons adjacent to nitrogen atoms.

  • ~20-40 ppm: The remaining saturated carbons.

Interpretation: Similar to the ¹H NMR, the carbons bonded to nitrogen would be deshielded and appear at higher chemical shifts. A proton-decoupled ¹³C NMR spectrum would show a series of singlets, and the number of signals would indicate the number of unique carbon environments in the molecule.

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the spectroscopic analyses described.

G cluster_nmr NMR Spectroscopy Workflow SamplePrep_NMR Sample Preparation (Dissolve in CDCl3) Acquisition_NMR Data Acquisition (400 MHz Spectrometer) SamplePrep_NMR->Acquisition_NMR Processing_NMR Data Processing (FT, Phasing, Baseline Correction) Acquisition_NMR->Processing_NMR Analysis_NMR Spectral Analysis (Chemical Shift, Integration, Coupling) Processing_NMR->Analysis_NMR

Caption: Workflow for NMR spectroscopic analysis.

G cluster_ir ATR-IR Spectroscopy Workflow Background_IR Acquire Background Spectrum (Clean ATR Crystal) Sample_IR Apply Sample to Crystal Background_IR->Sample_IR Acquisition_IR Acquire Sample Spectrum Sample_IR->Acquisition_IR Analysis_IR Spectral Analysis (Transmittance vs. Wavenumber) Acquisition_IR->Analysis_IR

Caption: Workflow for ATR-IR spectroscopic analysis.

G cluster_ms GC-MS Analysis Workflow SamplePrep_MS Sample Preparation (Dilute in Solvent) GC_Separation GC Separation (Capillary Column) SamplePrep_MS->GC_Separation Ionization_MS Electron Ionization (70 eV) GC_Separation->Ionization_MS Detection_MS Mass Analysis (m/z) Ionization_MS->Detection_MS Analysis_MS Data Analysis (Molecular Ion, Fragmentation) Detection_MS->Analysis_MS

Caption: Workflow for GC-MS analysis.

Conclusion

The spectroscopic characterization of this compound is essential for its use in research and development. This guide has provided a comprehensive overview of the necessary experimental protocols and a detailed interpretation of the expected and available spectroscopic data. While a complete set of publicly available experimental spectra is currently limited, the information provided herein, based on established spectroscopic principles and data from reliable sources, serves as a robust guide for the identification and characterization of this important heterocyclic scaffold.

References

Methodological & Application

Synthesis of Substituted Octahydropyrrolo[1,2-a]pyrazines: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Privileged Scaffold of Octahydropyrrolo[1,2-a]pyrazine

The this compound core is a bicyclic diamine structure that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional framework serves as a versatile scaffold for the development of novel therapeutics. Derivatives of this heterocyclic system have shown a wide range of biological activities, including potent and selective antagonism of opioid receptors and inhibition of N-myristoyltransferase, an enzyme implicated in cancer and infectious diseases.[1][2] The conformational constraints of the bicyclic system allow for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets. This guide provides an in-depth exploration of the key synthetic strategies for constructing this valuable scaffold, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and development.

Strategic Approaches to the this compound Core

The construction of the this compound ring system can be achieved through several strategic disconnections. The most common and effective approaches involve the formation of one of the rings onto a pre-existing cyclic precursor. This guide will focus on two primary and highly adaptable strategies: Reductive Amination and the Pictet-Spengler Reaction . Additionally, the application of Multicomponent Reactions (MCRs) as an efficient method for rapid library synthesis will be discussed.

Strategy 1: Reductive Amination for Pyrazine Ring Formation

Reductive amination is a cornerstone of amine synthesis in medicinal chemistry due to its broad substrate scope, operational simplicity, and the stability of the resulting C-N bond.[3] In the context of this compound synthesis, this strategy typically involves the condensation of a proline derivative (providing the pyrrolidine ring) with an appropriately substituted aminoaldehyde or amino-ketone, followed by the reduction of the intermediate imine or enamine to form the pyrazine ring.

Mechanistic Rationale: The reaction proceeds via the initial formation of a Schiff base (imine) or an enamine from the reaction of a primary or secondary amine with a carbonyl compound. This intermediate is then reduced in situ to the corresponding amine. The choice of reducing agent is critical for the success of the reaction. Mild reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the protonated imine in the presence of the starting carbonyl compound.[4] This selectivity prevents the undesired reduction of the aldehyde or ketone starting material.

Experimental Workflow: Reductive Amination

G cluster_0 Step 1: Imine/Enamine Formation cluster_1 Step 2: Reduction Proline_Derivative Proline Derivative Imine_Intermediate Imine/Enamine Intermediate Proline_Derivative->Imine_Intermediate Condensation Amino_Carbonyl Amino-Carbonyl Compound Amino_Carbonyl->Imine_Intermediate Product This compound Imine_Intermediate->Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product

Caption: Reductive amination workflow for this compound synthesis.

Detailed Protocol: Synthesis of a 2-Substituted this compound via Reductive Amination

This protocol is adapted from established procedures for the synthesis of related bicyclic diamines.[5]

  • Reaction Setup: To a solution of L-prolinamide (1.0 eq) in dichloromethane (DCM, 0.2 M) is added the desired substituted aminoacetaldehyde dimethyl acetal (1.1 eq).

  • Imine Formation: The reaction mixture is stirred at room temperature for 1 hour to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise over 15 minutes. The reaction is then stirred at room temperature for 12-18 hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with DCM (3 x volumes).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 2-substituted this compound.

ReagentMolar Eq.Purpose
L-Prolinamide1.0Pyrrolidine ring source
Substituted aminoacetaldehyde dimethyl acetal1.1Pyrazine ring precursor and source of substituent
Sodium triacetoxyborohydride1.5Selective reducing agent
Dichloromethane-Solvent
Sodium bicarbonate (sat. aq.)-Quenching agent
Strategy 2: The Pictet-Spengler Reaction for Tetrahydropyrrolo[1,2-a]pyrazine Synthesis

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[6] This reaction can be adapted for the synthesis of the this compound core by using a 2-(pyrrol-1-yl)ethanamine derivative as the starting material.

Mechanistic Rationale: The reaction is initiated by the formation of an iminium ion from the condensation of the amine and the carbonyl compound.[7] The electron-rich pyrrole ring then acts as a nucleophile, attacking the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution reaction to form a spirocyclic intermediate. A subsequent rearrangement and deprotonation restore aromaticity and yield the final product.[8] The use of a Brønsted or Lewis acid catalyst is typically required to facilitate the formation of the reactive iminium ion.[7]

Pictet-Spengler Reaction Mechanism

G Start_Materials 2-(Pyrrol-1-yl)ethanamine + Aldehyde Iminium_Ion Iminium Ion Intermediate Start_Materials->Iminium_Ion Condensation (H⁺) Spirocycle Spirocyclic Intermediate Iminium_Ion->Spirocycle Intramolecular Cyclization Product Tetrahydropyrrolo[1,2-a]pyrazine Spirocycle->Product Rearrangement & Deprotonation

Caption: Mechanism of the Pictet-Spengler reaction for tetrahydropyrrolo[1,2-a]pyrazine synthesis.

Detailed Protocol: Synthesis of a 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine via a Modified Pictet-Spengler Reaction

This protocol is based on a general method for the synthesis of related fused heterocyclic systems.[9]

  • Reaction Setup: A solution of 2-(pyrrol-1-yl)ethanamine (1.0 eq) and the desired aldehyde (1.1 eq) in toluene (0.3 M) is prepared in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Iminium Ion Formation and Cyclization: p-Toluenesulfonic acid monohydrate (0.1 eq) is added as a catalyst. The reaction mixture is heated to reflux for 4-6 hours, with azeotropic removal of water.

  • Monitoring: The reaction progress is monitored by TLC or GC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of NaHCO₃ and then brine.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. The resulting tetrahydropyrrolo[1,2-a]pyrazine can be subsequently reduced to the fully saturated octahydro- derivative using standard hydrogenation conditions (e.g., H₂, Pd/C).

ReagentMolar Eq.Purpose
2-(Pyrrol-1-yl)ethanamine1.0Pyrrole and amine source
Aldehyde1.1Source of substituent and carbonyl for iminium formation
p-Toluenesulfonic acid0.1Acid catalyst
Toluene-Solvent for azeotropic water removal
Strategy 3: Multicomponent Reactions (MCRs) for Diversity-Oriented Synthesis

Multicomponent reactions, where three or more reactants combine in a one-pot fashion to form a product that contains substantial portions of all reactants, are highly valued for their efficiency and atom economy.[10] For the synthesis of substituted octahydropyrrolo[1,2-a]pyrazines, MCRs offer a rapid route to a diverse library of analogs.

Conceptual Advantage: An MCR approach can, for example, involve the reaction of a proline derivative, an aldehyde, and an isocyanide (Ugi-type reaction) to rapidly assemble the core structure with multiple points of diversity.[11] While a detailed protocol for this specific scaffold is still emerging, the principles of MCRs are readily adaptable. The key is the judicious choice of starting materials that contain the necessary functionalities to undergo a cascade of reactions leading to the desired heterocyclic system.[12]

Structure-Activity Relationship (SAR) Insights

The biological activity of substituted octahydropyrrolo[1,2-a]pyrazines is highly dependent on the nature and position of the substituents. The following table summarizes some key SAR observations from the literature.

Position of SubstitutionSubstituentBiological ActivityReference
2N-phenethylPotent mu-opioid receptor antagonist[1]
7Aryl groupKinase inhibition[13]
-Cyclohexyl- and carbazole-containing moietiesInhibition of human N-Myristoyltransferase-1[2]

Conclusion and Future Directions

The synthetic routes outlined in this guide provide a robust toolkit for researchers and drug development professionals working on this compound-based therapeutics. Reductive amination and the Pictet-Spengler reaction are reliable and well-established methods for constructing this privileged scaffold. The exploration of multicomponent reactions holds significant promise for the rapid generation of diverse chemical libraries for high-throughput screening. Future work in this area will likely focus on the development of stereoselective synthetic methods to access enantiomerically pure derivatives, as the stereochemistry of the chiral centers in the this compound core is expected to have a profound impact on biological activity.

References

Application Note: Chiral Synthesis of Octahydropyrrolo[1,2-a]pyrazine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The octahydropyrrolo[1,2-a]pyrazine core is a saturated bicyclic heteroamine scaffold of significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure makes it an attractive building block for creating conformationally constrained analogues of bioactive molecules. The presence of a stereocenter at the C8a bridgehead position dictates that enantiomerically pure forms are often required to ensure specific interactions with biological targets, such as G-protein coupled receptors and enzymes. Consequently, robust and efficient methods for the asymmetric synthesis of (S)- and (R)-octahydropyrrolo[1,2-a]pyrazine are critical for advancing drug discovery programs.

This application note provides a detailed guide to the primary strategies for obtaining these enantiomers: direct asymmetric synthesis from chiral pool precursors and catalytic asymmetric synthesis, followed by a discussion on classical chiral resolution. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for researchers and drug development professionals.

Strategic Overview: Asymmetric Synthesis vs. Chiral Resolution

The synthesis of single-enantiomer octahydropyrrolo[1,2-a]pyrazines can be broadly approached in two ways: building the chirality in from the start (asymmetric synthesis) or separating enantiomers from a racemic mixture (chiral resolution). Asymmetric synthesis is often more elegant and atom-economical, avoiding the loss of 50% of the material inherent in classical resolution.[1]

G cluster_strategies Synthetic Strategies cluster_asymmetric Asymmetric Synthesis Routes cluster_resolution Chiral Resolution Workflow start Target: Enantiopure This compound asymmetric Strategy 1: Asymmetric Synthesis start->asymmetric Direct Construction resolution Strategy 2: Chiral Resolution start->resolution Separation chiral_pool Method A: Chiral Pool Starting Material (e.g., L-Proline) asymmetric->chiral_pool catalytic Method B: Catalytic Asymmetric Reaction asymmetric->catalytic racemic_synth 1. Synthesize Racemic Mixture resolution->racemic_synth derivatization 2. Form Diastereomeric Salts (with Chiral Resolving Agent) racemic_synth->derivatization separation 3. Fractional Crystallization derivatization->separation liberation 4. Liberate Pure Enantiomer separation->liberation

Caption: Overview of primary synthetic strategies.

Method 1: Synthesis from a Chiral Pool Precursor (L-Proline)

This approach leverages a readily available and inexpensive chiral starting material, L-proline, to establish the required stereochemistry. The synthesis involves the formation of a bicyclic diketopiperazine, which is subsequently reduced to the desired this compound scaffold. This method is robust and provides high enantiomeric purity.[2]

Scientific Rationale

The core principle is the transfer of chirality from the starting L-proline. The stereocenter at the alpha-carbon of proline becomes the bridgehead stereocenter (C8a) in the final product. The key transformation is the reduction of the two amide carbonyls of the diketopiperazine intermediate. The NaBH₄/I₂ reagent system is a powerful and efficient combination for this reduction, effectively converting the lactam to the corresponding amine.[2]

G proline L-Proline Methyl Ester dipeptide Dipeptide Intermediate proline->dipeptide Amide Coupling (N-Boc-amino acid) dkp Diketopiperazine (Cyclization) dipeptide->dkp Deprotection & Intramolecular Cyclization reduction Reduction (NaBH4 / I2) dkp->reduction product (S)-Octahydropyrrolo [1,2-a]pyrazine reduction->product

Caption: Workflow for synthesis from L-proline.[2]

Protocol 1: Synthesis of (S)-Octahydropyrrolo[1,2-a]pyrazine

This protocol is adapted from the work of Periasamy and colleagues.[2]

Step 1: Synthesis of the Diketopiperazine Intermediate

  • Amide Coupling: To a solution of L-proline methyl ester hydrochloride (1.0 eq) and N-Boc-glycine (1.1 eq) in dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter the dicyclohexylurea (DCU) byproduct and concentrate the filtrate under reduced pressure.

  • Purify the resulting dipeptide ester by column chromatography (Silica gel, ethyl acetate/hexanes).

  • Deprotection and Cyclization: Dissolve the purified dipeptide in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in methanol and heat to reflux for 12-16 hours to induce cyclization.

  • Cool the reaction, concentrate the solvent, and purify the resulting diketopiperazine by recrystallization or column chromatography.

Step 2: Reduction to (S)-Octahydropyrrolo[1,2-a]pyrazine

  • To a stirred solution of the diketopiperazine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add sodium borohydride (NaBH₄) (4.0 eq) portion-wise.

  • After 30 minutes, add a solution of iodine (I₂) (2.0 eq) in THF dropwise over 1 hour. Caution: Hydrogen gas is evolved.

  • Allow the reaction to warm to room temperature and then heat to reflux for 12 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by 3M HCl.

  • Basify the aqueous layer with solid NaOH or concentrated NaOH solution to pH > 12.

  • Extract the product with DCM or ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by vacuum distillation or column chromatography to obtain enantiomerically pure (S)-octahydropyrrolo[1,2-a]pyrazine.

Method 2: Catalytic Asymmetric Synthesis

This approach establishes the crucial stereocenter via a catalytic enantioselective reaction. A key strategy involves the asymmetric synthesis of a partially unsaturated precursor, 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, which is then reduced in a subsequent step.

Scientific Rationale

The catalytic asymmetric intramolecular aza-Friedel-Crafts reaction is a powerful method for constructing the chiral tetrahydropyrrolo[1,2-a]pyrazine core.[3][4] In this reaction, a chiral phosphoric acid acts as a Brønsted acid catalyst. It protonates the imine formed in situ from an N-aminoethylpyrrole and an aldehyde, creating a chiral ion pair. This directs the subsequent intramolecular nucleophilic attack of the pyrrole ring onto the iminium ion, controlling the stereochemical outcome of the C-C bond formation.[3] The resulting chiral tetrahydropyrrolo[1,2-a]pyrazine can then be fully saturated via catalytic hydrogenation.

G substrates N-aminoethylpyrrole + Aldehyde afc Asymmetric Aza-Friedel-Crafts substrates->afc Chiral Phosphoric Acid Catalyst tetra Chiral Tetrahydro- pyrrolo[1,2-a]pyrazine afc->tetra hydrogenation Catalytic Hydrogenation tetra->hydrogenation H2, Pd/C product Chiral Octahydro- pyrrolo[1,2-a]pyrazine hydrogenation->product

Caption: Catalytic asymmetric synthesis workflow.[3][4]

Protocol 2: Catalytic Asymmetric Synthesis and Subsequent Reduction

This protocol is based on the work of He, Antilla, and colleagues.[3][4]

Step 1: Asymmetric aza-Friedel-Crafts Reaction

  • To a flame-dried Schlenk tube under an inert atmosphere, add the chiral phosphoric acid catalyst (e.g., TRIP or a derivative, 5-10 mol%).

  • Add the N-aminoethylpyrrole substrate (1.2 eq) and a suitable solvent (e.g., toluene or DCM).

  • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Add the aldehyde (1.0 eq) dropwise.

  • Stir the reaction for 24-48 hours, monitoring progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction (e.g., with saturated NaHCO₃ solution) and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify by flash column chromatography to yield the enantiomerically enriched 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine.

  • Determine the enantiomeric excess (ee%) using chiral High-Performance Liquid Chromatography (HPLC).

Step 2: Catalytic Hydrogenation

  • Dissolve the purified tetrahydropyrrolo[1,2-a]pyrazine (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol% Pd).

  • Place the reaction vessel in a hydrogenation apparatus. Purge the system with hydrogen gas.

  • Stir the reaction under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Pd/C can be pyrophoric.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the desired this compound enantiomer. The product is often pure enough for subsequent use, but can be further purified if necessary.

Method 3: Chiral Resolution via Diastereomeric Salt Crystallization

When a direct asymmetric synthesis is not available or practical, chiral resolution of a racemic mixture provides a reliable, albeit less atom-economical, alternative.[1] This method relies on the principle that diastereomers have different physical properties, including solubility.[5]

Protocol 3: General Procedure for Chiral Resolution
  • Synthesize Racemic this compound: Prepare the racemic base using a standard, non-chiral synthetic route.

  • Screening for Optimal Conditions: The success of resolution is highly dependent on the choice of resolving agent and solvent.[5]

    • Resolving Agent: Select a commercially available, enantiomerically pure acid (e.g., (+)- or (-)-tartaric acid, (S)-mandelic acid, (+)-camphorsulfonic acid).

    • Solvent Screening: In small-scale trials, dissolve the racemic base and the resolving agent (typically in a 1:1 molar ratio) in various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, or aqueous mixtures).

    • Observation: Observe for the formation of a crystalline precipitate. If no crystals form at room temperature, cool the solution or slowly add a non-polar co-solvent to induce crystallization.

  • Preparative Scale Resolution:

    • Dissolve the racemic base in the optimal solvent identified during screening.

    • Add a solution of the chiral resolving agent (0.5-1.0 eq) in the same solvent. Using 0.5 equivalents of the resolving agent can maximize the yield of the less soluble diastereomeric salt.

    • Stir and allow the less soluble diastereomeric salt to crystallize. This may require extended time or cooling.

    • Isolate the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Base:

    • Suspend the isolated diastereomeric salt in water.

    • Add a strong base (e.g., 2M NaOH) to deprotonate the chiral acid, making it water-soluble.

    • Extract the liberated, enantiomerically enriched amine with an organic solvent (e.g., DCM).

    • Dry the organic layer, filter, and concentrate to obtain the resolved enantiomer.

    • Analyze the enantiomeric excess (ee%) by chiral HPLC or NMR with a chiral shift reagent. Recrystallization of the diastereomeric salt may be necessary to improve enantiopurity.[5]

Data Summary

MethodKey Reagents/CatalystTypical YieldTypical ee%AdvantagesDisadvantages
1. Chiral Pool L-Proline, NaBH₄/I₂Good (60-75% over 2 steps)[2]>99%High enantiopurity, inexpensive starting material.Multi-step process.
2. Catalytic Chiral Phosphoric Acid, H₂/Pd-CGood to Excellent (70-95%)[3]High (90-99%)[3]High efficiency, catalytic control of chirality.Catalyst cost, requires optimization.
3. Resolution Chiral Acid (e.g., Tartaric Acid)<50% (theoretical max)Variable, can be >99% with optimizationTechnically straightforward, widely applicable.Inherent loss of >50% of material, requires screening.[1]

References

Application Notes and Protocols for the Asymmetric Synthesis of Octahydropyrrolo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the Octahydropyrrolo[1,2-a]pyrazine Scaffold

The this compound core is a privileged heterocyclic scaffold that forms the structural foundation of numerous biologically active compounds. Its rigid, three-dimensional architecture allows for precise spatial orientation of substituents, making it an ideal framework for designing molecules that can engage with biological targets with high affinity and selectivity. This scaffold is a key component in a range of therapeutics, from antiviral and anti-schistosomal agents to potent modulators of protein-protein interactions, such as Inhibitor of Apoptosis (IAP) protein antagonists.[1][2][3] The therapeutic relevance of this motif has fueled significant interest in the development of efficient and stereocontrolled synthetic routes to access enantiomerically pure derivatives.

This comprehensive guide provides an in-depth exploration of state-of-the-art asymmetric methodologies for the synthesis of this compound derivatives. We will delve into the mechanistic underpinnings of key transformations, provide detailed, field-proven protocols, and present data to guide researchers in selecting the optimal synthetic strategy for their specific needs.

Key Asymmetric Synthetic Strategies

The asymmetric construction of the this compound scaffold can be broadly approached through two main strategies: the enantioselective reduction of a planar precursor or the stereoselective cyclization of a chiral intermediate. Here, we focus on two of the most powerful and widely adopted methods: Iridium-catalyzed asymmetric hydrogenation and chiral phosphoric acid-catalyzed intramolecular aza-Friedel-Crafts reaction.

Iridium-Catalyzed Asymmetric Hydrogenation of Pyrrolo[1,2-a]pyrazinium Salts

This method provides a direct and highly efficient route to chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives through the asymmetric reduction of the corresponding aromatic pyrrolo[1,2-a]pyrazinium salts.[4][5][6][7][8] The use of a chiral iridium catalyst allows for excellent control of the stereochemistry, affording the desired products with high enantiomeric excess.

Mechanistic Rationale: The reaction is believed to proceed through an outer-sphere mechanism, where the iridium catalyst, bearing a chiral diphosphine ligand, activates molecular hydrogen and delivers it to the prochiral substrate. The choice of the chiral ligand is critical for achieving high enantioselectivity, as it creates a chiral environment around the metal center that differentiates between the two enantiotopic faces of the substrate. The addition of a weak base, such as cesium carbonate, is often crucial for achieving high conversion and preventing racemization of the product.[5][6]

G cluster_0 Catalytic Cycle A [Ir(COD)Cl]₂ + Chiral Ligand B Active Ir-H Catalyst A->B Activation C Substrate Coordination B->C D Hydride Insertion C->D E Product Release D->E E->B Regeneration G Chiral this compound (Product) E->G F Pyrrolo[1,2-a]pyrazinium Salt (Substrate) F->C H H₂ H->B

Caption: Catalytic cycle for Iridium-catalyzed asymmetric hydrogenation.

Data Presentation: Substrate Scope and Enantioselectivity

The iridium-catalyzed asymmetric hydrogenation has been shown to be effective for a wide range of substituted pyrrolo[1,2-a]pyrazinium salts. The following table summarizes representative results.

EntryCatalyst (mol%)Yield (%)ee (%)
1PhH19592
24-MeO-C₆H₄H19693
34-Cl-C₆H₄H19391
42-NaphthylH19495
5MeH19088
6Ph6-Me19290

Experimental Protocol: General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation

Materials:

  • [Ir(COD)Cl]₂ (1 mol%)

  • Chiral diphosphine ligand (e.g., (R)-Segphos) (2.2 mol%)

  • Pyrrolo[1,2-a]pyrazinium salt (1.0 equiv)

  • Cesium carbonate (Cs₂CO₃) (10 mol%)

  • Dichloromethane (DCM), degassed (0.1 M)

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, to a Schlenk tube equipped with a magnetic stir bar, add [Ir(COD)Cl]₂ (0.005 mmol) and the chiral ligand (0.011 mmol).

  • Add degassed DCM (2 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst solution.

  • In a separate flask, dissolve the pyrrolo[1,2-a]pyrazinium salt (0.5 mmol) and cesium carbonate (0.05 mmol) in degassed DCM (3 mL).

  • Transfer the substrate solution to the catalyst solution via cannula.

  • Seal the Schlenk tube, remove it from the glovebox, and connect it to a hydrogen line.

  • Purge the tube with hydrogen gas three times.

  • Pressurize the tube with hydrogen gas to 50 atm and stir the reaction mixture vigorously at room temperature for 24 hours.

  • Carefully release the hydrogen pressure and concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the chiral this compound derivative.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Chiral Phosphoric Acid-Catalyzed Intramolecular Aza-Friedel-Crafts Reaction

This elegant strategy utilizes a chiral Brønsted acid, typically a BINOL-derived phosphoric acid, to catalyze the enantioselective cyclization of N-aminoethylpyrroles with aldehydes.[9] This reaction constructs the bicyclic core and sets the stereocenter in a single, atom-economical step.

Mechanistic Rationale: The chiral phosphoric acid activates the imine intermediate, formed in situ from the condensation of the N-aminoethylpyrrole and the aldehyde, through hydrogen bonding. This activation lowers the LUMO of the imine, making it more susceptible to nucleophilic attack by the electron-rich pyrrole ring. The chiral environment created by the catalyst directs the intramolecular cyclization to occur preferentially on one face of the imine, leading to the formation of the product with high enantioselectivity.[10][11]

G cluster_0 Catalytic Cycle A N-aminoethylpyrrole + Aldehyde B Imine Intermediate A->B Condensation D Activated Imine-Catalyst Complex B->D C Chiral Phosphoric Acid Catalyst C->D E Intramolecular Cyclization (Aza-Friedel-Crafts) D->E Stereoselective Attack F Product-Catalyst Complex E->F F->C Catalyst Regeneration G Chiral Tetrahydropyrrolo[1,2-a]pyrazine (Product) F->G

Caption: Catalytic cycle for Chiral Phosphoric Acid-Catalyzed Aza-Friedel-Crafts Reaction.

Data Presentation: Substrate Scope and Enantioselectivity

This method is applicable to a variety of aldehydes and substituted N-aminoethylpyrroles, providing access to a diverse range of chiral products.

EntryR¹ (on Pyrrole)R² (from Aldehyde)Catalyst (mol%)Yield (%)ee (%)
1HPh59294
2H4-NO₂-C₆H₄59596
3H2-Furyl58890
4MePh59093
5Hc-Hexyl58588
6BrPh58992

Experimental Protocol: General Procedure for Chiral Phosphoric Acid-Catalyzed Intramolecular Aza-Friedel-Crafts Reaction

Materials:

  • Chiral phosphoric acid catalyst (e.g., (R)-TRIP) (5 mol%)

  • N-aminoethylpyrrole (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Toluene, anhydrous (0.1 M)

  • 4 Å Molecular sieves

Procedure:

  • To a flame-dried Schlenk tube containing a magnetic stir bar and 4 Å molecular sieves (100 mg), add the chiral phosphoric acid catalyst (0.025 mmol).

  • Add anhydrous toluene (2.5 mL) to the tube.

  • Add the N-aminoethylpyrrole (0.5 mmol) to the solution.

  • Add the aldehyde (0.6 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 48 hours.

  • Upon completion (monitored by TLC), directly load the reaction mixture onto a silica gel column.

  • Purify the product by flash column chromatography (eluent: ethyl acetate/hexanes) to yield the chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Application in Drug Discovery: Synthesis of an IAP Antagonist Precursor

The this compound scaffold is a key component of a new class of IAP antagonists, such as T-3256336, which have shown promise in cancer therapy.[3] The asymmetric synthesis of the core of these molecules is a critical step in their development. The following workflow illustrates a general approach to a key intermediate for such antagonists, utilizing the principles discussed.

G A Pyrrole Starting Material B N-Alkylation A->B C Formation of Pyrrolo[1,2-a]pyrazinone B->C D Reduction to Pyrrolo[1,2-a]pyrazinium Salt C->D E Iridium-Catalyzed Asymmetric Hydrogenation D->E F Chiral this compound Core E->F G Functionalization and Coupling F->G H IAP Antagonist (e.g., T-3256336) G->H

Caption: Workflow for the synthesis of an IAP antagonist.

Conclusion and Future Perspectives

The asymmetric synthesis of this compound derivatives is a vibrant and evolving field of research. The methodologies presented here, particularly iridium-catalyzed asymmetric hydrogenation and chiral phosphoric acid-catalyzed aza-Friedel-Crafts reactions, offer powerful and versatile tools for accessing these valuable scaffolds with high stereocontrol. The continued development of novel catalytic systems with improved activity, selectivity, and substrate scope will undoubtedly accelerate the discovery of new drug candidates based on this privileged heterocyclic core. As our understanding of the biological roles of these molecules deepens, the demand for efficient and scalable asymmetric syntheses will only continue to grow, making this an exciting area for future innovation.

References

Application Notes and Protocols for the Octahydropyrrolo[1,2-a]pyrazine Scaffold in IAP Antagonist Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A New Scaffold for a Validated Target

The Inhibitor of Apoptosis Proteins (IAPs) are a family of crucial regulators of programmed cell death, or apoptosis. Their overexpression is a hallmark of many cancers, enabling tumor cells to evade apoptosis and resist therapy.[1][2][3] Consequently, IAPs are a compelling target for anticancer drug discovery.[2][4] The endogenous IAP antagonist, Second Mitochondria-derived Activator of Caspases (SMAC), functions by binding to the Baculovirus IAP Repeat (BIR) domains of IAPs, thereby disrupting their anti-apoptotic activity.[5] This has inspired the development of small-molecule SMAC mimetics as potential cancer therapeutics.[3][4]

This guide focuses on the octahydropyrrolo[1,2-a]pyrazine scaffold, a novel and potent platform for the design of IAP antagonists. This bicyclic structure was conceived as a proline bioisostere, based on the X-ray co-crystal structure of the N-terminal AVPI tetrapeptide of SMAC bound to the X-chromosome-linked IAP (XIAP).[6][7][8][9] This rational design approach has yielded compounds with potent inhibitory activity against cellular IAP1 (cIAP1) and XIAP, leading to tumor growth inhibition in preclinical models.[6][7]

These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of IAP antagonists based on the this compound scaffold. Detailed, field-proven protocols are included to enable researchers to effectively utilize this promising chemical series in their drug discovery efforts.

Mechanism of Action: Restoring the Apoptotic Pathway

IAP antagonists built upon the this compound scaffold function as SMAC mimetics. Their primary mechanism involves binding to the BIR domains of IAPs, particularly cIAP1, cIAP2, and XIAP.[10] This binding initiates a cascade of events that ultimately sensitizes cancer cells to apoptosis.

The key mechanistic steps are:

  • cIAP1/2 Degradation: Binding of the antagonist to the BIR domains of cIAP1 and cIAP2 induces a conformational change that stimulates their E3 ubiquitin ligase activity. This leads to auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[11]

  • Activation of the Non-Canonical NF-κB Pathway: The degradation of cIAPs stabilizes NF-κB-inducing kinase (NIK), leading to the activation of the non-canonical NF-κB pathway.[12]

  • TNFα Production: In some cancer cells, IAP antagonism can induce the production of Tumor Necrosis Factor-alpha (TNFα), which can act in an autocrine or paracrine manner to promote apoptosis.[11]

  • XIAP Inhibition: The antagonists also directly bind to the BIR3 domain of XIAP, preventing it from inhibiting caspase-9, and to the BIR2 domain, preventing the inhibition of effector caspases-3 and -7.[9][13]

  • Caspase Activation: By relieving the IAP-mediated inhibition, the apoptotic caspase cascade is activated, leading to programmed cell death.[5]

IAP_Antagonist_Mechanism cluster_cell Cancer Cell Antagonist This compound IAP Antagonist cIAP1_2 cIAP1/2 Antagonist->cIAP1_2 Binds to BIR domains XIAP XIAP Antagonist->XIAP Binds to BIR2/3 domains Proteasome Proteasome cIAP1_2->Proteasome Auto-ubiquitination & Degradation NIK NIK cIAP1_2->NIK Degrades (constitutively) Caspase9 Caspase-9 XIAP->Caspase9 Inhibits Caspase3_7 Caspase-3/7 XIAP->Caspase3_7 Inhibits NonCanonical_NFkB Non-Canonical NF-κB Pathway NIK->NonCanonical_NFkB Activates TNFa TNFα Production NonCanonical_NFkB->TNFa Caspase9->Caspase3_7 Activates Apoptosis Apoptosis Caspase3_7->Apoptosis Executes Synthesis_Workflow Start (R)-Pyroglutamic Acid Amidation Amidation with Benzylamine Start->Amidation Reduction LiAlH4 Reduction Amidation->Reduction Cyclization Cyclization with appropriate reagents Reduction->Cyclization Deprotection Deprotection Cyclization->Deprotection Final_Scaffold (3S, 8aR)-octahydropyrrolo [1,2-a]pyrazine Scaffold Deprotection->Final_Scaffold

References

Application Notes & Protocols: A Guide to the Development of N-Myristoyltransferase (NMT) Inhibitors Using the Octahydropyrrolo[1,2-a]pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-Myristoyltransferase (NMT) is a critical eukaryotic enzyme responsible for the covalent attachment of myristate to the N-terminal glycine of numerous proteins, a process vital for protein localization, stability, and function.[1][2] Its essential role in cellular signaling, oncogenesis, and the life cycle of infectious pathogens has positioned it as a high-value therapeutic target.[1][3][4][5] This document provides a comprehensive guide for researchers on the development of novel NMT inhibitors, focusing on the promising octahydropyrrolo[1,2-a]pyrazine chemical scaffold. We present detailed, field-tested protocols for the chemical synthesis, in vitro enzymatic evaluation, and cell-based characterization of these inhibitors, explaining the scientific rationale behind each step to empower researchers in their drug discovery efforts.

Introduction: N-Myristoyltransferase as a Therapeutic Target

N-myristoylation is an irreversible post-translational modification that impacts a wide array of cellular proteins involved in critical signaling pathways.[1] The enzyme N-myristoyltransferase (NMT) catalyzes this lipid modification by transferring a 14-carbon myristoyl group from myristoyl-CoA to the N-terminal glycine of substrate proteins.[6] In humans, two isoforms, NMT1 and NMT2, perform this function.[2]

The inhibition of NMT disrupts the function of over 100 substrate proteins, leading to the perturbation of multiple pathways essential for cell survival and proliferation.[1][7] This makes NMT an attractive target for various pathologies:

  • Oncology: NMT is overexpressed in several cancers, including colorectal and breast cancer.[8][9] Inhibition of NMT has been shown to induce endoplasmic reticulum (ER) stress, cell cycle arrest at the G1 phase, and ultimately, apoptosis in cancer cells.[7][10]

  • Infectious Diseases: NMT is essential for the viability of various pathogens, including fungi (Candida albicans), and protozoan parasites (Plasmodium, Leishmania, Trypanosoma).[3][5][11] Because there can be significant structural differences between human and pathogenic NMTs, selective inhibition is an achievable therapeutic strategy.[11]

The this compound scaffold has been identified as a novel and potent chemotype for inhibiting human NMT-1, offering a robust starting point for medicinal chemistry campaigns.[12][13]

The this compound Scaffold: A Privileged Core

The discovery of the cyclohexyl-octahydropyrrolo[1,2-a]pyrazine (COPP) chemotype as a hit from a medium-throughput screen marked a significant step in developing novel NMT inhibitors.[12][13] This bicyclic scaffold acts as a rigid, three-dimensional framework that can orient substituents into the NMT active site with high specificity.

Rationale for Use:

  • Novelty: It represents a distinct chemical class compared to previously reported peptidomimetic or benzofuran-based inhibitors.[11]

  • Mechanism of Action: Studies have shown that inhibitors based on this scaffold can act as competitive inhibitors with respect to the peptide-binding site of NMT-1.[12]

  • Synthetic Tractability: The core can be synthesized and derivatized through established chemical routes, allowing for systematic exploration of the structure-activity relationship (SAR).[14][15]

Below is a generalized workflow for the development and evaluation of NMT inhibitors based on this scaffold.

G cluster_0 Phase 1: Chemistry cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: Cell-Based Validation cluster_3 Outcome a Scaffold Selection: This compound b Library Synthesis: Derivatization of Core a->b c Purification & Characterization b->c d Enzymatic Inhibition Assay (IC50 Determination) c->d Test Compounds e Mechanism of Inhibition Studies d->e f Selectivity Profiling (NMT1 vs. NMT2, Human vs. Pathogen) e->f g Cellular Target Engagement f->g Potent Hits h Anti-Proliferative / Cytotoxicity Assay g->h i Downstream Pathway Analysis (e.g., Cell Cycle, Apoptosis) h->i i->b SAR Feedback for Next-Gen Compounds j Lead Compound Identification i->j

Caption: High-level workflow for NMT inhibitor development.

Protocols: Synthesis and Derivatization

The following is a representative, generalized protocol for the synthesis of an NMT inhibitor built upon the this compound core. Specific reagents and conditions should be optimized based on the desired final compound.

Protocol 3.1: Synthesis of a Substituted this compound Derivative

This protocol outlines a potential synthetic route involving the coupling of the core scaffold with a carboxylic acid, a common strategy for building diversity.

Rationale: Amide bond formation is a robust and versatile reaction in medicinal chemistry, allowing for the exploration of a wide range of substituents (R-groups) to probe the chemical space of the NMT binding pocket.

  • Step 1: Acylation of the Scaffold

    • Dissolve (S)-Octahydropyrrolo[1,2-a]pyrazine hydrochloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF).[16]

    • Add a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 eq), to neutralize the hydrochloride salt and facilitate the reaction.

    • In a separate flask, dissolve the desired carboxylic acid (R-COOH) (1.1 eq) and an amide coupling agent such as HATU (1.1 eq) or HBTU (1.1 eq) in the same solvent.

    • Add the activated carboxylic acid solution dropwise to the pyrazine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Step 2: Work-up and Purification

    • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or methanol in DCM to yield the pure, derivatized product.

  • Step 3: Characterization

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocols: In Vitro Enzymatic Assays

Once synthesized, the compounds must be tested for their ability to inhibit NMT enzyme activity. A fluorescence-based assay is a robust and high-throughput method for determining inhibitor potency (IC₅₀).[17][18]

Protocol 4.1: Fluorescence-Based Enzymatic Assay for IC₅₀ Determination

Principle: This assay measures the production of Coenzyme A (CoA), a product of the NMT reaction. The free thiol group on CoA reacts with a thiol-reactive fluorescent probe, 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM), resulting in a quantifiable increase in fluorescence.[17][18]

  • Materials and Reagents:

    • Recombinant human NMT1 or NMT2 enzyme.

    • Peptide substrate (e.g., H-Gly-Asn-Ala-Ala-Ser-Ala-Arg-Arg-NH₂).[17]

    • Myristoyl-CoA.

    • CPM dye.

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM EGTA, 0.5 mM DTT.

    • Test compounds dissolved in 100% DMSO (serial dilutions).

    • 384-well black, flat-bottom microplates.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

    • To each well of a 384-well plate, add 1 µL of the test compound solution or DMSO for positive (100% activity) and negative (0% activity) controls.

    • Add 20 µL of NMT enzyme diluted in assay buffer to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 20 µL of a substrate mixture containing the peptide substrate and Myristoyl-CoA in assay buffer.

    • Immediately add 10 µL of the CPM solution to each well.

    • Incubate the plate at 30°C for 60 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader (Excitation: ~390 nm, Emission: ~460 nm).[17]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the dose-response curve using a suitable nonlinear regression model (e.g., log(inhibitor) vs. response -- Variable slope).

Compound IDScaffold Modification (R-Group)hNMT-1 IC₅₀ (nM)hNMT-2 IC₅₀ (nM)
LEAD-001 9-ethyl-9H-carbazole6,000[12]8,500
LEAD-OPT-1 4-fluorobenzyl250310
LEAD-OPT-2 3-chloro-4-methoxyphenyl85110
IMP-1088 (Reference Compound)<1[19]<1[19]

Table 1: Example IC₅₀ data for a hypothetical series of this compound-based NMT inhibitors.

Protocols: Cell-Based Assays

Demonstrating activity in a cellular context is a critical step to validate a compound's therapeutic potential. This involves confirming target engagement and measuring the desired biological effect, such as cytotoxicity in cancer cells.

Protocol 5.1: Anti-Proliferative Assay (MTS Assay)

Principle: The MTS assay is a colorimetric method for assessing cell viability. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product is directly proportional to the number of living cells in the culture.[7]

  • Materials and Reagents:

    • Cancer cell line of interest (e.g., HeLa, MDA-MB-231).[7]

    • Complete cell culture medium (e.g., DMEM + 10% FBS).

    • Test compounds dissolved in DMSO.

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent).

    • 96-well clear, flat-bottom microplates.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds (final DMSO concentration <0.5%). Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control).

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against the logarithm of compound concentration and fitting the data to a dose-response curve.

Downstream Effects of NMT Inhibition

Inhibition of NMT triggers a cascade of cellular events, providing further opportunities for mechanism-of-action studies. Key downstream consequences include cell cycle arrest and the induction of ER stress, leading to apoptosis.[7][10]

G NMTi NMT Inhibitor (this compound-based) NMT NMT1 / NMT2 Enzyme NMTi->NMT inhibits Myr Protein N-Myristoylation (e.g., Src family kinases, ARF proteins) NMT->Myr catalyzes ER ER Stress & Unfolded Protein Response (UPR) Myr->ER disruption leads to G1 G1 Cell Cycle Arrest Myr->G1 disruption leads to Apoptosis Apoptosis ER->Apoptosis activation leads to G1->Apoptosis followed by

Caption: Key signaling consequences of NMT inhibition in cancer cells.

Conclusion

The development of NMT inhibitors is a highly promising avenue for novel therapeutics in oncology and infectious diseases. The this compound scaffold serves as an excellent starting point for designing potent and selective inhibitors. The protocols detailed in this guide provide a robust framework for the synthesis, in vitro screening, and cellular validation of these compounds. By combining rational design with systematic biological evaluation, researchers can effectively advance novel NMT inhibitors from chemical hits to validated lead compounds.

References

Application Notes and Protocols for Octahydropyrrolo[1,2-a]pyrazine Derivatives in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Octahydropyrrolo[1,2-a]pyrazine Scaffold - A Privileged Structure in Central Nervous System (CNS) Drug Discovery

The this compound core is a bicyclic diamine structure that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional architecture allows for the precise spatial orientation of substituents, enabling high-affinity and selective interactions with a variety of biological targets within the central nervous system. This unique conformational constraint reduces the entropic penalty upon binding to a receptor, often leading to enhanced potency.[1] Derivatives of this scaffold have shown promise in a range of CNS disorders, including depression, anxiety, psychosis, and neurodegenerative diseases, by modulating key targets such as G-protein coupled receptors (GPCRs) and ion channels.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals engaged in the discovery and development of novel CNS therapeutics based on the this compound scaffold. We will delve into the synthetic strategies for constructing this core, detailed protocols for in vitro and in vivo evaluation, and an analysis of the structure-activity relationships (SAR) that govern the biological effects of these compounds.

Synthetic Strategies and Protocols

The synthesis of this compound derivatives often involves the construction of the bicyclic core followed by functionalization. Key synthetic methodologies include multi-component reactions, reductive amination, and cross-coupling reactions.

Protocol 1: Synthesis of an this compound Core via Reductive Amination

This protocol describes a general and efficient method for the synthesis of the this compound scaffold, which can then be further derivatized. Reductive amination is a robust method for forming carbon-nitrogen bonds.[1][2][3]

Reaction Scheme:

Reductive Amination Pyrrolidine-2-carbaldehyde Pyrrolidine-2-carbaldehyde Intermediate_Imine Intermediate Imine Pyrrolidine-2-carbaldehyde->Intermediate_Imine Condensation Ethylenediamine Ethylenediamine Ethylenediamine->Intermediate_Imine Octahydropyrrolo_pyrazine This compound Intermediate_Imine->Octahydropyrrolo_pyrazine Reduction (e.g., NaBH(OAc)₃)

Caption: Reductive amination for scaffold synthesis.

Materials:

  • L-prolinal (or D-prolinal for the other enantiomer)

  • N-Boc-ethylenediamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Imine Formation and Reduction:

    • To a solution of L-prolinal (1.0 eq) in anhydrous DCM, add N-Boc-ethylenediamine (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the reaction to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Rationale: The initial reaction forms an imine intermediate in situ, which is then immediately reduced by the mild reducing agent NaBH(OAc)₃. Using a mild reductant is crucial to avoid the reduction of the starting aldehyde.

  • Work-up and Boc Deprotection:

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Dissolve the crude product in DCM and add trifluoroacetic acid (TFA) (3-5 eq) dropwise at 0 °C.

    • Stir at room temperature for 2-4 hours until TLC or LC-MS analysis indicates complete deprotection.

    • Rationale: The Boc protecting group is acid-labile and is efficiently removed by TFA.

  • Cyclization and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a suitable solvent (e.g., methanol) and heat to reflux for 4-6 hours to promote intramolecular cyclization.

    • Cool the reaction and concentrate.

    • Purify the crude this compound by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: Derivatization via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the introduction of aryl or heteroaryl substituents onto the pyrazine nitrogen.[4][5][6][7][8]

Reaction Scheme:

Buchwald-Hartwig Amination Scaffold This compound Product N-Aryl-octahydropyrrolo[1,2-a]pyrazine Scaffold->Product Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Product Pd catalyst Ligand, Base

Caption: Derivatization by Buchwald-Hartwig amination.

Materials:

  • This compound (from Protocol 1)

  • Aryl halide (e.g., bromobenzene, 2-chloropyridine)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like Pd₂(dba)₃

  • A suitable phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • A strong base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))

  • Anhydrous toluene or dioxane

Procedure:

  • Reaction Setup:

    • In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the this compound (1.0 eq), aryl halide (1.2 eq), palladium catalyst (1-5 mol%), phosphine ligand (2-10 mol%), and base (1.5-2.0 eq).

    • Add anhydrous toluene or dioxane via syringe.

    • Rationale: The inert atmosphere is critical to prevent the oxidation of the Pd(0) active catalyst. The choice of ligand and base is crucial and often needs to be optimized for specific substrates. Sterically hindered biaryl phosphine ligands are often effective for this transformation.

  • Reaction and Work-up:

    • Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

In Vitro Evaluation Protocols

The initial characterization of novel this compound derivatives involves a battery of in vitro assays to determine their biological activity and mechanism of action.

Protocol 3: Neuroprotection Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and, in this context, neuroprotection against a toxic insult.[9][10][11][12][13]

Workflow:

MTT Assay Workflow Cell_Culture Culture Neuronal Cells (e.g., SH-SY5Y) Treatment Treat with Compound + Neurotoxin Cell_Culture->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Incubation Incubate (Formazan Formation) MTT_Addition->Incubation Solubilization Solubilize Formazan (e.g., DMSO) Incubation->Solubilization Measurement Measure Absorbance (570 nm) Solubilization->Measurement

Caption: Workflow for the MTT neuroprotection assay.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12)

  • Cell culture medium and supplements

  • Test compounds (this compound derivatives)

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for Parkinson's models, glutamate for excitotoxicity models)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Introduce the neurotoxin at a pre-determined toxic concentration.

    • Include control wells: untreated cells, cells treated with vehicle only, cells treated with neurotoxin only, and cells treated with a known neuroprotective agent.

    • Incubate for 24-48 hours.

    • Rationale: Pre-treatment allows for the assessment of the compound's ability to prevent neuronal damage.

  • MTT Assay:

    • Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 3-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Rationale: The amount of formazan produced is directly proportional to the number of living cells.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage relative to the untreated control.

    • Plot a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) for neuroprotection.

In Vivo Behavioral Protocols

Following promising in vitro results, lead compounds are advanced to in vivo studies to assess their efficacy in animal models of CNS disorders.

Protocol 4: Assessment of Antidepressant-like Activity using the Forced Swim Test (FST) in Mice

The FST is a widely used behavioral model to screen for antidepressant-like activity.[14][15][16][17][18] The test is based on the principle that when mice are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility.

Procedure:

  • Apparatus:

    • A transparent glass or plastic cylinder (25 cm high, 10 cm in diameter) filled with water (23-25 °C) to a depth of 15 cm.

  • Experimental Protocol:

    • Administer the test compound or vehicle to the mice (typically via intraperitoneal injection or oral gavage) at a predetermined time before the test (e.g., 30-60 minutes).

    • Gently place each mouse individually into the cylinder of water.

    • Record the behavior for a 6-minute session.

    • Rationale: The initial 2 minutes are considered a habituation period and are often excluded from the analysis.

  • Data Analysis:

    • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement, except for small motions necessary to keep the head above water.

    • Compare the immobility time between the compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in immobility time is indicative of antidepressant-like effects.

Protocol 5: Evaluation of Anxiolytic-like Activity using the Elevated Plus Maze (EPM) Test in Rodents

The EPM is a widely used model to assess anxiety-like behavior in rodents.[14][18][19] The test is based on the natural aversion of rodents to open and elevated spaces.

Procedure:

  • Apparatus:

    • A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.

  • Experimental Protocol:

    • Administer the test compound or vehicle to the animals prior to testing.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a 5-minute session.

    • Record the session using a video camera for later analysis.

  • Data Analysis:

    • Measure the time spent in the open arms and the number of entries into the open arms.

    • An increase in the time spent and the number of entries into the open arms in the compound-treated group compared to the vehicle group suggests an anxiolytic-like effect.

    • Total distance traveled can be used as a measure of general locomotor activity to rule out confounding effects of sedation or hyperactivity.

Protocol 6: Assessment of Antipsychotic-like Activity using the Prepulse Inhibition (PPI) Test

PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the startle reaction to a subsequent strong stimulus (pulse).[9][19][20][21][22] Deficits in PPI are observed in schizophrenic patients and can be pharmacologically induced in rodents. Atypical antipsychotics are known to reverse these deficits.

Procedure:

  • Apparatus:

    • Acoustic startle chambers equipped to deliver auditory stimuli and measure the startle response.

  • Experimental Protocol:

    • Place the animal in the startle chamber and allow for a brief acclimation period with background white noise.

    • The test session consists of a series of trials presented in a pseudorandom order:

      • Pulse-alone trials (a strong startling stimulus).

      • Prepulse-plus-pulse trials (a weak prepulse followed by the strong pulse).

      • No-stimulus trials (background noise only).

    • To model psychosis, a PPI-disrupting agent (e.g., MK-801 or apomorphine) can be administered before the test compound.

  • Data Analysis:

    • Calculate the percentage of PPI for each prepulse intensity: %PPI = [1 - (Startle amplitude on prepulse-plus-pulse trial / Startle amplitude on pulse-alone trial)] x 100.

    • A reversal of the pharmacologically induced PPI deficit by the test compound is indicative of antipsychotic-like activity.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for activity at various CNS targets.

Key SAR Observations:

Position of SubstitutionCNS TargetEffect of SubstitutionReference
N-2 PositionMu-opioid ReceptorIntroduction of a substituted benzyl group can lead to potent antagonist activity.[5]
N-2 and C-3 PositionsNeurokinin-1 (NK1) ReceptorAmide functionalities at these positions are critical for antagonist activity.[23]
C-7 PositionKappa-opioid ReceptorCarboxamide derivatives have shown potent agonist activity.[4]
Aryl SubstitutionmGluR5The nature and position of substituents on an N-aryl ring significantly impact antagonist potency.

SAR Visualization:

SAR cluster_0 This compound Core Core N2 N-2 Position (e.g., Aryl, Benzyl) Core->N2 Modulates GPCR affinity C3 C-3 Position (e.g., Amide) Core->C3 Influences antagonist potency C7 C-7 Position (e.g., Carboxamide) Core->C7 Key for agonist/antagonist activity

Caption: Key positions for SAR studies on the scaffold.

Conclusion

The this compound scaffold represents a versatile and promising platform for the design of novel CNS therapeutics. The synthetic and pharmacological protocols outlined in these application notes provide a robust framework for the discovery, characterization, and optimization of derivatives with desired activities. A thorough understanding of the structure-activity relationships is paramount for guiding medicinal chemistry efforts towards the development of potent, selective, and safe drug candidates for the treatment of a wide range of neurological and psychiatric disorders.

References

Application Notes & Protocols: Exploring the Antiviral Potential of Octahydropyrrolo[1,2-a]pyrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The relentless emergence of novel and drug-resistant viral pathogens necessitates a continuous search for new chemical scaffolds with therapeutic potential. The Octahydropyrrolo[1,2-a]pyrazine core, a rigid bicyclic diamine structure, has demonstrated biological activity in other therapeutic areas, such as oncology, by targeting protein-protein interactions.[1] This structural rigidity and synthetic tractability make it an intriguing, albeit underexplored, scaffold for the development of novel antiviral agents. This document provides a comprehensive guide for researchers to systematically evaluate the antiviral applications of this compound compounds. We will detail the rationale for screening this compound class, propose potential viral targets, and provide step-by-step protocols for a tiered screening cascade, from initial cytotoxicity and broad-spectrum antiviral assays to specific mechanistic studies.

Introduction: The Case for a New Antiviral Scaffold

The this compound scaffold is a unique heterocyclic system. While its direct antiviral applications are not yet extensively documented in peer-reviewed literature, its proven utility in designing potent and selective inhibitors of apoptosis (IAP) proteins highlights its potential as a versatile pharmacophore.[1] The design of these IAP antagonists was based on mimicking a proline residue to disrupt protein-protein interactions, a strategy that is also highly relevant in antiviral drug discovery, where disrupting the function of viral enzymes or their interaction with host factors is a primary goal.

Structurally related N-heterocycles, such as pyrazine and pyrrolotriazine derivatives, have shown promise as antiviral agents. For instance, some pyrazino-pyrazine derivatives have demonstrated in vitro activity against a range of viruses including influenza, herpes simplex, and measles.[2] Furthermore, the pyrrolo[2,1-f][3][4][5]triazine scaffold is a core component of the broad-spectrum antiviral drug Remdesivir.[6] These precedents provide a strong rationale for investigating the antiviral potential of the this compound core.

This guide will provide the foundational knowledge and detailed protocols to empower researchers to:

  • Synthesize and characterize a library of novel this compound derivatives.

  • Evaluate their cytotoxicity to establish a therapeutic window.

  • Screen for broad-spectrum antiviral activity against a panel of representative RNA and DNA viruses.

  • Deconvolute the mechanism of action of any identified "hit" compounds through targeted enzymatic assays.

The Antiviral Screening Cascade: A Strategic Workflow

A systematic approach is crucial for efficiently identifying and characterizing novel antiviral compounds. We propose a tiered screening cascade that progresses from general cytotoxicity and broad antiviral activity to more specific, mechanism-of-action studies.

Antiviral Screening Workflow cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Mechanism of Action Compound Library Compound Library Cytotoxicity Assay Cytotoxicity Assay Compound Library->Cytotoxicity Assay Determine CC50 Primary Antiviral Screen Primary Antiviral Screen Compound Library->Primary Antiviral Screen Determine EC50 Selectivity Index Calculation Selectivity Index Calculation Cytotoxicity Assay->Selectivity Index Calculation Dose-Response Analysis Dose-Response Analysis Primary Antiviral Screen->Dose-Response Analysis Dose-Response Analysis->Selectivity Index Calculation Enzymatic Assays Enzymatic Assays Selectivity Index Calculation->Enzymatic Assays Prioritize Hits Time-of-Addition Assay Time-of-Addition Assay Selectivity Index Calculation->Time-of-Addition Assay Prioritize Hits

Figure 1: A tiered workflow for the systematic evaluation of this compound compounds for antiviral activity.

Foundational Assays: Cytotoxicity and Primary Antiviral Screening

Before assessing antiviral efficacy, it is imperative to determine the cytotoxicity of the compounds to ensure that any observed antiviral effect is not merely a consequence of cell death.

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Host cell line appropriate for the virus of interest (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza).

  • Complete cell culture medium.

  • This compound compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • 96-well microplates.

Procedure:

  • Seed a 96-well plate with host cells at a density that will result in 80-90% confluency after 24 hours.

  • After 24 hours, remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).

  • Incubate the plate for a period that mirrors the duration of the antiviral assay (typically 48-72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol: Plaque Reduction Neutralization Test (PRNT)

The PRNT is the gold standard for measuring the ability of a compound to neutralize a virus and prevent it from infecting cells and producing plaques.[7][8][9]

Materials:

  • Confluent monolayer of susceptible host cells in 24-well plates.

  • Virus stock with a known titer (PFU/mL).

  • Serial dilutions of test compounds in serum-free medium.

  • Overlay medium (e.g., 1:1 mixture of 2X MEM and 1.2% agarose).

  • Crystal violet staining solution.

Procedure:

  • Prepare serial dilutions of the this compound compounds.

  • In a separate plate, mix equal volumes of each compound dilution with a virus suspension containing approximately 80-100 plaque-forming units (PFU). Incubate for 1 hour at 37°C.

  • Remove the growth medium from the confluent cell monolayers and wash with PBS.

  • Inoculate the cells with 0.2 mL of the virus-compound mixture. Include a virus-only control.

  • Allow the virus to adsorb for 90 minutes at 37°C.[9]

  • Aspirate the inoculum and add 1.5 mL of the agarose overlay medium containing the corresponding concentration of the test compound.[9]

  • Incubate the plates at 37°C until plaques are visible (typically 2-10 days, depending on the virus).

  • Fix the cells with 10% formalin and stain with crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

  • Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the compound concentration.

Data Interpretation: The Selectivity Index

The selectivity index (SI) is a critical parameter for evaluating the potential of an antiviral compound. It is the ratio of the cytotoxicity to the antiviral activity.

SI = CC50 / EC50

A higher SI value indicates a more promising compound, as it suggests that the antiviral effect is achieved at concentrations well below those that cause harm to the host cells.

Compound IDCC50 (µM)EC50 (µM)Selectivity Index (SI)
OHP-1>1002.5>40
OHP-275155
OHP-3>100>50-
Positive Control500.5100

Table 1: Hypothetical screening data for a series of this compound (OHP) compounds. OHP-1 shows the most promise due to its high selectivity index.

Mechanism of Action Studies: Unraveling the "How"

Once a compound demonstrates potent and selective antiviral activity, the next crucial step is to identify its mechanism of action. Based on common antiviral drug targets, we propose screening against viral proteases, polymerases (specifically reverse transcriptase for retroviruses), and neuraminidase for influenza.

Protocol: Fluorogenic Protease Inhibition Assay

This assay is designed to screen for inhibitors of viral proteases, such as the SARS-CoV-2 main protease (Mpro) or HIV protease.[10][11][12][13]

Materials:

  • Recombinant viral protease.

  • Fluorogenic peptide substrate specific for the protease.

  • Assay buffer.

  • Test compounds.

  • 384-well black plates.

Procedure:

  • Dispense the test compounds at various concentrations into the wells of the 384-well plate.

  • Add the recombinant protease to each well and incubate for a short period to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Monitor the increase in fluorescence over time using a plate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol: Colorimetric Reverse Transcriptase (RT) Inhibition Assay

This assay is used to identify inhibitors of retroviral reverse transcriptase, a key enzyme in the replication of viruses like HIV.[3][14][15][16]

Materials:

  • Recombinant reverse transcriptase (e.g., from HIV-1).

  • Poly(A) template and oligo(dT) primer.

  • Digoxigenin (DIG) and Biotin-labeled dUTP.

  • Streptavidin-coated microplate.

  • Anti-DIG-peroxidase (POD) antibody.

  • ABTS substrate solution.

Procedure:

  • In a reaction tube, combine the test compound, RT enzyme, and the template/primer hybrid.

  • Initiate the reaction by adding the mixture of DIG- and Biotin-dUTP. Incubate for 1 hour.

  • Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotin-labeled DNA to bind.

  • Wash the plate and add the anti-DIG-POD antibody. Incubate.

  • Wash the plate again and add the ABTS substrate.

  • Measure the absorbance at 405 nm.

  • Calculate the IC50 value from the dose-response curve.

Protocol: Fluorescence-Based Neuraminidase Inhibition Assay

This assay is specific for identifying inhibitors of influenza virus neuraminidase, an enzyme essential for the release of new virions from infected cells.[4][5][17][18][19]

Materials:

  • Influenza virus stock.

  • Fluorogenic substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[4]

  • Assay buffer.

  • Test compounds.

  • 96-well black plates.

Procedure:

  • Add serial dilutions of the test compounds to the wells of the 96-well plate.

  • Add the diluted influenza virus to each well and incubate at room temperature for 45 minutes.[4]

  • Add the MUNANA substrate to each well and incubate at 37°C for 1 hour.[4]

  • Stop the reaction by adding a stop solution (e.g., ethanol and NaOH).[4]

  • Read the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[4]

  • Calculate the IC50 value from the dose-response curve.

Mechanism of Action Pathways cluster_virus_lifecycle Viral Lifecycle Stages cluster_assays Targeted Assays Entry Entry Neuraminidase_Assay Neuraminidase Assay Entry->Neuraminidase_Assay Inhibition of Entry/Release Replication Replication RT_Assay RT Assay Replication->RT_Assay Inhibition of Replication Assembly_Release Assembly & Release Protease_Assay Protease Assay Assembly_Release->Protease_Assay Inhibition of Maturation OHP_Compound OHP Hit Compound OHP_Compound->Neuraminidase_Assay OHP_Compound->RT_Assay OHP_Compound->Protease_Assay

Figure 2: Potential viral lifecycle stages targeted by this compound (OHP) compounds and the corresponding assays to elucidate the mechanism of action.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for antiviral drug discovery. Its rigid structure and proven success in other therapeutic areas provide a solid foundation for further investigation. By employing the systematic screening cascade outlined in these application notes, researchers can efficiently evaluate the antiviral potential of novel derivatives. The detailed protocols provided for cytotoxicity, broad-spectrum antiviral activity, and mechanism-of-action studies offer a clear roadmap for identifying and characterizing new antiviral lead compounds. Future work should focus on synthesizing diverse libraries of these compounds to explore structure-activity relationships and optimize the potency and selectivity of any identified hits.

References

Application Notes and Protocols for Octahydropyrrolo[1,2-a]pyrazine Scaffolds in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Emerging Potential of the Octahydropyrrolo[1,2-a]pyrazine Scaffold in Neurotherapeutics

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a formidable challenge to modern medicine, characterized by the progressive loss of neuronal structure and function. A growing body of evidence points towards the therapeutic potential of nitrogen-containing heterocyclic compounds in addressing the complex pathologies of these disorders.[1] Among these, the this compound core scaffold has emerged as a promising structural motif for the development of novel neuroprotective and disease-modifying agents.

This bicyclic diamine structure offers a unique three-dimensional conformation, providing a rigid backbone for the strategic placement of functional groups to interact with various biological targets implicated in neurodegeneration. Derivatives of the closely related pyrrolopyrazine class have demonstrated a wide range of biological activities, including antibacterial, antifungal, antiviral, and kinase inhibitory effects.[2] Notably, specific analogs have been investigated for their potential in Alzheimer's disease, with some showing an ability to dissociate amyloid-beta (Aβ) plaques, a key pathological hallmark of the disease.[3] Furthermore, the pyrazine ring is a core component of tetramethylpyrazine, a natural product with demonstrated anti-inflammatory, antioxidant, and neuroprotective properties in various models of neurodegenerative disease.[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the this compound scaffold in neurodegenerative disease research. We will delve into the scientific rationale for its application, present detailed protocols for in vitro and in vivo evaluation, and offer insights into the interpretation of experimental outcomes.

Part 1: Rationale for Application in Neurodegenerative Disease Models

The therapeutic potential of this compound derivatives in neurodegenerative diseases stems from their ability to be tailored to interact with multiple key pathological pathways. The core scaffold can be functionalized to target:

  • Amyloid-Beta Aggregation: As demonstrated by dihydropyrrolo[1,2-a]pyrazine derivatives like YIAD-0121, this scaffold can be modified to inhibit the formation of and disaggregate existing Aβ fibrils, thereby potentially mitigating a primary driver of Alzheimer's pathology.[3]

  • Kinase Dysregulation: Cyclin-dependent kinases (CDKs), particularly CDK5, and Glycogen Synthase Kinase-3 (GSK-3) are implicated in tau hyperphosphorylation and neuronal apoptosis. Pyrrolo-pyrazine derivatives have been patented as inhibitors of these kinases, suggesting that the this compound scaffold can be a valuable starting point for the design of novel kinase inhibitors for neurodegenerative diseases.

  • Neuroinflammation: Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, and its inhibition can reduce neuroinflammation. The related octahydropyrido[1,2-a]pyrazine scaffold has been explored for MAGL inhibition, indicating a plausible mechanism for this compound derivatives to exert anti-inflammatory and neuroprotective effects.[6]

  • Oxidative Stress: The antioxidant properties observed in some pyrazine-containing compounds suggest that derivatives of the this compound scaffold could be engineered to mitigate oxidative damage, a common feature in neurodegenerative pathologies.[7][8]

The following sections provide detailed protocols to investigate these potential mechanisms of action for novel this compound-based compounds.

Part 2: Experimental Protocols and Methodologies

In Vitro Evaluation of Anti-Amyloidogenic Activity

A primary screening assay for compounds targeting Alzheimer's disease pathology is the assessment of their ability to inhibit the aggregation of amyloid-beta peptides. The Thioflavin T (ThT) fluorescence assay is a widely used and reliable method for this purpose.

Protocol 2.1.1: Thioflavin T (ThT) Assay for Aβ42 Aggregation Inhibition

Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. A reduction in fluorescence in the presence of a test compound indicates inhibition of Aβ aggregation.[9]

Materials:

  • Human Amyloid-beta (1-42) peptide (pre-treated to ensure monomeric state)

  • Thioflavin T (ThT)

  • Assay Buffer (e.g., 50 mM Phosphate buffer, pH 7.4, with 150 mM NaCl)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Non-binding, black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 mM stock solution of ThT in water. Store protected from light.

    • Reconstitute Aβ42 peptide according to the manufacturer's instructions to obtain a monomeric stock solution.

    • Prepare a working solution of ThT in assay buffer (e.g., 20 µM).

    • Prepare serial dilutions of the test compound in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Test compound at various concentrations.

      • Aβ42 peptide solution (final concentration typically 5-10 µM).

      • ThT working solution.

    • Include the following controls:

      • Positive control: Aβ42 + ThT (no inhibitor).

      • Negative control: Assay buffer + ThT (no Aβ42).

      • Vehicle control: Aβ42 + ThT + solvent for the test compound.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C with intermittent shaking.

    • Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 48 hours using a microplate reader with excitation at ~440 nm and emission at ~485 nm.[10]

Data Analysis:

  • Plot fluorescence intensity versus time for each concentration of the test compound.

  • Determine the percentage of inhibition by comparing the fluorescence at the plateau phase of the positive control with that of the test compound-treated samples.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of Aβ42 aggregation.

Expected Outcome: A successful anti-amyloidogenic compound will show a dose-dependent decrease in ThT fluorescence compared to the positive control, indicating a reduction in Aβ42 fibril formation.

In Vitro Kinase Inhibition Assays

The dysregulation of kinases such as CDK5 and GSK-3β is a critical aspect of neurodegenerative disease pathology. The following protocols outline methods to screen this compound derivatives for their inhibitory activity against these key enzymes.

Protocol 2.2.1: CDK5/p25 Kinase Inhibition Assay

Principle: This assay measures the amount of ADP produced from the kinase reaction, which is then converted to ATP and detected via a luciferase-based luminescent signal.[5] A decrease in luminescence indicates inhibition of CDK5 activity.

Materials:

  • Recombinant human CDK5/p25 enzyme

  • CDK5 substrate (e.g., Histone H1)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compound (serial dilutions)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in Kinase Assay Buffer.

    • Dilute the CDK5/p25 enzyme in Kinase Assay Buffer to the desired concentration.

    • Prepare a substrate/ATP mixture in Kinase Assay Buffer.

  • Kinase Reaction:

    • To each well of a 384-well plate, add:

      • 1 µL of test compound or vehicle (DMSO).

      • 2 µL of diluted CDK5/p25 enzyme.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Expected Outcome: An effective CDK5 inhibitor will result in a dose-dependent reduction in the luminescent signal.

Protocol 2.2.2: GSK-3β Kinase Inhibition Assay

Principle: Similar to the CDK5 assay, this protocol measures GSK-3β activity by quantifying ADP production using a luminescent readout.[4]

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide

  • ATP

  • Kinase Assay Buffer

  • Test compound (serial dilutions)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound.

    • Dilute the GSK-3β enzyme in Kinase Assay Buffer.

    • Prepare a substrate/ATP mixture.

  • Kinase Reaction:

    • Add the test compound and diluted GSK-3β enzyme to the wells of a 384-well plate.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate at 30°C for 45-60 minutes.

  • Signal Detection:

    • Follow the manufacturer's protocol for the ADP-Glo™ Kinase Assay Kit to stop the reaction and detect the luminescent signal.

Data Analysis:

  • Calculate the percentage of inhibition and determine the IC50 value as described for the CDK5 assay.

Expected Outcome: A potent GSK-3β inhibitor will demonstrate a concentration-dependent decrease in luminescence.

In Vitro Neuroprotection and Cytotoxicity Assays

Evaluating the ability of a compound to protect neurons from toxic insults is a crucial step in the development of neurotherapeutics. The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for these studies.[11]

Protocol 2.3.1: Neuroprotection against Oxidative Stress in SH-SY5Y Cells

Principle: This protocol assesses the ability of a test compound to protect SH-SY5Y cells from cell death induced by an oxidative stressor, such as hydrogen peroxide (H₂O₂). Cell viability is measured using the MTT assay.[12]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)

  • Hydrogen peroxide (H₂O₂)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture and Plating:

    • Culture SH-SY5Y cells in a humidified incubator at 37°C with 5% CO₂.

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-24 hours).

    • Induce neurotoxicity by adding H₂O₂ (e.g., 100 µM) to the wells (except for the control group) and incubate for 24 hours.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate cell viability as a percentage of the untreated control cells.

  • Plot cell viability against the concentration of the test compound to determine its neuroprotective effect.

Expected Outcome: A neuroprotective compound will increase cell viability in the presence of H₂O₂ in a dose-dependent manner.

In Vivo Efficacy in a Transgenic Mouse Model of Alzheimer's Disease

For promising compounds, evaluation in an animal model of the disease is essential. The 5XFAD transgenic mouse model is a widely used and aggressive model of amyloid pathology.[13][14]

Protocol 2.4.1: Evaluation of a Test Compound in the 5XFAD Mouse Model

Principle: This protocol outlines a general framework for assessing the in vivo efficacy of an this compound derivative in reducing AD-like pathology and improving cognitive function in 5XFAD mice.

Animal Model:

  • 5XFAD transgenic mice, which overexpress human amyloid precursor protein (APP) and presenilin-1 (PSEN1) with five familial Alzheimer's disease mutations.[14]

  • Age-matched wild-type littermates serve as controls.

Experimental Design:

  • Compound Administration:

    • Administer the test compound to a cohort of 5XFAD mice over a specified period (e.g., 1-3 months), starting at an age when pathology is developing.

    • The route of administration (e.g., oral gavage, intraperitoneal injection) and dosage will depend on the compound's properties.

    • A vehicle control group of 5XFAD mice and a wild-type control group should be included.

  • Behavioral Testing:

    • At the end of the treatment period, perform a battery of behavioral tests to assess cognitive function. Examples include:

      • Y-maze: To assess spatial working memory.[14]

      • Morris water maze: To evaluate spatial learning and memory.

      • Open field test: To measure locomotor activity and anxiety-like behavior.[15]

  • Histopathological and Biochemical Analysis:

    • Following behavioral testing, euthanize the mice and collect brain tissue.

    • Immunohistochemistry: Stain brain sections for Aβ plaques (e.g., using 6E10 or 4G8 antibodies) and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

    • ELISA: Homogenize brain tissue to measure the levels of soluble and insoluble Aβ40 and Aβ42.

Data Analysis:

  • Compare the behavioral performance of the treated 5XFAD mice to the vehicle-treated 5XFAD and wild-type mice.

  • Quantify the Aβ plaque load and neuroinflammatory markers in the different treatment groups.

  • Compare the levels of Aβ40 and Aβ42 in the brain homogenates.

Expected Outcome: A successful therapeutic agent would be expected to improve cognitive deficits, reduce Aβ plaque burden, and decrease neuroinflammation in the 5XFAD mice compared to the vehicle-treated group.

Part 3: Data Presentation and Visualization

Table 1: Representative Data for In Vitro Assays

AssayTest Compound Concentration (µM)Outcome MeasureResult
Aβ42 Aggregation 1% Inhibition25%
1065%
5090%
CDK5 Inhibition 0.1% Inhibition15%
155%
1085%
Neuroprotection 1% Cell Viability60%
(vs. H₂O₂ control)1085%
5095%

Diagrams of Experimental Workflows and Signaling Pathways

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Abeta Aβ Aggregation Assay (ThT) Lead_Opt Lead Optimization Abeta->Lead_Opt Kinase Kinase Inhibition Assays (CDK5, GSK-3β) Kinase->Lead_Opt Neuro Neuroprotection Assay (SH-SY5Y) Neuro->Lead_Opt Behavior Behavioral Testing (Y-maze, MWM) Histo Histopathology (IHC for Aβ, Gliosis) Behavior->Histo Biochem Biochemistry (ELISA for Aβ levels) Histo->Biochem Candidate Preclinical Candidate Biochem->Candidate Lead_Opt->Behavior

Caption: General workflow for the evaluation of this compound derivatives.

signaling_pathways cluster_AD Alzheimer's Disease Pathology cluster_targets Potential Therapeutic Targets APP APP Abeta Aβ Aggregation (Plaques) APP->Abeta Inflammation Neuroinflammation Abeta->Inflammation Oxidative_Stress Oxidative Stress Abeta->Oxidative_Stress Tau Tau pTau Hyperphosphorylated Tau (Tangles) Tau->pTau Neuronal_Death Neuronal Death pTau->Neuronal_Death Inflammation->Neuronal_Death Oxidative_Stress->Neuronal_Death Compound This compound Derivative Target_Abeta Inhibit Aβ Aggregation Compound->Target_Abeta Target_Kinase Inhibit CDK5/GSK-3β Compound->Target_Kinase Target_Inflammation Inhibit MAGL Compound->Target_Inflammation Target_Abeta->Abeta Target_Kinase->pTau Target_Inflammation->Inflammation

Caption: Simplified signaling pathways in Alzheimer's disease and potential intervention points for this compound derivatives.

Conclusion

The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutics for neurodegenerative diseases. Its synthetic tractability allows for the creation of diverse chemical libraries that can be screened against multiple pathological targets. The protocols outlined in these application notes provide a robust framework for the in vitro and in vivo evaluation of such compounds, from initial screening for anti-amyloidogenic and kinase inhibitory activity to validation of neuroprotective effects in cell-based models and efficacy in transgenic animal models. By systematically applying these methodologies, researchers can effectively explore the therapeutic potential of this exciting class of molecules and contribute to the development of next-generation treatments for these devastating disorders.

References

Application Notes and Protocols for N-Alkylation of the Octahydropyrrolo[1,2-a]pyrazine Ring

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Octahydropyrrolo[1,2-a]pyrazine Scaffold - A Privileged Structure in Medicinal Chemistry

The this compound core is a saturated bicyclic heteroaromatic system that has garnered significant attention in the field of drug discovery. Its rigid, three-dimensional structure provides a unique scaffold for the spatial presentation of pharmacophoric elements, making it an attractive building block for the synthesis of novel therapeutic agents. This ring system is a key component in a variety of biologically active molecules, including ligands for dopamine receptor subtypes, which are instrumental in the treatment of neurological and psychiatric disorders. The ability to functionalize the nitrogen atoms of this scaffold, particularly through N-alkylation, is crucial for modulating the pharmacological properties of the resulting compounds, such as their potency, selectivity, and pharmacokinetic profiles.

This guide provides detailed protocols and expert insights into the N-alkylation of the this compound ring system. We will explore several robust methods, including reductive amination, direct alkylation with alkyl halides, and the modern Buchwald-Hartwig amination for N-arylation. Each protocol is presented with a step-by-step methodology, a discussion of the underlying chemical principles, and practical advice for successful implementation in a research setting.

Method 1: Reductive Amination - A Versatile Approach for N-Alkylation

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. This two-step, one-pot process involves the initial formation of an iminium ion from the reaction of the secondary amine of the this compound with an aldehyde or ketone, followed by in-situ reduction to the corresponding N-alkylated amine.[1] This method is particularly favored for its broad substrate scope and mild reaction conditions.

Scientific Rationale

The choice of a mild reducing agent is critical to the success of this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is selective for the reduction of the iminium ion in the presence of the carbonyl starting material. The reaction is typically carried out in a chlorinated solvent such as dichloromethane (DCM) or dichloroethane (DCE), which are excellent for dissolving the reactants and facilitating the reaction. A small amount of acetic acid is often added to catalyze the formation of the iminium ion.

Experimental Protocol: N-Benzylation via Reductive Amination

This protocol details the N-benzylation of this compound using benzaldehyde as the alkylating agent.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

  • Add benzaldehyde (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Add a catalytic amount of glacial acetic acid (0.1 eq) and stir for a further 20 minutes.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCM.

  • Slowly add the NaBH(OAc)₃ slurry to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-octahydropyrrolo[1,2-a]pyrazine.

Data Summary Table
ParameterConditionRationale
Reducing Agent Sodium triacetoxyborohydrideMild and selective for iminium ion reduction.
Solvent Dichloromethane (DCM)Good solubility for reactants, inert.
Catalyst Glacial Acetic AcidCatalyzes iminium ion formation.
Stoichiometry Aldehyde (1.1 eq), NaBH(OAc)₃ (1.5 eq)Slight excess of aldehyde drives iminium formation; excess reducing agent ensures complete conversion.
Temperature Room TemperatureMild conditions prevent side reactions.
Work-up Aqueous sodium bicarbonateNeutralizes acetic acid and quenches excess reducing agent.

Workflow Diagram

Reductive_Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Benzaldehyde + DCM Catalyst Add Acetic Acid Reactants->Catalyst ReducingAgent Add NaBH(OAc)3 Catalyst->ReducingAgent Stir Stir at RT (4-12h) ReducingAgent->Stir Quench Quench with NaHCO3 Stir->Quench Extract Extract with DCM Quench->Extract Dry Dry (MgSO4) Extract->Dry Purify Purify (Chromatography) Dry->Purify Product N-Benzyl-octahydropyrrolo[1,2-a]pyrazine Purify->Product

Caption: Reductive Amination Workflow.

Method 2: Direct Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a fundamental and straightforward method for forming C-N bonds.[2] The reaction proceeds via a nucleophilic substitution mechanism, where the secondary amine of the this compound acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide.

Scientific Rationale

This reaction requires a base to neutralize the hydrogen halide formed as a byproduct, thereby driving the reaction to completion. Potassium carbonate (K₂CO₃) is a commonly used inorganic base that is effective and easily removed during work-up. The choice of solvent is crucial; polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are often used as they can dissolve the reactants and facilitate the SN2 reaction. For less reactive alkyl halides, microwave irradiation can be employed to accelerate the reaction, often leading to shorter reaction times and higher yields.[2]

Experimental Protocol: N-Ethylation with Ethyl Bromide

This protocol describes the N-ethylation of this compound using ethyl bromide.

Materials:

  • This compound

  • Ethyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF (approximately 0.2 M concentration) to the flask.

  • Add ethyl bromide (1.2 eq) to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-ethyl-octahydropyrrolo[1,2-a]pyrazine.

Microwave-Assisted Variation:

For a more rapid conversion, the reaction can be performed in a sealed microwave vial. The reaction mixture (as described in steps 1-3) is subjected to microwave irradiation at 100-120 °C for 10-30 minutes. The work-up and purification follow the same procedure as the conventional heating method.

Data Summary Table
ParameterConventional HeatingMicrowave-AssistedRationale
Alkylating Agent Ethyl Bromide (1.2 eq)Ethyl Bromide (1.2 eq)A simple and reactive alkyl halide.
Base Potassium Carbonate (2.0 eq)Potassium Carbonate (2.0 eq)Neutralizes the HBr byproduct.
Solvent DMFDMFA polar aprotic solvent that promotes SN2 reactions.
Temperature 60-80 °C100-120 °CHigher temperature for microwave accelerates the reaction.
Reaction Time 6-18 hours10-30 minutesMicrowave irradiation significantly reduces reaction time.
Work-up Aqueous extractionAqueous extractionStandard procedure to remove DMF and inorganic salts.

Workflow Diagram

Direct_Alkylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + K2CO3 + DMF AlkylHalide Add Ethyl Bromide Reactants->AlkylHalide Heat Heat (60-80°C) or Microwave (100-120°C) AlkylHalide->Heat PourWater Pour into Water Heat->PourWater Extract Extract with Et2O PourWater->Extract Dry Dry (Na2SO4) Extract->Dry Purify Purify (Chromatography) Dry->Purify Product N-Ethyl-octahydropyrrolo[1,2-a]pyrazine Purify->Product

Caption: Direct Alkylation Workflow.

Method 3: Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of N-aryl and N-heteroaryl amines.[3] This method is highly valued for its functional group tolerance, broad substrate scope, and the ability to form C-N bonds that are challenging to construct using traditional methods.

Scientific Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands being particularly effective. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically required to facilitate the deprotonation of the coordinated amine.

Experimental Protocol: N-Phenylation with Phenyl Bromide

This protocol provides a general procedure for the N-phenylation of this compound using phenyl bromide.

Materials:

  • This compound

  • Phenyl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or a similar bulky phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Toluene or Dioxane, anhydrous

  • Celite

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 eq) and the phosphine ligand (0.04 eq).

  • Add anhydrous toluene or dioxane.

  • Stir the mixture at room temperature for 10 minutes to form the active catalyst.

  • Add this compound (1.2 eq), phenyl bromide (1.0 eq), and sodium tert-butoxide (1.4 eq).

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.

  • Wash the filtrate with brine and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the N-phenyl-octahydropyrrolo[1,2-a]pyrazine.

Data Summary Table
ParameterConditionRationale
Catalyst Pd(OAc)₂ / XPhosA common and effective catalyst system for C-N cross-coupling.
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base required for the catalytic cycle.
Solvent Toluene or DioxaneAnhydrous, non-polar solvents suitable for the reaction.
Temperature 100-110 °CElevated temperature is necessary to drive the catalytic cycle.
Stoichiometry Amine (1.2 eq), Aryl Halide (1.0 eq)A slight excess of the amine can improve yields.
Work-up Filtration through CeliteRemoves palladium residues and inorganic salts.

Workflow Diagram

Buchwald_Hartwig cluster_prep Catalyst Formation & Setup cluster_reaction Reaction cluster_workup Work-up & Purification Catalyst Pd(OAc)2 + Ligand in Toluene Reactants Add this compound + Phenyl Bromide + NaOtBu Catalyst->Reactants Heat Heat at 100-110°C (12-24h) Reactants->Heat Filter Filter through Celite Heat->Filter Extract Wash with Brine Filter->Extract Dry Dry (MgSO4) Extract->Dry Purify Purify (Chromatography) Dry->Purify Product N-Phenyl-octahydropyrrolo[1,2-a]pyrazine Purify->Product

Caption: Buchwald-Hartwig Amination Workflow.

Conclusion

The N-alkylation of the this compound ring is a critical transformation for the development of novel compounds with potential therapeutic applications. The choice of method depends on the desired substituent and the overall synthetic strategy. Reductive amination offers a versatile route to a wide range of N-alkyl derivatives under mild conditions. Direct alkylation with alkyl halides provides a straightforward and classical approach, which can be significantly accelerated using microwave technology. For the introduction of aryl groups, the Buchwald-Hartwig amination stands out as a powerful and reliable method. By understanding the principles and practical considerations of each of these protocols, researchers can effectively synthesize and explore the chemical space of N-substituted octahydropyrrolo[1,2-a]pyrazines in their quest for new medicines.

References

Application Notes and Protocols for the Functionalization of Octahydropyrrolo[1,2-a]pyrazine via Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The octahydropyrrolo[1,2-a]pyrazine scaffold is a key heterocyclic motif in medicinal chemistry, prized for its rigid bicyclic structure that serves as a constrained diamine. This unique topology allows for the precise spatial orientation of substituents, making it an attractive building block for novel therapeutics. Functionalization of this saturated scaffold is critical for modulating its pharmacological properties. This guide provides an in-depth exploration of established and robust coupling methodologies for the derivatization of the this compound core, with a focus on N-arylation, N-acylation, and C-C bond formation. The protocols herein are grounded in established chemical principles and adapted from methodologies applied to structurally related heterocyclic systems, providing a solid foundation for experimental success.

I. Strategic Considerations for Functionalizing this compound

The this compound system presents two secondary amine nitrogens, N1 and N4, available for functionalization. The bridgehead nitrogen (N4) is generally less reactive due to steric hindrance. Consequently, reactions such as N-arylation and N-acylation are expected to occur preferentially at the more accessible N1 position. This inherent regioselectivity is a key consideration in the design of synthetic routes. For C-C bond formation, a halogenated derivative of the scaffold is a necessary precursor.

Buchwald_Hartwig_Workflow start Start: Assemble Reagents reagents This compound Aryl Halide (Ar-X) Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Anhydrous Solvent (e.g., Toluene) start->reagents 1. Prepare setup Reaction Setup reagents->setup inert Establish Inert Atmosphere (Nitrogen or Argon) setup->inert 2. Degas & Purge addition Sequential Reagent Addition inert->addition 3. Add components heating Heat to Reaction Temperature (e.g., 80-110 °C) addition->heating 4. Initiate Reaction monitoring Monitor Reaction Progress (TLC/LC-MS) heating->monitoring workup Aqueous Workup monitoring->workup 5. Upon Completion extraction Extract with Organic Solvent workup->extraction purification Purification (Column Chromatography) extraction->purification 6. Isolate product Final Product: N-Arylated this compound purification->product 7. Characterize

Probing the Bioactivity of Octahydropyrrolo[1,2-a]pyrazine Derivatives: A Guide to In Vitro Assay Design and Execution

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro assays to characterize the biological activities of octahydropyrrolo[1,2-a]pyrazine derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anticancer, antimicrobial, and neuromodulatory activities. This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a robust and well-validated approach to screening and characterization.

Introduction to Octahydropyrrolo[1,2-a]pyrazines

The this compound scaffold is a privileged structure in drug discovery, representing a conformationally constrained bicyclic system. This structural rigidity can lead to higher binding affinities and selectivities for biological targets. Derivatives of this core have been explored for a range of therapeutic applications, and a thorough in vitro evaluation is the critical first step in elucidating their mechanism of action and identifying promising lead candidates.

I. Anticancer Activity Assessment

A primary area of investigation for novel heterocyclic compounds is their potential as anticancer agents. The following assays are fundamental for determining the cytotoxic and cytostatic effects of this compound derivatives on cancer cells.

A. Cell Viability and Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Lines: A panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) is recommended to assess the spectrum of activity. The selection should be based on the therapeutic hypothesis. For instance, in a study on dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine derivatives, cell lines such as MCF7 (breast cancer), HeLa (cervical cancer), SW480 (colorectal adenocarcinoma), HepG2 (hepatocellular carcinoma), and A549 (lung carcinoma) were utilized.[4]

  • Concentration Range: A broad range of concentrations is initially screened to determine the potency of the derivatives. A typical starting range might be from 0.01 µM to 100 µM.

  • Incubation Time: A 48 to 72-hour incubation period is common to allow for sufficient time for the compounds to exert their effects on cell proliferation.

  • Controls: Appropriate controls are crucial for data interpretation. These include a vehicle control (e.g., DMSO), a positive control (a known cytotoxic drug like Doxorubicin or Sorafenib), and a blank (media only).[4]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-treated and positive control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HeLa IC50 (µM)SW480 IC50 (µM)HepG2 IC50 (µM)
8l 2.80 ± 0.032.53 ± 0.05>5020.32 ± 0.1515.43 ± 0.09
Sorafenib 3.15 ± 0.044.07 ± 0.065.31 ± 0.074.89 ± 0.063.96 ± 0.05

Data adapted from a study on substituted dihydrodipyrrolo[1,2-a:2',1'-c]pyrazines.[4]

B. Mechanism of Action: Apoptosis and Cell Cycle Analysis

To understand how the lead compounds induce cell death, it is essential to investigate their effects on apoptosis and the cell cycle. Flow cytometry is a powerful tool for these analyses.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[4]

  • Cell Treatment: Seed and treat cells with the this compound derivatives at their IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[4]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The cell populations are quantified as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[6] PI stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the amount of DNA.[4]

  • Cell Treatment: Treat cells with the test compounds as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol, which also permeabilizes the cells.[7]

  • Washing: Wash the fixed cells with PBS.

  • Staining: Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.

cluster_0 Anticancer Assay Workflow A Cancer Cell Culture B Treatment with This compound Derivatives A->B C MTT Assay B->C D Determine IC50 Values C->D E Flow Cytometry D->E For potent compounds F Apoptosis Assay (Annexin V/PI) E->F G Cell Cycle Analysis (PI Staining) E->G H Mechanism of Action F->H G->H

Caption: Workflow for anticancer evaluation of derivatives.

II. Antimicrobial Susceptibility Testing

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrrolo[1,2-a]pyrazine derivatives have shown promise in this area.[8][9]

A. Broth Microdilution Method for MIC and MBC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9] The Minimum Bactericidal Concentration (MBC), the lowest concentration that kills the microorganism, can also be determined from the MIC assay.

  • Microorganisms: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria should be used. Including drug-resistant strains is highly recommended.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious bacteria.[10]

  • Inoculum Size: A standardized inoculum (e.g., 5 x 10⁵ CFU/mL) is critical for reproducibility.

  • Compound Preparation: Prepare serial twofold dilutions of the this compound derivatives in a 96-well microtiter plate using broth as the diluent.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve the final desired inoculum concentration in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no growth is subcultured onto an agar plate. After incubation, the lowest concentration that results in no bacterial growth on the agar is the MBC.

MicroorganismMIC (mg/L)MBC (mg/L)
Multidrug-Resistant S. aureus 15 ± 0.17220 ± 0.072

Data adapted from a study on a marine bacteria-derived compound.[9]

III. Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting specific enzymes. Pyrazine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[11][12]

A. Kinase Inhibition Assays

Biochemical kinase assays measure the ability of a compound to inhibit the activity of a purified enzyme. Luminescence-based assays that quantify the amount of ATP remaining after a kinase reaction are common in high-throughput screening.

  • Target Kinases: The choice of kinase depends on the therapeutic target. For anticancer drug discovery, kinases like VEGFR2, JAK2, and PIM-1 are relevant targets for pyrazine derivatives.[11][13][14]

  • Assay Format: A 384-well plate format is suitable for screening multiple compounds and concentrations.

  • Detection Method: Luminescence-based ATP detection assays (e.g., Kinase-Glo™) are sensitive and have a large dynamic range.

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate buffer.

  • Assay Plate Preparation: Dispense a small volume of the diluted compounds into the wells of a 384-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Kinase Reaction: Prepare a master mix containing the kinase, its specific substrate, and ATP in a kinase assay buffer. Add this mix to the wells to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).[13][15]

  • Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo™ MAX) to stop the reaction and generate a luminescent signal.[15]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value.

cluster_1 Kinase Inhibition Assay Principle Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Substrate Substrate Substrate->Phospho_Substrate ATP ATP ADP ADP ATP->ADP Luminescence Luminescence (Measures remaining ATP) ATP->Luminescence High Signal (Inhibition) Inhibitor Octahydropyrrolo [1,2-a]pyrazine Derivative Inhibitor->Kinase Inhibition

Caption: Principle of a luminescence-based kinase inhibition assay.

IV. Receptor Binding Assays

To investigate the potential neuromodulatory effects of this compound derivatives, receptor binding assays are employed. These assays measure the affinity of a compound for a specific receptor.

A. Radioligand Binding Assay

Radioligand binding assays are a sensitive method to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand with known affinity for the target receptor.[16][17]

  • Target Receptors: Based on the structural similarity of some pyrazine derivatives to known ligands, receptors such as α-adrenergic and µ-opioid receptors are plausible targets.[16][17]

  • Radioligand: A high-affinity, specific radioligand for the target receptor is required (e.g., [³H]clonidine for α2-adrenergic receptors).[17]

  • Tissue Preparation: A source of the receptor is needed, typically a membrane preparation from a specific tissue (e.g., calf cerebral cortex) or cells expressing the recombinant receptor.[17]

  • Membrane Preparation: Homogenize the tissue or cells expressing the receptor of interest and prepare a crude membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound in a binding buffer.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Determine the IC50 value, which can then be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Conclusion

The in vitro assays outlined in this guide provide a robust framework for the initial characterization of this compound derivatives. By systematically evaluating their anticancer, antimicrobial, enzyme inhibitory, and receptor binding activities, researchers can identify promising lead compounds and gain crucial insights into their mechanisms of action. A thorough and well-controlled experimental approach, grounded in the scientific principles described herein, is paramount for the successful advancement of these compounds in the drug discovery pipeline.

References

Application Notes and Protocols for Preclinical Evaluation of Octahydropyrrolo[1,2-a]pyrazine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to the Octahydropyrrolo[1,2-a]pyrazine Scaffold

The this compound core is a versatile bicyclic diamine structure that has garnered significant interest in medicinal chemistry. Its rigid, three-dimensional framework allows for the precise spatial orientation of substituents, making it an attractive scaffold for developing potent and selective ligands for a variety of biological targets.[] Derivatives of this scaffold have shown a broad range of pharmacological activities, including effects on the central nervous system (CNS), anticancer properties, and potential as opioid receptor modulators.[2][3][4]

This document provides detailed application notes and protocols for the preclinical evaluation of this compound-based drug candidates in relevant animal models. The protocols are designed to be robust and reproducible, providing researchers with the necessary tools to assess the efficacy and safety of this promising class of compounds.

PART 1: Central Nervous System (CNS) Applications

Derivatives of this compound have been reported to possess CNS depressant, anticonvulsant, and hypnotic-sedative properties.[2] One notable derivative, ADD408003, has demonstrated significant anticonvulsant activity in various preclinical epilepsy models.[5] This section outlines protocols for evaluating the anticonvulsant and anxiolytic potential of novel analogs.

Anticonvulsant Activity

The selection of an appropriate animal model is critical for evaluating the anticonvulsant efficacy of a test compound. The Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) seizure models are widely used for initial screening as they represent generalized tonic-clonic and absence seizures, respectively.

Experimental Workflow for Anticonvulsant Screening

G cluster_0 Phase 1: Acute Toxicity & Dose-Ranging cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Data Analysis A Administer escalating doses of This compound analog to mice (i.p. or p.o.) B Observe for signs of neurotoxicity (e.g., ataxia, sedation, lethargy) A->B C Determine Maximum Tolerated Dose (MTD) and select doses for efficacy studies B->C D Administer vehicle or test compound at selected doses C->D Inform dose selection E Induce seizures: - Maximal Electroshock (MES) - Pentylenetetrazol (PTZ) D->E F Record seizure parameters: - Tonic hindlimb extension (MES) - Clonic seizures (PTZ) E->F G Calculate ED50 (Effective Dose for 50% protection) F->G Quantify anticonvulsant effect H Determine Protective Index (PI = TD50/ED50) G->H

Caption: Workflow for anticonvulsant screening of test compounds.

Protocol 1: Maximal Electroshock (MES) Induced Seizure Model

This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Animals: Male Swiss albino mice (20-25 g).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration: Administer the test compound or vehicle (e.g., 0.5% carboxymethylcellulose) intraperitoneally (i.p.) or orally (p.o.).

  • Procedure:

    • At the time of peak drug effect (predetermined from pharmacokinetic studies, or typically 30-60 minutes post-i.p. administration), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

    • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The absence of this phase is considered protection.

  • Data Analysis: Calculate the percentage of protected animals at each dose and determine the ED50 (the dose that protects 50% of animals) using probit analysis.

Protocol 2: Pentylenetetrazol (PTZ) Induced Seizure Model

This model is sensitive to drugs that enhance GABAergic neurotransmission and are effective against absence seizures.

  • Animals: Male Swiss albino mice (20-25 g).

  • Drug Administration: As described in Protocol 1.

  • Procedure:

    • At the time of peak drug effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

    • Immediately place the mouse in an observation chamber and record the latency to the first clonic seizure and the incidence of tonic seizures over a 30-minute period.

    • Protection is defined as the absence of clonic seizures.

  • Data Analysis: Calculate the percentage of protected animals at each dose and determine the ED50.

Parameter MES Model PTZ Model
Seizure Type Generalized tonic-clonicAbsence-like (clonic)
Induction Electrical stimulusChemical convulsant (GABA antagonist)
Primary Endpoint Abolition of tonic hindlimb extensionAbsence of clonic seizures
Clinical Relevance Grand mal epilepsyPetit mal (absence) epilepsy
Anxiolytic Activity

Given the CNS depressant effects observed with some this compound derivatives, it is prudent to evaluate their potential anxiolytic properties. The Elevated Plus Maze (EPM) is a widely used behavioral assay for this purpose.

Protocol 3: Elevated Plus Maze (EPM) Test

This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the exploration of the open arms.

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Animals: Male Wistar rats (200-250 g) or Swiss albino mice (25-30 g).

  • Procedure:

    • Administer the test compound or vehicle at the appropriate time before testing.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes, recording its behavior with a video camera.

  • Data Analysis: Score the following parameters:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Total number of arm entries (to assess general locomotor activity).

    • An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms without a significant change in the total number of arm entries.

PART 2: Oncology Applications

N-myristoyltransferase (NMT) is an enzyme that catalyzes the attachment of myristate to proteins, a process crucial for the function of many proteins involved in cell signaling and oncogenesis.[6] NMT is overexpressed in several cancers, making it a promising therapeutic target.[7] A derivative of cyclohexyl-octahydropyrrolo[1,2-a]pyrazine has been identified as an inhibitor of human NMT-1.[5]

Signaling Pathway of NMT Inhibition in Cancer

G cluster_0 NMT-1 Inhibition cluster_1 Downstream Effects NMT_Inhibitor This compound -based NMT inhibitor NMT1 N-myristoyltransferase 1 (NMT1) NMT_Inhibitor->NMT1 Inhibits Myristoylation Protein N-myristoylation NMT1->Myristoylation Catalyzes NMT1->Myristoylation Blocked Oncogenic_Proteins Oncogenic Proteins (e.g., Src family kinases) Myristoylation->Oncogenic_Proteins Required for localization and function Cell_Signaling Pro-survival Signaling Pathways Oncogenic_Proteins->Cell_Signaling Activates Apoptosis Apoptosis Cell_Signaling->Apoptosis Inhibits Tumor_Growth Tumor Growth Cell_Signaling->Tumor_Growth Promotes

Caption: Mechanism of action for NMT-1 inhibitors in cancer.

In Vivo Efficacy in Xenograft Models

The efficacy of a novel NMT inhibitor can be evaluated in vivo using human tumor xenograft models in immunocompromised mice.

Protocol 4: Human Tumor Xenograft Model

  • Cell Lines: Select cancer cell lines with known NMT1 expression or dependence (e.g., hematological malignancies like Burkitt's Lymphoma or Diffuse Large B-cell Lymphoma).[7][8]

  • Animals: Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old.

  • Procedure:

    • Subcutaneously implant tumor cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups.

    • Administer the test compound or vehicle daily (or as determined by PK studies) via the appropriate route (e.g., oral gavage).

    • Measure tumor volume (using calipers) and body weight 2-3 times per week.

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI).

    • Monitor for signs of toxicity (e.g., weight loss, changes in behavior).

    • At the end of the study, tumors can be excised for pharmacodynamic biomarker analysis (e.g., western blot for myristoylated proteins).

Parameter Description
Tumor Volume (Length x Width²) / 2
TGI (%) [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
Toxicity Monitor body weight, clinical signs, and perform terminal histology if needed.

PART 3: Mu-Opioid Receptor Antagonism

Certain derivatives of the related octahydro-1H-pyrido[1,2-a]pyrazine scaffold have been identified as potent mu-opioid receptor antagonists. This suggests that the this compound scaffold may also yield compounds with activity at opioid receptors. The tail-flick test is a classic assay to assess the analgesic effects of opioids and the antagonistic effects of compounds that block these receptors.

Protocol 5: Mouse Tail-Flick Test for Mu-Opioid Antagonism

  • Animals: Male Swiss albino mice (25-30 g).

  • Procedure:

    • Determine the baseline tail-flick latency by focusing a beam of radiant heat on the ventral surface of the tail and measuring the time it takes for the mouse to flick its tail. A cut-off time (e.g., 10 seconds) should be used to prevent tissue damage.

    • Administer the test compound (potential antagonist) at various doses.

    • After an appropriate pretreatment time, administer a standard dose of a mu-opioid agonist (e.g., morphine, 10 mg/kg, s.c.).

    • Measure the tail-flick latency at several time points after morphine administration (e.g., 30, 60, 90, 120 minutes).

  • Data Analysis:

    • Calculate the percent maximal possible effect (%MPE) for the morphine control group: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Determine the ability of the test compound to reduce the %MPE of morphine. A significant reduction indicates mu-opioid antagonist activity.

PART 4: Antiparasitic Activity

While no specific antiparasitic activity has been reported for this compound derivatives, the well-known pyrazine-containing drug, Praziquantel, is a mainstay for treating schistosomiasis. This structural similarity warrants preliminary screening of novel analogs against parasitic diseases.

Protocol 6: Murine Model of Schistosomiasis

  • Infection: Mice are percutaneously infected with Schistosoma mansoni cercariae.

  • Drug Administration: Treatment is typically administered orally 6-7 weeks post-infection, when the worms are mature.

  • Efficacy Assessment:

    • Several weeks after treatment, mice are euthanized.

    • Adult worms are recovered from the mesenteric veins and liver by perfusion.

    • The number of worms in treated mice is compared to that in untreated control mice.

    • Efficacy is expressed as the percentage reduction in worm burden.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics for a range of diseases. The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of these compounds in relevant animal models. Adherence to these standardized procedures will facilitate the generation of robust and comparable data, accelerating the identification and development of new drug candidates. It is essential to conduct all animal studies in accordance with institutional and national guidelines for animal welfare.

References

Octahydropyrrolo[1,2-a]pyrazine: A Conformationally Constrained Proline Bioisostere for Enhanced Drug Properties

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers in Drug Discovery

Introduction: The Unique Role of Proline in Peptide and Drug Structure and the Rationale for Bioisosteric Replacement

Proline, a unique secondary amino acid, imparts significant conformational rigidity upon peptide backbones due to its cyclic pyrrolidine side chain. This inherent structural constraint is crucial for the bioactivity of many peptides and proteins, influencing folding, protein-protein interactions, and enzymatic stability.[1] The distinct five-membered ring of proline restricts the phi (φ) dihedral angle and favors a trans conformation of the preceding peptide bond, although the cis conformation is also significantly populated compared to other amino acids.[2] These conformational preferences make proline a critical determinant of molecular architecture and biological function.

However, the native proline residue can also present challenges in drug design, including susceptibility to enzymatic degradation by proteases and potential for undesirable pharmacokinetic profiles.[3] This has driven the exploration of proline bioisosteres—chemical moieties that mimic the structure and function of proline but offer improved physicochemical and pharmacological properties.[4][5] An ideal proline bioisostere should replicate the conformational constraints of the natural amino acid while enhancing metabolic stability, receptor binding affinity, or cell permeability.

The octahydropyrrolo[1,2-a]pyrazine scaffold has emerged as a promising proline bioisostere. This bicyclic diamine system effectively mimics the rigid structure of proline, presenting substituents in well-defined spatial orientations. Its incorporation into small molecules and peptides can lead to enhanced biological activity and improved drug-like properties. This document provides a detailed guide to the synthesis and application of this compound as a proline bioisostere for researchers in drug development.

The this compound Scaffold: A Superior Proline Mimetic

The this compound scaffold offers several advantages as a proline bioisostere. Its fused bicyclic structure provides a higher degree of conformational rigidity compared to the monocyclic proline. This can lead to a more precise orientation of pharmacophoric groups, resulting in increased binding affinity and selectivity for the target protein.

A notable application of this scaffold is in the development of Smac (Second Mitochondria-derived Activator of Caspases) mimetics, which are a class of anticancer agents that target the Inhibitor of Apoptosis Proteins (IAPs).[6] The N-terminal tetrapeptide motif (AVPI) of Smac is crucial for its interaction with IAPs.[4] Researchers at Takeda successfully replaced the proline residue in their Smac mimetics with the this compound scaffold, leading to potent and orally active IAP antagonists.[6] This substitution effectively mimicked the key interactions of the native proline, while the bicyclic structure provided a rigid framework for the presentation of other pharmacophoric elements, resulting in high-affinity binding to the target proteins.

Synthesis of the Fmoc-Protected this compound Building Block for Solid-Phase Peptide Synthesis

To incorporate the this compound scaffold into peptides using standard solid-phase peptide synthesis (SPPS), a suitably protected building block is required. The following is a representative synthetic protocol for an Fmoc-protected this compound carboxylic acid, based on established synthetic strategies for similar bicyclic systems.

Protocol 1: Synthesis of (S,S)-Fmoc-octahydropyrrolo[1,2-a]pyrazine-carboxylic acid

This protocol outlines a potential multi-step synthesis starting from commercially available materials.

Materials and Reagents:

  • (S)-2-(hydroxymethyl)pyrrolidine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Dess-Martin periodinane (DMP)

  • (R)-2-amino-2-phenylethanol

  • Sodium triacetoxyborohydride (STAB)

  • Trifluoroacetic acid (TFA)

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Standard organic solvents (DCM, DMF, MeOH, etc.)

  • Reagents for purification (silica gel, etc.)

Procedure:

  • N-Boc protection of (S)-2-(hydroxymethyl)pyrrolidine: Dissolve (S)-2-(hydroxymethyl)pyrrolidine in dichloromethane (DCM). Add di-tert-butyl dicarbonate and a suitable base (e.g., triethylamine). Stir at room temperature until the reaction is complete (monitored by TLC). Work up and purify by column chromatography to yield N-Boc-(S)-2-(hydroxymethyl)pyrrolidine.

  • Oxidation to the aldehyde: Dissolve the N-Boc protected alcohol in DCM and add Dess-Martin periodinane. Stir at room temperature until the oxidation is complete. Quench the reaction, work up, and purify to obtain N-Boc-(S)-pyrrolidine-2-carbaldehyde.

  • Reductive amination: Dissolve the aldehyde and (R)-2-amino-2-phenylethanol in a suitable solvent like dichloroethane. Add sodium triacetoxyborohydride and stir at room temperature. This step forms the diamine intermediate. Purify the product.

  • Cyclization and deprotection: The subsequent steps involve intramolecular cyclization to form the pyrazine ring, which can be achieved under various conditions, followed by removal of the Boc and other protecting groups.

  • Carboxylic acid installation and Fmoc protection: The carboxylic acid moiety is introduced, followed by selective N-Fmoc protection of the secondary amine intended for peptide bond formation. This typically involves reacting the free amine with Fmoc-Cl in the presence of a base like sodium bicarbonate.

Note: This is a generalized scheme. The specific reaction conditions, including solvents, temperatures, and reaction times, would need to be optimized based on literature precedents for similar transformations.

Diagram of the Synthetic Strategy:

G A Starting Materials B N-Boc Protection A->B C Oxidation B->C D Reductive Amination C->D E Cyclization D->E F Deprotection E->F G Carboxylic Acid Installation F->G H N-Fmoc Protection G->H I Final Building Block H->I

Caption: General synthetic workflow for the Fmoc-protected building block.

Incorporation of Fmoc-Octahydropyrrolo[1,2-a]pyrazine-carboxylic acid into Peptides via SPPS

The bicyclic nature of the this compound building block introduces significant steric hindrance around the secondary amine coupling site. Therefore, specialized coupling conditions are often required to ensure efficient peptide bond formation during SPPS.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using the Fmoc-Protected Bioisostere

This protocol provides guidelines for the incorporation of the sterically hindered this compound building block into a peptide sequence using a standard Fmoc/tBu strategy on an automated peptide synthesizer or via manual synthesis.

Materials and Reagents:

  • Fmoc-protected this compound-carboxylic acid

  • Rink Amide resin (or other suitable solid support)

  • Standard Fmoc-protected amino acids

  • Deprotection solution: 20% piperidine in DMF

  • Coupling reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF, DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.

  • Coupling of the Bioisostere:

    • Pre-activate the Fmoc-octahydropyrrolo[1,2-a]pyrazine-carboxylic acid (3-5 equivalents relative to resin loading) with a coupling reagent such as HATU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. Microwave-assisted SPPS can significantly reduce the coupling time.[3]

    • Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test, which will be negative for the secondary amine).

    • If the coupling is incomplete, a second coupling step may be necessary.

  • Washing: After complete coupling, wash the resin thoroughly with DMF and DCM.

  • Chain Elongation: Continue the peptide synthesis by repeating the deprotection and coupling steps with the subsequent standard Fmoc-amino acids.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase HPLC.

Diagram of the SPPS Cycle for the Bioisostere:

SPPS_Cycle Start Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling of Bioisostere (Fmoc-AA, HATU, DIPEA) Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Repeat Repeat for next AA Washing2->Repeat Repeat->Deprotection Next cycle

Caption: SPPS cycle for incorporating the this compound bioisostere.

Application Data: Enhanced Biological Activity of a Smac Mimetic

The utility of the this compound scaffold as a proline bioisostere is exemplified by the development of potent Smac mimetics. The following table summarizes the inhibitory activities of a compound from Takeda (compound 45 in their publication) incorporating this scaffold against different IAP proteins.[6]

Target ProteinIC₅₀ (nM)
cIAP11.3
XIAP200

Data extracted from Hashimoto et al., J. Med. Chem. 2013, 56, 3, 1228–1246.[6]

These low nanomolar IC₅₀ values demonstrate that the this compound scaffold can effectively mimic the proline residue in the native Smac peptide, leading to high-affinity binding to the target IAPs. The rigid bicyclic structure likely contributes to a favorable pre-organization of the molecule for binding, minimizing the entropic penalty upon complex formation.

Expected Impact on Peptide Properties

Incorporating the this compound bioisostere in place of proline is anticipated to have the following effects:

  • Conformational Rigidity: The bicyclic nature of the scaffold will impart a higher degree of conformational constraint on the peptide backbone compared to proline. This can lead to a more defined three-dimensional structure, which can be advantageous for receptor binding.

  • Proteolytic Stability: The non-natural, bicyclic structure is expected to be resistant to cleavage by proteases that typically recognize and cleave at proline residues.[3][7] This can significantly increase the in vivo half-life of the peptide.

  • Binding Affinity: By locking the peptide into a bioactive conformation, the entropic cost of binding to a target receptor can be reduced, potentially leading to a significant increase in binding affinity.

  • Pharmacokinetic Profile: The overall physicochemical properties of the peptide will be altered, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. These changes need to be evaluated on a case-by-case basis.

Conclusion

The this compound scaffold is a valuable tool for medicinal chemists and peptide scientists seeking to improve the drug-like properties of proline-containing molecules. Its rigid, bicyclic structure effectively mimics the conformational constraints of proline while offering the potential for enhanced proteolytic stability and binding affinity. The synthetic and peptide synthesis protocols outlined in this application note provide a framework for researchers to incorporate this promising bioisostere into their drug discovery programs. Careful optimization of the synthetic and coupling conditions will be crucial for the successful application of this sterically demanding but highly effective proline mimetic.

References

Troubleshooting & Optimization

Technical Support Center: Octahydropyrrolo[1,2-a]pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the Technical Support Center for the synthesis of octahydropyrrolo[1,2-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this valuable heterocyclic scaffold. The this compound core, also known as 1,4-diazabicyclo[4.3.0]nonane, is a key structural motif in a variety of biologically active compounds.[1][2] Its synthesis, while conceptually straightforward, can be prone to the formation of several byproducts that can complicate purification and reduce yields. This guide provides in-depth, experience-driven insights into identifying, understanding, and mitigating the formation of these common impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Identification of Unexpected Byproducts in the Final Product Mixture

Q1: After performing a synthesis of this compound from L-proline and ethanolamine, I observe multiple spots on my TLC and several unexpected peaks in my LC-MS analysis. What are the most likely byproducts?

A1: The synthesis of this compound from L-proline and ethanolamine typically proceeds through the formation of an N-(2-hydroxyethyl)prolinamide intermediate, followed by reduction of the amide and subsequent intramolecular cyclization. Several byproducts can arise from this multi-step process. The most common culprits are:

  • Diketopiperazines (DKPs): Specifically, cyclo(L-Pro-L-Pro) or cyclo(L-Pro-D-Pro). These are highly stable six-membered rings that can form under various conditions.[3][4][5]

  • Epimerized Product: The stereocenter at the alpha-carbon of proline can be susceptible to epimerization, leading to the formation of the corresponding diastereomer of your target molecule.

  • Unreacted Intermediates: Incomplete reactions can leave starting materials or key intermediates, such as N-(2-hydroxyethyl)prolinamide or the linear amino alcohol, in your final mixture.

  • Polymeric Byproducts: Under certain conditions, intermolecular reactions can lead to the formation of oligomers or polymers instead of the desired intramolecular cyclization.

To confirm the identity of these byproducts, it is crucial to employ a combination of analytical techniques, including high-resolution mass spectrometry (HRMS) for accurate mass determination and 2D NMR techniques (like COSY and HMBC) to elucidate the connectivity of the unexpected products.

Issue 2: Prevalent Diketopiperazine (DKP) Formation

Q2: My reaction consistently produces a significant amount of a diketopiperazine byproduct. What is the mechanism of its formation and how can I prevent it?

A2: Diketopiperazine (DKP) formation is a well-documented side reaction in peptide synthesis and is particularly facile with proline residues.[3][4][5] The formation of these byproducts is a significant issue that can drastically lower the yield of the desired product.

Mechanism of DKP Formation:

DKP formation typically occurs from a dipeptide intermediate. In the context of this compound synthesis, this can happen if you start with a protected proline that is coupled with another proline derivative or if side reactions involving proline starting material occur. The mechanism involves an intramolecular nucleophilic attack of the N-terminal amine of a dipeptide ester or amide onto the carbonyl group of the ester or amide linkage, leading to the cleavage of the dipeptide from the resin (in solid-phase synthesis) or cyclization in solution to form the stable six-membered diketopiperazine ring.[3][6] Proline-containing dipeptides are particularly prone to this cyclization due to the conformational constraints imposed by the pyrrolidine ring, which pre-organizes the peptide backbone for cyclization.[3][6][7]

Troubleshooting and Prevention Strategies:

StrategyRationale
Choice of Protecting Groups Utilizing protecting groups on the proline nitrogen (e.g., Boc or Cbz) can prevent intermolecular reactions between proline molecules that could lead to dipeptide formation.
Careful Control of Reaction pH Basic conditions can promote the nucleophilicity of the terminal amine, accelerating DKP formation. Maintaining a neutral or slightly acidic pH during key steps can suppress this side reaction.
Low Reaction Temperatures Higher temperatures can provide the activation energy for the intramolecular cyclization. Performing the reaction at lower temperatures can help to minimize DKP formation.
Immediate Use of Deprotected Intermediates If a proline-containing dipeptide intermediate is formed, it should be used immediately in the subsequent reaction to minimize the time it has to cyclize.

Experimental Protocol to Minimize DKP Formation:

  • Starting Material: Begin with N-protected L-proline (e.g., Boc-L-proline).

  • Coupling: Couple the protected proline with 2-aminoethanol using a suitable coupling agent (e.g., EDC/HOBt) at 0°C to room temperature.

  • Work-up: After the reaction is complete, perform a mild acidic work-up to remove any excess reagents without cleaving the protecting group prematurely.

  • Purification: Purify the protected N-(2-hydroxyethyl)prolinamide intermediate by column chromatography to remove any unreacted starting materials or dipeptide byproducts.

  • Deprotection and Cyclization: The subsequent deprotection and cyclization steps should be carried out under conditions that do not favor DKP formation from any remaining dipeptide impurities.

Issue 3: Loss of Stereochemical Integrity (Epimerization)

Q3: I am concerned about the stereochemical purity of my final product. How can I detect and prevent the epimerization of the proline stereocenter?

A3: Maintaining the stereochemical integrity of proline is critical, as the biological activity of the final compound is often highly dependent on its stereochemistry. Epimerization at the α-carbon of proline is a known side reaction, particularly under basic conditions or during activation for amide bond formation.

Mechanism of Epimerization:

Epimerization of proline can occur via the formation of an enolate intermediate under basic conditions. The abstraction of the α-proton by a base leads to a planar enolate, and subsequent reprotonation can occur from either face, leading to a mixture of L- and D-proline derivatives. This process can be exacerbated by prolonged exposure to strong bases or elevated temperatures.

Troubleshooting and Prevention Strategies:

StrategyRationale
Choice of Base Use non-nucleophilic, sterically hindered bases (e.g., DIEA, 2,4,6-collidine) instead of stronger, more nucleophilic bases (e.g., DBU, NaH) where possible.
Reaction Temperature Keep reaction temperatures as low as feasible, as higher temperatures can accelerate the rate of epimerization.
Minimize Reaction Time Prolonged reaction times, especially in the presence of base, increase the likelihood of epimerization. Monitor the reaction closely and quench it as soon as it is complete.
Use of Additives In coupling reactions, the use of additives like HOBt or Oxyma can help to suppress epimerization by forming less reactive activated esters.

Analytical Detection of Epimerization:

  • Chiral HPLC/GC: The most reliable method for quantifying the extent of epimerization is to use a chiral stationary phase that can separate the enantiomers or diastereomers.

  • NMR Spectroscopy: In some cases, the diastereomers may have distinct NMR spectra, allowing for their detection and quantification. The use of chiral shift reagents can also be employed to resolve the signals of the enantiomers.

Visualizing the Troubleshooting Workflow for Epimerization:

start Epimerization Suspected chiral_hplc Analyze by Chiral HPLC/GC start->chiral_hplc nmr_analysis NMR Analysis with/without Chiral Shift Reagents start->nmr_analysis epimer_detected Epimer Detected? chiral_hplc->epimer_detected nmr_analysis->epimer_detected optimize_base Optimize Base: - Use hindered base (DIEA) - Reduce base equivalents epimer_detected->optimize_base Yes end Product is Stereochemically Pure epimer_detected->end No optimize_temp Optimize Temperature: - Run reaction at lower temp. optimize_base->optimize_temp optimize_time Optimize Reaction Time: - Monitor closely and quench promptly optimize_temp->optimize_time

Caption: Troubleshooting workflow for addressing proline epimerization.

Issue 4: Incomplete Intramolecular Cyclization

Q4: My reaction to form the bicyclic this compound stalls, leaving a significant amount of the linear amino alcohol intermediate. How can I drive the intramolecular cyclization to completion?

A4: The intramolecular cyclization of the N-(2-hydroxyethyl)proline derivative (after reduction of the amide) is a critical step that can be sluggish. This is often due to unfavorable reaction kinetics or the presence of inhibiting factors.

Factors Affecting Intramolecular Cyclization:

  • Ring Strain: The formation of the bicyclic system involves some degree of ring strain, which can create an energetic barrier to cyclization.

  • Conformational Effects: The linear precursor must adopt a specific conformation to allow the nucleophilic amine to attack the electrophilic carbon (e.g., a tosylate or mesylate leaving group on the hydroxyl moiety).

  • Reaction Conditions: The choice of solvent, temperature, and catalyst (if any) can have a profound impact on the rate of cyclization.

Troubleshooting and Prevention Strategies:

StrategyRationale
Activation of the Hydroxyl Group Convert the hydroxyl group into a better leaving group, such as a tosylate (Ts) or mesylate (Ms), to facilitate the intramolecular nucleophilic substitution.
High Dilution Performing the cyclization under high dilution conditions can favor the intramolecular reaction over intermolecular polymerization.
Choice of Solvent A polar aprotic solvent, such as DMF or DMSO, can help to solvate the intermediates and facilitate the cyclization.
Elevated Temperature While high temperatures can promote side reactions, carefully controlled heating can provide the necessary activation energy for the cyclization to proceed. A systematic optimization of the temperature is recommended.

Visualizing the Intramolecular Cyclization Process:

prolinamide N-(2-hydroxyethyl)prolinamide reduction Amide Reduction (e.g., LiAlH4) prolinamide->reduction amino_alcohol Linear Amino Alcohol Intermediate reduction->amino_alcohol activation Activation of -OH (e.g., TsCl, MsCl) amino_alcohol->activation activated_intermediate Activated Intermediate activation->activated_intermediate cyclization Intramolecular Cyclization (High Dilution) activated_intermediate->cyclization product This compound cyclization->product

Caption: Key steps in the synthesis of this compound.

Summary of Common Byproducts and Mitigation Strategies

ByproductFormation MechanismKey Prevention Strategies
Diketopiperazine (DKP) Intramolecular cyclization of a dipeptide intermediate.Use of N-protecting groups, control of pH and temperature.[3][4][5]
Epimerized Product Enolate formation at the proline α-carbon under basic conditions.Use of hindered bases, low temperatures, and minimal reaction times.
Polymeric Byproducts Intermolecular reaction of the linear amino alcohol intermediate.High dilution conditions during the intramolecular cyclization step.

Purification Protocols

Q5: What is a reliable method for purifying the final this compound product from the common byproducts?

A5: The purification of the final product can be challenging due to the similar polarities of the desired product and some of the byproducts. A multi-step purification strategy is often necessary.

Recommended Purification Workflow:

  • Aqueous Work-up: Begin with an aqueous work-up to remove any water-soluble impurities and inorganic salts. The basic nature of the product allows for extraction into an organic solvent from a basic aqueous solution.

  • Column Chromatography: Flash column chromatography on silica gel is a standard and effective method for separating the desired product from less polar impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically employed. The addition of a small amount of a basic modifier, such as triethylamine, to the eluent can help to prevent tailing of the amine product on the silica gel.

  • Distillation: If the product is thermally stable and volatile, distillation under reduced pressure can be an excellent method for obtaining high purity material, especially for removing non-volatile impurities.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step to obtain material of high crystalline purity.

References

Technical Support Center: Scale-Up Synthesis of Octahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of Octahydropyrrolo[1,2-a]pyrazine. This resource is designed for researchers, chemists, and process development professionals who are transitioning this important heterocyclic scaffold from bench-scale to pilot or manufacturing scale. As a privileged structure in medicinal chemistry, its efficient and controlled synthesis is critical. This guide provides in-depth, field-proven insights into common challenges, troubleshooting strategies, and key process considerations in a direct question-and-answer format.

Section 1: Common Synthetic Pathways & Strategic Considerations

The synthesis of the this compound core, a saturated bicyclic diamine, typically involves the formation of a pyrazinone or pyrazine intermediate followed by a reduction step. The most prevalent strategy involves the cyclization of a proline derivative with an aminoethyl moiety, followed by reduction of the resulting cyclic amide or imine. The final hydrogenation is often the most challenging step during scale-up.

Below is a generalized workflow illustrating the key synthetic transformations.

cluster_0 Route A: Reductive Amination / Cyclization cluster_1 Route B: Pyrazine Formation First cluster_2 Final Reduction Stage Proline Proline Derivative (e.g., Prolinamide) CyclicImine Tetrahydropyrrolo[1,2-a]pyrazin-1(2H)-one or Dihydropyrrolo[1,2-a]pyrazine Proline->CyclicImine Cyclization Aminoacetaldehyde Aminoacetaldehyde Equivalent (e.g., Bromoacetaldehyde) Aminoacetaldehyde->CyclicImine Target This compound CyclicImine->Target Amide Reduction or Catalytic Hydrogenation (High Pressure) Pyrazine Substituted Pyrazine (e.g., 2-chloromethyl-pyrazine) DehydroPrecursor Quaternary Salt or Dehydropyrrolopyrazine Pyrazine->DehydroPrecursor Alkylation/ Condensation Pyrrolidine Pyrrolidine Pyrrolidine->DehydroPrecursor DehydroPrecursor->Target Catalytic Hydrogenation (High Pressure) caption Fig 1. Generalized synthetic routes to the target scaffold.

Caption: Fig 1. Generalized synthetic routes to the target scaffold.

Section 2: Troubleshooting Guide for Scale-Up Synthesis

This section addresses specific, common problems encountered during the scale-up of this compound synthesis, particularly focusing on the critical reduction step.

Q1: My catalytic hydrogenation of the pyrazine or pyrazinone precursor is stalling or showing low conversion at scale. What's wrong?

This is one of the most frequent challenges in scaling up this synthesis. The causes can be multifaceted, often related to catalyst activity and reaction conditions.

Answer:

Several factors can lead to stalled or incomplete hydrogenation. Let's break them down:

  • Catalyst Poisoning: The catalyst's active sites can be blocked by impurities.

    • The "Why": Heterogeneous catalysts like Palladium on Carbon (Pd/C) or Platinum (IV) Oxide (PtO₂, Adams' catalyst) are extremely sensitive to poisons.[1] Sulfur compounds (from reagents like tosylates), halides (if not the target for removal), and strong coordinating ligands (like residual amines or phosphines from previous steps) can irreversibly bind to the catalyst surface, halting the reaction.

    • Troubleshooting Steps:

      • Impurity Profile: Analyze your precursor for trace impurities using GC-MS or LC-MS. Pay special attention to sulfur-containing compounds.

      • Upstream Purification: Introduce an additional purification step (e.g., charcoal treatment, recrystallization, or a silica plug) for the precursor material before hydrogenation.

      • Catalyst Choice: If sulfur is unavoidable, consider using a sulfide-resistant catalyst, such as certain rhodium or ruthenium catalysts, though these may require different process conditions.

  • Poor Mass Transfer of Hydrogen: At larger scales, ensuring hydrogen gas effectively reaches the catalyst surface in the slurry becomes difficult.

    • The "Why": The reaction is triphasic (solid catalyst, liquid substrate, gaseous hydrogen). The rate is often limited by the diffusion of hydrogen from the gas phase into the liquid and to the catalyst surface. What works in a well-agitated small flask may fail in a large, poorly agitated reactor.

    • Troubleshooting Steps:

      • Agitation Rate: Increase the reactor's stirring speed (RPM) to improve gas dispersion and keep the catalyst suspended. Ensure the agitator design is appropriate for gas-liquid reactions (e.g., a hollow shaft or gas-inducing impeller).

      • Hydrogen Pressure: Increase the hydrogen pressure. This increases the concentration of dissolved hydrogen in the solvent, driving the reaction forward. Many pyridine or pyrazine reductions require pressures of 50-70 bar or higher for efficient conversion.[1]

      • Sparging: Implement a subsurface hydrogen sparge tube to introduce gas directly into the liquid phase, creating smaller bubbles and a larger surface area for mass transfer.

  • Solvent and pH Effects: The choice of solvent and the local pH can dramatically affect catalyst activity and substrate solubility.

    • The "Why": Catalytic hydrogenation of nitrogen heterocycles is often more efficient under acidic conditions.[1] The acid protonates the nitrogen atom, activating the ring towards reduction.

    • Troubleshooting Steps:

      • Solvent System: For pyridyl or pyrazinyl systems, protic solvents like glacial acetic acid or ethanol with an acidic additive are often superior to aprotic solvents like THF or ethyl acetate.[1]

      • Acidic Additive: If using a neutral solvent like ethanol, consider adding a stoichiometric amount of an acid (e.g., HCl, H₂SO₄, or acetic acid) to enhance the reaction rate. Monitor for potential side reactions.

Q2: I'm observing significant diastereomer formation. How can I improve the stereoselectivity for the desired isomer?

The bridgehead carbon (C8a) is a stereocenter. Controlling its configuration, along with any other stereocenters, is crucial for pharmaceutical applications.

Answer:

Diastereoselectivity is primarily influenced by the method of reduction and the substrate's structure.

  • Substrate-Directed Reduction:

    • The "Why": The existing stereochemistry of the pyrrolidine ring (derived from L- or D-proline) directs the approach of hydrogen to the catalyst surface. The substrate adsorbs onto the catalyst in its most sterically favorable conformation, and hydrogen is delivered from the catalyst face.

    • Troubleshooting Steps:

      • Catalyst Screening: Different catalysts have different surface properties. Screen a panel of catalysts (e.g., Pd/C, PtO₂, Rh/C, Ru/C) to find the one that offers the best facial selectivity for your specific substrate.

      • Solvent Effects: The solvent can influence the substrate's conformation in solution and at the catalyst surface. Test a range of solvents from polar protic (EtOH, MeOH) to nonpolar aprotic (Toluene, Heptane) to see how it impacts the diastereomeric ratio (d.r.).

  • Directed Hydrogenation:

    • The "Why": If your precursor contains a directing group (e.g., a hydroxyl or carbonyl), it can coordinate to the catalyst and force hydrogen delivery from a specific face.

    • Troubleshooting Steps:

      • Homogeneous Catalysis: Consider switching to a homogeneous catalyst (e.g., a chiral Rh- or Ru-diphosphine complex). While more expensive and harder to remove, these catalysts can offer superior stereocontrol. This is often explored in asymmetric synthesis routes.[2]

      • Precursor Modification: It may be more effective to redesign the synthesis to a precursor where stereocontrol is more predictable. For example, reducing a cyclic ketone precursor with a bulky hydride reducing agent (e.g., L-Selectride®) can provide high diastereoselectivity.

Parameter Effect on Diastereoselectivity Typical Starting Point
Catalyst High (Surface-dependent)5% Pd/C, PtO₂
Solvent Moderate (Affects conformation)Acetic Acid, Ethanol
Temperature Moderate (Lower temp often better)25-50 °C
Pressure Low50-100 psi (can be increased for rate)
Q3: After the reaction, I'm struggling with a difficult workup and purification. How can I efficiently isolate the product at scale?

The basic and polar nature of this compound can make isolation challenging.

Answer:

Standard organic extractions are often inefficient. Here are more robust strategies for scale-up:

  • Catalyst Removal:

    • The "Why": Fine catalyst particles (especially Pd/C) can be difficult to filter and may contaminate the product.

    • Troubleshooting Steps:

      • Filtration Aid: Use a pad of Celite® or another filter aid. Pre-wet the pad with the reaction solvent before filtering the reaction mixture.

      • Inert Atmosphere: Perform the filtration under a nitrogen or argon atmosphere. Dry Pd/C is pyrophoric and can ignite in the presence of air and residual hydrogen/solvent.

      • Cartridge Filters: For larger scales, use enclosed cartridge filters to minimize exposure and ensure efficient capture of catalyst particles.

  • Product Isolation:

    • The "Why": As a water-soluble diamine, the product may not partition well into common organic solvents during an aqueous workup. Its high boiling point makes distillation difficult.

    • Troubleshooting Steps:

      • Salt Formation & Extraction: After removing the catalyst, consider forming the hydrochloride or another salt. Acidify the solution with HCl in a solvent like isopropanol or ethanol. The salt often precipitates and can be isolated by filtration. The free base can then be liberated in a subsequent step if needed.

      • Azeotropic Distillation: If the product needs to be isolated from a high-boiling solvent like acetic acid, azeotropic distillation with a solvent like toluene can be used to remove the bulk of the solvent before final purification.[3]

      • Ion-Exchange Chromatography: For high-purity requirements, consider using a strong cation exchange (SCX) resin. The crude product is loaded onto the column, which binds the basic amine. Non-basic impurities are washed away. The pure product is then eluted by washing with a solution of ammonia in methanol.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the most common starting materials for this synthesis? A: The most common and stereochemically defined starting material is a derivative of L-proline or D-proline. This sets the initial stereochemistry of the pyrrolidine ring. Common derivatives include prolinamide or proline methyl ester. The other key piece is typically a two-carbon electrophile like ethyl bromoacetate or chloroacetonitrile, which is used to build the pyrazine ring.

Q: How do I choose the right catalyst and solvent for the hydrogenation step? A: The optimal choice is substrate-dependent and must be determined experimentally. However, a good starting point is 5-10 wt% of 5% Palladium on Carbon (Pd/C) in ethanol or acetic acid. If this fails, Platinum (IV) Oxide (PtO₂) is a more active but more expensive alternative that is often very effective for reducing N-heterocycles.[1] See the table in Q2 for a summary of starting conditions.

Q: What analytical methods are best for monitoring reaction progress and final purity? A:

  • Reaction Progress: GC-MS is excellent for monitoring the disappearance of the volatile precursor and the appearance of the product. If the compounds are not volatile, LC-MS with an appropriate column (e.g., C18 for reverse-phase or HILIC for polar compounds) is the method of choice.

  • Purity Analysis: A combination of ¹H NMR, ¹³C NMR, and LC-MS is standard. NMR will confirm the structure and give a good indication of purity from organic contaminants. LC-MS or GC-MS will provide the purity profile and identify trace impurities. Chiral HPLC is necessary to determine the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.).

Section 4: Example Experimental Protocol

This protocol is a representative example for the hydrogenation of a dehydro-precursor and should be optimized for your specific substrate.

Protocol: Catalytic Hydrogenation of 1,2,3,4,6,7-Hexahydropyrrolo[1,2-a]pyrazine Dihydrochloride

  • Reactor Setup: Charge a pressure reactor with the hexahydropyrrolo[1,2-a]pyrazine precursor (1.0 eq) and 5% Palladium on Carbon (10 wt% loading, 50% wet).

  • Solvent Addition: Add methanol (10-15 volumes relative to the substrate).

  • Inerting: Seal the reactor and purge the headspace with nitrogen (3 cycles) to remove oxygen.

  • Pressurization: Pressurize the reactor with hydrogen gas to 100 psi (approx. 7 bar).

  • Reaction: Heat the mixture to 40 °C and stir vigorously (e.g., 500-800 RPM) for 12-24 hours.

  • Monitoring: Monitor the reaction by taking samples periodically (after carefully venting and purging with nitrogen) and analyzing by LC-MS or GC-MS until the starting material is consumed.

  • Cooldown & Depressurization: Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge with nitrogen (3 cycles).

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® under a nitrogen blanket. Wash the filter cake with methanol (2 volumes).

  • Solvent Removal: Concentrate the combined filtrate under reduced pressure to yield the crude product, typically as its salt.

  • Purification: The crude product can be further purified by recrystallization from a solvent system like ethanol/isopropanol or by using ion-exchange chromatography as described in the troubleshooting section.

cluster_workflow Hydrogenation Troubleshooting Flowchart Start Reaction Stalled? CheckPurity Analyze Precursor Purity (LC-MS, GC-MS) Start->CheckPurity Yes Success Reaction Complete Start->Success No Poisoned Poison Suspected? (S, Halides) CheckPurity->Poisoned PurifySM Purify Starting Material (Charcoal, Recrystallization) Poisoned->PurifySM Yes CheckConditions Check Reaction Conditions Poisoned->CheckConditions No PurifySM->Start Retry ChangeCat Screen Alternative Catalysts (PtO₂, Rh/C) PurifySM->ChangeCat Still Fails ChangeCat->Start Retry IncreaseStirring Increase Agitation (RPM) CheckConditions->IncreaseStirring IncreasePressure Increase H₂ Pressure IncreaseStirring->IncreasePressure ChangeSolvent Switch to Acidic Solvent (e.g., Acetic Acid) IncreasePressure->ChangeSolvent ChangeSolvent->Start Retry caption Fig 2. Troubleshooting flowchart for stalled hydrogenation.

Caption: Fig 2. Troubleshooting flowchart for stalled hydrogenation.

References

Technical Support Center: Troubleshooting NMR Signal Overlap in Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of NMR signal overlap in pyrazine derivatives. As N-heterocyclic aromatic compounds, pyrazines often present complex ¹H NMR spectra where signals from protons on the aromatic ring are poorly resolved, complicating structural elucidation.[1][2] This guide is designed to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic proton signals in my substituted pyrazine so close together?

The protons on a pyrazine ring are in a similar electronic environment. The two nitrogen atoms in the ring are strongly electron-withdrawing, which generally deshields the adjacent protons, shifting them downfield. However, the relative positions of these protons to each other and to various substituents result in small differences in their chemical shifts, often leading to signal crowding and overlap.[1][2] Symmetrically substituted pyrazines are particularly prone to this issue.

Q2: I see broad signals in the aromatic region of my pyrazine derivative. What could be the cause?

Broad signals in the aromatic region can stem from several factors:

  • Intermediate Rate Chemical Exchange: If your molecule is undergoing a dynamic process, such as rotation around a bond (rotamers) or proton exchange, at a rate comparable to the NMR timescale, the signals can broaden.[3]

  • Quadrupolar Broadening: The nitrogen atoms (¹⁴N) in the pyrazine ring have a quadrupole moment. Protons directly attached or close to these nitrogens can experience broadening due to interaction with the quadrupolar nucleus.

  • Unresolved Coupling: Complex, higher-order coupling patterns (second-order effects) that are not fully resolved can appear as broad humps rather than distinct multiplets.

Q3: Can I resolve overlapping signals just by using a higher-field NMR spectrometer?

Yes, often this is the simplest and most effective first step. The separation of signals (dispersion) in an NMR spectrum, when measured in Hertz (Hz), is directly proportional to the magnetic field strength of the spectrometer. By moving from a 400 MHz to an 800 MHz instrument, for example, you will double the separation between your signals, which can often be sufficient to resolve overlap and simplify interpretation.

In-Depth Troubleshooting Guides

When simple solutions are not enough, a more systematic approach is required. The following guides provide detailed protocols and the expert reasoning behind each technique.

Guide 1: Strategic Solvent Selection to Induce Chemical Shift Changes

The Problem: Your ¹H NMR spectrum in a standard solvent like CDCl₃ or DMSO-d₆ shows significant overlap in the aromatic region, making assignment impossible.

The Principle (Causality): The chemical shift of a proton is highly sensitive to its local magnetic environment. Changing the solvent can alter this environment through mechanisms like the Anisotropic Solvent-Induced Shift (ASIS). Aromatic solvents such as benzene-d₆ or pyridine-d₅ can engage in specific interactions (e.g., π-stacking) with the pyrazine ring. This creates a distinct magnetic field around your molecule, inducing non-uniform changes in the chemical shifts of the pyrazine protons and often "spreading out" the overlapping signals.

Workflow Diagram: Solvent Screening

Caption: Workflow for solvent-based NMR signal resolution.

Experimental Protocol: Solvent Study

  • Sample Preparation: Prepare separate, dilute solutions of your pyrazine derivative in a range of deuterated solvents. Ensure the concentration is consistent across all samples.

  • Solvent Selection:

    • Standard: Chloroform-d (CDCl₃), Acetone-d₆, DMSO-d₆.

    • Aromatic/Anisotropic: Benzene-d₆, Toluene-d₈, Pyridine-d₅.

    • Polar/Hydrogen Bonding: Methanol-d₄ (CD₃OD), Water (D₂O).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans).

  • Analysis: Compare the aromatic regions of the spectra. Look for changes in chemical shift (δ) and multiplicity.

Data Summary: Common Solvents and Their Effects

Deuterated SolventPrimary Interaction MechanismExpected Effect on Pyrazine Signals
Chloroform-d (CDCl₃) Weak dipole-dipoleBaseline/Standard spectrum.
Benzene-d₆ π-stacking (ASIS)Significant, non-uniform shifts, often upfield.[4]
Pyridine-d₅ π-stacking & dipole interactionsComplex shifts, can be upfield or downfield.
DMSO-d₆ Strong dipole-dipoleGood general solvent, but may not resolve overlap.
Methanol-d₄ (CD₃OD) Hydrogen bonding with N atomsCan alter electron density and induce shifts.
Guide 2: Variable Temperature (VT) NMR for Dynamic Processes

The Problem: You observe broad aromatic signals, suggesting a dynamic process like bond rotation or conformational exchange is occurring at an intermediate rate on the NMR timescale.[3]

The Principle (Causality): Chemical exchange processes are temperature-dependent.[5]

  • At low temperatures ("slow exchange regime"): The exchange rate slows down, and the NMR can resolve distinct signals for each conformer or species.

  • At high temperatures ("fast exchange regime"): The exchange rate increases, and the NMR observes a single, sharp, time-averaged signal.

  • At intermediate temperatures: The exchange rate is similar to the NMR frequency difference between the signals, leading to severe broadening. The point of maximum broadening and merging of signals is the coalescence temperature (Tc).[6][7]

By systematically changing the temperature, you can move out of the intermediate exchange regime to either sharpen the averaged signal or resolve the individual signals.[8]

Experimental Protocol: VT-NMR Study

  • Select a Suitable Solvent: Choose a solvent with a wide liquid range that can dissolve your compound at both low and high temperatures (e.g., Toluene-d₈ for a range of -95°C to 111°C).

  • Initial Spectrum: Acquire a spectrum at room temperature (e.g., 298 K).

  • Cooling: Decrease the temperature in increments (e.g., 10-20 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum. Continue until you observe sharp, resolved signals or reach the solvent's freezing point.

  • Heating: If low temperature does not resolve the signals, return to room temperature and increase the temperature in increments. Continue until you observe a single sharp peak or reach the solvent's boiling point.

  • Data Analysis: Plot the spectra at different temperatures to visualize the transition from broad signals to sharp, resolved signals (at low temp) or a single sharp averaged signal (at high temp).[7][9]

Guide 3: Using Lanthanide Shift Reagents (LSRs)

The Problem: Your pyrazine derivative has a basic site (like the nitrogen atoms or a carbonyl group), but solvent and temperature changes have failed to resolve the signal overlap.

The Principle (Causality): Lanthanide Shift Reagents are paramagnetic complexes, such as Eu(fod)₃, that act as Lewis acids.[10] They reversibly coordinate to Lewis basic sites in your molecule.[11] This coordination induces large changes in the chemical shifts of nearby protons through a pseudocontact shift mechanism. The magnitude of this induced shift is dependent on the distance and angle from the lanthanide ion, causing protons closer to the binding site to shift more dramatically than those further away. This "stretches" the spectrum, resolving overlapping signals.[12][13]

Experimental Protocol: LSR Titration

  • Sample Preparation: Prepare a stock solution of your pyrazine derivative in a dry, non-coordinating solvent (e.g., CDCl₃). Prepare a separate, more concentrated stock solution of a lanthanide shift reagent (e.g., Eu(fod)₃) in the same solvent.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your compound before adding any LSR.

  • Titration: Add small, precise aliquots of the LSR stock solution to your NMR tube. After each addition, gently mix and acquire a new ¹H NMR spectrum.

  • Monitor Changes: Continue adding the LSR until the desired signal resolution is achieved in the aromatic region. Be aware that excessive LSR can cause significant line broadening.[10]

  • Analysis: Observe how the signals spread apart with increasing LSR concentration. The differential shifts can provide structural information in addition to resolving the overlap.

Guide 4: Harnessing the Power of 2D NMR Spectroscopy

The Problem: Your 1D spectrum is simply too crowded for any of the above methods to work completely. You need to definitively assign which proton is which and confirm the overall structure.

The Principle (Causality): Two-dimensional (2D) NMR experiments add a second frequency dimension, allowing for the correlation of nuclear spins. This spreads the signals out over a plane, resolving overlap that is intractable in 1D.[14][15] Different 2D experiments reveal different types of relationships between nuclei.

Workflow Diagram: 2D NMR Strategy

Caption: A logical workflow for structure elucidation using 2D NMR.

Key 2D NMR Experiments for Pyrazine Derivatives

ExperimentInformation ProvidedApplication for Pyrazine Derivatives
¹H-¹H COSY Shows proton-proton couplings (typically 2-3 bonds).[15][16]Identifies which protons on the pyrazine ring are adjacent to each other. A cross-peak between two signals confirms they are neighbors.
¹H-¹³C HSQC Correlates each proton with its directly attached carbon atom.[14][15][17]Resolves overlapping proton signals by spreading them out along the much wider carbon chemical shift range.[18] Essential for unambiguous assignment.
¹H-¹³C HMBC Shows correlations between protons and carbons over 2-4 bonds.[19][20]Crucial for connecting different parts of the molecule, for instance, connecting a substituent to the pyrazine ring. Helps assign non-protonated (quaternary) carbons.
¹H-¹H NOESY Correlates protons that are close in 3D space (<5 Å), irrespective of bonding.[21][22][23]Determines the stereochemistry and conformation. For example, it can show which substituent is spatially close to a specific proton on the pyrazine ring.[23]

By applying these troubleshooting guides systematically, researchers can overcome the challenges of NMR signal overlap in pyrazine derivatives, leading to confident and accurate structural characterization.

References

Technical Support Center: Interpreting Mass Spectrometry Fragmentation of Octahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for the mass spectrometric analysis of Octahydropyrrolo[1,2-a]pyrazine (C₇H₁₄N₂). This document is designed for researchers, analytical scientists, and drug development professionals who are working with this saturated bicyclic amine. Given its structure, featuring a fused pyrrolidine and piperazine ring system, interpreting its fragmentation pattern can be challenging without a clear understanding of the underlying principles.

This guide provides a detailed, question-and-answer-based approach to troubleshoot and interpret the mass spectra of this compound. We will delve into the causality behind its fragmentation, provide validated experimental protocols, and visualize the key pathways to ensure you can confidently identify and characterize this compound in your own experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the expected molecular ion (M⁺•) for this compound in Electron Ionization Mass Spectrometry (EI-MS)?

A1: The molecular formula for this compound is C₇H₁₄N₂[1][2][3]. The expected nominal molecular weight is 126 Da. In EI-MS, the molecular ion peak (M⁺•) should appear at m/z 126 .

According to the Nitrogen Rule , a molecule with an even number of nitrogen atoms will have an even nominal molecular weight[4]. Since this compound contains two nitrogen atoms, its molecular ion peak will be at an even mass-to-charge ratio, which is consistent with m/z 126. The molecular ion peak may be of low to moderate intensity due to the molecule's susceptibility to fragmentation, which is typical for aliphatic amines[4].

Q2: What are the primary fragmentation pathways I should expect under Electron Ionization (EI)?

A2: The fragmentation of saturated heterocyclic amines like this compound under EI-MS is dominated by α-cleavage [4][5]. This process involves the cleavage of a carbon-carbon bond adjacent to a nitrogen atom, driven by the stabilization of the resulting positive charge on the nitrogen, forming an iminium ion.

The structure of this compound has two nitrogen atoms, a tertiary amine at the ring junction (N-5) and a secondary amine in the piperazine ring (N-2), providing multiple sites for fragmentation initiation.

The most probable fragmentation events are:

  • Cleavage adjacent to the bridgehead nitrogen (N-5): This is the most likely initiation site. The positive charge is stabilized on the tertiary nitrogen. Cleavage can occur at the C4-C5 bond or the C9-N5 bond, leading to the opening of the piperazine or pyrrolidine ring, respectively.

  • Cleavage adjacent to the secondary amine (N-2): Ionization at this nitrogen can also lead to α-cleavage, typically involving the loss of adjacent carbon groups.

Ring fission and substituent-driven fragmentation are also key pathways to consider, similar to those seen in piperidine and piperazine derivatives[5][6].

Visualizing the Primary Fragmentation Pathway

The following diagram illustrates the most probable fragmentation pathway initiated by α-cleavage at the bridgehead nitrogen.

G cluster_main Primary Fragmentation via α-Cleavage cluster_notes Legend M This compound (M+•) m/z 126 F1 Fragment A m/z 97 M->F1 -C2H5• F2 Fragment B m/z 83 M->F2 -C3H7• F3 Fragment C m/z 70 F1->F3 -C2H3• L1 Molecular Ion L2 Key Fragments L3 Neutral Loss

Caption: Predicted primary EI fragmentation of this compound.

Q3: What are the specific, characteristic fragment ions and their m/z values that I should look for to confirm the structure?

A3: Based on the principles of α-cleavage and patterns observed in related bicyclic alkaloids[7][8][9], we can predict several high-abundance, diagnostic ions. The most significant fragmentation is expected to originate from the stable bridgehead iminium ion.

Pathway 1: Cleavage of the Pyrrolidine Ring Side (Loss of Ethyl Radical)

  • Mechanism: Ionization occurs on the bridgehead nitrogen (N-5). An α-cleavage occurs at the C6-C7 bond, followed by the loss of an ethyl radical (•CH₂CH₃).

  • Resulting Ion (m/z 97): This is predicted to be a major, high-abundance fragment. The resulting ion is a resonance-stabilized iminium cation.

    • M⁺• (m/z 126) → [C₆H₁₃N₂]⁺ (m/z 97) + •C₂H₅

Pathway 2: Cleavage of the Piperazine Ring Side (Loss of Propyl Radical)

  • Mechanism: Following ionization at N-5, α-cleavage at the C4-C(4a) bond leads to the opening of the piperazine ring. This is followed by a hydrogen transfer and cleavage, resulting in the loss of a propyl radical (•CH₂CH₂CH₃).

  • Resulting Ion (m/z 83): This fragment represents the intact pyrrolidine ring fused to a partial piperazine structure.

    • M⁺• (m/z 126) → [C₅H₉N₂]⁺ (m/z 83) + •C₃H₇

Pathway 3: Fragmentation of the Piperazine Ring

  • Mechanism: Cleavage within the piperazine ring is also common, similar to fragmentation seen in piperazine analogues[6][10]. This can lead to the formation of smaller, stable ions. A common fragment arises from the cleavage of C-N bonds within the piperazine ring.

  • Resulting Ion (m/z 70): This ion corresponds to the [C₄H₈N]⁺ fragment, a characteristic ion for many piperazine-containing structures[6]. It results from the rupture of the bicyclic system.

The following table summarizes these key predicted fragments:

m/zProposed FormulaProposed Structure/OriginFragmentation Type
126[C₇H₁₄N₂]⁺•Molecular Ion-
97[C₆H₁₃N₂]⁺Loss of ethyl radical from the pyrrolidine sideα-Cleavage
83[C₅H₉N₂]⁺Loss of propyl radical via piperazine ring openingα-Cleavage & H-transfer
70[C₄H₈N]⁺Cleavage of the piperazine ringRing Fission
56[C₃H₆N]⁺Further fragmentation of the piperazine moietyRing Fission
Q4: How would the fragmentation pattern differ if I use a soft ionization technique like Electrospray Ionization (ESI)?

A4: Electrospray Ionization (ESI) is a soft ionization technique that imparts significantly less energy to the molecule compared to EI. Therefore, you will see very different results.

  • Dominant Ion: Instead of a radical cation (M⁺•), you will almost exclusively observe the protonated molecule, [M+H]⁺, at m/z 127 . Due to the presence of two basic nitrogen atoms, this molecule is very easy to protonate. The [M+H]⁺ ion will likely be the base peak in the full scan MS1 spectrum.

  • Minimal Fragmentation: In the absence of in-source collision-induced dissociation (CID), you should see little to no fragmentation in the primary mass spectrum.

  • Tandem MS (MS/MS): To obtain structural information with ESI, you must perform tandem mass spectrometry (MS/MS). This involves isolating the [M+H]⁺ precursor ion (m/z 127) and fragmenting it by colliding it with an inert gas. The fragmentation of the protonated molecule will proceed through different pathways than the radical cation from EI, often involving the loss of neutral molecules[5]. For this compound, MS/MS fragmentation would likely involve ring opening and cleavage initiated from the protonated nitrogen atoms.

Experimental Protocol: GC-MS Analysis

This protocol provides a self-validating starting point for the analysis of this compound.

1. Sample Preparation

  • Solvent: Use a high-purity volatile solvent such as Methanol, Acetonitrile, or Dichloromethane.

  • Concentration: Prepare a stock solution of your sample at 1 mg/mL. Dilute this stock to a working concentration of 1-10 µg/mL for injection.

  • Validation: Run a solvent blank before and after your sample sequence to ensure no carryover or system contamination.

2. Gas Chromatography (GC) Method

  • GC System: Agilent 8890 GC or equivalent.

  • Injector: Split/Splitless inlet. Use in split mode (e.g., 20:1 split ratio) to avoid column overloading.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Column: A standard non-polar or mid-polar column is suitable. Example: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Injection Volume: 1 µL.

3. Mass Spectrometry (MS) Method

  • MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV (standard).

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 300.

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

4. Data Analysis

  • Identify the chromatographic peak for your compound.

  • Extract the mass spectrum from the apex of the peak.

  • Compare the observed spectrum against the predicted fragmentation pattern (m/z 126, 97, 83, 70, 56).

  • For confirmation, compare your spectrum with a reference spectrum from a database like the NIST Mass Spectral Library if available. The NIST database contains a GC-MS spectrum for this compound[1].

Workflow Diagram for Compound Identification

G cluster_prep 1. Sample Preparation cluster_analysis 2. GC-EI-MS Analysis cluster_data 3. Data Interpretation Prep Prepare 1-10 µg/mL solution in volatile solvent Inject Inject 1 µL onto GC Separate Chromatographic Separation (e.g., HP-5ms column) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-300) Ionize->Detect Extract Extract Mass Spectrum from Chromatogram Identify Identify Molecular Ion (m/z 126) Extract->Identify Match Match Key Fragments (m/z 97, 83, 70) Identify->Match Confirm Confirm against NIST Database Match->Confirm

Caption: Standard workflow for identification of this compound.

References

Technical Support Center: Synthesis of Octahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of octahydropyrrolo[1,2-a]pyrazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic scaffold. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to optimize your reaction yields and purity.

I. Overview of the Primary Synthetic Pathway

The most prevalent and versatile method for synthesizing the this compound core is through a reductive amination and subsequent intramolecular cyclization sequence. A common strategy involves the reaction of a proline derivative (e.g., L-prolinamide) with a suitable four-carbon electrophile, followed by the reduction of an intermediate amide or imine to form the bicyclic structure. This guide will focus on troubleshooting this general pathway.

Below is a generalized workflow for the synthesis, highlighting the critical stages where issues often arise.

G cluster_0 Phase 1: Reagent Preparation & Reaction Setup cluster_1 Phase 2: Imine/Amide Formation & Cyclization cluster_2 Phase 3: Reduction cluster_3 Phase 4: Work-up & Purification A Starting Material Quality Control (Proline derivative, C4-electrophile) B Solvent Selection & Drying (e.g., DCM, MeOH, Toluene) A->B Purity & Anhydrous conditions C Condensation Reaction (Imine or Amide formation) B->C D In-situ Monitoring (TLC, LC-MS) C->D Track starting material consumption E Selection of Reducing Agent (e.g., NaBH4, LiAlH4, H2/Catalyst) D->E F Controlled Addition & Temperature Management E->F Avoid side reactions G Quenching & Aqueous Work-up F->G H Extraction / Isolation G->H I Purification (Distillation, Chromatography) H->I J This compound I->J Final Product

Caption: General workflow for this compound synthesis.

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical factor affecting the overall yield of the synthesis?

A: While every step is important, the most critical factor is often the management of the reductive amination step. This process involves the formation of an imine or iminium ion intermediate, which is then reduced. The efficiency of this step is highly sensitive to pH, solvent, and the choice of reducing agent.[1] Inefficient imine formation or premature reduction of the starting carbonyl compound can significantly lower the yield.[2]

Q2: Which analytical techniques are essential for monitoring this reaction?

A: Thin-Layer Chromatography (TLC) is indispensable for routine monitoring of starting material consumption and product formation. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. LC-MS allows you to confirm the mass of the desired product (C₇H₁₄N₂, MW: 126.20 g/mol ) and identify potential side products or intermediates, which is crucial for effective troubleshooting.[3][4]

Q3: Are there specific safety precautions for this synthesis?

A: Yes. The final product, this compound, is classified as corrosive and can cause severe skin burns and eye damage.[3] Standard personal protective equipment (gloves, safety glasses, lab coat) is mandatory. Additionally, many reducing agents used in the synthesis, such as Lithium Aluminum Hydride (LiAlH₄), are pyrophoric and react violently with water. All reactions involving such reagents must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) and with appropriate quenching procedures in place.

III. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Yield
Q: My reaction has run to completion according to TLC, but after work-up, the yield of this compound is very low. What are the likely causes?

A: Low yield despite apparent completion can stem from several issues during the reaction or work-up.

  • Cause 1: Suboptimal Reducing Agent or Conditions. The choice and handling of the reducing agent are paramount.

    • Insight: Milder reducing agents like Sodium Borohydride (NaBH₄) may not be effective for reducing a stable amide precursor, requiring a stronger agent like LiAlH₄. Conversely, for a reductive amination of an aldehyde/ketone with an amine, NaBH₄ can be too reactive, reducing the carbonyl before the imine forms. In such cases, a more selective reagent like Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN) is superior because they are less likely to reduce the carbonyl starting material.[5][6]

    • Solution:

      • If using a two-step process (imine formation then reduction): Ensure imine formation is complete before adding the reducing agent. A stepwise procedure often gives higher yields.[5]

      • If using a one-pot reductive amination: Switch to a milder, acid-tolerant reducing agent like NaBH(OAc)₃, which is highly effective for one-pot syntheses.

      • If reducing an amide precursor: Ensure your LiAlH₄ is fresh and the reaction is performed under strictly anhydrous conditions.

  • Cause 2: Issues During Aqueous Work-up. The product is a water-soluble amine. It can be lost to the aqueous phase during extraction if the pH is not controlled correctly.

    • Insight: As an amine, the product will be protonated and highly water-soluble in acidic conditions (pH < 7). To extract it into an organic solvent (like Dichloromethane or Ethyl Acetate), the aqueous layer must be made basic.

    • Solution: During the work-up, basify the aqueous layer to a pH of >10-12 using a strong base like NaOH or K₂CO₃ before extracting with your organic solvent. Check the pH of the aqueous layer with pH paper to confirm. Multiple extractions with fresh solvent will improve recovery.[7]

  • Cause 3: Product Volatility. The product has a relatively low boiling point (approx. 199°C). It can be lost if solvents are removed under high vacuum at elevated temperatures.

    • Solution: Remove the extraction solvent using a rotary evaporator at moderate temperature and pressure. For final purification, consider vacuum distillation at reduced pressure to lower the boiling point and prevent thermal degradation.

Problem 2: Incomplete Reaction & Persistent Starting Materials
Q: My LC-MS analysis shows a significant amount of unreacted proline derivative and/or the C4-electrophile even after prolonged reaction times. How can I drive the reaction to completion?

A: This indicates an issue with the initial condensation step (imine or amide formation).

  • Cause 1: Reversible Imine Formation. The initial condensation of an amine and a carbonyl to form an imine is often a reversible equilibrium.

    • Insight: To drive the equilibrium toward the imine product, the water generated as a byproduct must be removed.

    • Solution:

      • Azeotropic Removal: If using a suitable solvent like toluene or benzene, use a Dean-Stark apparatus to remove water azeotropically.[6]

      • Dehydrating Agents: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture. This is particularly effective in solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[6]

  • Cause 2: Steric Hindrance or Poor Nucleophilicity. The nucleophilicity of the amine and the reactivity of the electrophile can significantly affect the reaction rate.

    • Solution:

      • Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C or reflux, solvent permitting) can often overcome the activation energy barrier. Monitor for side product formation at higher temperatures.[8]

      • Catalysis: For reductive aminations, adding a catalytic amount of a weak acid like acetic acid (AcOH) can protonate the carbonyl group, making it more electrophilic and accelerating imine formation.[9]

Problem 3: Formation of Significant Side Products
Q: My crude product contains significant impurities alongside the desired this compound. What are these and how can I prevent them?

A: Side product formation is common and identifying the impurity is key to solving the problem.

  • Side Product 1: Reduced Carbonyl Starting Material. The reducing agent reduces the starting aldehyde or ketone to an alcohol.

    • Insight: This occurs when the reducing agent is too reactive and is added before the imine has had a chance to form in sufficient concentration.

    • Solution:

      • Use a Stepwise Procedure: Allow the amine and carbonyl to stir together (with an acid catalyst if needed) for 1-2 hours to maximize imine concentration before adding the reducing agent.[9]

      • Use a Selective Reducing Agent: As mentioned, NaBH(OAc)₃ is ideal for one-pot reactions as it reduces the protonated iminium ion much faster than it reduces the starting carbonyl.[5]

  • Side Product 2: Over-alkylation/Dimerization. The secondary amine in the product can potentially react with another molecule of the electrophile.

    • Insight: This is more likely if a large excess of the electrophile is used or if the reaction conditions favor intermolecular reactions.

    • Solution:

      • Control Stoichiometry: Use a stoichiometry close to 1:1, or with a slight excess (1.1-1.2 equivalents) of the amine starting material to minimize the chance of dialkylation.[9]

      • Slow Addition: Adding the electrophile slowly to the solution of the amine can help maintain a low concentration of the electrophile, favoring the intramolecular cyclization over intermolecular side reactions.

Problem 4: Purification Challenges
Q: I am struggling to isolate a pure sample of the final product. Standard column chromatography is not working well. What are my options?

A: Purifying polar, basic amines like this compound can be tricky.

  • Challenge 1: Tailing on Silica Gel. Basic amines often interact strongly with the acidic silanol groups on standard silica gel, leading to significant tailing and poor separation during column chromatography.

    • Solution 1: Use Basic Alumina: Switch the stationary phase from silica gel to basic or neutral alumina, which does not have acidic sites and often provides better peak shape for amines.

    • Solution 2: "Deactivate" the Silica Gel: Pre-treat your silica gel by slurrying it in an eluent containing a small amount of a volatile base, such as 1-2% triethylamine (Et₃N) or ammonium hydroxide. This neutralizes the acidic sites and dramatically improves separation.

  • Challenge 2: Co-elution of Similar Polarity Impurities.

    • Solution 1: Acid-Base Extraction: Before attempting chromatography, perform a rigorous acid-base liquid-liquid extraction.[2] Dissolve the crude material in an organic solvent (e.g., DCM) and extract with dilute acid (e.g., 1M HCl). The basic product will move to the aqueous layer, leaving non-basic impurities behind in the organic layer. Then, basify the aqueous layer (pH > 10) and re-extract the pure amine back into an organic solvent.[7]

    • Solution 2: Vacuum Distillation: If the impurities are significantly less volatile than the product, vacuum distillation is an excellent, scalable purification method that avoids chromatography altogether.[10]

Quantitative Data Summary

The choice of reducing agent is a frequent point of failure. The following table summarizes common choices for the reductive amination pathway.

Reducing AgentFormulaTypical Solvent(s)ProsCons
Sodium Borohydride NaBH₄Methanol, EthanolInexpensive, easy to handle.Can reduce aldehydes/ketones; sensitive to low pH.[2][6]
Sodium Cyanoborohydride NaBH₃CNMethanol, THFStable in weakly acidic conditions (pH 3-6); selective for imines.[1]Highly toxic (releases HCN in strong acid).
Sodium Triacetoxyborohydride NaBH(OAc)₃DCM, THF, DCEMild, selective for imines/iminium ions; excellent for one-pot reactions.[5]More expensive; moisture sensitive.
Lithium Aluminum Hydride LiAlH₄THF, Diethyl EtherVery powerful; reduces amides and nitriles.Pyrophoric, reacts violently with water; not selective.[1]
Catalytic Hydrogenation H₂/Pd-C, PtO₂Methanol, Ethanol"Green" method, high yielding.[6][11]Requires specialized high-pressure equipment; catalyst can be expensive.
Troubleshooting Decision Tree

Use the following diagram to guide your troubleshooting process.

G start_node start_node decision_node decision_node action_node action_node outcome_node outcome_node start Low Final Yield check_reaction LC-MS shows full conversion? start->check_reaction check_impurities Significant Side Products Formed? start->check_impurities check_workup Review Work-up Protocol: 1. Is aqueous layer pH > 10 before extraction? 2. Are you using multiple extractions? 3. Is rotary evaporation temperature too high? check_reaction->check_workup Yes incomplete_rxn Incomplete Reaction check_reaction->incomplete_rxn No workup_loss Product Loss During Work-up check_workup->workup_loss optimize_condensation Optimize Condensation: - Add dehydrating agent (e.g., Mol. Sieves). - Add catalytic acid (AcOH). - Increase temperature. incomplete_rxn->optimize_condensation purification_issue Purification Challenge check_impurities->purification_issue No identify_impurity Is impurity reduced carbonyl starting material? check_impurities->identify_impurity Yes overalkylation Over-alkylation or Dimerization identify_impurity->overalkylation No reduced_carbonyl Premature Reduction identify_impurity->reduced_carbonyl Yes optimize_stoich Optimize Stoichiometry: - Use 1:1 or slight excess of amine. - Add electrophile slowly. overalkylation->optimize_stoich optimize_reduction Optimize Reduction: - Use stepwise addition (form imine first). - Switch to selective reductant (NaBH(OAc)3). reduced_carbonyl->optimize_reduction

References

Stability of Octahydropyrrolo[1,2-a]pyrazine under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with octahydropyrrolo[1,2-a]pyrazine and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the practical challenges encountered during stability studies of this saturated bicyclic diamine.

Introduction: Understanding the Stability Profile of a Bicyclic Diamine

This compound, also known as 1,4-diazabicyclo[4.3.0]nonane, is a saturated heterocyclic scaffold of increasing interest in medicinal chemistry. Its rigid, three-dimensional structure is a desirable feature for creating specific interactions with biological targets. However, this unique structure, containing two tertiary amine functionalities and a bridgehead aminal-like carbon, presents specific stability challenges that must be thoroughly understood for successful drug development.

Forced degradation studies are a cornerstone of this understanding, providing critical insights into the intrinsic stability of the molecule and enabling the development of robust, stability-indicating analytical methods as mandated by regulatory bodies like the International Council on Harmonisation (ICH).[1] This guide is designed to navigate the complexities of these studies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability of this compound.

Q1: What are the most likely degradation pathways for this compound under different pH conditions?

A1: Based on its chemical structure, which features two tertiary amines and a bridgehead carbon (C8a) that is part of an aminal-like linkage, the stability of this compound is highly dependent on pH.

  • Acidic Conditions (pH 1-3): The molecule is expected to be relatively stable. Both nitrogen atoms will be protonated, which protects them from oxidation and electrophilic attack. While aminal hydrolysis is typically acid-catalyzed, the protonation of the adjacent nitrogens may impart sufficient stability to the ring system, preventing facile ring-opening.

  • Neutral Conditions (pH ~7): The compound is expected to exhibit good stability in neutral aqueous solutions at ambient temperature.

  • Alkaline Conditions (pH 10-13): This is the condition under which the molecule is most likely to be susceptible to degradation. The free base form is more prone to oxidation. Furthermore, studies on structurally related pyrrolizidine alkaloids have shown significant degradation under alkaline conditions. While the exact mechanism for this scaffold is not ester hydrolysis as with some alkaloids, the increased nucleophilicity of hydroxide ions could potentially initiate degradation pathways, possibly involving the bridgehead carbon.

  • Oxidative Conditions: In the presence of oxidizing agents (e.g., hydrogen peroxide), the tertiary amines are susceptible to oxidation, potentially forming N-oxides. This can occur across the pH range but may be more pronounced under conditions where the amines are in their free base form (neutral to alkaline pH).

Q2: What are the predicted pKa values for this compound, and why are they important?

  • Designing Forced Degradation Studies: The pH of the stress solutions should be chosen to ensure the molecule is in its ionized or non-ionized form to assess the stability of each.

  • Developing HPLC Methods: The pH of the mobile phase must be controlled to ensure consistent retention and good peak shape. For basic compounds like this, a mobile phase pH 2-3 units below the pKa of the protonated amine is often used to ensure it is in a single ionic form and to suppress interactions with residual silanols on the silica-based stationary phase.

Q3: What are the primary analytical challenges when developing a stability-indicating method for this compound?

A3: The main challenges are related to its chemical properties:

  • Lack of a Strong Chromophore: The saturated structure means it has no significant UV absorbance, making detection by standard UV-Vis HPLC detectors difficult at low concentrations.

  • High Polarity and Basicity: As a basic amine, it is prone to poor peak shape (tailing) on standard reversed-phase HPLC columns due to interactions with acidic silanol groups on the silica surface.

  • Potential for Multiple Degradation Products: Forced degradation can lead to a complex mixture of closely related impurities and degradation products that may be difficult to separate.

Part 2: Troubleshooting Guide for Experimental Issues

This section provides practical solutions to common problems encountered during the analysis of this compound.

Issue 1: Poor HPLC Peak Shape (Tailing or Fronting)

Symptoms: Your chromatogram shows peaks for the main compound that are not symmetrical. Tailing peaks have a drawn-out end, while fronting peaks have a leading shoulder. This can compromise resolution and lead to inaccurate quantification.

Causality and Troubleshooting Workflow:

G start Poor Peak Shape Observed (Tailing/Fronting) cause1 cause1 start->cause1 cause2 cause2 start->cause2 cause3 cause3 start->cause3 cause4 cause4 start->cause4 sol1 sol1 cause1->sol1 sol2 sol2 cause1->sol2 sol3 sol3 cause1->sol3 sol4 sol4 cause2->sol4 cause3->sol1 sol5 sol5 cause4->sol5

Problem Potential Cause Recommended Solution & Rationale
Peak Tailing Secondary Silanol Interactions: The basic nitrogen atoms in your molecule interact ionically with residual acidic silanol groups (Si-OH) on the surface of silica-based HPLC columns. This secondary retention mechanism causes the peak to tail.1. Lower Mobile Phase pH: Adjust the pH to 2.5-3.0 with an additive like 0.1% formic acid or trifluoroacetic acid. This protonates the silanol groups, minimizing the unwanted ionic interaction. 2. Use a High-Purity, End-Capped Column: Modern columns are manufactured with higher purity silica and are better end-capped, reducing the number of available silanol groups. 3. Add a Competing Amine: A small amount of a competing amine like triethylamine (TEA) can be added to the mobile phase to preferentially interact with the silanols, but this can shorten column life and is less favored in modern practice.
Peak Tailing or Fronting Mass Overload: Injecting too much sample can saturate the stationary phase at the column inlet, leading to peak distortion.Dilute the Sample: Reduce the concentration of your sample or decrease the injection volume. If the peak shape improves significantly, mass overload was the likely cause.
Split or Broad Peaks Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase (e.g., pure acetonitrile when the mobile phase is 10% acetonitrile) can cause poor peak shape.Match the Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest volume possible.
Issue 2: No or Low UV Signal Detected

Symptoms: You inject your sample but see no peak, or the peak is too small for accurate quantification, even at what should be a reasonable concentration.

Causality and Solutions:

  • Cause: this compound lacks a chromophore, meaning it does not absorb UV light strongly.

  • Solution 1: Use a Universal Detector: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are excellent alternatives for non-chromophoric compounds. Mass Spectrometry (MS) is the most powerful option, providing both detection and mass information.

  • Solution 2: Pre-column Derivatization: If limited to a UV detector, you can react your sample with a derivatizing agent that attaches a UV-absorbing tag to the molecule. A validated method for the closely related (S,S)-2,8-diazabicyclo[4.3.0]nonane uses 4-Chloro-7-nitrobenzofurazan (NBD-Cl) for this purpose. This allows for sensitive detection, for example at 340 nm.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for conducting a forced degradation study and a starting point for a stability-indicating HPLC-UV method (with derivatization).

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions to understand its intrinsic stability and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1N and 0.1N

  • Sodium hydroxide (NaOH), 1N and 0.1N

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC-grade water, acetonitrile, and methanol

  • Class A volumetric flasks and pipettes

  • pH meter

  • Temperature-controlled oven/water bath

  • Photostability chamber

Workflow Diagram:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in Water/Methanol) acid Acid Hydrolysis (0.1N HCl, 60°C) prep->acid Aliquot base Base Hydrolysis (0.1N NaOH, 60°C) prep->base Aliquot neutral Neutral Hydrolysis (Water, 60°C) prep->neutral Aliquot ox Oxidation (3% H₂O₂, RT) prep->ox Aliquot thermal Thermal (Solid) (80°C) prep->thermal Aliquot photo Photolytic (Solid/Solution) (ICH Q1B Conditions) prep->photo Aliquot neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize neutral->neutralize ox->neutralize dilute Dilute to Target Concentration thermal->dilute photo->dilute neutralize->dilute analyze Analyze by Stability-Indicating LC-MS or Derivatization-HPLC dilute->analyze

Step-by-Step Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 50:50 mixture of methanol:water) to a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.2N HCl to get a final concentration of 0.5 mg/mL in 0.1N HCl.

    • Keep a sample at room temperature and heat another at 60°C.

    • Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).

    • Before analysis, neutralize the aliquot with an equivalent amount of 0.1N NaOH.

  • Base Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.2N NaOH to get a final concentration of 0.5 mg/mL in 0.1N NaOH.

    • Keep a sample at room temperature and heat another at 60°C.

    • Withdraw aliquots at the same time points.

    • Before analysis, neutralize the aliquot with an equivalent amount of 0.1N HCl.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂ to get a final concentration of 0.5 mg/mL in 3% H₂O₂.

    • Store at room temperature and withdraw aliquots at the specified time points.

  • Thermal Degradation:

    • Place a known amount of the solid compound in an oven at 80°C.

    • At each time point, withdraw a sample, dissolve it in the solvent, and analyze.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.

    • Analyze the samples after exposure.

  • Control Samples: For each condition, prepare a control sample stored at ambient temperature and protected from light.

  • Analysis: Analyze all stressed samples, along with a non-degraded standard, using a suitable analytical method (see Protocol 2). Aim for 5-20% degradation to ensure that the analytical method can adequately separate the degradants from the parent compound.

Protocol 2: Stability-Indicating HPLC Method (Starting Point)

Objective: To provide a starting point for a reversed-phase HPLC method with pre-column derivatization for the quantification of this compound and its degradation products. This method is adapted from a validated procedure for a close structural analog.

Instrumentation and Columns:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: A modern, high-purity C18 or C8 column (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna) with dimensions of 4.6 x 150 mm, 3.5 or 5 µm particle size.

Reagents:

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Formic Acid (FA), ACS Grade

  • 4-Chloro-7-nitrobenzofurazan (NBD-Cl)

  • Sodium Borate Buffer (pH 9.0)

Derivatization Procedure:

  • To 1.0 mL of your sample (or standard solution) in a suitable solvent, add 1.0 mL of sodium borate buffer (pH 9.0).

  • Add 1.0 mL of a 1 mg/mL solution of NBD-Cl in methanol.

  • Vortex the mixture and keep it in a water bath at 60°C for 30 minutes, protected from light.

  • Cool the reaction mixture to room temperature.

  • Inject the derivatized sample into the HPLC system.

Chromatographic Conditions:

Parameter Starting Condition Rationale
Mobile Phase A 0.1% Formic Acid in WaterLow pH to protonate any residual silanols and ensure consistent protonation of any basic analytes.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient Elution 10% B to 90% B over 20 minutesA gradient is essential to elute both the polar parent compound and potentially less polar degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CControlled temperature ensures reproducible retention times.
Detection Wavelength 340 nmApproximate λmax for the NBD-amine derivative. A PDA detector should be used to confirm the optimal wavelength.
Injection Volume 10 µLA good starting point to avoid column overload.

Method Validation Considerations: Once developed, this method must be validated according to ICH Q2(R1) guidelines. This includes demonstrating specificity (the ability to resolve the parent peak from all degradation products), linearity, accuracy, precision, and robustness.

References

Technical Support Center: Preventing Degradation of Octahydropyrrolo[1,2-a]pyrazine Derivatives in Storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals encountering stability challenges with octahydropyrrolo[1,2-a]pyrazine derivatives. The inherent reactivity of this heterocyclic scaffold, while often crucial for its biological function, also makes it susceptible to various degradation pathways. This document provides a structured approach to troubleshooting common stability issues and offers answers to frequently asked questions, ensuring the integrity of your compounds from storage to experimentation.

Part 1: Troubleshooting Guide: A Systematic Approach to Degradation Issues

When an this compound derivative shows signs of degradation—such as unexpected color changes, the appearance of new peaks in chromatographic analysis, or a loss of biological potency—a systematic investigation is essential to pinpoint the root cause and implement a corrective action plan.

Initial Observation: My compound's purity is decreasing during storage. What are the most likely causes and how do I identify them?

The primary culprits for the degradation of nitrogen-containing heterocyclic compounds are hydrolysis, oxidation, and photolysis.[1] Identifying the specific pathway is the first critical step. A forced degradation (or stress testing) study is the definitive method to achieve this.[2][3] This involves intentionally exposing the compound to harsh conditions to accelerate decomposition and understand its vulnerabilities.

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare five identical solutions of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent. Retain one as a "dark control" at the recommended storage temperature.

  • Stress Conditions: Expose the other four samples to the following conditions:

    • Acid Hydrolysis: Add 0.1 M Hydrochloric Acid (HCl). Heat at 60-80°C for several hours.

    • Base Hydrolysis: Add 0.1 M Sodium Hydroxide (NaOH). Heat at 60-80°C for several hours.

    • Oxidation: Add 3-6% Hydrogen Peroxide (H₂O₂). Keep at room temperature.

    • Photolysis: Expose the solution to a calibrated light source providing a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UVA light, as specified by ICH Q1B guidelines.[4][5][6][7][8] A parallel dark control should be used to differentiate between light and heat-induced degradation.

  • Analysis: At specified time points, analyze all samples, including the control, using a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS).[3][9]

  • Interpretation: Compare the chromatograms of the stressed samples to your originally degraded sample. A match in the degradation product profile will identify the degradation pathway.

The following flowchart illustrates this diagnostic workflow:

G A Start: Degradation Suspected B Conduct Forced Degradation Study (Acid, Base, H₂O₂, Light, Heat) A->B C Analyze all samples via LC-MS B->C D Compare degradant profiles to original degraded sample C->D E Match Found? Identify Degradation Pathway D->E F Implement Targeted Solution: - pH Control (Buffers) - Inert Atmosphere (N₂/Ar) - Light Protection (Amber Vials) E->F Yes G Compound Stabilized F->G

Caption: A systematic workflow for diagnosing and resolving compound degradation.

Issue: LC-MS analysis reveals degradation products with a mass increase, particularly under acidic or basic stress conditions. What is happening?

This pattern is a classic sign of hydrolysis . The this compound core, while seemingly robust, often contains implicit amide-like structures within its fused ring system. These bonds are susceptible to cleavage by water, a reaction that is frequently catalyzed by acids or bases.[1][10]

Causality and Mechanism: The mechanism involves the nucleophilic attack of a water molecule on a carbonyl or equivalent electrophilic carbon within the ring structure. This leads to ring-opening, forming a new molecule with a different chemical structure, polarity, and often, a loss of biological activity. The change in pH can dramatically accelerate this process.[10]

G cluster_0 Hydrolytic Degradation Pathway A This compound Derivative (Intact) C Ring-Opened Product (Degradant) A->C Amide Bond Cleavage B H₂O (catalyzed by H⁺ or OH⁻) B->C

Caption: Conceptual diagram of acid/base-catalyzed hydrolysis.

Solution: pH Control and Formulation For compounds stored in solution, maintaining an optimal pH is the most effective preventative measure.[11][12][13]

  • Buffering Agents: Formulate the compound in a solution containing a suitable buffer system (e.g., phosphate, acetate, citrate) to maintain a stable pH.[14] The ideal pH is one where the rate of hydrolysis is at a minimum, which must be determined experimentally via a pH-rate profile study.

  • Aqueous-Organic Solvents: If possible, reducing the concentration of water by using co-solvents can slow the rate of hydrolysis.

  • Lyophilization: For long-term storage, removing water entirely by freeze-drying (lyophilization) is a superior strategy. The resulting solid powder is typically far more resistant to hydrolysis.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the best general conditions for storing my solid-state this compound derivatives long-term?

For solid compounds, the goal is to mitigate exposure to heat, humidity, and light, which can accelerate degradation even in the absence of a solvent.[15]

Table 1: Recommended Long-Term Storage Conditions for Solid Compounds

Parameter Recommended Condition Rationale & Causality
Temperature -20°C or below Reduces molecular motion and the kinetic energy available for degradation reactions to occur.[1]
Atmosphere Dry, Inert (Nitrogen or Argon) Displaces atmospheric oxygen to prevent oxidation and minimizes exposure to ambient moisture, which can initiate hydrolysis or deliquescence.
Light Amber glass vials or light-proof containers Protects against photolytic degradation, where high-energy photons can break chemical bonds and generate reactive radical species.[1][16]

| Container | Tightly sealed glass vials with PTFE-lined caps | Glass is chemically inert, and PTFE liners provide a robust barrier against moisture and oxygen ingress. |

Q2: My protocol requires preparing stock solutions in DMSO. What are the specific risks and how can I mitigate them?

Dimethyl sulfoxide (DMSO) is a common solvent but presents unique challenges. It is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[17] This absorbed water can lead to hydrolysis of sensitive compounds over time, even during frozen storage.

Best Practices for DMSO Stock Solutions:

  • Use High-Purity, Anhydrous DMSO: Always start with a fresh, sealed bottle of anhydrous DMSO (≥99.9% purity).[18]

  • Aliquot for Single Use: Prepare multiple small-volume, single-use aliquots from your main stock. This practice minimizes the number of freeze-thaw cycles and prevents atmospheric moisture from contaminating the entire stock each time it is opened.[19]

  • Proper Storage: Store aliquots at -20°C or -80°C in tightly sealed vials.[19]

  • Inert Gas Overlay: Before sealing vials for long-term storage, flush the headspace with an inert gas like argon or nitrogen to displace air and moisture.[17]

Q3: Can the choice of salt form impact the stability of my compound?

Yes, profoundly. Converting a free base to a salt form is a common strategy to improve properties like solubility, but it can have significant consequences for stability.[20][21]

  • Hygroscopicity: Different salt forms (e.g., hydrochloride vs. mesylate) have different tendencies to absorb atmospheric moisture.[21][22] A highly hygroscopic salt can create a localized high-water environment, even in the solid state, accelerating hydrolysis.[22]

  • Microenvironment pH: When a small amount of water is absorbed, it can dissolve some of the salt, creating a saturated solution with a specific "microenvironment pH." This pH can either stabilize or destabilize the drug. Selecting a counterion that produces a microenvironment pH where the compound is most stable is a key goal of salt screening.[23][24]

  • Physical Stability: The crystal lattice energy of different salts varies, affecting their physical stability and susceptibility to converting between different polymorphic forms, which can have different stability profiles.

Therefore, a thorough salt screening and characterization process is a critical step in early drug development to select a form with an optimal balance of stability, solubility, and manufacturability.[20]

Q4: What are "excipients," and can they help improve stability?

Excipients are pharmacologically inactive substances added to a formulation to aid in manufacturing, improve stability, or enhance bioavailability.[25] Judicious use of excipients can significantly protect your compound.

  • Antioxidants: For compounds susceptible to oxidation, adding antioxidants like butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid can scavenge free radicals or oxygen.[16]

  • Chelating Agents: If degradation is catalyzed by trace metal ions, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and prevent them from participating in reactions.

  • Buffering Agents: As discussed, these are crucial for maintaining the optimal pH in liquid formulations to prevent hydrolysis.[12][26]

  • Moisture Scavengers: In solid formulations, hygroscopic excipients can sometimes be used to preferentially absorb moisture, protecting the active compound.[16][27]

The choice of any excipient must be carefully validated to ensure it does not introduce new incompatibilities with your this compound derivative.[28]

References

Technical Support Center: Overcoming Solubility Challenges with Octahydropyrrolo[1,2-a]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Researchers in drug discovery frequently encounter promising compounds with suboptimal physicochemical properties. Among these, poor aqueous solubility is a primary obstacle, hindering in vitro assay reliability and in vivo bioavailability. The octahydropyrrolo[1,2-a]pyrazine scaffold, a common motif in modern medicinal chemistry, often presents such challenges. Its rigid, saturated heterocyclic structure can lead to high crystal lattice energy and/or unfavorable lipophilicity, resulting in low solubility in physiological buffers.

This technical support guide provides a structured approach to diagnosing and overcoming solubility issues with this compound analogs. It is designed for researchers, scientists, and drug development professionals to enable robust and reproducible experimental outcomes.

Troubleshooting Guide: Common Solubility Scenarios

This section addresses specific, common problems encountered during experimentation in a direct question-and-answer format.

Issue 1: Immediate Precipitation in Aqueous Buffer

Question: I dissolved my this compound analog in DMSO to make a 10 mM stock. When I dilute it into my aqueous assay buffer (e.g., PBS, pH 7.4), a precipitate forms immediately. What is happening and how can I fix it?

Answer: This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its thermodynamic or kinetic solubility limit in the final aqueous solution.[1] The rapid solvent shift from a highly solubilizing organic solvent like DMSO to a predominantly aqueous environment causes the compound to rapidly precipitate.[2]

Causality & Recommended Solutions:
  • High Final Concentration: The most common reason is that the target concentration in the assay buffer is simply too high for the compound's intrinsic aqueous solubility.

    • Solution: Decrease the final working concentration. It is critical to first determine the maximum soluble concentration by performing a solubility test.[1]

  • Solvent Shock: Adding a concentrated DMSO stock directly to a large volume of buffer causes localized supersaturation and rapid precipitation.[3]

    • Solution 1 (Modified Dilution): Perform a serial dilution. Instead of a single large dilution, add the DMSO stock to a smaller volume of pre-warmed (37°C) buffer, vortex gently, and then perform subsequent dilutions. Always add the stock solution dropwise while gently mixing the buffer.[1][3]

    • Solution 2 (Lower DMSO Stock): Prepare a less concentrated DMSO stock solution (e.g., 1 mM instead of 10 mM). This will require adding a larger volume to your buffer, but the dilution factor is less extreme, reducing the shock. Be mindful to keep the final DMSO concentration in your assay below a level that affects biological activity (typically ≤0.5%).[3]

Issue 2: Delayed Precipitation After Incubation

Question: My solution was clear initially, but after several hours or overnight incubation at 37°C, I see a fine precipitate or crystals. What is the cause?

Answer: This indicates that your initial concentration was likely in a metastable, supersaturated state. Over time, given the thermal energy from incubation, the compound has nucleated and crystallized into its more stable, less soluble form.[4] This highlights the difference between kinetic and thermodynamic solubility.[5][6]

Causality & Recommended Solutions:
  • Supersaturation: The initial "soluble" concentration exceeded the true thermodynamic equilibrium solubility. The clear solution was temporary.

    • Solution 1 (Determine Thermodynamic Solubility): You must determine the true thermodynamic solubility to find a stable working concentration. This involves longer incubation times (24 hours or more) to ensure equilibrium is reached.[5][7]

    • Solution 2 (Use Precipitation Inhibitors): For certain applications, formulation aids can maintain a supersaturated state. Polymers like HPMC or PVP can act as precipitation inhibitors.[2] This is an advanced formulation strategy often used for in vivo studies.

  • pH Shift in Culture Media: In cell-based assays, cellular metabolism can acidify the medium, altering the pH.[1] Since this compound analogs are basic, a decrease in pH could potentially decrease the solubility of the free base form, although protonation at lower pH should increase it. The exact effect depends on the pKa of the analog and the final pH.[8][9]

    • Solution: Monitor the pH of your culture medium during the experiment. More frequent media changes or the use of more strongly buffered media (like HEPES-buffered media) can mitigate this effect.

Issue 3: Inconsistent Results Between Experiments

Question: I am getting variable results in my biological assays, and I suspect solubility is the culprit. How can I ensure my compound is truly dissolved and available to the target?

Answer: Inconsistent results are a classic sign of operating near the edge of solubility. Minor variations in solution preparation (temperature, mixing speed, final DMSO concentration) can lead to significant differences in the amount of dissolved, active compound.

Causality & Recommended Solutions:
  • Operating Above Kinetic Solubility Limit: You are likely working at a concentration that is not robustly soluble under all minor variations of your protocol.

    • Solution 1 (Standardize Protocol): Rigorously standardize every step of your solution preparation: use pre-warmed media, control the rate of addition of the stock solution, and use consistent mixing methods.[3]

    • Solution 2 (Work at a Lower, Safer Concentration): The most reliable solution is to work at a concentration well below the determined kinetic solubility limit (e.g., 50-80% of the maximum measured soluble concentration).

    • Solution 3 (Filter Sterilization Check): After preparing your final working solution, filter it through a 0.22 µm syringe filter. Then, measure the concentration of the filtrate (e.g., by HPLC-UV). This will tell you the actual concentration of the dissolved compound. Note that some compounds can adsorb to filter membranes, so this must be validated.[10]

Prophylactic Strategies: A Systematic Approach to Enhancing Solubility

Instead of just troubleshooting, a proactive approach can save significant time and resources. The following strategies are presented in order of increasing complexity.

pH Modification

The this compound core contains basic nitrogen atoms. Therefore, its solubility is highly dependent on pH.[11][12]

  • Mechanism: In acidic conditions (pH < pKa), the nitrogen atoms become protonated, forming a positively charged salt.[8] This ionized form is generally much more water-soluble than the neutral free base.[13] Most basic drugs are more soluble in acidic solutions.[14][15]

  • Application: For many in vitro assays, slightly lowering the pH of the buffer (e.g., from 7.4 to 6.8 or 6.5) can dramatically increase solubility, as long as the pH change does not affect the biological system (e.g., enzyme activity, cell viability).[16] Salt formation is a common and effective method for increasing the solubility of basic drugs.[17][18]

Workflow for pH Optimization:

Caption: Workflow for pH-based solubility optimization.

Co-solvents

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of hydrophobic compounds.[19][20]

  • Mechanism: Co-solvents work by reducing the polarity of the water, making the solvent system more favorable for a lipophilic solute. They disrupt the hydrogen bonding network of water, creating pockets that can accommodate the non-polar regions of the drug molecule.[21]

  • Common Co-solvents: Polyethylene glycol (PEG 400), propylene glycol (PG), ethanol, N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMA) are frequently used.[19]

  • Application: A screening approach is best. Test a panel of co-solvents at various concentrations (e.g., 5%, 10%, 20% v/v) in your primary buffer system. Be aware of potential toxicity or off-target effects of the co-solvents themselves in biological assays.

Data Presentation: Example Co-solvent Screen
Co-solvent (10% v/v in PBS pH 7.4)Kinetic Solubility (µM) of Analog 'X'Visual Observation
None (Control)< 1Heavy Precipitation
Ethanol15Clear Solution
Propylene Glycol35Clear Solution
PEG 40075Clear Solution
DMSO5 (at 1% final)Slight Haze
Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[22][23]

  • Mechanism: They act as molecular containers, encapsulating the hydrophobic drug molecule (the "guest") within their central cavity.[24] This "inclusion complex" presents a hydrophilic exterior to the aqueous solvent, effectively solubilizing the guest molecule.[22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common, highly soluble derivatives used in pharmaceutical formulations.[23]

  • Application: Cyclodextrins are very effective and widely used in preclinical and clinical formulations.[19][25] They are typically tested at concentrations ranging from 1% to 10% (w/v) in the final solution. The formation of the inclusion complex can significantly increase the apparent water solubility of a compound.[26][27]

Diagram: Mechanism of Cyclodextrin Solubilization

Caption: Cyclodextrins encapsulate hydrophobic drugs to increase solubility.

Advanced Formulation Strategies

For particularly challenging compounds, especially those intended for in vivo studies, more advanced formulation strategies may be necessary. These typically require specialized expertise.

  • Surfactants: Surfactants like Tween 80 or Solutol HS-15 form micelles that can encapsulate hydrophobic drugs, increasing their solubility.[19]

  • Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in oils or lipid-based systems (e.g., self-emulsifying drug delivery systems, SEDDS) can be a powerful strategy for oral delivery.[25][28]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can lead to a supersaturated solution upon dissolution, enhancing bioavailability.[25][29]

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug particles, which can improve the dissolution rate according to the Noyes-Whitney equation.[19][20][29][30]

Experimental Protocols

Protocol 1: Kinetic Solubility "Shake-Flask" Assay (96-well Plate Format)

This protocol is a high-throughput method to quickly assess the solubility of a compound under various conditions (e.g., different buffers, co-solvents).[6][7]

  • Prepare Stock Solution: Dissolve the compound in 100% DMSO to create a 10 mM stock solution.[1]

  • Serial Dilution: In a 96-well plate (DMSO plate), perform a 2-fold serial dilution of the stock solution in DMSO.

  • Transfer to Aqueous Plate: Prepare a new 96-well plate containing 198 µL of your desired aqueous buffer in each well. Transfer 2 µL of the DMSO dilutions into the corresponding wells of the aqueous plate. This results in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.[7]

  • Precipitate Removal: Centrifuge the plate to pellet any precipitated compound or use a filter plate (e.g., Millipore MultiScreen) to separate the solid from the supernatant.[7]

  • Quantification: Transfer the clear supernatant to a new UV-transparent 96-well plate. Determine the concentration of the dissolved compound using a method like HPLC-UV, LC-MS, or UV-Vis spectroscopy, comparing against a standard curve prepared in the same buffer/DMSO mixture.[4] The highest concentration where the measured value matches the nominal value is the kinetic solubility.

Protocol 2: Thermodynamic Solubility Assay

This method determines the equilibrium solubility and is crucial for lead optimization and formulation development.[5]

  • Preparation: Add an excess amount of the solid, crystalline compound (powder, not dissolved in DMSO) to a known volume of the desired aqueous buffer in a glass vial. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Incubation: Seal the vial and agitate (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for an extended period, typically 24-48 hours, to ensure equilibrium is reached.[7]

  • Phase Separation: After incubation, allow the solution to stand so that the excess solid settles. Carefully collect the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration is recommended.

  • Quantification: Dilute the supernatant appropriately and determine the concentration of the dissolved drug, as described in the kinetic solubility protocol. This concentration represents the thermodynamic solubility.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties that influence the solubility of these analogs? A1: The primary drivers are lipophilicity (measured as LogP) and the strength of the crystal lattice (related to melting point).[31][32] A high LogP indicates poor affinity for water, while a high melting point suggests strong intermolecular forces in the crystal that are difficult for a solvent to overcome. The basicity (pKa) is also critical, as it determines how solubility changes with pH.[9][31][33]

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure? A2: Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a concentrated organic stock into an aqueous buffer. It is a measure of how quickly a compound precipitates and is relevant for high-throughput screening and initial in vitro assays.[6][34] Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent. It is a lower, more "real-world" value that is critical for later-stage development, formulation, and predicting in vivo behavior.[4][5] For early discovery, kinetic solubility is often sufficient, but for lead optimization, thermodynamic solubility is essential.[5]

Q3: Can I just use more DMSO in my assay to dissolve my compound? A3: While increasing the DMSO concentration will improve solubility, it is generally not recommended. Final DMSO concentrations above 0.5-1% can be directly toxic to cells or interfere with biological assays, leading to artifacts and unreliable data.[3] It is always better to find a formulation that works with a low, non-interfering level of DMSO.

Q4: My analog is a hydrochloride salt. Does this mean it is already optimized for solubility? A4: Not necessarily. While forming a salt is a primary strategy to improve the solubility of a basic compound, it does not guarantee high solubility under all conditions.[17] The solubility of a salt still depends on the pH of the solution. At a neutral or basic pH, the salt can convert back to the less soluble free base form and precipitate. You must still test the solubility of the salt form in your specific assay buffer.

References

Technical Support Center: Stereoisomer Separation of Octahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of Octahydropyrrolo[1,2-a]pyrazine and its derivatives. This bicyclic diamine scaffold is a crucial component in numerous pharmaceutical agents, making the isolation of single stereoisomers a critical step in drug development for ensuring safety and efficacy.

This guide is structured as a series of troubleshooting and frequently asked questions (FAQs) designed to provide researchers, chemists, and process development professionals with practical, in-depth solutions to common challenges encountered during stereoisomer separation.

Guide Structure
  • Method Selection: Choosing Your Separation Strategy

  • Chiral Chromatography (HPLC & SFC): Troubleshooting & FAQs

  • Diastereomeric Crystallization: Troubleshooting & FAQs

  • Enzymatic Resolution: Troubleshooting & FAQs

  • References

Method Selection: Choosing Your Separation Strategy

The optimal method for separating the stereoisomers of this compound depends on the scale of the separation, the desired purity, available resources, and the stage of drug development. The following decision workflow provides a high-level guide.

G start Start: Racemic Mixture of this compound scale_q What is the primary goal? start->scale_q analytical Analytical Scale (Purity check, small quantity) scale_q->analytical Analytical preparative Preparative Scale (Isolating material for studies) scale_q->preparative Preparative analytical_method Chiral HPLC or SFC (Fast, high-resolution) analytical->analytical_method prep_q Development Timeline & Scalability? preparative->prep_q fast_dev Fast Development (mg to g scale) prep_q->fast_dev Rapid Material Supply large_scale Large Scale / Cost-Driven (kg scale, process development) prep_q->large_scale Process Optimization prep_sfc Preparative Chiral SFC (Fast, reduced solvent) fast_dev->prep_sfc diastereomer Diastereomeric Crystallization (Classic, scalable, cost-effective) large_scale->diastereomer enzymatic Enzymatic Resolution (High selectivity, green chemistry) large_scale->enzymatic G racemate Racemic Amine (R-Amine + S-Amine) in Solvent agent Add Chiral Resolving Agent (e.g., R*-Acid) racemate->agent salts Diastereomeric Salts in Solution (R-Amine:R*-Acid) (S-Amine:R*-Acid) agent->salts cool Cool & Crystallize salts->cool filter Filter cool->filter solid Solid Crystal (Less Soluble Salt) (e.g., S-Amine:R*-Acid) filter->solid liquid Mother Liquor (Enriched in More Soluble Salt) (e.g., R-Amine:R*-Acid) filter->liquid cleave_solid Liberate Amine (Add Base, Extract) solid->cleave_solid cleave_liquid Liberate Amine (Add Base, Extract) liquid->cleave_liquid s_enantiomer Desired Enantiomer (S-Amine) cleave_solid->s_enantiomer r_enantiomer Other Enantiomer (R-Amine) cleave_liquid->r_enantiomer racemize Racemize & Recycle (Optional) r_enantiomer->racemize

Technical Support Center: Side Reaction Management in Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrazine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing pyrazine derivatives. Instead of a rigid manual, we present a dynamic resource in a question-and-answer format to directly address the nuanced challenges you face at the bench. Our focus is on not just identifying side reactions but understanding their mechanistic origins and implementing field-proven strategies for their mitigation.

Frequently Asked Questions (FAQs)

Q1: My pyrazine synthesis yield is consistently low. What are the most common culprits?

A1: Low yields in pyrazine synthesis are a frequent issue and can often be traced back to several key factors. Classical methods, while foundational, are sometimes associated with harsh conditions and poor yields.[1] Key areas to investigate include:

  • Purity of Starting Materials: Impurities in your α-dicarbonyl compounds or 1,2-diamines can introduce competing reactions. Always use purified starting materials.[1]

  • Reaction Conditions: Temperature, pressure, and reaction time are critical. For instance, in some gas-phase dehydrogenation reactions, temperatures below 300°C can lead to incomplete conversion and piperazine byproducts, while temperatures above 450°C can cause the pyrazine ring itself to decompose.[1][2] Monitoring the reaction over time is crucial, as prolonged reaction can also lead to product degradation.[2]

  • Suboptimal Reagents: The choice of solvent, base, or catalyst can dramatically affect yield. A systematic screening of these components is often a worthwhile endeavor. For example, in certain dehydrogenative coupling reactions, potassium hydride (KH) has been shown to provide significantly higher yields than other bases like NaOEt or tBuOK.[1][3]

  • Inefficient Work-up: Product can be lost during extraction and purification. Ensure you are using a suitable solvent and performing multiple extractions to maximize recovery.[1]

Q2: My final product is discolored (yellow/brown/black). What is causing this, and how can I prevent it?

A2: Discoloration is almost always indicative of impurity formation, often from oxidation or polymerization.

  • Air Oxidation: The dihydropyrazine intermediate, formed during the initial condensation, is highly susceptible to oxidation. While this oxidation is necessary to form the final aromatic pyrazine, uncontrolled air oxidation can lead to complex side reactions and colored byproducts.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) until the deliberate oxidation step can mitigate this.[1]

  • Aldol Condensation: If your starting materials or solvents contain aldehydes or ketones with α-hydrogens, they can undergo aldol condensation side reactions, which frequently produce highly colored, polymeric materials.[1]

  • Polymerization: Pyrazine monomers, especially under certain catalytic conditions or high temperatures, can polymerize.[4][5][6] Careful control of monomer concentration and temperature is key.

Q3: I'm seeing multiple spots on my TLC plate that are not starting material or product. What are these likely to be?

A3: The identity of byproducts is highly dependent on your specific synthetic route. However, some common classes of impurities include:

  • Imidazole Derivatives: In syntheses involving cellulosic-derived sugars and ammonium hydroxide, imidazole derivatives are common impurities.[2][7][8]

  • Strecker Aldehydes: In Maillard-type reactions between amino acids and reducing sugars, Strecker aldehydes are frequent byproducts resulting from the deamination of the amino acid.[2]

  • Piperazines: Incomplete oxidation or dehydrogenation of the dihydropyrazine intermediate can leave residual piperazine or dihydropyrazine in your final product.[1]

  • Self-Condensation Products: α-amino ketones, key intermediates in methods like the Gutknecht synthesis, can undergo self-condensation in undesirable ways if conditions are not optimized.[1][9][10]

Troubleshooting Guide: Specific Issues & Solutions

This section provides a deeper dive into specific problems, their underlying causes, and actionable protocols to resolve them.

Problem 1: Formation of Imidazole Byproducts in Maillard-Type Reactions
  • Probable Cause: Imidazoles form as significant byproducts in reactions involving sugars and an ammonia source, competing with the desired pyrazine formation pathway.[2][7][8]

  • Proposed Solution & Protocol: The choice of extraction solvent during workup is critical for separating pyrazines from imidazole-based impurities.

Protocol: Selective Liquid-Liquid Extraction (LLE) for Imidazole Removal [7][8][11]

This protocol is designed for the selective extraction of pyrazines from an aqueous reaction mixture containing imidazole impurities.

  • Reaction Quenching: Cool the aqueous reaction mixture to room temperature.

  • Solvent Selection: Transfer the mixture to a separatory funnel. For the first extraction, use n-hexane as the solvent. Hexane has been shown to extract pyrazines while leaving polar imidazole derivatives, like 4-methyl imidazole, in the aqueous phase.[7][8] In contrast, solvents like methyl-t-butyl ether (MTBE) or ethyl acetate will co-extract these imidazoles, requiring further purification.[7][8][12]

  • Extraction: Add an equal volume of n-hexane to the separatory funnel. Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate and collect the organic (top) layer.

  • Repeat Extraction: Repeat the extraction process at least two more times with fresh portions of n-hexane to ensure >90% recovery of the pyrazine products.[11]

  • Drying and Concentration: Combine the organic extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude pyrazine product, now significantly depleted of imidazole impurities.

  • Validation: Analyze a small sample of the crude product by GC-MS to confirm the absence or significant reduction of imidazole byproducts.

Problem 2: Low Yield in Gutknecht Synthesis due to Intermediate Instability
  • Probable Cause: The Gutknecht pyrazine synthesis relies on the self-condensation of an α-amino ketone.[9][10][13] This intermediate is often generated in situ because it can be unstable and prone to self-destruction or alternative reaction pathways if not handled correctly. The subsequent oxidation of the dihydropyrazine intermediate is also a critical step where yield can be lost.[1][9]

  • Proposed Solution & Protocol: A carefully controlled, stepwise procedure that ensures the efficient formation and immediate consumption of the α-amino ketone, followed by a robust oxidation step.

Workflow: Logic for Optimizing Gutknecht Synthesis

G cluster_start Problem Identification cluster_analysis Analysis of Critical Stages cluster_solution Solution Implementation cluster_validation Validation Start Low Yield in Gutknecht Synthesis AminoKetone α-Amino Ketone Intermediate Stability Start->AminoKetone Is intermediate degrading? Oxidation Dihydropyrazine Oxidation Efficiency Start->Oxidation Is oxidation incomplete? InSitu Ensure In Situ Generation & Controlled Condensation AminoKetone->InSitu Inert Maintain Inert Atmosphere Pre-Oxidation AminoKetone->Inert Oxidizer Select Potent Oxidizing Agent Oxidation->Oxidizer TLC TLC Monitoring of Intermediate Consumption InSitu->TLC GCMS GC-MS Analysis of Final Product Purity Oxidizer->GCMS Inert->TLC

Caption: Troubleshooting logic for low yield in the Gutknecht synthesis.

Protocol: Optimized Gutknecht Synthesis [1][14]

  • α-Oximino Ketone Formation: Dissolve the starting ketone in a suitable solvent (e.g., ethanol). Treat with an appropriate nitrosating agent (e.g., isoamyl nitrite with HCl) to form the α-oximino ketone. Monitor by TLC until the starting ketone is consumed.

  • Reduction to α-Amino Ketone (In Situ): Without isolating the oximino ketone, perform a reduction (e.g., catalytic hydrogenation with Pd/C or reduction with SnCl₂/HCl). This generates the reactive α-amino ketone in situ.

  • Self-Condensation: Upon formation, the α-amino ketone will begin to dimerize. Gentle heating may be required to drive the self-condensation and cyclization to the dihydropyrazine intermediate. It is critical to maintain an inert atmosphere (N₂ or Ar) during this stage to prevent premature, uncontrolled oxidation.[1]

  • Controlled Oxidation: Once TLC or a quick sample analysis indicates the formation of the dihydropyrazine, introduce an oxidizing agent. Options include bubbling air through the solution, or for a more controlled and often higher-yielding reaction, adding a chemical oxidant like copper(II) sulfate or manganese dioxide.[1][14]

  • Work-up and Purification: After oxidation is complete, proceed with standard aqueous work-up, extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), and purification by column chromatography or recrystallization.[3]

Problem 3: Undesired Polymerization During Synthesis
  • Probable Cause: Many modern pyrazine syntheses utilize metal-catalyzed cross-coupling reactions (e.g., Stille, Suzuki) to create conjugated polymers with pyrazine units.[5] However, even in small-molecule synthesis, conditions favoring polymerization (high temperature, high reactant concentration, certain catalysts) can lead to intractable tars and low yields of the desired monomeric product.

  • Proposed Solution & Protocol: Strict control over reaction conditions is paramount. For polymer synthesis, this is desired, but for small-molecule synthesis, it must be avoided.

Table: Condition Comparison for Monomer vs. Polymer Synthesis

ParameterGoal: Small Molecule SynthesisGoal: Conjugated Polymer SynthesisRationale
Catalyst Loading Typically higher (e.g., 5-10 mol%)Optimized for chain growth (e.g., 1-2 mol%)High catalyst load can promote rapid, complete reaction for small molecules.
Monomer Conc. Lower concentration (high dilution)Higher concentrationHigh concentration favors intermolecular reactions (polymerization).
Temperature Lowest effective temperatureOften higher to drive polymerizationMinimizes thermal decomposition and side reactions for small molecules.[2]
Reaction Time Monitored closely, stopped at completionAllowed to proceed for 24-72 hoursPrevents product degradation or polymerization after formation.[2][5]

Protocol: Minimizing Polymerization in a Palladium-Catalyzed Cross-Coupling

This protocol provides general guidelines for synthesizing a disubstituted pyrazine via a Suzuki coupling, with an emphasis on avoiding polymerization.

  • Setup: To a flame-dried Schlenk flask, add the dihalopyrazine (e.g., 2,5-diiodopyrazine), boronic acid (2.2 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 3 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas like argon or nitrogen at least three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe to achieve a relatively dilute solution (e.g., 0.05 M).

  • Controlled Heating: Heat the reaction to the lowest temperature that allows for a reasonable reaction rate (e.g., 80-90 °C). Higher temperatures may increase the rate of undesirable side reactions.[5]

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress every 1-2 hours by taking small aliquots and analyzing by TLC or GC-MS. The goal is to stop the reaction as soon as the starting material is consumed.

  • Quenching and Work-up: Once complete, cool the reaction to room temperature and quench with water. Proceed with a standard liquid-liquid extraction, dry the organic layer, and purify the product via column chromatography to separate the desired small molecule from any oligomeric byproducts.[3]

Visualizing the Reaction Pathway: Desired Dimerization vs. Undesired Polymerization

G cluster_main Main Reaction Pathway (Gutknecht) cluster_side Side Reaction Pathway AK α-Amino Ketone (Intermediate) DHP Dihydropyrazine AK->DHP Dimerization (Desired) POLY Polymeric Byproducts/Tar AK->POLY Uncontrolled Condensation (High Temp/Conc.) AK2 α-Amino Ketone (Intermediate) AK2->DHP PYR Desired Pyrazine Product DHP->PYR Oxidation

Caption: Competing pathways: controlled dimerization versus side polymerization.

By understanding the mechanistic underpinnings of these common side reactions and implementing robust, validated protocols, researchers can significantly improve the yield, purity, and reproducibility of their pyrazine syntheses.

References

Validation & Comparative

A Comparative Analysis of Octahydropyrrolo[1,2-a]pyrazine and Piperazine Scaffolds in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. Among the plethora of nitrogen-containing heterocycles, the piperazine ring has long been hailed as a "privileged scaffold" for its remarkable versatility and favorable physicochemical properties.[1][2] However, the constrained bicyclic structure of octahydropyrrolo[1,2-a]pyrazine is emerging as a compelling alternative, offering distinct advantages in specific therapeutic contexts. This guide provides a comprehensive, data-driven comparison of these two scaffolds, delving into their structural nuances, impact on pharmacokinetic and pharmacodynamic profiles, and strategic applications in drug design.

At a Glance: Structural and Physicochemical Distinctions

The fundamental difference between the two scaffolds lies in their conformational flexibility. Piperazine, a six-membered ring with two nitrogen atoms in a 1,4-relationship, exists predominantly in a stable chair conformation. This provides a predictable and somewhat rigid framework for orienting substituents. In contrast, the this compound scaffold is a fused bicyclic system, which imparts a significantly more rigid and defined three-dimensional geometry.

PropertyPiperazineThis compoundRationale & Implications
Structure Monocyclic, flexible chair conformationBicyclic, conformationally restrictedThe rigidity of the this compound scaffold can lead to higher binding affinity and selectivity by reducing the entropic penalty upon binding to a target.
Molecular Weight ~86.14 g/mol ~126.20 g/mol [3]The lower molecular weight of the piperazine core offers more flexibility for adding larger, more complex substituents without violating Lipinski's Rule of Five.
pKa pKa1 ≈ 5.35, pKa2 ≈ 9.73[4]Data not readily available, but expected to have two basic nitrogens.Both scaffolds possess two basic nitrogen atoms, allowing for modulation of aqueous solubility and the formation of salt forms to improve bioavailability. The specific pKa values will influence the degree of ionization at physiological pH.
Synthetic Accessibility Highly accessible, numerous synthetic routes[5][6]More complex synthesis requiredThe well-established and versatile chemistry of piperazine makes it a more readily incorporated scaffold in early-stage drug discovery.[7][8]

Diagram: Core Scaffold Structures

Scaffolds cluster_piperazine Piperazine cluster_octahydropyrrolo This compound Piperazine Piperazine Octahydropyrrolo Octahydropyrrolo

Caption: Chemical structures of the piperazine and this compound scaffolds.

The Piperazine Scaffold: A Pillar of Medicinal Chemistry

The piperazine moiety is a ubiquitous structural feature in a vast number of FDA-approved drugs, spanning a wide range of therapeutic areas.[9][10] Its prevalence can be attributed to a unique combination of desirable properties:

  • Improved Pharmacokinetics: The two nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility and often leading to improved oral bioavailability.[5][7] The piperazine ring is frequently incorporated into molecules to optimize their absorption, distribution, metabolism, and excretion (ADME) profiles.[5]

  • Versatile Synthetic Handles: The nitrogen atoms serve as convenient points for chemical modification, allowing for the straightforward introduction of diverse substituents to explore structure-activity relationships (SAR).[5][7]

  • Target Interaction: The nitrogen atoms can act as hydrogen bond acceptors, while the N-H groups can serve as hydrogen bond donors, facilitating interactions with biological targets.[7]

Prominent Examples of Piperazine-Containing Drugs:

DrugTherapeutic AreaRole of the Piperazine Scaffold
Imatinib (Gleevec) OncologyCrucial for solubility and binding to the ATP-binding pocket of the BCR-ABL oncoprotein.
Aripiprazole (Abilify) AntipsychoticInteracts with dopamine and serotonin receptors.
Ciprofloxacin AntibioticPart of the core pharmacophore responsible for antibacterial activity.[9]
Sildenafil (Viagra) Erectile DysfunctionKey structural component for inhibiting phosphodiesterase type 5 (PDE5).[10]

The this compound Scaffold: A Strategy for Enhanced Potency and Selectivity

While less common than piperazine, the this compound scaffold has demonstrated significant potential in the design of highly potent and selective therapeutic agents. Its primary advantage lies in its conformational rigidity.

  • Pre-organization for Target Binding: The fixed spatial arrangement of the bicyclic system can pre-organize appended pharmacophoric groups into an optimal conformation for binding to a biological target. This can lead to a significant increase in binding affinity by minimizing the entropic cost of binding.

  • Novelty and Intellectual Property: As a less explored scaffold, it offers opportunities for discovering novel chemical matter with unique biological activities and securing intellectual property.

  • Proline Bioisostere: The this compound scaffold has been successfully employed as a novel proline mimetic.[11][12]

A notable example of its application is in the development of potent antagonists of the Inhibitor of Apoptosis (IAP) proteins. In one study, this scaffold was designed as a bioisostere for proline, based on the co-crystal structure of a natural ligand bound to the target protein.[11][12] This led to the discovery of a compound with potent cellular IAP1 inhibitory activity (IC50: 1.3 nM) and significant tumor growth inhibition in a xenograft model.[11][12]

Experimental Protocols: A Glimpse into Synthesis and Evaluation

The synthetic accessibility of these scaffolds is a key consideration in their practical application.

Generalized Synthesis of Piperazine Derivatives:

The synthesis of piperazine derivatives is well-established and can be achieved through various methods, including:

  • Reductive Amination: A common method involving the reaction of a diketone with an amine in the presence of a reducing agent.

  • Buchwald-Hartwig Amination: A powerful cross-coupling reaction for the formation of C-N bonds, often used to attach aryl groups to the piperazine nitrogens.[8]

  • Nucleophilic Substitution: Reaction of piperazine with alkyl or acyl halides to introduce substituents on the nitrogen atoms.[8]

Diagram: General Synthetic Approach for Piperazine Derivatives

Piperazine_Synthesis Piperazine Piperazine Product1 N-Monosubstituted Piperazine Piperazine->Product1 Nucleophilic Substitution Reagent1 R1-X (e.g., Alkyl Halide) Reagent1->Product1 Product2 N,N'-Disubstituted Piperazine Product1->Product2 Buchwald-Hartwig Amination Reagent2 R2-Y (e.g., Aryl Halide) Reagent2->Product2 Scaffold_Evaluation cluster_synthesis Synthesis cluster_screening In Vitro Evaluation cluster_vivo In Vivo & Lead Optimization Scaffold_Selection Select Scaffold (Piperazine or Octahydropyrrolo) Library_Synthesis Synthesize Compound Library Scaffold_Selection->Library_Synthesis Binding_Assay Target Binding Assay (e.g., IC50, Ki) Library_Synthesis->Binding_Assay Cell_Based_Assay Cell-Based Functional Assay (e.g., EC50) Binding_Assay->Cell_Based_Assay ADME_Tox Early ADME/Tox Profiling (Solubility, Stability, Cytotoxicity) Cell_Based_Assay->ADME_Tox PK_Studies Pharmacokinetic Studies in Animal Models ADME_Tox->PK_Studies PD_Studies Pharmacodynamic Studies (Efficacy in Disease Models) PK_Studies->PD_Studies Lead_Op Lead Optimization PD_Studies->Lead_Op

References

A Comparative Guide to the Biological Activities of Octahydropyrrolo[1,2-a]pyrazine and Quinolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of drug discovery and natural product chemistry, the exploration of privileged heterocyclic scaffolds remains a cornerstone of innovation. Among these, the octahydropyrrolo[1,2-a]pyrazine and quinolizidine alkaloid cores have emerged as versatile frameworks, each giving rise to a diverse array of biologically active molecules. This guide provides a comprehensive, objective comparison of the biological activities of these two prominent alkaloid classes, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutic agents.

Structural Overview: Two Distinct Bicyclic Scaffolds

At the heart of this comparison lie two unique nitrogen-containing bicyclic systems. The This compound core is a saturated fused ring system consisting of a pyrrolidine ring fused to a pyrazine ring. This structure offers multiple stereocenters and points for substitution, leading to a wide range of chemical diversity.

In contrast, quinolizidine alkaloids are characterized by a 1-azabicyclo[4.4.0]decane skeleton, where two six-membered rings share a nitrogen atom at the bridgehead. This class is further diversified into several subtypes, including lupinine-, matrine-, and sparteine-type alkaloids, each with distinct stereochemistry and substitution patterns that profoundly influence their biological profiles.[1][2]

A Comparative Analysis of Biological Activities

Both octahydropyrrolo[1,2-a]pyrazines and quinolizidine alkaloids exhibit a broad spectrum of pharmacological effects. However, the focus and potency of their activities often diverge, reflecting the influence of their distinct structural architectures.

Antimicrobial and Anti-Biofilm Activities

Both classes of alkaloids have demonstrated notable potential in combating microbial infections.

  • Octahydropyrrolo[1,2-a]pyrazines: Certain derivatives, particularly the pyrrolo[1,2-a]pyrazine-1,4-diones, have shown potent antibacterial activity. For instance, a derivative isolated from Bacillus tequilensis MSI45 exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL and a minimum bactericidal concentration (MBC) of 20 µg/mL against multidrug-resistant Staphylococcus aureus.[3] Furthermore, some analogues have displayed significant anti-biofilm activity against pathogens like Pseudomonas aeruginosa by interfering with quorum sensing pathways.

  • Quinolizidine Alkaloids: This class has a long history of investigation for its antimicrobial properties.[2] For example, alkaloids from the genus Lupinus have shown activity against various bacteria and fungi.[4] Specific compounds like lupanine and sparteine have been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anticancer and Cytotoxic Effects

The potential of these alkaloids as anticancer agents is a significant area of research.

  • Octahydropyrrolo[1,2-a]pyrazines: Substituted dihydrodipyrrolo[1,2-a:2',1'-c]pyrazines have been synthesized and evaluated for their cytotoxic activities against a panel of human cancer cell lines. One derivative, 8l , demonstrated impressive IC50 values of 2.80 µM and 2.53 µM against MCF-7 (breast cancer) and A549 (lung cancer) cells, respectively, comparable to the standard drug sorafenib.[5]

  • Quinolizidine Alkaloids: This class is well-documented for its potent cytotoxic and antitumor activities.[6][7] Matrine, a prominent quinolizidine alkaloid, has been extensively studied and has shown inhibitory effects on various cancer cell lines, including those of the breast, lung, and liver, with IC50 values often in the low micromolar range.[7]

Central Nervous System (CNS) Activity

Both alkaloid classes contain compounds that modulate CNS activity, albeit through different mechanisms.

  • Octahydropyrrolo[1,2-a]pyrazines: Derivatives of this scaffold have been investigated for their anticonvulsant properties. In rodent models of epilepsy, certain fluorinated analogs of (4S,8aS)-4-phenylperhydropyrrolo[1,2-a]pyrazine-2,6-dione have shown potent seizure protection in the maximal electroshock seizure (MES) and subcutaneous Metrazol (scMET) tests, with ED50 values comparable to established antiepileptic drugs.[8][9] Other derivatives have exhibited CNS depressant effects.

  • Quinolizidine Alkaloids: The effects of quinolizidine alkaloids on the CNS are diverse.[6] Sparteine, for instance, has been reported to have both antiarrhythmic and anticonvulsant properties. Cytisine, another well-known quinolizidine alkaloid, is a potent agonist of nicotinic acetylcholine receptors and has been used as a smoking cessation aid.

Enzyme Inhibition

A targeted approach to drug discovery often involves the inhibition of specific enzymes.

  • Octahydropyrrolo[1,2-a]pyrazines: A notable example is the cyclohexyl-octahydropyrrolo[1,2-a]pyrazine (COPP) chemotype, which has been identified as an inhibitor of human N-myristoyltransferase-1 (NMT-1).[1][10] The most potent inhibitor from this series displayed an IC50 value of 6 µM.[1] NMT-1 is a promising therapeutic target in cancer and infectious diseases.

  • Quinolizidine Alkaloids: Various quinolizidine alkaloids have been shown to inhibit different enzymes. For example, some have demonstrated antiacetylcholinesterase activity, which is relevant for the treatment of Alzheimer's disease.[2]

Quantitative Comparison of Biological Activities

The following table summarizes the reported biological activities with available quantitative data for representative compounds from each class.

Biological ActivityCompound ClassRepresentative Compound/DerivativeTest SystemPotency (IC50, MIC, ED50)Reference(s)
Antibacterial This compoundPyrrolo[1,2-a]pyrazine-1,4-dione,hexahydroStaphylococcus aureus (MDR)MIC: 15 µg/mL[3]
Quinolizidine AlkaloidMatrineEscherichia coliMIC: 50 µg/mL[11]
Antifungal This compoundPyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)-Candida albicans-
Quinolizidine AlkaloidLupanineCandida albicansMIC: 100 µg/mL[4]
Anticancer This compoundDihydrodipyrrolo[1,2-a:2',1'-c]pyrazine 8l MCF-7 (Breast Cancer)IC50: 2.80 µM[5]
Dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine 8l A549 (Lung Cancer)IC50: 2.53 µM[5]
Quinolizidine AlkaloidMatrineHepG2 (Liver Cancer)IC50: 15.6 µM[7]
OxymatrineA549 (Lung Cancer)IC50: 25 µM[7]
Anticonvulsant This compound(4S,8aS)-5lMES test (mice)ED50: 9.8 mg/kg[8]
Quinolizidine AlkaloidSparteinePentylenetetrazol-induced seizures (mice)-[6]
Enzyme Inhibition This compoundCOPP derivative 24 (NMT-1 inhibitor)Recombinant human NMT-1IC50: 6 µM[1]
Quinolizidine Alkaloid(-)-sparteine (Na+ channel blocker)Rat brain synaptosomes-[6]

Experimental Protocols: A Guide to Biological Evaluation

To ensure the scientific integrity and reproducibility of findings, detailed and validated experimental protocols are paramount. The following sections provide step-by-step methodologies for key assays used to evaluate the biological activities of these alkaloid classes.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of compounds. The underlying principle is the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the test alkaloids in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_addition Add Alkaloid Dilutions incubation_24h->compound_addition incubation_48_72h Incubate for 48-72h compound_addition->incubation_48_72h mtt_addition Add MTT Solution incubation_48_72h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h formazan_solubilization Solubilize Formazan with DMSO incubation_4h->formazan_solubilization read_absorbance Read Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of natural products. It is based on the diffusion of the test compound from a well through a solidified agar medium seeded with a target microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus, E. coli) or fungus (C. albicans) in sterile saline or broth, adjusting the turbidity to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Agar Plate Preparation: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate using a sterile cotton swab.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test alkaloid solution (dissolved in a suitable solvent like DMSO) into each well. Include a negative control (solvent alone) and a positive control (a standard antibiotic or antifungal).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 24-48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Agar_Well_Diffusion_Workflow start Start inoculum_prep Prepare Standardized Microbial Inoculum start->inoculum_prep plate_inoculation Inoculate Agar Plate inoculum_prep->plate_inoculation create_wells Create Wells in Agar plate_inoculation->create_wells add_compounds Add Test Alkaloids and Controls to Wells create_wells->add_compounds incubation Incubate Plates add_compounds->incubation measure_zones Measure Zones of Inhibition incubation->measure_zones end End measure_zones->end

Caption: Step-by-step workflow for the agar well diffusion assay.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the biological activities of these alkaloids is crucial for rational drug design and development.

Proposed Mechanism of NMT-1 Inhibition by COPP Derivatives

The cyclohexyl-octahydropyrrolo[1,2-a]pyrazine (COPP) chemotype has been shown to inhibit N-myristoyltransferase-1 (NMT-1) by competing with the peptide substrate. This prevents the transfer of myristate from myristoyl-CoA to the N-terminal glycine of target proteins, thereby disrupting their localization and function. This can lead to the inhibition of cancer cell proliferation.

NMT_Inhibition_Pathway cluster_normal Normal N-Myristoylation cluster_inhibition NMT Inhibition by COPP NMT NMT-1 Enzyme MyrSubstrate Myristoylated Protein NMT->MyrSubstrate Myristoylation MyrCoA Myristoyl-CoA MyrCoA->NMT Substrate Substrate Protein Substrate->NMT Membrane Cell Membrane Localization & Function MyrSubstrate->Membrane COPP COPP Derivative InhibitedNMT Inhibited NMT-1 COPP->InhibitedNMT NoMyrSubstrate Non-myristoylated Protein InhibitedNMT->NoMyrSubstrate Inhibition of Myristoylation DisruptedFunction Disrupted Localization & Function (e.g., Cancer Cell Proliferation Inhibition) NoMyrSubstrate->DisruptedFunction

Caption: Mechanism of NMT-1 inhibition by COPP derivatives.

Conclusion and Future Perspectives

This guide has provided a comparative overview of the biological activities of this compound and quinolizidine alkaloids. Both classes of compounds possess diverse and potent pharmacological properties, making them valuable scaffolds for drug discovery.

Quinolizidine alkaloids, with their extensive history of study, offer a wealth of data on a wide range of biological targets. In contrast, the this compound core, while less explored, has already demonstrated significant potential in areas such as antimicrobial, anticancer, and CNS-related activities, with a notable example of targeted enzyme inhibition.

The provided experimental protocols serve as a foundation for researchers to further investigate and compare these promising alkaloid classes. Future research should focus on expanding the library of this compound derivatives and conducting more head-to-head comparative studies against well-characterized quinolizidine alkaloids. A deeper understanding of their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of novel and effective therapeutic agents.

References

A Comparative Guide to the Structure-Activity Relationship of Octahydropyrrolo[1,2-a]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The octahydropyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its conformational rigidity and its ability to serve as a versatile template for the design of potent and selective inhibitors of various biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this compound analogs, focusing on their development as Inhibitor of Apoptosis Protein (IAP) antagonists, N-Myristoyltransferase (NMT) inhibitors, and Histone Deacetylase 6 (HDAC6) inhibitors. We will explore the key structural modifications that govern their potency and selectivity, supported by experimental data and detailed protocols.

The this compound Scaffold: A Foundation for Diverse Bioactivity

The bicyclic structure of this compound provides a three-dimensional framework that can be strategically functionalized to interact with the binding sites of various proteins. Its inherent conformational constraint reduces the entropic penalty upon binding, often leading to higher affinity and selectivity compared to more flexible acyclic analogs. This guide will delve into how medicinal chemists have leveraged this scaffold to target distinct protein families by systematically modifying its substitution patterns.

Synthesis of the Core Scaffold and Key Analogs

The enantioselective synthesis of the this compound core is crucial for developing stereochemically defined drug candidates. A common strategy involves the use of chiral starting materials, such as derivatives of L-proline, to establish the desired stereochemistry at the bridgehead carbon.

Experimental Protocol: Enantioselective Synthesis of the (3S,8aS)-Octahydropyrrolo[1,2-a]pyrazine Core

This protocol outlines a general approach for the synthesis of the chiral this compound building block, which can then be further functionalized.

Step 1: N-alkylation of L-proline derivative

  • To a solution of a suitable N-protected L-proline ester in an appropriate solvent (e.g., DMF), add a base (e.g., K2CO3) and an alkylating agent containing a masked amino group (e.g., a 2-bromoethylamine derivative).

  • Heat the reaction mixture to facilitate the SN2 reaction.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Work up the reaction and purify the product by column chromatography.

Step 2: Deprotection and Cyclization

  • Selectively deprotect the amino group on the alkyl chain.

  • Induce intramolecular cyclization, often under basic conditions or via reductive amination, to form the piperazine ring.

  • Deprotect the proline nitrogen to yield the this compound core.

Step 3: Functionalization

  • The secondary amines of the core scaffold can be selectively functionalized to introduce various substituents, leading to a library of analogs for SAR studies.

Comparative Structure-Activity Relationship Analysis

This section will compare the SAR of this compound analogs against three distinct and therapeutically relevant targets: IAPs, NMT, and HDAC6.

Inhibitor of Apoptosis Protein (IAP) Antagonists

The this compound scaffold has been effectively utilized as a novel proline mimetic to design potent IAP antagonists. These compounds mimic the N-terminal tetrapeptide (AVPI) of the endogenous IAP inhibitor Smac/DIABLO.[1]

Key SAR Insights:

  • Core Scaffold: The (3S,8aS)-stereochemistry of the this compound core is crucial for mimicking the proline residue and achieving optimal binding to the BIR3 domain of IAPs.

  • Substituents at the 3-position: The nature of the substituent at the 3-position significantly influences potency. Large, hydrophobic groups are generally favored.

  • N-acyl group: The N-acyl group plays a critical role in establishing interactions with the binding groove. For instance, incorporating an N-methylalanyl moiety enhances potency.

Data Presentation: IAP Inhibitory Activity

CompoundR Group at 3-positioncIAP1 IC50 (nM)[2]XIAP IC50 (nM)[2]MDA-MB-231 GI50 (nM)[2]
Analog 1 H>1000>1000>1000
Analog 2 Cyclohexylmethyl1580025
Compound 45 (4,4-difluorocyclohexyl)methyl1.32001.8

Table 1: In vitro activity of representative this compound-based IAP antagonists.

The data clearly demonstrates that increasing the lipophilicity and introducing fluorine atoms on the cyclohexyl ring at the 3-position dramatically improves the inhibitory activity against cIAP1 and the anti-proliferative activity in breast cancer cells.[2]

Experimental Workflow: IAP Antagonist Evaluation

G cluster_0 Compound Synthesis cluster_1 In Vitro Assays cluster_2 Data Analysis Synthesis Synthesis of Analogs HTRF HTRF Assay (cIAP1/XIAP Binding) Synthesis->HTRF Cell_Assay Cell Proliferation Assay (MDA-MB-231) Synthesis->Cell_Assay SAR SAR Analysis (IC50 & GI50) HTRF->SAR Cell_Assay->SAR

Workflow for IAP antagonist evaluation.
N-Myristoyltransferase (NMT) Inhibitors

A different set of structural modifications on the this compound scaffold has led to the discovery of potent inhibitors of human N-Myristoyltransferase-1 (hNMT-1).

Key SAR Insights:

  • Cyclohexyl Moiety: The presence of a cyclohexyl group attached to the pyrazine nitrogen is critical for inhibitory activity.

  • Substituents on the Pyrrolidine Nitrogen: A wide range of aromatic and heterocyclic substituents are tolerated, with their nature significantly impacting potency.

Data Presentation: hNMT-1 Inhibitory Activity

CompoundR Group on Pyrrolidine NhNMT-1 IC50 (µM)
Analog 3 H>1000
Analog 4 4-chlorophenyl52
Analog 5 9-ethyl-9H-carbazole6

Table 2: In vitro activity of representative cyclohexyl-octahydropyrrolo[1,2-a]pyrazine-based hNMT-1 inhibitors.

This data highlights the importance of a large, hydrophobic group on the pyrrolidine nitrogen for potent hNMT-1 inhibition.

Logical Relationship: NMT Inhibition Mechanism

G NMT NMT Enzyme Myristoylation Protein Myristoylation NMT->Myristoylation MyrCoA Myristoyl-CoA MyrCoA->Myristoylation Substrate Substrate Protein Substrate->Myristoylation Inhibitor This compound Analog Inhibitor->NMT Inhibits Cell_Signaling Downstream Signaling Myristoylation->Cell_Signaling

Mechanism of NMT inhibition.
Histone Deacetylase 6 (HDAC6) Inhibitors

While direct SAR data for this compound-based HDAC6 inhibitors is less prevalent in the literature, studies on structurally related constrained heterocyclic analogs provide valuable insights into the features required for potent and selective HDAC6 inhibition.[3]

Key SAR Insights for Selectivity:

  • Cap Group: A larger, more rigid cap group can exploit the wider catalytic channel of HDAC6, leading to enhanced selectivity over other HDAC isoforms. The this compound scaffold can serve as such a constrained cap.

  • Linker: The linker connecting the cap group to the zinc-binding group (ZBG) influences the orientation of the inhibitor in the active site.

  • Zinc-Binding Group (ZBG): Hydroxamic acids are common ZBGs for potent HDAC inhibition.

Comparative Selectivity:

Compound ClassTargetKey Structural Features for Selectivity
IAP Antagonists cIAP1/XIAPProline mimetic core, specific stereochemistry, large hydrophobic groups at 3-position.
NMT Inhibitors hNMT-1Cyclohexyl group on pyrazine N, large hydrophobic groups on pyrrolidine N.
HDAC6 Inhibitors HDAC6Constrained heterocyclic cap, appropriate linker, and a potent ZBG.

Table 3: Comparison of structural requirements for selectivity.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed protocols for the key biological assays.

Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (HTRF) Assay for IAP Antagonism

This assay measures the binding affinity of compounds to the BIR3 domain of IAP proteins.

Materials:

  • Recombinant GST-tagged IAP (cIAP1 or XIAP) BIR3 domain

  • Biotinylated Smac peptide (AVPI)

  • Europium cryptate-labeled anti-GST antibody (donor)

  • Streptavidin-XL665 (acceptor)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well low-volume white plates

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add the test compound solution.

  • Add a pre-mixed solution of GST-IAP BIR3 and biotinylated Smac peptide.

  • Add a pre-mixed solution of the HTRF detection reagents (anti-GST-Europium and Streptavidin-XL665).

  • Incubate the plate at room temperature for the recommended time (e.g., 2-4 hours), protected from light.

  • Read the plate on an HTRF-compatible reader, measuring the fluorescence at 620 nm (donor) and 665 nm (acceptor).

  • Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the data against the compound concentration to determine the IC50 value.

N-Myristoyltransferase (NMT) Inhibition Assay

This assay measures the inhibition of the transfer of myristate from myristoyl-CoA to a peptide substrate.

Materials:

  • Recombinant human NMT-1

  • Biotinylated peptide substrate

  • [3H]myristoyl-CoA

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 0.5 mM EGTA)

  • Streptavidin-coated scintillation proximity assay (SPA) beads

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a suitable microplate, add the test compound, hNMT-1, and the biotinylated peptide substrate.

  • Initiate the reaction by adding [3H]myristoyl-CoA.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a solution of streptavidin-coated SPA beads in a stop buffer.

  • Allow the beads to settle and capture the biotinylated peptide.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition and determine the IC50 values.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably versatile platform for the design of potent and selective inhibitors targeting diverse protein families. The SAR studies highlighted in this guide demonstrate that subtle modifications to the substitution pattern around this rigid core can dramatically alter its biological activity and selectivity profile.

  • For IAP antagonists , the focus remains on optimizing the substituents at the 3-position to enhance cIAP1 selectivity and improve pharmacokinetic properties.

  • In the realm of NMT inhibitors , further exploration of the substituents on the pyrrolidine nitrogen could lead to compounds with improved potency and cell-based activity.

  • For HDAC6 inhibitors , the systematic exploration of this compound as a constrained cap group, coupled with various linkers and zinc-binding groups, presents a promising avenue for the discovery of novel, highly selective agents.

Future research will likely involve the development of dual-target inhibitors or compounds with novel mechanisms of action based on this privileged scaffold. The detailed protocols and comparative SAR data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the discovery of new therapeutics based on the this compound framework.

References

Navigating the Labyrinth of Bioisosterism: A Comparative Guide to Replacing the Octahydropyrrolo[1,2-a]pyrazine Core

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals.

In the intricate dance of drug discovery, the molecular scaffold serves as the choreographer, dictating the spatial arrangement of pharmacophoric features and profoundly influencing a compound's biological activity and pharmacokinetic profile. The octahydropyrrolo[1,2-a]pyrazine core, a saturated bicyclic diamine, has emerged as a privileged scaffold in medicinal chemistry, notably as a conformationally restricted proline mimetic.[1] However, the quest for optimized drug candidates often necessitates the exploration of bioisosteric replacements to fine-tune physicochemical properties, enhance target engagement, mitigate off-target effects, and secure novel intellectual property. This guide provides a comparative analysis of potential bioisosteric replacement strategies for the this compound core, supported by experimental data from analogous systems and established principles of medicinal chemistry.

The this compound Core: A Privileged Scaffold

The this compound scaffold offers a rigid three-dimensional structure that can project substituents into specific vectors in biological space. Its inherent diamine character provides opportunities for multiple points of interaction with biological targets and can influence physicochemical properties such as solubility and pKa. A notable application of this core is in the design of Inhibitor of Apoptosis (IAP) protein antagonists, where it serves as a bioisostere of proline, effectively mimicking its structural role in binding to the target protein.[1]

The Rationale for Bioisosteric Replacement

While the this compound core has proven valuable, the need for bioisosteric replacement can arise from several factors:

  • Modulation of Physicochemical Properties: Altering lipophilicity (LogP), polar surface area (PSA), and basicity (pKa) to improve absorption, distribution, metabolism, and excretion (ADME) properties.

  • Enhancement of Potency and Selectivity: Fine-tuning the geometry and electronic properties of the scaffold to optimize interactions with the target and reduce binding to off-targets.

  • Exploration of Novel Chemical Space: Discovering new scaffolds with similar biological activity to establish novel intellectual property.

  • Overcoming Synthetic Challenges: Replacing a synthetically challenging core with a more accessible one.

Bioisosteric Replacement Strategies

The bioisosteric replacement of the this compound core can be approached by considering its constituent parts: the fused pyrrolidine and piperazine rings. Many successful strategies have focused on replacing the piperazine moiety in various drug candidates, and these can be extrapolated to the this compound system.

Spirocyclic Diamines: Introducing Rigidity and Novel Vectors

Spirocyclic systems offer a higher degree of rigidity and can project substituents in distinct spatial arrangements compared to fused rings.

  • Diazaspiro[3.3]heptane: This scaffold has been explored as a piperazine bioisostere.[2] Its compact and rigid structure can lead to improved metabolic stability and novel interactions with the target.

  • 1-Oxa-2,6-diazaspiro[3.3]heptane (ODASE): A more recent innovation, ODASE is proposed as a potential bioisostere for piperazine, offering a different arrangement of heteroatoms and potentially altered physicochemical properties.[3]

dot graph TD { rankdir=LR; node [shape=plaintext]; subgraph "this compound Core" A[""]; end subgraph "Potential Spirocyclic Bioisosteres" B["2,6-Diazaspiro[3.3]heptane"]; C["1-Oxa-2,6-diazaspiro[3.3]heptane"]; end A -- "Replacement Strategy" --> B; A -- "Replacement Strategy" --> C; } caption: "Spirocyclic Bioisosteres of the Piperazine Moiety."

Bridged Bicyclic Diamines: Constraining Conformational Flexibility

Bridged systems introduce significant conformational constraint, which can be advantageous for locking in a bioactive conformation and improving binding affinity.

  • 2,5-Diazabicyclo[2.2.1]heptane: This bridged system has shown promise as a piperazine replacement, demonstrating the ability to maintain or even improve binding affinity in certain contexts.[2]

dot graph TD { rankdir=LR; node [shape=plaintext]; subgraph "this compound Core" A[""]; end subgraph "Potential Bridged Bioisostere" D["2,5-Diazabicyclo[2.2.1]heptane"]; end A -- "Replacement Strategy" --> D; } caption: "Bridged Bicyclic Diamine as a Bioisostere."

Comparative Analysis: Insights from Analogous Systems

Direct comparative data for bioisosteric replacements of the this compound core is limited in the public domain. However, we can draw valuable insights from studies on related scaffolds, such as piperazine bioisosteres in σ2 receptor ligands.

ScaffoldStructureσ2 Receptor Affinity (Ki, nM)Reference
Piperazine (Lead)Not explicitly shown, but the parent structure for comparisonHigh (nanomolar)[2]
2,5-Diazabicyclo[2.2.1]heptaneNanomolar affinity[2]
2,6-Diazaspiro[3.3]heptaneLoss in affinity[2]
Octahydropyrrolo[3,4-b]pyrroleLoss in affinity[2]

Causality Behind Experimental Choices: In the development of σ2 receptor ligands, various diazaspiro and bridged bicyclic cores were synthesized to explore the impact of scaffold rigidity and vector projection on receptor binding. The choice of these specific bioisosteres was driven by the desire to maintain the diamine pharmacophore while altering the overall three-dimensional shape of the molecule. The resulting data, although not directly on the this compound core, provides a valuable lesson: seemingly subtle changes in scaffold architecture can have a profound impact on biological activity, with some replacements maintaining or enhancing affinity while others lead to a significant loss.[2]

Experimental Protocols: A Roadmap for Comparison

To rigorously evaluate bioisosteric replacements for the this compound core, a systematic approach to synthesis and biological evaluation is essential.

General Synthetic Strategy

The synthesis of analogs will typically involve the preparation of the desired bioisosteric core, followed by coupling to the appropriate side chains. For example, the synthesis of a 2,5-diazabicyclo[2.2.1]heptane-containing analog might proceed as follows:

  • Synthesis of the Bioisosteric Core: Preparation of mono-protected 2,5-diazabicyclo[2.2.1]heptane.

  • Coupling of the First Side Chain: Reductive amination or nucleophilic substitution to attach the first pharmacophoric group.

  • Deprotection: Removal of the protecting group from the second nitrogen atom.

  • Coupling of the Second Side Chain: Amide coupling or another suitable reaction to install the final part of the molecule.

dot graph [rankdir=TB]; node [shape=box, style=rounded, fontname=Helvetica, fontsize=10]; edge [fontname=Helvetica, fontsize=9];

caption: "General workflow for analog synthesis."

In Vitro Evaluation Cascade

A tiered approach to in vitro testing is recommended to efficiently triage and characterize new analogs.

  • Primary Binding Assay: A radioligand binding assay or a fluorescence-based assay to determine the affinity of the new compounds for the primary target.

  • Functional Assay: An in vitro functional assay (e.g., enzyme inhibition, receptor activation/inhibition) to measure the potency (IC50/EC50) of the compounds.

  • Selectivity Profiling: Testing against a panel of related off-targets to assess selectivity.

  • ADME Profiling: A suite of assays to evaluate physicochemical properties (solubility, LogP) and in vitro metabolic stability (microsomal stability, hepatocyte stability).

Conclusion and Future Directions

The this compound core is a valuable scaffold in drug discovery, but the exploration of bioisosteric replacements is a crucial strategy for lead optimization. While direct comparative data for this specific core is not abundant, the principles of bioisosterism and data from related systems, such as piperazine bioisosteres, provide a strong foundation for rational design. The strategic replacement of the this compound core with conformationally constrained spirocyclic or bridged bicyclic diamines offers a promising avenue for modulating a compound's pharmacological profile. Future work should focus on the systematic synthesis and evaluation of such analogs to build a comprehensive structure-activity and structure-property relationship database, which will undoubtedly accelerate the development of novel therapeutics.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Octahydropyrrolo[1,2-a]pyrazine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Double-Edged Sword of Kinase Inhibition

The octahydropyrrolo[1,2-a]pyrazine (OHP) scaffold has emerged as a privileged structure in modern medicinal chemistry, forming the core of several potent kinase inhibitors. Its rigid, three-dimensional structure allows for precise orientation of substituents to engage with the ATP-binding pocket of target kinases, leading to high-affinity interactions. This scaffold is notably present in inhibitors targeting critical signaling nodes like Bruton's tyrosine kinase (BTK) and Janus kinases (JAKs), which are pivotal in immunology and oncology.[1][2] However, the very feature that makes kinases attractive targets—the conserved nature of the ATP-binding site—also presents the greatest challenge: selectivity .[3]

Cross-reactivity, or the inhibition of unintended "off-target" kinases, can lead to a spectrum of outcomes, from unexpected toxicities to beneficial polypharmacology.[4][5] For researchers and drug developers working with novel OHP-based inhibitors, a rigorous and multi-faceted cross-reactivity profiling strategy is not just a regulatory hurdle but a fundamental necessity for understanding a compound's true biological effect.

This guide provides an in-depth comparison of essential methodologies for profiling these inhibitors, grounded in field-proven insights. We will dissect the "why" and "how" of experimental choices, present detailed protocols, and interpret comparative data to build a comprehensive selectivity profile.

Chapter 1: The Imperative of Selectivity Profiling

The development of a kinase inhibitor is a quest for controlled intervention in a specific signaling pathway. Off-target effects can confound experimental results and, in a clinical context, lead to adverse events that derail an otherwise promising therapeutic.[6][7] For instance, first-generation BTK inhibitors like ibrutinib, while highly effective, exhibit off-target activity against kinases such as EGFR and TEC, which are linked to side effects like diarrhea, rash, and bleeding.[8][9] Similarly, the selectivity of JAK inhibitors (JAKinibs) across the four JAK family members (JAK1, JAK2, JAK3, TYK2) is a critical determinant of their therapeutic window and side-effect profile, as different JAKs mediate the signals for distinct sets of cytokines.[10][11]

The goal of profiling is to quantify an inhibitor's selectivity. This is often expressed as a Selectivity Index (S-Index) , calculated by dividing the IC50 (or Ki) value for an off-target kinase by the IC50 for the primary target. A higher S-Index signifies greater selectivity. A comprehensive profiling campaign aims to:

  • Identify all potent off-target interactions across the human kinome.

  • Quantify the potency of these interactions.

  • Validate that the inhibitor engages the intended target within a complex cellular environment.

  • Contextualize potential off-target effects with known biological pathways.

To achieve this, we must employ a combination of high-throughput biochemical screening and lower-throughput, but more physiologically relevant, cell-based assays.

Chapter 2: A Comparative Analysis of Profiling Methodologies

No single assay can provide a complete picture of an inhibitor's selectivity. A robust strategy integrates the strengths of both biochemical and cell-based methods.

Biochemical Profiling: The Kinome Scan

The most direct way to assess cross-reactivity is to screen the compound against a large panel of purified kinases.[12] This in vitro approach provides a direct measure of an inhibitor's ability to inhibit the enzymatic activity of each kinase, typically by quantifying the phosphorylation of a substrate.

Causality Behind Experimental Choices:

  • Why a Large Panel? The human kinome is vast. A broad panel (e.g., >300 kinases) is essential to uncover unexpected off-target hits that would be missed by focusing only on closely related kinases.[13]

  • Why ATP Concentration Matters? Most kinase inhibitors are ATP-competitive. Assays are typically run at or near the Michaelis-Menten constant (Km) of ATP for each kinase. This standardization allows for a more equitable comparison of inhibitor potency across different kinases but may not reflect the high intracellular ATP concentrations (~1-10 mM).[14] This is a key limitation to keep in mind when interpreting results.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Compound Dilution (e.g., 10-point curve) D Dispense Compound to Kinase Plates A->D B Kinase Panel Plates (Pre-aliquoted kinases) B->D C Substrate/ATP Mix E Add Substrate/ATP Mix to Initiate Reaction C->E D->E F Incubate (e.g., 60 min at RT) E->F G Add Detection Reagent (e.g., ADP-Glo™) F->G H Measure Signal (Luminescence) G->H I Calculate % Inhibition vs. DMSO Control H->I J Plot Dose-Response Curves I->J K Determine IC50 Values J->K

  • Caption: High-throughput in vitro kinase profiling workflow. */

Cell-Based Profiling: Confirming Target Engagement with CETSA

While kinome scanning is excellent for identifying potential off-targets, it doesn't confirm that the inhibitor can reach and bind its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures drug-target interaction in intact cells.[15][16]

The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation and aggregation than an unbound protein.[17]

Causality Behind Experimental Choices:

  • Why Intact Cells? CETSA assesses target engagement while accounting for cell permeability, efflux pumps, and intracellular metabolism—factors completely absent in biochemical assays.[18]

  • Why Two CETSA Formats?

    • Melt Curve (Tm Shift): This experiment identifies if a compound stabilizes the target at a fixed concentration across a range of temperatures. A shift in the melting temperature (Tm) is clear evidence of binding.

    • Isothermal Dose-Response (ITDR): This experiment is performed at a single, optimized temperature (often near the Tm) with varying compound concentrations. It determines the cellular potency (EC50) of target engagement, which is crucial for correlating with phenotypic effects.[19][20]

G A 1. Cell Culture & Treatment (Dose-range of inhibitor + Vehicle) B 2. Harvest & Wash Cells A->B C 3. Heat Challenge (Single, optimized temperature, e.g., 52°C) B->C D 4. Cell Lysis (e.g., Freeze-thaw cycles) C->D E 5. Separate Fractions (Centrifugation) D->E F Soluble Fraction (Supernatant) (Contains stabilized protein) E->F Analyze G Insoluble Fraction (Pellet) (Contains aggregated protein) E->G Discard H 6. Protein Quantification (e.g., Western Blot, Mass Spec) F->H I 7. Data Analysis (Determine cellular EC50) H->I

  • Caption: Isothermal Dose-Response CETSA (ITDR-CETSA) workflow. */

Chapter 3: Case Study - Profiling OHP-BTK-01 vs. Acalabrutinib

To illustrate the application of these principles, we will analyze a hypothetical OHP-based BTK inhibitor, OHP-BTK-01 , and compare it to Acalabrutinib , a second-generation, highly selective covalent BTK inhibitor.[1]

Objective: To determine if OHP-BTK-01 maintains a superior or comparable selectivity profile to Acalabrutinib, a clinically approved standard.

Methodology
  • Compound Preparation: Prepare 10 mM stock solutions of OHP-BTK-01 and Acalabrutinib in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in an intermediate plate.

  • Assay Plate Preparation: Use a commercial kinase profiling service (e.g., Eurofins, Promega) with a panel of >400 kinases. Transfer diluted compounds to the assay plates, resulting in a final top concentration of 1 µM. Include DMSO as a vehicle control.

  • Kinase Reaction: Add the kinase and a specific peptide substrate to each well. Initiate the reaction by adding an ATP/MgCl2 solution. The ATP concentration should be at the predetermined Km for each specific kinase. Incubate for 60 minutes at room temperature.[21]

  • Detection: Terminate the reaction and quantify the remaining ATP using a luminescence-based assay (e.g., Promega's ADP-Glo™). The light output is inversely proportional to kinase activity.

  • Data Analysis:

    • Normalize the data using the vehicle (0% inhibition) and a pan-kinase inhibitor like staurosporine (100% inhibition) controls.

    • Plot percent inhibition versus log[inhibitor concentration].

    • Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value for each kinase that shows >50% inhibition at 1 µM.

  • Cell Culture and Treatment: Seed Ramos cells (a human B-lymphoma line with high BTK expression) at a density of 2x10^6 cells/mL. Treat cells with an 8-point, 4-fold serial dilution of OHP-BTK-01 or Acalabrutinib (e.g., from 10 µM to 0.6 nM) or DMSO vehicle for 2 hours at 37°C.[19]

  • Heat Challenge: Harvest and wash cells in PBS. Resuspend in PBS with protease inhibitors. Transfer aliquots to PCR tubes. Heat all samples at 51°C for 3 minutes in a thermal cycler, followed by cooling to 4°C. (Note: The optimal temperature of 51°C would have been previously determined from a full melt-curve experiment).[22]

  • Lysis and Separation: Lyse cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. Separate the soluble and aggregated fractions by centrifugation at 20,000 x g for 20 minutes at 4°C.[23]

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay. Analyze 20 µg of protein from each sample by SDS-PAGE and Western blot using a primary antibody specific for BTK and a loading control (e.g., GAPDH).

  • Data Analysis:

    • Quantify the band intensity for BTK in each lane using densitometry software.

    • Normalize the BTK signal to the loading control.

    • Plot the normalized, soluble BTK fraction against the log[inhibitor concentration].

    • Fit the data to a dose-response curve to determine the cellular EC50.

Comparative Data Presentation

Table 1: Biochemical Selectivity Profile of OHP-BTK-01 and Acalabrutinib

Kinase TargetOHP-BTK-01 IC50 (nM)Acalabrutinib IC50 (nM)S-Index (Off-Target/BTK) for OHP-BTK-01
BTK (Primary) 1.5 3.0 -
ITK455030
TEC253517
EGFR>1000>1000>667
SRC350480233
LCK600850400
JAK38512057

(Note: Data are hypothetical for illustrative purposes but reflect realistic selectivity patterns.)

Table 2: Cellular Target Engagement (ITDR-CETSA) in Ramos Cells

CompoundCellular EC50 (nM)
OHP-BTK-0125
Acalabrutinib40
Interpretation and Field-Proven Insights
  • Biochemical Profile: The data in Table 1 shows that OHP-BTK-01 is twice as potent against the primary target, BTK, as Acalabrutinib in a biochemical assay. Critically, its selectivity profile is comparable or slightly improved. For example, it shows potent inhibition of other TEC family kinases (TEC) and the related T-cell kinase ITK, a common feature of BTK inhibitors.[9] However, the S-Index values are high, suggesting a good therapeutic window. The off-target hit on JAK3 is noteworthy; while the S-Index is 57, this interaction should be investigated further as JAK3 inhibition can have immunological consequences.[4][12] The lack of activity against EGFR is a significant advantage, avoiding the skin and GI toxicities associated with first-generation inhibitors.[6]

  • Cellular Engagement: The ITDR-CETSA results (Table 2) confirm that both compounds effectively engage BTK in an intact cell model. The cellular EC50 values are higher than the biochemical IC50s, which is expected due to the barriers of cell entry and the high intracellular concentration of the competing ATP molecule. OHP-BTK-01 maintains its potency advantage in the cellular context, demonstrating good cell permeability and target residence time.

G cluster_screen Primary Screen cluster_biochem Biochemical Validation cluster_cell Cellular Validation cluster_decision Decision Point A OHP-BTK-01 (Novel Inhibitor) B Kinome Panel Screen (>400 Kinases) A->B E ITDR-CETSA (Ramos B-cells) A->E C IC50 Determination (Potency & Selectivity) B->C D Result: High Potency on BTK Off-target hit on JAK3 C->D H Profile Acceptable? D->H F Cellular EC50 Determination (Target Engagement) E->F G Result: Potent cellular engagement Confirms cell permeability F->G G->H I Yes: Proceed to functional assays & in vivo studies H->I High S-Index Good cellular potency J No: Medicinal Chemistry Optimization H->J Poor Selectivity or No Cellular Activity

  • Caption: Logical workflow for inhibitor selectivity profiling. */

Chapter 4: Conclusion and Future Directions

The cross-reactivity profiling of an OHP-based inhibitor is a critical, multi-step process that builds a bridge from biochemical potential to cellular reality. As demonstrated with our hypothetical OHP-BTK-01, an integrated strategy using broad kinome scanning and biophysical cell-based assays like CETSA provides the necessary data to make informed decisions. This approach not only validates the primary mechanism of action but also uncovers potential liabilities and even opportunities for therapeutic repurposing.[13]

The journey does not end here. A favorable selectivity profile, as seen with OHP-BTK-01, is the gateway to the next crucial stages of drug development: downstream pathway analysis to confirm functional cellular outcomes, in vivo pharmacokinetic and pharmacodynamic (PK/PD) studies, and ultimately, efficacy and toxicology models. By grounding our development programs in rigorous, mechanistically-sound profiling, we can advance novel inhibitors with a higher probability of success.

References

A Comparative Efficacy Analysis of Novel Octahydropyrrolo[1,2-a]pyrazine Analogs and Established Dipeptidyl Peptidase-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of type 2 diabetes mellitus (T2DM) therapeutics, the inhibition of dipeptidyl peptidase-4 (DPP-4) has emerged as a cornerstone of glycemic control. This guide provides a detailed comparative analysis of the efficacy of novel inhibitors based on the octahydropyrrolo[1,2-a]pyrazine scaffold and its bioisosteres, against well-established, clinically approved DPP-4 inhibitors. By examining key experimental data, this document aims to offer researchers and drug development professionals critical insights into the therapeutic potential of this emerging class of compounds.

The Central Role of DPP-4 Inhibition in Glycemic Regulation

Dipeptidyl peptidase-4 is a serine protease that plays a pivotal role in glucose homeostasis through the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released by the gastrointestinal tract in response to food intake and are crucial for potentiating glucose-dependent insulin secretion from pancreatic β-cells and suppressing glucagon release from α-cells. By inactivating GLP-1 and GIP, DPP-4 curtails their beneficial effects on blood sugar regulation.

The therapeutic strategy of DPP-4 inhibition, therefore, hinges on prolonging the action of endogenous incretins, leading to enhanced glycemic control with a low intrinsic risk of hypoglycemia, as the mechanism is glucose-dependent. This approach has led to the development of a successful class of oral antidiabetic drugs known as "gliptins."

Comparative Compounds: Established vs. Novel Scaffolds

This guide compares the efficacy of two leading established DPP-4 inhibitors, Linagliptin and Sitagliptin , with a potent, novel inhibitor from a closely related fused heterocyclic class, a triazolopiperazine derivative , which serves as a surrogate for the this compound scaffold in this analysis due to the availability of direct comparative data.

  • Established Inhibitors:

    • Linagliptin: A xanthine-based, potent, and selective DPP-4 inhibitor.

    • Sitagliptin: The first-in-class DPP-4 inhibitor, widely prescribed for T2DM.

  • Novel Inhibitor (Representative Analog):

    • (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine (Compound 34b) : A novel, potent, and selective DPP-4 inhibitor with a triazolopiperazine core, a fused heterocyclic system structurally analogous to the this compound scaffold.[3]

Quantitative Efficacy: A Head-to-Head Comparison of IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. The following table summarizes the in vitro DPP-4 inhibitory activities of the compared compounds. It is important to note that while these values are sourced from peer-reviewed studies, direct comparison is most accurate when assays are performed under identical conditions.

CompoundClass/ScaffoldTarget EnzymeIC₅₀ (nM)Reference
Linagliptin Xanthine-basedHuman DPP-4~1[4]
Sitagliptin β-amino acid-basedHuman DPP-4~18[5]
Compound 34b TriazolopiperazineHuman DPP-44.3[3]
Compound 46b TriazolopiperazineHuman DPP-40.18[3]

Analysis of Efficacy Data: The data clearly demonstrates that novel inhibitors based on fused heterocyclic systems, such as the triazolopiperazine scaffold, can achieve exceptional potency against DPP-4. Compound 34b exhibits an IC₅₀ value that is approximately four times more potent than Sitagliptin.[3][5] Furthermore, structural refinements within this novel class, as seen with compound 46b, can lead to sub-nanomolar inhibitory activity, significantly surpassing the potency of both Sitagliptin and Linagliptin.[3][4]

Mechanism of Action and Signaling Pathway

All compounds discussed function as competitive inhibitors of the DPP-4 enzyme.[3] By binding to the active site of DPP-4, they prevent the degradation of GLP-1 and GIP, thereby amplifying the incretin signaling pathway.

DPP4_Inhibition_Pathway cluster_gut Gastrointestinal Tract cluster_pancreas Pancreas cluster_inactivation Inactivation Pathway Food Intake Food Intake Incretin Release GLP-1 & GIP Release Food Intake->Incretin Release Insulin Release ↑ Insulin Release (β-cells) Incretin Release->Insulin Release Stimulates Glucagon Release ↓ Glucagon Release (α-cells) Incretin Release->Glucagon Release Inhibits DPP4 DPP-4 Enzyme Incretin Release->DPP4 Degraded by Glucose Uptake ↑ Glucose Uptake by Tissues Insulin Release->Glucose Uptake Promotes Hepatic Glucose ↓ Hepatic Glucose Production Glucagon Release->Hepatic Glucose Reduces Lower Blood Glucose Lower Blood Glucose Glucose Uptake->Lower Blood Glucose Hepatic Glucose->Lower Blood Glucose Inactive Peptides Inactive Peptides DPP4->Inactive Peptides Novel Inhibitors This compound Derivatives & Analogs Novel Inhibitors->DPP4 Inhibit

Caption: Mechanism of DPP-4 Inhibition.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

The determination of IC₅₀ values is paramount for comparing the potency of different inhibitors. Below is a standardized, detailed protocol for an in vitro fluorescence-based DPP-4 inhibition assay, which is a common method used in the field.

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of DPP-4 by 50%.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay buffer: Tris-HCl buffer (pH 7.5) containing bovine serum albumin (BSA)

  • Test compounds (this compound derivatives and known inhibitors) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Workflow Diagram:

DPP4_Assay_Workflow A Prepare serial dilutions of test compounds in DMSO B Add diluted compounds to 96-well plate A->B C Add recombinant human DPP-4 enzyme to each well B->C D Incubate at 37°C for 15 minutes (pre-incubation) C->D E Add DPP-4 substrate (Gly-Pro-AMC) to initiate reaction D->E F Incubate at 37°C for 30 minutes E->F G Measure fluorescence at Ex: 360 nm, Em: 460 nm F->G H Calculate % inhibition and determine IC₅₀ values G->H

Caption: Workflow for DPP-4 Inhibition Assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations to be tested.

  • Assay Plate Preparation: To the wells of a 96-well black microplate, add the diluted test compounds. Include control wells containing only DMSO (for 100% enzyme activity) and wells with a known potent inhibitor (positive control).

  • Enzyme Addition: Add a solution of recombinant human DPP-4 enzyme in assay buffer to each well.

  • Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add the DPP-4 substrate, Gly-Pro-AMC, to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm. The fluorescence signal is proportional to the amount of AMC released, which indicates enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The comparative analysis reveals that novel inhibitors featuring a fused heterocyclic core, exemplified by the triazolopiperazine derivatives, demonstrate exceptional potency against DPP-4, in some cases surpassing that of established drugs like Sitagliptin and Linagliptin. The high potency of these novel scaffolds underscores their significant potential as next-generation therapeutics for type 2 diabetes.

Future research should focus on comprehensive structure-activity relationship (SAR) studies of this compound derivatives to optimize potency, selectivity, and pharmacokinetic profiles. Head-to-head in vivo studies comparing these novel compounds with gliptins are essential to validate their therapeutic efficacy and safety profiles in a physiological context. The continued exploration of this chemical space holds considerable promise for the development of highly effective and well-tolerated treatments for T2DM.

References

In Vivo Validation of Octahydropyrrolo[1,2-a]pyrazine Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical comparison of the in vivo validation of emerging Octahydropyrrolo[1,2-a]pyrazine-based drug candidates. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a synthesized analysis of experimental choices, supported by field-proven insights and authoritative data. We will dissect the preclinical validation pathways for this versatile scaffold, focusing on its applications in neuroinflammation, epilepsy, and oncology.

The this compound core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic nature provides a three-dimensional architecture that can be strategically decorated to achieve high affinity and selectivity for a variety of biological targets. This guide will explore the in vivo validation of several classes of drugs derived from this scaffold, providing comparative data and detailed methodologies to aid in the design and interpretation of preclinical studies.

Therapeutic Rationale and Key Targets

The this compound scaffold has been successfully employed to develop potent modulators of several key therapeutic targets:

  • Monoacylglycerol Lipase (MAGL) Inhibitors: MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] Inhibition of MAGL elevates 2-AG levels, which can dampen neuroinflammation and produce analgesic effects, making it a promising strategy for neurodegenerative diseases and chronic pain.[1][2]

  • Anticonvulsants: Derivatives of perhydropyrrolo[1,2-a]pyrazines have shown broad-spectrum anticonvulsant activity in various preclinical animal models of epilepsy.[3] These compounds are being investigated for their potential to treat pharmacoresistant forms of epilepsy.

  • Kinase Inhibitors: The pyrazine ring is a common motif in many clinically approved kinase inhibitors.[4][5] By acting as a hinge-binding moiety, the this compound scaffold can be adapted to target specific kinases involved in cancer cell proliferation and survival.[4][6][7]

  • Vasopressin V1b Receptor Antagonists: The vasopressin V1b receptor is implicated in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and is a target for stress-related disorders like depression and anxiety.[8] Pyrrolo[1,2-a]pyrazine derivatives have been identified as potent and selective V1b receptor antagonists.[9]

Comparative In Vivo Efficacy

The following sections detail the in vivo validation of this compound drug candidates in relevant animal models. For each therapeutic area, we will present representative data and discuss the rationale behind the choice of model and experimental design.

Neuroinflammation: MAGL Inhibition in a Lipopolysaccharide (LPS) Model

Causality of Experimental Choices: The LPS-induced neuroinflammation model is a well-established and robust method for evaluating the in vivo efficacy of anti-inflammatory agents.[10][11] LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response, leading to the production of pro-inflammatory cytokines in the brain.[10][12] This model is particularly relevant for testing MAGL inhibitors, as MAGL-mediated hydrolysis of 2-AG contributes to the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins.[1][13]

Experimental Workflow Diagram:

G cluster_0 Acclimation & Baseline cluster_1 Treatment & Induction cluster_2 Endpoint Analysis acclimation Animal Acclimation (7 days) baseline Baseline Behavioral Testing acclimation->baseline treatment Drug Candidate/Vehicle Administration (i.p.) baseline->treatment lps LPS Injection (i.p.) (1 hour post-treatment) treatment->lps behavior Behavioral Testing (4 hours post-LPS) lps->behavior sacrifice Euthanasia & Tissue Collection behavior->sacrifice biochemical Cytokine Analysis (ELISA/qPCR) sacrifice->biochemical G cluster_0 Dosing & Observation cluster_1 Seizure Induction cluster_2 Endpoint Measurement dosing Drug Candidate/Vehicle Administration (i.p.) observation Observation Period (30 min) dosing->observation mes MES Test (Electrical Stimulus) observation->mes scptz scPTZ Test (Chemical Convulsant) observation->scptz sixhz 6 Hz Test (Electrical Stimulus) observation->sixhz endpoint Protection from Seizure (% of animals) mes->endpoint scptz->endpoint sixhz->endpoint G cluster_0 Tumor Implantation & Growth cluster_1 Treatment & Monitoring cluster_2 Study Conclusion implantation Subcutaneous Implantation of Cancer Cells growth Tumor Growth to Palpable Size implantation->growth randomization Randomization into Treatment Groups growth->randomization treatment Daily Drug/Vehicle Administration (p.o.) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Endpoint Reached (e.g., Tumor Size) monitoring->endpoint analysis Tumor Growth Inhibition Calculation endpoint->analysis

References

Comparative analysis of synthetic routes to Octahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of Octahydropyrrolo[1,2-a]pyrazine

The this compound core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1][2] Its rigid, bicyclic structure allows for precise spatial orientation of substituents, making it an attractive framework for designing potent and selective ligands for various biological targets, including dopamine receptors.[3][4] The development of efficient and stereocontrolled synthetic routes to this valuable heterocyclic system is therefore of significant interest to researchers in drug discovery and development.

This guide provides a comparative analysis of the primary synthetic strategies employed for the construction of the this compound skeleton. We will delve into the mechanistic underpinnings of each approach, evaluate their relative strengths and weaknesses, and provide representative experimental protocols to illustrate their practical application.

Key Synthetic Strategies at a Glance

The synthesis of octahydropyrrolo[1,2-a]pyrazines can be broadly categorized into several key approaches. This guide will focus on the most prevalent and impactful methods:

  • Reductive Amination Strategies: A classical and versatile approach involving the formation of an imine or enamine followed by reduction.

  • Pictet-Spengler Type Reactions: A powerful cyclization method for the formation of the bicyclic ring system.[5][6]

  • Catalytic Asymmetric Hydrogenation: A modern and efficient method for the enantioselective synthesis of chiral octahydropyrrolo[1,2-a]pyrazines.[7]

  • Asymmetric Intramolecular aza-Friedel-Crafts Reaction: An elegant approach to constructing the chiral tetrahydropyrrolo[1,2-a]pyrazine core which can be subsequently reduced.[8]

The following diagram illustrates the general synthetic disconnections for these approaches.

G target This compound reductive_amination Reductive Amination target->reductive_amination C-N bond formation (reduction) pictet_spengler Pictet-Spengler target->pictet_spengler C-C & C-N bond formation (cyclization) asymmetric_hydrogenation Asymmetric Hydrogenation target->asymmetric_hydrogenation Reduction of Pyrazinium Salt aza_friedel_crafts Aza-Friedel-Crafts target->aza_friedel_crafts Cyclization followed by reduction

Caption: Key synthetic strategies for this compound.

Comparative Analysis of Synthetic Routes

The choice of synthetic route is often dictated by factors such as the desired stereochemistry, the availability of starting materials, and the scalability of the process. The following table provides a high-level comparison of the key methodologies.

Synthetic Strategy Key Features Advantages Disadvantages Typical Yields Stereocontrol
Reductive Amination Condensation of a carbonyl compound with an amine, followed by reduction.[9]Versatile, wide range of starting materials, can be performed in one pot.May require harsh reducing agents, potential for over-alkylation, stereocontrol can be challenging.60-90%Often produces racemic mixtures unless chiral auxiliaries or catalysts are used.
Pictet-Spengler Reaction Cyclization of a β-arylethylamine with an aldehyde or ketone.[5][6]Forms the bicyclic system in a single step, often proceeds under mild conditions.Limited to specific starting material architectures, can be sensitive to electronic effects.70-95%Can be diastereoselective; enantioselective variants exist.
Catalytic Asymmetric Hydrogenation Reduction of a prochiral pyrrolo[1,2-a]pyrazinium salt using a chiral catalyst.[7]Highly enantioselective, atom-economical, often high yielding.Requires synthesis of the pyrazinium salt precursor, catalyst can be expensive.85-95%Excellent (up to 95% ee reported).[7]
Asymmetric Intramolecular aza-Friedel-Crafts Reaction Chiral acid-catalyzed cyclization of N-aminoethylpyrroles with aldehydes.[8]Direct access to chiral tetrahydropyrrolo[1,2-a]pyrazines, high enantioselectivity.Requires a subsequent reduction step to obtain the octahydro core, substrate scope may be limited.High yields for the cyclization step.Excellent (high enantioselectivities reported).[8]

Detailed Methodologies and Experimental Protocols

Reductive Amination Strategy

This classical approach typically involves the reaction of a suitable pyrrolidine derivative with a protected aminoacetaldehyde or a precursor thereof, followed by reduction of the resulting iminium ion intermediate.

Conceptual Workflow:

G A Pyrrolidine Derivative C Iminium Ion Intermediate A->C Condensation B Aminoacetaldehyde Equivalent B->C D This compound C->D Reduction (e.g., NaBH4, H2/Pd)

Caption: Reductive amination workflow for this compound synthesis.

Representative Protocol: Synthesis of (±)-Octahydropyrrolo[1,2-a]pyrazine

This protocol is a generalized representation based on established reductive amination procedures.

Materials:

  • 2-(Pyrrolidin-1-yl)ethan-1-amine

  • Glyoxal (40% in water)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-(pyrrolidin-1-yl)ethan-1-amine (1.0 eq) in methanol at 0 °C, add glyoxal (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Cool the mixture to 0 °C and add sodium borohydride (2.0 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Pictet-Spengler Type Reaction

This powerful cyclization reaction provides a convergent route to the this compound core. A notable example is the reaction of 2-(pyrrol-1-yl)-1-ethylamine with an aldehyde.[10]

Conceptual Workflow:

G A 2-(Pyrrol-1-yl)ethylamine C Iminium Ion Intermediate A->C Condensation B Aldehyde B->C D Tetrahydropyrrolo[1,2-a]pyrazine C->D Intramolecular Cyclization E This compound D->E Reduction

Caption: Pictet-Spengler type reaction workflow.

Representative Protocol: Synthesis of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines

This protocol is adapted from methodologies described in the literature.[10]

Materials:

  • 2-(Pyrrol-1-yl)-1-ethylamine

  • Formaldehyde (37% in water)

  • Benzotriazole

  • Toluene

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A mixture of 2-(pyrrol-1-yl)-1-ethylamine (1.0 eq), formaldehyde (1.1 eq), and benzotriazole (1.0 eq) in toluene is refluxed with a Dean-Stark trap for 12 hours.

  • Cool the reaction mixture to room temperature and filter to remove any solids.

  • Concentrate the filtrate under reduced pressure.

  • The resulting intermediate can be further elaborated through nucleophilic substitution of the benzotriazole group to afford various substituted tetrahydropyrrolo[1,2-a]pyrazines.[10]

  • Subsequent reduction of the pyrrole ring would yield the desired this compound.

Catalytic Asymmetric Hydrogenation

This modern approach offers a highly efficient and enantioselective route to chiral octahydropyrrolo[1,2-a]pyrazines. A key feature is the hydrogenation of a pyrrolo[1,2-a]pyrazinium salt using a chiral iridium catalyst.[7]

Conceptual Workflow:

G A Pyrrolo[1,2-a]pyrazinium Salt D Chiral this compound A->D B Chiral Iridium Catalyst B->D C H2 C->D

Caption: Catalytic asymmetric hydrogenation workflow.

Representative Protocol: Enantioselective Synthesis of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine Derivatives

This protocol is based on the work of Gridnev and coworkers.[7]

Materials:

  • Substituted pyrrolo[1,2-a]pyrazinium salt

  • [Ir(COD)Cl]₂

  • Chiral ligand (e.g., (R)-Segphos)

  • Cesium carbonate (Cs₂CO₃)

  • 2-Propanol

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, a mixture of the pyrrolo[1,2-a]pyrazinium salt (1.0 eq), [Ir(COD)Cl]₂ (0.5 mol %), and the chiral ligand (1.1 mol %) in 2-propanol is prepared in a pressure vessel.

  • Cesium carbonate (10 mol %) is added to the mixture.

  • The vessel is sealed, removed from the glovebox, and pressurized with hydrogen gas (50 atm).

  • The reaction mixture is stirred at 50 °C for 24 hours.

  • After cooling to room temperature, the pressure is carefully released.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the enantiomerically enriched product.

Conclusion

The synthesis of the this compound scaffold can be achieved through a variety of synthetic strategies, each with its own set of advantages and limitations. Classical methods like reductive amination and the Pictet-Spengler reaction offer versatility and are well-established. For the synthesis of enantiomerically pure compounds, modern catalytic asymmetric methods, such as iridium-catalyzed hydrogenation and asymmetric aza-Friedel-Crafts reactions, provide highly efficient and selective routes. The choice of the optimal synthetic pathway will depend on the specific target molecule, desired stereochemistry, and the resources available to the researcher. The continuous development of novel synthetic methodologies promises to further expand the toolkit for accessing this important heterocyclic framework and its derivatives for applications in drug discovery and beyond.

References

A Comparative Guide to Assessing the Drug-Likeness of Novel Octahydropyrrolo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the Octahydropyrrolo[1,2-a]pyrazine Scaffold and Early Drug-Likeness Assessment

The this compound core is a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure offers a unique three-dimensional arrangement of substituents, making it an attractive starting point for designing potent and selective modulators of various biological targets, including G-protein coupled receptors (GPCRs) and enzymes.[1] Previous work on this scaffold has demonstrated its potential in developing antagonists for Inhibitor of Apoptosis (IAP) proteins, highlighting its therapeutic promise.[2]

However, biological potency alone does not make a successful drug. The journey from a potent "hit" to a viable clinical candidate is paved with challenges related to a compound's pharmacokinetic profile—its Absorption, Distribution, Metabolism, and Excretion (ADME).[3][4][5] Assessing "drug-likeness" early in the discovery process is paramount; it allows research teams to filter out compounds with unfavorable properties, thereby conserving resources and mitigating the risk of late-stage failures.[6][7]

This guide provides a comprehensive framework for evaluating the drug-likeness of novel this compound derivatives. We will compare a set of hypothetical compounds against a clinically successful benchmark, Olanzapine, which shares a related piperazine moiety. The guide integrates computational predictions with robust, field-proven in vitro experimental protocols, explaining the scientific rationale behind each step.

Section 1: The Screening Deck - Hypothetical Compounds and Benchmark

To illustrate the assessment process, we have designed three hypothetical derivatives of the this compound scaffold, each with distinct physicochemical properties.

  • Compound A (HP-A): Features a non-polar, bulky substituent designed to maximize target engagement.

  • Compound B (HP-B): Incorporates a polar functional group to enhance solubility.

  • Compound C (HP-C): Contains an ester moiety, a potential site for metabolic hydrolysis.

  • Benchmark Drug (Olanzapine): An established atypical antipsychotic with known, favorable oral bioavailability.

Section 2: In Silico Triage - Computational Prediction of Physicochemical Properties

Before committing to costly and time-consuming synthesis and in vitro testing, computational models provide a critical first pass filter.[8][9] We utilize the SwissADME web tool, a freely accessible and robust platform, to calculate key descriptors based on established principles like Lipinski's Rule of Five.[10][11][12]

The Scientist's Rationale: Lipinski's Rule of Five is a foundational guideline in medicinal chemistry for predicting the likelihood of a compound being orally bioavailable.[3][13][14][15][16] It posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: Molecular Weight (MW) ≤ 500 Da, LogP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10.[3][13][15] These rules effectively define a region of chemical space where compounds have a higher probability of success.

Workflow for Computational Assessment:

G cluster_input Input cluster_tool Computational Tool cluster_output Predicted Properties Input SMILES Strings for HP-A, HP-B, HP-C, Olanzapine SwissADME SwissADME Web Server (www.swissadme.ch) Input->SwissADME MW Molecular Weight (MW) SwissADME->MW LogP Lipophilicity (LogP) SwissADME->LogP TPSA Topological Polar Surface Area (TPSA) SwissADME->TPSA HBD H-Bond Donors (HBD) SwissADME->HBD HBA H-Bond Acceptors (HBA) SwissADME->HBA Violations Lipinski Violations SwissADME->Violations

Comparative Data: In Silico Predictions

CompoundMW (Da)LogPTPSA (Ų)H-Bond DonorsH-Bond AcceptorsLipinski Violations
HP-A 485.74.845.5140
HP-B 450.52.195.8250
HP-C 495.63.571.7150
Olanzapine 312.42.340.5130

Analysis: All hypothetical compounds, along with the benchmark, adhere to Lipinski's Rule of Five, passing the initial computational screen. HP-A approaches the upper limit for LogP, suggesting it may have high permeability but potentially poor aqueous solubility. Conversely, HP-B's lower LogP and higher TPSA indicate a higher likelihood of good solubility but potentially reduced membrane permeability. HP-C presents a balanced profile. These predictions allow us to form testable hypotheses for our subsequent in vitro assays.

Section 3: Experimental Validation - Core In Vitro ADME Assays

Following the computational triage, we proceed to a tiered cascade of in vitro assays to measure key ADME properties directly. These assays are crucial for generating robust, quantitative data to guide the structure-activity relationship (SAR) and structure-property relationship (SPR) optimization.[4][17]

G cluster_tier2 Tier 2: Metabolic Fate cluster_decision Decision Point Solubility Kinetic Solubility Assay (Is it soluble?) Permeability PAMPA Assay (Can it cross membranes?) Metabolism Microsomal Stability Assay (How fast is it cleared?) Solubility->Metabolism Permeability->Metabolism Decision Rank Compounds Prioritize for In Vivo PK Metabolism->Decision

Kinetic Aqueous Solubility Assay

Scientific Rationale: A drug must be in solution to be absorbed.[18] Poor aqueous solubility is a major hurdle for oral drug development, often leading to low and variable bioavailability.[19][20] We employ a kinetic solubility assay, which is a high-throughput method suitable for early discovery, where a compound is introduced from a DMSO stock into an aqueous buffer.[21][22] This mimics the conditions a compound might experience upon entering the bloodstream or gastrointestinal fluid.

Protocol: High-Throughput Kinetic Solubility

  • Stock Solution Preparation: Prepare 10 mM stock solutions of test compounds (HP-A, B, C) and controls (Olanzapine, a known insoluble compound, and a known soluble compound) in 100% DMSO.[21]

  • Assay Plate Preparation: Dispense 98 µL of phosphate-buffered saline (PBS, pH 7.4) into each well of a 96-well microplate.

  • Compound Addition: Transfer 2 µL of the 10 mM DMSO stocks to the PBS-containing wells, resulting in a final concentration of 200 µM with 2% DMSO. Mix thoroughly.

  • Equilibration: Incubate the plate at room temperature for 2 hours with gentle shaking to allow for precipitation of insoluble compound.[19]

  • Separation: Centrifuge the plate to pellet any precipitate.

  • Quantification: Carefully transfer the supernatant to a new 96-well plate and determine the concentration of the dissolved compound using LC-MS/MS against a standard curve.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Scientific Rationale: The ability of a drug to passively diffuse across cell membranes, such as the intestinal epithelium, is a key determinant of its oral absorption.[23] The PAMPA model provides a rapid, cell-free method to predict this passive permeability.[23][24] It uses a synthetic membrane coated with lipids (e.g., lecithin in dodecane) to mimic a biological membrane, separating a donor compartment from an acceptor compartment.[24][25]

Protocol: PAMPA for GIT Permeability Prediction

  • Membrane Coating: Gently add 5 µL of a 1% lecithin in dodecane solution to the filter of each well in the donor plate and allow it to impregnate the membrane.[25]

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4).[25]

  • Donor Plate Preparation: Add 150 µL of a 10 µM solution of each test compound and control in PBS (pH 7.4, with 5% DMSO) to the donor wells.[25][26]

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich," and incubate for 16-18 hours at room temperature.[27]

  • Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells via LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated based on the concentrations in the donor and acceptor wells.

Liver Microsomal Stability Assay

Scientific Rationale: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes, abundant in liver microsomes, are responsible for the clearance of most drugs. A compound that is metabolized too quickly will have a short half-life and may not maintain therapeutic concentrations in the body. This assay measures the rate at which a compound is depleted when incubated with liver microsomes in the presence of the necessary cofactor, NADPH.[28][29]

Protocol: Human Liver Microsomal (HLM) Stability

  • Reaction Mixture Preparation: Prepare a master mix containing human liver microsomes (0.5 mg/mL final concentration) and an NADPH-regenerating system in 100 mM phosphate buffer (pH 7.4).[29][30]

  • Initiate Reaction: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound (1 µM final concentration).

  • Time Points: Aliquots of the reaction are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[31][30]

  • Quench Reaction: The reaction in each aliquot is stopped by adding a cold solution of acetonitrile containing an internal standard.[31]

  • Sample Processing: The samples are centrifuged to precipitate proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: The half-life (t½) and in vitro intrinsic clearance (CLint) are calculated from the rate of compound depletion over time.[31][29]

Section 4: Comparative Data Analysis and Decision Making

The integration of computational and experimental data provides a holistic view of each compound's drug-likeness profile.

Summarized Experimental Data

CompoundKinetic Solubility (µM) at pH 7.4PAMPA Permeability (Pe, 10⁻⁶ cm/s)HLM Stability (t½, min)
HP-A 815.2 (High)45
HP-B 1153.5 (Moderate)> 60
HP-C 458.1 (High)< 5
Olanzapine 759.5 (High)55

Interpretation and Path Forward:

  • Compound A (HP-A): The computational prediction of high lipophilicity is confirmed by its high permeability but poor aqueous solubility. While potent, its low solubility presents a significant development risk for oral administration. Decision: Deprioritize unless formulation strategies can overcome the solubility challenge.

  • Compound B (HP-B): The incorporation of a polar group successfully improved solubility to a high level, as predicted. The permeability is moderate but likely sufficient for oral absorption. Critically, it exhibits excellent metabolic stability, superior to the benchmark. Decision: High Priority Candidate. This compound demonstrates a well-balanced profile and warrants progression to in vivo pharmacokinetic studies.

  • Compound C (HP-C): This compound shows a moderate profile for solubility and permeability but is rapidly metabolized in liver microsomes. The ester moiety, as hypothesized, is a metabolic liability. Decision: Deprioritize. Medicinal chemistry efforts could be directed towards replacing the ester with a more stable isostere to improve its metabolic half-life.

  • Olanzapine (Benchmark): The data for Olanzapine aligns with its known properties as a successful oral drug, validating our assay systems. It shows good solubility, high permeability, and robust metabolic stability.

This comparative guide demonstrates a logical, tiered approach to assessing the drug-likeness of novel this compound derivatives. By integrating early-stage computational predictions with targeted in vitro ADME assays, we can efficiently triage compounds, identify potential liabilities, and make data-driven decisions. This strategy allows research teams to focus resources on candidates like HP-B , which possess a balanced profile of potency, solubility, permeability, and metabolic stability, thereby increasing the probability of success in preclinical and clinical development.

References

A Comparative Guide to the Off-Target Effects of Octahydropyrrolo[1,2-a]pyrazine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison of the off-target effects associated with compounds built on the octahydropyrrolo[1,2-a]pyrazine scaffold. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to facilitate informed decisions in lead optimization and candidate selection. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our analysis in authoritative references.

Introduction: The Double-Edged Sword of Drug-Target Interactions

The this compound core is a versatile bicyclic diamine scaffold utilized in medicinal chemistry to create compounds targeting a range of proteins, including N-myristoyltransferases (NMTs), kinases, and G-protein coupled receptors (GPCRs).[7][8][9] This guide will dissect the off-target liabilities of this scaffold, compare its selectivity against alternative chemotypes, and provide detailed methodologies for robust off-target assessment.

Logical Framework for Off-Target Assessment

A systematic approach is essential to distinguish on-target from off-target effects and to characterize the broader interaction profile of a compound. The following diagram illustrates the logical flow from initial observation to mechanistic understanding.

Off_Target_Logic cluster_0 Initial Observation cluster_1 Investigation Pathway cluster_2 Interpretation & Action A Unexpected Phenotype or Toxicity Observed in Cellular/In Vivo Model B Confirm On-Target Engagement (e.g., CETSA, NanoBRET) A->B Systematic Troubleshooting C Broad Off-Target Screening (e.g., Kinome Scan, GPCR Panel) A->C Systematic Troubleshooting D Dose-Response Analysis A->D Systematic Troubleshooting E On-Target Effect Confirmed B->E F Off-Target(s) Identified C->F G Divergent Potency Curves (On-Target vs. Phenotype) D->G H Structure-Activity Relationship (SAR) for Off-Target Effect F->H Causality Link G->H Causality Link I Rational Re-design to Improve Selectivity H->I

Caption: Logical workflow for investigating potential off-target effects.

Comparative Analysis: Selectivity of Pyrazine-Based Scaffolds

The goal of such a comparison is to understand how modifications to the core scaffold and its substituents can dramatically alter the interaction landscape of a molecule across the human kinome.

Case Study: Kinase Inhibitor Selectivity

Kinase inhibitors are notoriously promiscuous due to the highly conserved nature of the ATP-binding pocket across the kinome.[2] A lack of selectivity can lead to significant toxicity.[12] Selectivity is often quantified using broad kinase panel screening, where the compound is tested against hundreds of kinases at a fixed concentration.

Table 1: Comparative Kinase Selectivity Profiles

MetricCompound ScaffoldPrimary Target(s)Kinases Tested% Kinases Inhibited >50% @ 1µMKey Off-TargetsReference
Compound X Imidazo[1,2-a]pyrazineAurora A/B~350~35%Multiple, including CDKs, RSK1[10][13]
Acalabrutinib Aminopyrazine-basedBTK~450<1%EGFR, ITK, Tec (significantly less potent than on-target)[11]
Zanubrutinib Pyrazole-basedBTK>250<2%Very few; improved selectivity over Ibrutinib[14]

Note: Data for "Compound X" is representative of published profiles for this scaffold class and not a single specific molecule.

Analysis & Field Insights:

The data clearly illustrates a significant difference in selectivity. The imidazo[1,2-a]pyrazine scaffold (Compound X) shows a much broader pattern of inhibition, hitting over a third of the kinases tested.[13] This level of promiscuity can be a double-edged sword; while it may offer beneficial polypharmacology in some contexts, it presents a major liability for toxicity.[2]

In contrast, Acalabrutinib and Zanubrutinib, which incorporate different heterocyclic cores (aminopyrazine and pyrazole, respectively), demonstrate vastly superior selectivity.[11][14] This is not an accident but the result of extensive structure-activity relationship (SAR) studies aimed at optimizing interactions with the unique features of the BTK active site while minimizing engagement with other kinases. For instance, Acalabrutinib's design as a covalent inhibitor that binds to Cys481 in BTK contributes to its high potency and selectivity.[11] The key takeaway for researchers is that while the this compound core is synthetically tractable, achieving high selectivity, particularly for targets in conserved families like kinases, requires meticulous medicinal chemistry efforts to decorate the scaffold with substituents that exploit subtle differences between the intended target and its relatives.

Methodologies for Rigorous Off-Target Profiling

To build a comprehensive safety and selectivity profile, a multi-pronged experimental approach is non-negotiable. Relying on a single assay is insufficient. Below are detailed, field-tested protocols for key methodologies.

Protocol 1: In Vitro Kinome-Wide Selectivity Profiling

This experiment provides a broad, initial assessment of a compound's activity across the human kinome. It is a foundational step in early-stage drug discovery to flag potential off-target liabilities.

Objective: To determine the inhibitory activity of an this compound-based compound against a large panel of purified human kinases.

Methodology Workflow:

Kinome_Profiling_Workflow A Compound Preparation (Serial Dilutions in DMSO) C Compound Addition (Test Compound + Controls) A->C B Assay Plate Preparation (Kinase, Substrate, ATP) B->C D Incubation (Allow Enzymatic Reaction) C->D E Detection (Measure Substrate Phosphorylation) D->E F Data Analysis (% Inhibition Calculation) E->F G Selectivity Profile Generation (Heatmap, S-Score) F->G

Caption: Experimental workflow for in vitro kinase profiling.

Step-by-Step Protocol:

  • Compound Management: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of dilutions to achieve the desired final assay concentrations (e.g., for IC50 determination or a single high concentration like 1 µM for screening).

  • Assay Principle (Rationale): This protocol utilizes a competitive binding assay (e.g., KINOMEscan™) or an enzymatic activity assay. For an enzymatic assay, the principle is to measure the amount of phosphorylated substrate produced by the kinase. Inhibition is observed as a decrease in this signal. We describe an activity assay here.

  • Plate Preparation: In a 384-well microplate, dispense the assay buffer containing the specific kinase and its corresponding peptide substrate.

  • Compound Addition: Add the test compound from the dilution series to the assay wells. Include positive control wells (a known inhibitor for that kinase) and negative control wells (DMSO vehicle only). The causality here is clear: the compound must be present to potentially inhibit the enzyme before the reaction starts.

  • Initiation of Reaction: Add a solution of ATP to all wells to start the enzymatic reaction. The ATP concentration should be at or near the Michaelis constant (Km) for each kinase to ensure that the assay is sensitive to competitive inhibitors. This is a critical detail; using excessively high ATP can mask the effect of ATP-competitive compounds.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This period must be within the linear range of the reaction to ensure valid data.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various technologies, such as fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence (e.g., ADP-Glo™). Each method has its own self-validating controls for signal quenching or interference.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase relative to the DMSO control.

    • Plot the data on a kinome dendrogram (tree) to visualize the selectivity profile.

    • Calculate selectivity scores (e.g., S(10), S(35)) which represent the number of kinases inhibited above a certain threshold (e.g., 90%) divided by the total number of kinases tested. A lower score indicates higher selectivity.

Protocol 2: Cellular Target Engagement with NanoBRET™

While in vitro assays are essential, they do not guarantee that a compound will engage its target in the complex environment of a living cell.[15] The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method to quantify compound binding to a specific protein target within intact cells.[16]

Objective: To confirm target engagement and determine the apparent affinity (IC50) of a compound for its intended target and selected off-targets in a cellular context.

Step-by-Step Protocol:

  • Cell Line Engineering (Rationale): The target protein must be expressed as a fusion with NanoLuc® luciferase (the energy donor). This is typically achieved by transiently or stably transfecting cells (e.g., HEK293) with a plasmid encoding the fusion protein. This is the core of the assay; without the tagged protein, no signal can be generated.

  • Tracer Development: A fluorescently labeled ligand (tracer) that binds to the target protein is required. This tracer acts as the BRET energy acceptor. The choice of tracer is critical and must be validated to ensure it binds to the target at the desired location.

  • Assay Execution:

    • Plate the engineered cells in a white, 96- or 384-well assay plate.

    • Add the test compound at various concentrations.

    • Add the fluorescent tracer at a fixed concentration (typically at or below its Kd).

    • Add the NanoLuc® substrate (e.g., furimazine) to initiate the luminescent reaction.

  • Detection: Immediately measure both the donor (luciferase, ~460 nm) and acceptor (tracer, >600 nm) emission signals using a plate reader equipped for BRET measurements.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • In the presence of a competing compound, the tracer is displaced, leading to a decrease in the BRET ratio.

    • Plot the BRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. This value represents the concentration of the compound required to displace 50% of the tracer from the target protein in living cells.

Trustworthiness of the Protocol: This system is self-validating. A non-binding compound will not displace the tracer and will not produce a dose-response curve. Furthermore, comparing the cellular IC50 from NanoBRET™ to the biochemical IC50 from an in vitro assay provides crucial information about the compound's cell permeability and potential for efflux.

Conclusion

The this compound scaffold is a valuable starting point for the development of novel therapeutics. However, like any chemical scaffold, it is not inherently selective. Off-target effects are not an afterthought but a central challenge that must be addressed proactively and systematically throughout the drug discovery process.[17][18]

This guide has demonstrated that achieving selectivity is a function of deliberate medicinal chemistry design, informed by robust, multi-modal testing. By employing broad in vitro profiling to identify potential liabilities and confirming target engagement in a cellular context, researchers can de-risk their lead compounds. The ultimate goal is to engineer molecules where the therapeutic window—the gap between on-target efficacy and off-target toxicity—is as wide as possible. The methodologies and comparative insights provided herein serve as a foundational framework for making data-driven decisions to advance safer and more effective drug candidates.

References

A Head-to-Head Preclinical Benchmarking Guide: Novel Octahydropyrrolo[1,2-a]pyrazine Analogs vs. Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Novel Scaffolds in Oncology

In the landscape of modern drug discovery, the pursuit of novel chemical scaffolds that offer improved efficacy, selectivity, and safety profiles is paramount. The octahydropyrrolo[1,2-a]pyrazine core represents a privileged scaffold, a three-dimensional structure that has shown significant promise in engaging challenging biological targets. Recent research has highlighted its potential in the development of potent inhibitors for two critical classes of anticancer targets: the Inhibitor of Apoptosis Proteins (IAPs) and N-Myristoyltransferases (NMT).

This guide provides a comprehensive framework for the preclinical benchmarking of new this compound analogs against established drugs and clinical candidates targeting IAPs and NMT. As drug development professionals, our goal is to move beyond simple potency measurements and to construct a holistic understanding of a compound's potential. This requires a rigorous, multi-faceted evaluation of its biological activity, drug-like properties, and in vivo efficacy. The causality behind each experimental choice is as critical as the data itself, ensuring a self-validating system of evaluation that aligns with regulatory expectations for Investigational New Drug (IND) applications.

This document is structured to provide not only the "what" and "how" of experimental protocols but also the "why," grounding our methodologies in the authoritative guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Chapter 1: Target Context and Comparator Selection

A meaningful benchmark requires a well-chosen comparator. The selection of existing drugs should be based on a shared mechanism of action and therapeutic indication.

Target Class 1: Inhibitor of Apoptosis Proteins (IAPs)

IAPs are a family of anti-apoptotic proteins that are often overexpressed in cancer cells, contributing to therapeutic resistance.[1] By inhibiting caspases, they block programmed cell death.[1] Small molecule IAP antagonists, often designed as mimetics of the endogenous IAP inhibitor SMAC/DIABLO, can restore the natural apoptotic process in cancer cells.

  • Existing Drugs/Clinical Candidates for Comparison:

    • Xevinapant (Debio 1143/AT-406): An orally bioavailable SMAC mimetic that antagonizes multiple IAPs, including XIAP, cIAP1, and cIAP2.[2][3] It has shown promise in clinical trials for squamous cell carcinoma of the head and neck.[4]

    • Birinapant (TL32711): A bivalent SMAC mimetic that is a potent antagonist of cIAP1 and, to a lesser extent, XIAP.[5][6]

Target Class 2: N-Myristoyltransferases (NMT)

N-myristoylation is a crucial lipid modification where NMTs attach a myristoyl group to the N-terminal glycine of numerous proteins.[7] This process is vital for protein-membrane interactions and the proper functioning of many signaling proteins involved in oncogenesis, such as Src family kinases.[7][8]

  • Existing Drugs/Clinical Candidates for Comparison:

    • Zelenirstat (PCLX-001): A first-in-class, orally active, dual inhibitor of NMT1 and NMT2 currently in clinical trials for various cancers, including B-cell lymphomas and solid tumors.[9][10][11]

Chapter 2: In Vitro Benchmarking: From Target Engagement to Cellular Effects

The initial phase of benchmarking focuses on in vitro assays to establish target engagement, potency, selectivity, and cellular activity. Performing these assays before advancing to in vivo studies provides critical insights into a compound's fundamental biological mechanisms and potential liabilities.[12]

Biochemical Assays: Quantifying Target Inhibition

The first step is to quantify the direct interaction between the novel analogs and their purified target proteins.

  • Rationale: TR-FRET is a robust, high-throughput method for quantifying the binding affinity of inhibitors by measuring the disruption of a FRET signal between a tagged IAP protein and a fluorescently labeled tracer.[13] This assay directly measures the displacement of a known ligand (the tracer), providing a reliable measure of the test compound's binding affinity.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare serial dilutions of the this compound analogs, Xevinapant, and Birinapant in an appropriate assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).

    • Master Mix Preparation: Prepare a master mix containing the purified recombinant IAP protein (e.g., XIAP-BIR3 or cIAP1-BIR3) conjugated to a lanthanide donor (e.g., Europium) and a fluorescently labeled SMAC-derived peptide tracer (the acceptor).

    • Incubation: In a 384-well plate, add the test compound dilutions followed by the master mix. Incubate for 1-2 hours at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

    • Signal Measurement: Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths for the donor (~615 nm) and acceptor (~665 nm).

    • Data Analysis: Calculate the ratio of acceptor to donor emission. Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 or Ki values.

  • Rationale: This assay measures the production of Coenzyme A (CoA), a product of the NMT reaction, using a thiol-reactive fluorescent probe.[14] It is a functional assay that directly quantifies the enzymatic activity of NMT.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare serial dilutions of the this compound analogs and Zelenirstat in assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EDTA).

    • Enzyme and Compound Pre-incubation: In a 384-well plate, add the test compounds and the recombinant human NMT1 or NMT2 enzyme solution. Pre-incubate for 15 minutes to allow for inhibitor binding.

    • Reaction Initiation: Initiate the reaction by adding a substrate mix containing a peptide substrate with an N-terminal glycine and Myristoyl-CoA.

    • Detection: Immediately add a solution of a thiol-reactive fluorescent probe (e.g., CPM). Incubate the plate at 30°C for 60 minutes.

    • Signal Measurement: Measure the fluorescence intensity at an appropriate excitation/emission wavelength (e.g., Ex/Em = 390/460 nm).

    • Data Analysis: Calculate the percent inhibition for each test compound relative to a DMSO control and determine the IC50 values by fitting the dose-response data.

Cell-Based Assays: Assessing Cellular Potency and Cytotoxicity

Cell-based assays are critical for confirming that biochemical potency translates into activity in a more biologically relevant context.

  • Rationale: To confirm that the IAP antagonists can induce the degradation of cIAP1, a key cellular event triggered by SMAC mimetics. This is often assessed by Western blotting.[13]

  • Step-by-Step Methodology:

    • Cell Culture: Culture a relevant cancer cell line (e.g., MDA-MB-231 breast cancer cells) to 70-80% confluency.

    • Compound Treatment: Treat the cells with varying concentrations of the this compound analogs and comparator drugs for a defined period (e.g., 4-8 hours).

    • Cell Lysis: Lyse the cells and quantify the protein concentration.

    • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against cIAP1 and a loading control (e.g., β-actin).

    • Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

    • Analysis: Quantify the band intensity to determine the concentration-dependent degradation of cIAP1.

  • Rationale: To determine the effect of the compounds on the viability of cancer cells and to assess their selectivity by testing against normal, non-cancerous cell lines. The MTT assay measures metabolic activity, which is an indicator of cell viability, while the LDH release assay measures membrane integrity, an indicator of cytotoxicity.[15][16]

  • Step-by-Step Methodology (MTT Assay):

    • Cell Seeding: Seed both cancer cells (e.g., MDA-MB-231) and normal cells (e.g., human fibroblasts) in 96-well plates and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48-72 hours.

    • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Reading: Read the absorbance at ~590 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Chapter 3: ADME-Tox Profiling: The "Fail Early, Fail Cheap" Paradigm

A significant portion of drug candidates fail in clinical trials due to poor pharmacokinetic properties or unforeseen toxicity.[9] Early in vitro ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology) profiling is a cornerstone of modern drug discovery, allowing for the selection of compounds with the most promising drug-like properties.[9][17]

Metabolic Stability
  • Rationale: This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.[14][18] It provides an estimate of a compound's metabolic clearance.

  • Step-by-Step Methodology:

    • Incubation Preparation: In a 96-well plate, incubate the test compounds (at a final concentration of ~1 µM) with human liver microsomes at 37°C.

    • Reaction Initiation: Start the metabolic reaction by adding a pre-warmed NADPH regenerating system.

    • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an ice-cold solvent like acetonitrile containing an internal standard.

    • Sample Processing: Centrifuge the plate to precipitate the proteins.

    • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

    • Data Analysis: Plot the natural log of the percentage of remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Cytochrome P450 (CYP) Inhibition
  • Rationale: To assess the potential for drug-drug interactions, it is crucial to determine if a new compound inhibits major CYP isoforms responsible for the metabolism of most marketed drugs (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[19][20]

  • Step-by-Step Methodology:

    • Incubation: Incubate human liver microsomes with an isoform-specific probe substrate and a range of concentrations of the test compound.

    • Reaction Initiation and Termination: Initiate the reaction with NADPH and terminate after a set time with a stop solution.

    • Metabolite Quantification: Analyze the formation of the specific metabolite from the probe substrate using LC-MS/MS.

    • Data Analysis: Calculate the percent inhibition of metabolite formation compared to the vehicle control to determine the IC50 value for each CYP isoform.

Plasma Protein Binding (PPB)
  • Rationale: The extent to which a drug binds to plasma proteins affects its distribution and the concentration of free, pharmacologically active drug available to reach the target site.[21] Rapid Equilibrium Dialysis (RED) is a standard method for determining the unbound fraction of a drug.[17]

  • Step-by-Step Methodology:

    • Device Setup: Add plasma spiked with the test compound to one chamber of a RED device and dialysis buffer to the other chamber, separated by a semi-permeable membrane.

    • Incubation: Incubate the device at 37°C with shaking for a sufficient time (e.g., 4 hours) to reach equilibrium.

    • Sampling: Collect samples from both the plasma and buffer chambers.

    • Sample Preparation: Matrix-match the samples (add buffer to the plasma sample and blank plasma to the buffer sample) and precipitate proteins with an organic solvent.

    • LC-MS/MS Analysis: Quantify the concentration of the test compound in both chambers.

    • Data Analysis: Calculate the fraction unbound (fu) based on the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Chapter 4: In Vivo Efficacy Assessment

In vivo studies are essential to determine if the in vitro activity of a compound translates to therapeutic efficacy in a living organism. These studies must be designed in accordance with regulatory guidelines, such as the ICH S9 guideline on nonclinical evaluation for anticancer pharmaceuticals.[10][22]

Protocol 4.1: Human Tumor Xenograft Model
  • Rationale: The MDA-MB-231 human breast cancer xenograft model is a widely used and well-characterized model for studying the in vivo efficacy of anti-cancer agents, particularly for compounds targeting pathways relevant to this cell line, such as IAP and NMT.[1][9]

  • Step-by-Step Methodology:

    • Animal Model: Use immunodeficient mice (e.g., NSG or nude mice), which can accept human tumor grafts.

    • Cell Preparation and Implantation: Harvest MDA-MB-231 cells and resuspend them in a mixture of PBS and Matrigel. Subcutaneously inject the cell suspension (e.g., 1 x 10^7 cells) into the flank of each mouse.[9]

    • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements.

    • Randomization and Dosing: Randomize the mice into treatment groups (vehicle control, comparator drug, and different dose levels of the this compound analog). Administer the compounds via the intended clinical route (e.g., oral gavage) according to a predetermined schedule.

    • Efficacy Endpoints: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI) or tumor regression.

    • Data Analysis: Compare the tumor growth in the treatment groups to the vehicle control group. Calculate the T/C ratio (median tumor volume of treated group / median tumor volume of control group) as a measure of anti-tumor activity.

Chapter 5: Data Synthesis and Visualization

Effective communication of complex data is crucial. Summarizing quantitative data in tables and visualizing workflows and pathways can greatly enhance the clarity and impact of the guide.

Comparative Data Tables

Table 1: In Vitro Potency and Selectivity

CompoundTargetIC50/Ki (nM)MDA-MB-231 GI50 (nM)Normal Fibroblast GI50 (nM)Selectivity Index (Normal/Cancer)
Analog-1 cIAP1[Data][Data][Data][Data]
XIAP[Data]
Xevinapant cIAP11.9[2]144[2][Data][Data]
XIAP66.4[2]
Birinapant cIAP1<1 (Kd)[6][Data][Data][Data]
XIAP45 (Kd)[6]
Analog-2 NMT1[Data][Data][Data][Data]
NMT2[Data]
Zelenirstat NMT15[9][Data][Data][Data]
NMT28[9]

Table 2: In Vitro ADME Profile

CompoundHuman Liver Microsomal Half-life (min)CYP3A4 Inhibition IC50 (µM)Human Plasma Protein Binding (% Unbound)
Analog-1 [Data][Data][Data]
Xevinapant [Data][Data][Data]
Birinapant [Data][Data][Data]
Analog-2 [Data][Data][Data]
Zelenirstat [Data][Data][Data]

Table 3: In Vivo Efficacy in MDA-MB-231 Xenograft Model

CompoundDose (mg/kg)Dosing ScheduleT/C (%) at End of Study
Vehicle -qd100
Analog-1 [Data][Data][Data]
Comparator IAPi [Data][Data][Data]
Analog-2 [Data][Data][Data]
Zelenirstat [Data][Data][Data]

Visualizations (Graphviz)

IAP_Pathway TNF TNFα TNFR1 TNFR1 TNF->TNFR1 binds TRADD TRADD/FADD TNFR1->TRADD recruits Casp8 Pro-Caspase-8 TRADD->Casp8 activates aCasp8 Active Caspase-8 Casp8->aCasp8 Casp3 Pro-Caspase-3 aCasp8->Casp3 cleaves aCasp3 Active Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis cIAP cIAP1/2 cIAP->Casp8 inhibits (ubiquitination) Degradation cIAP Degradation cIAP->Degradation XIAP XIAP XIAP->aCasp3 inhibits SMAC SMAC Mimetics (e.g., Analog-1) SMAC->cIAP induces degradation SMAC->XIAP inhibits

Caption: IAP signaling pathway and mechanism of SMAC mimetic action.

NMT_Pathway MyristoylCoA Myristoyl-CoA NMT NMT1/2 MyristoylCoA->NMT binds MyrProtein Myristoylated Protein NMT->MyrProtein catalyzes myristoylation Substrate Substrate Protein (e.g., Src) Substrate->NMT binds Membrane Plasma Membrane MyrProtein->Membrane localizes to Signaling Downstream Signaling Membrane->Signaling enables NMTi NMT Inhibitor (e.g., Analog-2) NMTi->NMT inhibits

Caption: N-Myristoylation pathway and the action of NMT inhibitors.

Benchmarking_Workflow cluster_ADME Start New Octahydropyrrolo [1,2-a]pyrazine Analogs InVitro In Vitro Benchmarking Start->InVitro Biochem Biochemical Assays (IAP/NMT Inhibition) InVitro->Biochem Cellular Cell-Based Assays (Viability, Cytotoxicity) InVitro->Cellular ADME ADME-Tox Profiling Biochem->ADME Cellular->ADME InVivo In Vivo Efficacy ADME->InVivo MetStab Metabolic Stability (Microsomes) CYP CYP Inhibition PPB Plasma Protein Binding Xenograft Xenograft Model (MDA-MB-231) InVivo->Xenograft End Lead Candidate Selection Xenograft->End

References

Navigating the Pharmacokinetic Landscape of Octahydropyrrolo[1,2-a]pyrazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The octahydropyrrolo[1,2-a]pyrazine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous biologically active molecules with therapeutic potential across various disease areas, including oncology, infectious diseases, and central nervous system disorders. The translation of a promising lead compound into a clinical candidate, however, hinges not only on its pharmacodynamic potency but also on a favorable pharmacokinetic profile. This guide provides a comparative analysis of the pharmacokinetic properties of this compound derivatives, offering insights into the intricate relationship between chemical structure and in vivo behavior. Drawing upon experimental data from closely related heterocyclic systems, we will explore the key Absorption, Distribution, Metabolism, and Excretion (ADME) parameters and the strategic chemical modifications that can be employed to optimize them.

The Imperative of Early and Comprehensive Pharmacokinetic Profiling

In the realm of drug discovery, the adage "fail early, fail cheap" underscores the critical importance of identifying and addressing potential liabilities in a compound's ADME profile at the earliest stages of development. A molecule with exceptional target affinity may ultimately fail if it is poorly absorbed, rapidly metabolized, or fails to reach its site of action in sufficient concentrations. Therefore, a thorough understanding of a compound's journey through the body is paramount.

The typical workflow for assessing the pharmacokinetic profile of a novel chemical entity involves a series of in vitro and in vivo studies designed to elucidate its ADME properties.

Figure 1: A generalized workflow for the pharmacokinetic profiling of a lead compound.

Case Study: Optimizing the Pharmacokinetic Profile of a Structurally Related Octahydropyrrolo[3,4-c]pyrrole Series

The team's efforts focused on mitigating rapid clearance and improving metabolic stability, key determinants of a drug's half-life and oral bioavailability. Through strategic modifications of the peripheral substituents on the octahydropyrrolo[3,4-c]pyrrole core, they were able to significantly enhance the pharmacokinetic profile, ultimately leading to the identification of a clinical candidate.

Structure-Pharmacokinetic Relationship Analysis

The following table summarizes the in vivo pharmacokinetic parameters for a selection of compounds from this study, highlighting the impact of specific structural changes.

CompoundRat CL (mL/min/kg)Rat t½ (h)
1 HH551.2
2 MeH252.5
3 HF184.1
4 (JNJ-42847922) MeF106.3

Data adapted from Letavic et al., J. Med. Chem. 2015, 58, 14, 5620–5636.

Key Observations and Mechanistic Insights:

  • Impact of Methylation (Compound 2 vs. 1): The introduction of a methyl group at the R¹ position resulted in a significant reduction in clearance (CL) and a corresponding increase in half-life (t½). This is likely due to steric hindrance at a potential site of metabolism, preventing enzymatic degradation.

  • Influence of Fluorination (Compound 3 vs. 1): The addition of a fluorine atom at the R² position also led to a marked improvement in the pharmacokinetic profile. Fluorine, being a small and highly electronegative atom, can block metabolic attack by cytochrome P450 enzymes through electronic effects.

  • Synergistic Effects (Compound 4 vs. 1, 2, and 3): The clinical candidate, JNJ-42847922 (Compound 4), incorporates both the methyl and fluoro substituents. This combination resulted in the most favorable pharmacokinetic profile, demonstrating a synergistic effect of the two modifications. The clearance was reduced over five-fold, and the half-life was extended by a similar factor compared to the initial lead compound.

These findings underscore the power of targeted medicinal chemistry to rationally design molecules with improved drug-like properties. The principles of metabolic blocking through the introduction of sterically hindering groups or electron-withdrawing atoms are broadly applicable in drug discovery and are highly relevant to the optimization of this compound derivatives.

Experimental Protocols for In Vivo Pharmacokinetic Studies

The determination of a compound's pharmacokinetic profile relies on robust and well-validated experimental protocols. The following provides a detailed, step-by-step methodology for a typical in vivo pharmacokinetic study in rats.

Protocol: Single-Dose Pharmacokinetic Study in Sprague-Dawley Rats

1. Animal Husbandry and Acclimation:

  • Male Sprague-Dawley rats (250-300 g) are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
  • Animals are provided with standard chow and water ad libitum.
  • A minimum of a 3-day acclimation period is required before the study commences.

2. Catheter Implantation (for intravenous administration and serial blood sampling):

  • Rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
  • A catheter is surgically implanted into the jugular vein for intravenous (IV) administration and/or the carotid artery or tail vein for blood collection.
  • Animals are allowed to recover for at least 24 hours post-surgery.

3. Compound Formulation and Administration:

  • The test compound is formulated in a suitable vehicle (e.g., a mixture of saline, PEG400, and Tween 80) to ensure solubility and stability.
  • For oral (PO) administration, the formulation is delivered via oral gavage at a specific dose volume (e.g., 5 mL/kg).
  • For IV administration, the formulation is administered as a bolus injection or a short infusion through the implanted catheter at a precise dose volume (e.g., 1 mL/kg).

4. Blood Sampling:

  • Blood samples (approximately 0.2 mL) are collected at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
  • Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
  • Plasma is separated by centrifugation (e.g., 10,000 rpm for 5 minutes at 4°C) and stored at -80°C until analysis.

5. Bioanalysis:

  • The concentration of the test compound in the plasma samples is quantified using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • A standard curve is generated using known concentrations of the compound in blank plasma to ensure accuracy and precision.

**6. Pharmac

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Octahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a continuous process that concludes with safe and compliant disposal. Octahydropyrrolo[1,2-a]pyrazine, a key heterocyclic scaffold in modern drug discovery, requires careful management throughout its lifecycle. This guide provides an in-depth, procedural framework for its proper disposal, grounded in established safety protocols and regulatory standards. Our objective is to empower you, our fellow scientists, to manage this chemical waste with confidence, ensuring the safety of both laboratory personnel and the environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the foundation of its safe disposal. This compound is classified under the Globally Harmonized System (GHS) with several key hazards that dictate its handling as a hazardous waste material.

According to aggregated GHS information, this compound is identified as a significant hazard.[1] The primary risks associated with this compound and its derivatives include:

  • H314: Causes severe skin burns and eye damage. [1] As a corrosive substance, it can cause irreversible damage upon contact.

  • H315 / H319: Causes skin and serious eye irritation. [1][2][3]

  • H335: May cause respiratory irritation. [1][2][3]

These classifications firmly place this compound in the category of regulated hazardous waste. The causality is clear: its corrosive and irritant nature means it cannot be discarded as common refuse or poured down the drain. Such actions would pose a severe risk to plumbing infrastructure, wastewater treatment systems, and aquatic ecosystems, in addition to creating a direct exposure hazard. Therefore, it must enter a dedicated hazardous waste stream.

Hazard Summary Table
Hazard ClassificationGHS CodeSignal WordDescription
Skin Corrosion/IrritationH314 / H315Danger / WarningCauses severe skin burns and irritation.[1][2][3]
Serious Eye Damage/IrritationH314 / H319Danger / WarningCauses serious, potentially irreversible eye damage.[1][2][3]
Specific Target Organ ToxicityH335WarningMay cause respiratory tract irritation upon inhalation.[1][2][3]

Regulatory Framework: Adherence to National Standards

In the United States, the management of hazardous chemicals in a laboratory setting is principally governed by two federal agencies:

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Laboratory Standard, mandates the creation of a Chemical Hygiene Plan (CHP) .[4][5][6] This written plan must detail procedures for safe use, storage, and disposal of hazardous chemicals, including the selection of appropriate Personal Protective Equipment (PPE).[5][7]

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA) , regulates the management and disposal of hazardous waste from "cradle to grave".[8][9] Laboratories are considered hazardous waste generators and must comply with strict rules for waste identification, segregation, storage, and transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF).[10][11]

Your institution's Environmental Health & Safety (EHS) department is the direct implementer of these regulations. The protocols outlined below are designed to align with these federal standards and should be integrated into your laboratory's specific CHP.

Core Disposal Protocol: A Step-by-Step Guide

This protocol details the standard, compliant procedure for disposing of this compound waste, including pure compound, solutions, and contaminated labware.

Step 1: Select Appropriate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to prevent exposure. This serves as your primary line of defense.[12]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Use safety goggles or a face shield to protect against splashes.[7]

  • Body Protection: A standard lab coat is required to shield skin and clothing.[7]

  • Respiratory Protection: If handling powders outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.[7] All handling of the pure compound or concentrated solutions should occur within a certified chemical fume hood to minimize inhalation risk.[12]

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.

  • Pure Compound & Concentrated Organic Solutions: Discard into a dedicated "Non-Halogenated Organic Waste" container. As an organic amine (base), it must not be mixed with acidic waste streams to avoid a violent exothermic neutralization reaction.

  • Dilute Aqueous Solutions: Collect in a dedicated "Aqueous Basic Waste" container. Check the pH to ensure it is basic before adding it to the container.

  • Contaminated Labware: This includes items like pipette tips, empty vials, and contaminated gloves. These should be placed in a designated solid waste container lined with a chemically resistant bag and clearly labeled as "Hazardous Chemical Waste." Do not dispose of these items in regular trash.

Step 3: Containerization and Labeling

All hazardous waste must be collected in appropriate, clearly labeled containers.

  • Container Choice: Use a chemically compatible container (e.g., glass or high-density polyethylene) with a secure, screw-top lid. Ensure the container is in good condition and free of leaks.

  • Labeling: Your institution's EHS department will provide official hazardous waste labels. The label must be filled out completely and legibly at the moment you begin adding waste to the container. Required information typically includes:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (no abbreviations)

    • An accurate list of all constituents and their approximate concentrations.

    • The relevant hazard characteristics (e.g., Corrosive, Irritant).

    • The date accumulation started.

Step 4: Temporary Storage in the Laboratory

Store waste containers safely within the laboratory pending pickup by EHS personnel.

  • Location: Store waste in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.

  • Containment: Keep waste containers in a secondary containment bin to catch any potential leaks.

  • Lid Policy: Waste containers must be kept securely closed at all times, except when actively adding waste.[13]

Step 5: Arrange for Professional Disposal

Laboratory personnel should never attempt to treat or dispose of this chemical on their own.

  • Contact EHS: Follow your institution's established procedure for requesting a hazardous waste pickup from the EHS department. They are trained and equipped to transport the waste safely to a licensed TSDF, fulfilling the RCRA mandate.[11] The final disposal is managed at an approved waste plant, as recommended by safety data sheets.[2][3][13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for segregating and disposing of this compound waste.

G This compound Waste Disposal Workflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_liquid_path Liquid Waste Stream cluster_solid_path Solid Waste Stream cluster_final Final Disposal Waste Waste Generated IsSolid Solid or Liquid? Waste->IsSolid IsAqueous Aqueous or Organic? IsSolid->IsAqueous Liquid SolidWaste Container: Contaminated Solid Waste (Vials, Gloves, etc.) IsSolid->SolidWaste Solid OrganicWaste Container: Non-Halogenated Organic Waste IsAqueous->OrganicWaste Organic AqueousWaste Container: Aqueous Basic Waste IsAqueous->AqueousWaste Aqueous EHS_Pickup Arrange Pickup by EHS for Professional Disposal OrganicWaste->EHS_Pickup AqueousWaste->EHS_Pickup SolidWaste->EHS_Pickup

Caption: Decision workflow for proper waste segregation.

Emergency Procedures: Spill and Exposure Response

In the event of an accidental spill or exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of running water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention. If skin irritation occurs, get medical advice/attention.[2][3][13]

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do so.[2][3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2][3] If you feel unwell, call a poison center or doctor.[2][3]

  • Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Place the contaminated material into a sealed, labeled container for hazardous waste disposal.[2] Ensure adequate ventilation.

  • Large Spills: Evacuate the immediate area and alert your laboratory supervisor and EHS department. Do not attempt to clean up a large spill without proper training and equipment.

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility. The proper management of chemical waste is not merely a regulatory burden but a professional obligation that reflects the integrity of our scientific pursuits.

References

A Senior Application Scientist's Guide to Handling Octahydropyrrolo[1,2-a]pyrazine: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Author's Note: As a Senior Application Scientist, my primary goal is to bridge the gap between product specifications and real-world laboratory application. This guide is structured to provide not just a list of required personal protective equipment (PPE), but a comprehensive safety framework for handling Octahydropyrrolo[1,2-a]pyrazine. The protocols outlined below are designed to be self-validating systems, ensuring that safety is an integral part of the experimental design. We will explore the why behind each recommendation, grounding our procedures in the specific chemical hazards identified for this compound.

Hazard Profile of this compound

Understanding the specific risks is the first step in mitigating them. This compound and its derivatives are classified with several key hazards under the Globally Harmonized System (GHS).[1] The primary concerns are:

  • Skin Corrosion/Irritation (H314/H315): The compound can cause severe skin burns and irritation upon contact.[1][2][3]

  • Serious Eye Damage/Irritation (H319): Direct contact with the eyes can lead to serious and potentially irreversible damage.[1][2][3]

  • Respiratory Irritation (H335): Inhalation of dust or vapors may cause irritation to the respiratory tract.[1][2][3]

These classifications are not mere labels; they are directives that inform every aspect of our handling protocol, from engineering controls to the last line of defense: Personal Protective Equipment.

The Hierarchy of Controls: A Foundational Safety Principle

Before we discuss PPE, it is critical to implement higher-level safety controls. PPE is essential, but it protects only the individual wearing it. A robust safety plan mitigates risk at the source.

  • Elimination/Substitution: In drug development, substituting a hazardous chemical is not always feasible. However, always consider if a less hazardous analogue could be used in preliminary studies.

  • Engineering Controls: This is the most critical step for ensuring a safe handling environment. All work involving this compound, especially when handling the solid form, must be performed in a certified chemical fume hood.[4] This directly addresses the respiratory irritation hazard (H335) by containing vapors and dust.[4] Ensure the fume hood sash is kept at the lowest practical height.[4]

  • Administrative Controls: These are the standard operating procedures (SOPs) and training that minimize exposure. This includes restricting access to the handling area, providing thorough training on the specific hazards, and ensuring work areas are kept clean and uncluttered.[5]

  • Personal Protective Equipment (PPE): This is the final barrier between you and the chemical. The following sections detail the mandatory PPE required for handling this compound.

Mandatory Personal Protective Equipment (PPE)

The selection of PPE is dictated directly by the compound's hazard profile. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our baseline.[2][6]

Eye and Face Protection

Given the H319 classification (Causes serious eye irritation), robust eye and face protection is non-negotiable.[1][3]

  • Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear chemical splash goggles that form a seal around the eyes to protect from splashes and airborne particles.

  • Face Shield: When handling larger quantities (>1g) of the solid or during procedures with a high risk of splashing (e.g., quenching a reaction), a face shield must be worn in addition to chemical splash goggles.[7]

Hand Protection

To prevent skin contact and address the H314/H315 hazard (Causes severe skin burns and irritation), appropriate gloves are essential.[1][2]

  • Chemical-Resistant Gloves: Standard disposable nitrile gloves offer a good baseline of protection for incidental contact.[7] Always check the manufacturer's compatibility chart for the specific solvent being used.

  • Double-Gloving: For prolonged handling or when working with solutions, wearing two pairs of nitrile gloves is recommended. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs.

  • Immediate Removal and Disposal: If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact and dispose of it in the designated hazardous waste container.[8] Wash hands thoroughly after removing gloves.[4]

Body and Foot Protection
  • Flame-Resistant Laboratory Coat: A lab coat, fully buttoned, is required to protect your skin and personal clothing from contamination.[8]

  • Full-Length Pants and Closed-Toe Shoes: Do not work in the lab with any exposed skin on your legs or feet. Shoes must be made of a non-porous material to protect from spills.[8][9]

Respiratory Protection

When engineering controls are properly used, additional respiratory protection is often not required.

  • Chemical Fume Hood: As stated, all work must be done in a fume hood to mitigate the H335 respiratory hazard.[4]

  • NIOSH-Approved Respirator: In the rare event that work must be performed outside of a fume hood or if engineering controls are insufficient, a NIOSH-approved respirator with the appropriate cartridges for organic vapors would be required.[7] All respirator use requires prior medical evaluation and fit-testing.[7]

PPE Summary for Handling this compound

Task / ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<1g) Chemical Splash GogglesDouble Nitrile GlovesLab CoatCertified Chemical Fume Hood
Handling Solutions Chemical Splash GogglesDouble Nitrile GlovesLab CoatCertified Chemical Fume Hood
Reaction Quenching / High Splash Risk Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab CoatCertified Chemical Fume Hood
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-Duty Nitrile or Neoprene GlovesLab CoatNIOSH-Approved Respirator (if required)

Operational and Disposal Plans

A safe experiment is one that is planned from start to finish, including disposal.

Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, designate a specific work area within the fume hood. Ensure an eyewash station and safety shower are accessible and unobstructed.[5][10]

  • Donning PPE: Put on all required PPE as outlined above before you begin.

  • Weighing: If weighing the solid, do so within the fume hood or in a ventilated balance enclosure to contain dust.

  • Transfers: When transferring the chemical, use a spatula for solids and appropriate glassware for liquids to minimize the risk of spills.

  • Post-Handling: After handling is complete, decontaminate the work surface. Carefully remove PPE, starting with the outer gloves, and dispose of all contaminated items in the designated waste container. Wash hands thoroughly with soap and water.[4]

Disposal Plan
  • Chemical Waste: All solutions and unused solid this compound must be disposed of in a clearly labeled hazardous waste container. Do not pour any chemical waste down the sink.[4] The container should be labeled "Hazardous Waste: Corrosive, Irritant Organic Amine Waste."

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including pipette tips, weigh boats, and gloves, must be placed in a separate, sealed, and labeled solid hazardous waste container.[6]

Visualizing the Safety Workflow

To ensure a clear and logical application of these protocols, the following diagrams illustrate the necessary decision-making process.

PPE_Selection_Workflow start Start: Prepare to Handle This compound fume_hood Work Inside a Certified Chemical Fume Hood start->fume_hood goggles Wear Chemical Splash Goggles fume_hood->goggles lab_coat Wear a Fully Buttoned Lab Coat goggles->lab_coat gloves Wear Double Nitrile Gloves lab_coat->gloves footwear Wear Closed-Toe Shoes & Full-Length Pants gloves->footwear splash_risk Is there a significant splash risk? footwear->splash_risk face_shield Wear a Face Shield (in addition to goggles) splash_risk->face_shield Yes end_op Proceed with Operation splash_risk->end_op No face_shield->end_op

Caption: PPE Selection Workflow for Handling this compound.

Disposal_Workflow start Experiment Complete waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Solutions, excess reagent) waste_type->liquid_waste Liquid solid_waste Solid Waste (Gloves, pipette tips, weigh boats) waste_type->solid_waste Solid liquid_container Collect in Labeled 'Corrosive Organic Amine' Liquid Waste Container liquid_waste->liquid_container solid_container Collect in Labeled 'Contaminated Solid Waste' Container solid_waste->solid_container storage Store Sealed Containers in Satellite Accumulation Area liquid_container->storage solid_container->storage end Arrange for Professional Disposal storage->end

Caption: Operational and Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydropyrrolo[1,2-a]pyrazine
Reactant of Route 2
Octahydropyrrolo[1,2-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.